molecular formula C3H6N4O3 B1285468 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate CAS No. 304655-78-5

3-Amino-1,2,4-triazole-5-carboxylic acid hydrate

货号: B1285468
CAS 编号: 304655-78-5
分子量: 146.11 g/mol
InChI 键: AGJCUQSNRFXRDU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-1,2,4-triazole-5-carboxylic acid hydrate is a useful research compound. Its molecular formula is C3H6N4O3 and its molecular weight is 146.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-amino-1H-1,2,4-triazole-5-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2.H2O/c4-3-5-1(2(8)9)6-7-3;/h(H,8,9)(H3,4,5,6,7);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJCUQSNRFXRDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)N)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583488
Record name 3-Amino-1H-1,2,4-triazole-5-carboxylic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206658-93-7, 304655-78-5
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, hydrate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206658-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1H-1,2,4-triazole-5-carboxylic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of 3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the causality behind its structural features and their implications for its chemical behavior and biological activity.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to participate in a wide range of biological interactions. Its derivatives exhibit a broad spectrum of pharmacological activities, including antifungal, antiviral, and anticancer properties. 3-Amino-1,2,4-triazole-5-carboxylic acid, as a bifunctional molecule, serves as a crucial building block for the synthesis of more complex molecules, including enzyme inhibitors and metal-organic frameworks (MOFs).[1][2] The presence of both a carboxylic acid and an amino group on the triazole core imparts unique chemical reactivity and allows for diverse synthetic modifications.[3] The hydrate form, in particular, presents a crystalline structure where water molecules play a key role in stabilizing the supramolecular assembly through hydrogen bonding.

Elucidation of the Molecular Structure

Spectroscopic Analysis: A Window into Molecular Architecture

Spectroscopic techniques provide valuable information about the connectivity and chemical environment of atoms within a molecule.

  • ¹H NMR: The proton NMR spectrum of 3-Amino-1,2,4-triazole-5-carboxylic acid would be expected to show distinct signals for the amino (-NH₂) protons, the triazole ring N-H proton, and the carboxylic acid (-COOH) proton. The chemical shifts of these labile protons can be influenced by the solvent and the presence of water, which is consistent with a hydrated form.

  • ¹³C NMR: The carbon NMR spectrum would reveal two signals for the carbon atoms of the triazole ring and a downfield signal for the carboxylic acid carbon. The precise chemical shifts provide insight into the electronic environment of each carbon atom.

The IR spectrum is particularly informative for identifying the functional groups present in the molecule. Key vibrational frequencies would include:

  • O-H stretching: A broad absorption band in the region of 3500-2500 cm⁻¹ is characteristic of the carboxylic acid O-H stretching, often overlapping with the N-H stretching vibrations. The presence of water of hydration would also contribute to this broadness.

  • N-H stretching: The amino group would exhibit symmetric and asymmetric stretching vibrations typically in the 3400-3200 cm⁻¹ region.

  • C=O stretching: A strong absorption band around 1700-1650 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

  • C=N and C-N stretching: Vibrations associated with the triazole ring would appear in the fingerprint region (1600-1400 cm⁻¹).

Tautomerism: A Dynamic Equilibrium

A critical aspect of the molecular structure of 3-Amino-1,2,4-triazole-5-carboxylic acid is the potential for tautomerism. The triazole ring can exist in different isomeric forms depending on the position of the proton on the nitrogen atoms. The two most probable tautomers are the 1H and 2H forms. Computational studies on related 3-amino-1,2,4-triazole derivatives can provide insights into the relative stabilities of these tautomers. The specific tautomeric form present in the solid state is influenced by intermolecular interactions, particularly hydrogen bonding, which would be significantly impacted by the presence of water molecules in the hydrate.

Synthesis and Crystallization

The synthesis of 3-Amino-1,2,4-triazole-5-carboxylic acid typically involves the cyclization of a precursor containing the necessary functionalities. While a definitive, step-by-step protocol for the hydrate is not widely published, a general and robust approach involves the condensation of aminoguanidine with a dicarbonyl compound or its equivalent, followed by cyclization. A plausible synthetic route is the reaction of aminoguanidine bicarbonate with a suitable carboxylic acid derivative under acidic conditions, potentially facilitated by microwave irradiation to enhance reaction rates and yields.[4]

General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 5-substituted 3-amino-1,2,4-triazoles, which can be adapted for the synthesis of the carboxylic acid derivative.

Synthesis_Workflow reagents Aminoguanidine Bicarbonate + Carboxylic Acid Derivative intermediate Acyclic Intermediate reagents->intermediate Condensation cyclization Cyclization (Heat or Microwave) intermediate->cyclization product 3-Amino-1,2,4-triazole-5-carboxylic acid cyclization->product crystallization Crystallization from Aqueous Solution product->crystallization hydrate 3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate crystallization->hydrate

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Microwave-Assisted Synthesis of a Related Derivative

The following protocol for a related 5-substituted 3-amino-1,2,4-triazole provides a foundation for developing a specific synthesis for the carboxylic acid analog.[4]

Materials:

  • Aminoguanidine bicarbonate

  • Appropriate dicarboxylic acid or its monoester monoacid chloride

  • Mineral acid catalyst (e.g., HCl)

  • Solvent (if necessary)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine aminoguanidine bicarbonate (1.0 eq) and the carboxylic acid derivative (1.1 eq).

  • Add a catalytic amount of a mineral acid.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature and time to effect cyclization.

  • After cooling, the crude product is isolated.

  • Purification is typically achieved by recrystallization from a suitable solvent system, such as an alcohol/water mixture.

  • To obtain the hydrate, the final crystallization should be performed from an aqueous solution, allowing for the incorporation of water molecules into the crystal lattice.

Rationale for Experimental Choices:

  • Microwave Irradiation: This technique significantly accelerates the reaction rate, often leading to higher yields and cleaner products in a shorter time compared to conventional heating.

  • Acid Catalysis: The acid protonates the carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the aminoguanidine.

  • Recrystallization from Aqueous Solution: This is a critical step for obtaining the hydrate form, as it allows for the ordered incorporation of water molecules into the crystal structure.

Applications in Drug Development: A Scaffold for Enzyme Inhibition

The 3-amino-1,2,4-triazole-5-carboxylic acid scaffold is a valuable starting point for the design of enzyme inhibitors. The amino and carboxylic acid groups provide convenient handles for derivatization, allowing for the introduction of various pharmacophoric features to target the active site of specific enzymes.

Mechanism of Action: Targeting Enzyme Active Sites

Derivatives of 3-amino-1,2,4-triazole have shown inhibitory activity against a range of enzymes. The mechanism of inhibition often involves the formation of specific interactions with amino acid residues in the enzyme's active site.

  • Hydrogen Bonding: The nitrogen atoms of the triazole ring, the amino group, and the carboxylic acid group can all act as hydrogen bond donors and acceptors.

  • Coordination with Metal Ions: In metalloenzymes, the triazole nitrogen atoms can coordinate with the metal cofactor, disrupting its catalytic function.

  • Hydrophobic Interactions: By attaching hydrophobic moieties to the scaffold, derivatives can engage in favorable hydrophobic interactions within the binding pocket.

The following diagram illustrates the general principle of enzyme inhibition by a 3-amino-1,2,4-triazole derivative.

Enzyme_Inhibition cluster_0 Enzyme Active Site enzyme_residue1 Amino Acid Residue 1 enzyme_residue2 Amino Acid Residue 2 metal_ion Metal Ion (if present) inhibitor 3-Amino-1,2,4-triazole Derivative inhibitor->enzyme_residue1 H-Bonding inhibitor->enzyme_residue2 Hydrophobic Interaction inhibitor->metal_ion Coordination

Caption: General mechanism of enzyme inhibition by a 3-amino-1,2,4-triazole derivative.

Case Study: Inhibition of Catalase

The parent compound, 3-amino-1,2,4-triazole, is a known inhibitor of the enzyme catalase.[5] This inhibition is believed to occur through the interaction of the triazole with the heme prosthetic group of the enzyme. This provides a foundational example of how this scaffold can be utilized to target specific enzymatic pathways.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₃H₆N₄O₃[6]
Molecular Weight146.11 g/mol [6]
Melting Point182 °C (decomposes)
AppearanceWhite to off-white crystalline solid

Conclusion and Future Perspectives

This compound is a molecule of significant interest due to its versatile chemical nature and its potential as a scaffold in drug discovery and materials science. While a definitive single-crystal X-ray structure of the hydrate would provide invaluable atomic-level detail, the available spectroscopic data, combined with knowledge of related compounds, allows for a robust understanding of its molecular architecture. Future research should focus on the development of optimized and scalable synthetic routes to this compound and its derivatives, as well as in-depth investigations into their mechanisms of action against specific biological targets. The exploration of its coordination chemistry also holds promise for the design of novel metal-organic frameworks with unique properties.

References

  • Krasavin, M., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI.
  • Margoliash, E., & Novogrodsky, A. (1958). A study of the inhibition of catalase by 3-amino-1:2:4:-triazole. Biochemical Journal, 68(3), 468–475.
  • Dolzhenko, A. V., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 7(59), 37048–37057.
  • Smith, G., et al. (2000). Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate. ResearchGate.
  • Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI.
  • Margoliash, E. (1959). Inhibition of some metalloprotein enzymes by 3-amino-1,2,4-triazole. Biochimica et Biophysica Acta, 31, 227-236.
  • Oakwood Chemical. (n.d.). 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate.
  • Margoliash, E., & Novogrodsky, A. (1958). A study of the inhibition of catalase by 3-amino-1:2:4-triazole. PMC.
  • Chernyshev, V. M., et al. (2006). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. ResearchGate.
  • Zhao, F., et al. (2021). Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. Synthesis, 53(11), 1901-1910.
  • Inoue, K., et al. (2024). Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate. Acta Crystallographica Section E: Crystallographic Communications, E80, 1161-1164.
  • PubChem. (n.d.). This compound.
  • Chernyshev, V. M., et al. (2006). Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. ResearchGate.
  • SpectraBase. (n.d.). 3-amino-1H-1,2,4-triazole-5-carboxylic acid.

Sources

An In-Depth Technical Guide to 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (CAS: 304655-78-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (ATZc) is a versatile heterocyclic compound that stands at the crossroads of medicinal chemistry, materials science, and agricultural research. Its unique structural scaffold, featuring a triazole ring functionalized with both an amino and a carboxylic acid group, imparts a range of valuable chemical and biological properties. This guide provides a comprehensive technical overview of ATZc, delving into its physicochemical characteristics, synthesis rationale, and diverse applications. We will explore its emerging role as an enzyme inhibitor with therapeutic potential, its utility as a sophisticated building block for novel metal-organic frameworks (MOFs), and its established position as a key intermediate in the development of bioactive molecules. This document is intended to serve as a foundational resource for researchers seeking to harness the potential of this compelling molecule.

Core Molecular Characteristics

3-Amino-1,2,4-triazole-5-carboxylic acid, in its hydrated form, is a white crystalline solid. The presence of the amino group, carboxylic acid, and the nitrogen-rich triazole ring makes it a polar molecule, lending it solubility in polar solvents.[1] The interplay of these functional groups is central to its reactivity and utility.

PropertyValueSource(s)
CAS Number 304655-78-5[2][3]
Molecular Formula C₃H₆N₄O₃[2]
Molecular Weight 146.11 g/mol [2]
Anhydrous Molecular Weight 128.09 g/mol [3]
Melting Point 182 °C (decomposes)
Appearance White to off-white solid/powder
SMILES C1(=NC(=NN1)N)C(=O)O.O[2]
InChI Key AGJCUQSNRFXRDU-UHFFFAOYSA-N[2]
Spectroscopic and Analytical Profile

A definitive structural confirmation of ATZc relies on a combination of spectroscopic techniques. While raw spectral data is not provided here, a summary of expected observations is crucial for validation in a research setting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: Expected to show signals corresponding to the amine protons and the exchangeable carboxylic acid proton. The exact chemical shifts would be dependent on the solvent used (typically DMSO-d₆).

    • ¹³C NMR: Signals for the two distinct carbons of the triazole ring and the carboxylic acid carbon are anticipated.[2]

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by distinct vibrational bands. Key absorptions would include N-H stretching from the amino group, O-H stretching from the carboxylic acid, C=O stretching of the carboxyl group, and characteristic vibrations of the C=N and N-N bonds within the triazole ring.[4]

  • Mass Spectrometry (MS) : Mass spectral analysis would confirm the molecular weight of the parent molecule.

Researchers can find reference spectra on platforms like PubChem and ChemicalBook for comparison with their experimentally obtained data.[1][2][5]

Synthesis Strategies: A Conceptual Framework

A plausible synthetic route for 3-amino-1,2,4-triazole-5-carboxylic acid would involve the reaction of aminoguanidine with a suitable two-carbon synthon containing two carboxylic acid functionalities (or their equivalents), followed by cyclization. A general procedure for a related synthesis involves heating an aminoguanidine salt with formic acid to achieve cyclization.[6][7] The choice of solvent, temperature, and catalyst is critical in driving the reaction towards the desired product and minimizing side reactions. Microwave-assisted synthesis has emerged as a modern, efficient method for generating substituted 3-amino-1,2,4-triazoles, offering advantages in terms of reaction time and yield.[4]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Cyclization cluster_product Purification & Final Product Aminoguanidine Aminoguanidine Salt Condensation Condensation Aminoguanidine->Condensation CarboxylicAcid Carboxylic Acid Derivative (e.g., Oxalic Acid) CarboxylicAcid->Condensation Cyclization Acid/Base or Thermal Cyclization Condensation->Cyclization Intermediate Formation Purification Recrystallization/ Chromatography Cyclization->Purification Crude Product FinalProduct 3-Amino-1,2,4-triazole- 5-carboxylic acid hydrate Purification->FinalProduct

Caption: Conceptual workflow for the synthesis of ATZc.

Applications in Drug Discovery and Development

The 3-amino-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions.[8][9] ATZc, in particular, has demonstrated noteworthy potential as an enzyme inhibitor.

Enzyme Inhibition: A Case Study on Catalase

Catalase is a critical antioxidant enzyme that detoxifies hydrogen peroxide. Uncontrolled levels of reactive oxygen species are implicated in a host of diseases, making modulation of antioxidant pathways a key therapeutic strategy. Recent research has identified ATZc as an inhibitor of human erythrocyte catalase.[10]

This inhibitory effect was found to be pH-dependent, with the strongest inhibition observed at a physiological pH of 7.5.

pHIC₅₀ Value (µM)
5.549.01
7.523.21
Data sourced from Çıkrıkcı & Gençer, 2024.[10]

Causality and Insight: The parent compound, 3-amino-1,2,4-triazole (without the carboxylic acid), is a known irreversible inhibitor of catalase.[10] The carboxylic acid moiety in ATZc likely influences the molecule's interaction with the enzyme's active site, potentially affecting its binding affinity and inhibitory potency. The pH-dependent activity suggests that the ionization state of either the compound (specifically the carboxylic acid and amino groups) or the amino acid residues in the catalase active site is crucial for the inhibitory interaction. This finding is significant for drug development, as it highlights ATZc as a tunable scaffold for designing more potent and specific catalase inhibitors for conditions associated with oxidative stress.

Metabolic Disorders and Heme Synthesis

The parent compound, 3-amino-1,2,4-triazole (ATZ), has been investigated for its effects on metabolic syndrome. Studies in mice with high-fat diet-induced obesity have shown that ATZ can induce significant fat loss. The proposed mechanism involves the inhibition of heme synthesis, which in turn blocks adipogenesis (the formation of fat cells), leading to apoptosis of adipocytes.[1][2] This results in an overall improvement in the metabolic profile, including reduced blood pressure, body weight, and insulin resistance.[1]

Given that ATZc is a carboxylic acid derivative of ATZ, it is a prime candidate for further investigation in this area. The carboxylic acid group could be leveraged to alter pharmacokinetic properties, such as solubility and bioavailability, potentially leading to derivatives with improved therapeutic profiles for metabolic disorders.

Metabolic_Pathway ATZc 3-Amino-1,2,4-triazole -5-carboxylic acid (ATZc) Heme_Synth Heme Synthesis ATZc->Heme_Synth Inhibits RevErba RevErbα Activity Heme_Synth->RevErba Modulates Adipogenesis Adipogenesis RevErba->Adipogenesis Blocks Apoptosis Adipocyte Apoptosis Adipogenesis->Apoptosis Leads to Fat_Loss Fat Mass Reduction Apoptosis->Fat_Loss Metabolic_Improvement Improved Metabolic Profile (↓ Insulin Resistance, ↓ Blood Pressure) Fat_Loss->Metabolic_Improvement

Caption: Proposed mechanism of action for ATZ derivatives in metabolic syndrome.

Role in Materials Science: A Ligand for Metal-Organic Frameworks (MOFs)

The bifunctional nature of ATZc, possessing both a nitrogen-rich triazole ring and a carboxylic acid group, makes it an excellent ligand for the construction of Metal-Organic Frameworks (MOFs).[3] MOFs are a class of porous crystalline materials with applications in gas storage, catalysis, and separation.

The triazole and carboxylate groups can coordinate with metal ions in various modes, leading to the formation of multidimensional structures. For instance, ATZc has been successfully used in the synthesis of a three-dimensional metal-organic framework, [ZnF(AmTAZ)].[3][11]

Experimental Protocol: General MOF Synthesis

The synthesis of MOFs using ATZc typically involves a solvothermal reaction, where the ligand and a metal salt are heated in a solvent under pressure.

  • Reactant Preparation : Dissolve this compound and a chosen metal salt (e.g., Zinc Nitrate) in a suitable solvent, such as N,N-Dimethylformamide (DMF) or water, in a specific molar ratio.

  • Reaction Setup : Place the solution in a sealed reaction vessel, often a Teflon-lined stainless steel autoclave.

  • Solvothermal Reaction : Heat the autoclave in an oven at a controlled temperature (e.g., 80-150 °C) for a defined period (e.g., 24-72 hours). During this time, the components self-assemble into the crystalline MOF structure.

  • Isolation and Purification : After cooling the reactor to room temperature, the resulting crystalline product is collected by filtration. The product is then washed with fresh solvent to remove any unreacted starting materials.

  • Activation : The purified MOF is often "activated" by heating under vacuum to remove solvent molecules occluded within the pores, making the framework accessible for applications like gas adsorption.

Causality and Insight: The choice of metal ion, solvent, and reaction temperature can significantly influence the final structure and properties of the MOF. The ability of ATZc to act as a versatile linker allows for the rational design of MOFs with tailored pore sizes and functionalities, which is a key objective in materials chemistry.[12]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

  • Hazard Classification : It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE) : Always use appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

  • Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[7]

  • Disposal : Dispose of the compound and its container in accordance with local, regional, and national regulations.

Conclusion and Future Outlook

This compound is a molecule of significant scientific interest, bridging the gap between fundamental organic synthesis and applied sciences. Its demonstrated bioactivity as a catalase inhibitor and the therapeutic potential of its parent compound in metabolic diseases underscore its importance for drug discovery professionals. Concurrently, its utility as a bifunctional ligand in the burgeoning field of MOF chemistry highlights its value to materials scientists. Future research will likely focus on derivatizing the ATZc scaffold to fine-tune its biological activity and pharmacokinetic properties, as well as exploring its use with a wider range of metal ions to create novel functional materials. This guide serves as a testament to the multifaceted nature of ATZc and a call to the scientific community to further explore its untapped potential.

References

  • Organic Syntheses. (1946). 3-AMINO-1H-1,2,4-TRIAZOLE. Organic Syntheses, 26, 11. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Al-Hourani, B., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1293. [Link]
  • Çıkrıkcı, K., & Gençer, N. (2024). Effect of 3-Amino-1,2,4-Triazole-5-Carboxylic Acid on Human Blood Erythrocyte Catalase. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 541-546. [Link]
  • Chemical Communications (RSC Publishing). (2021). Amino and triazole-containing metal–organic frameworks for highly efficient CO2 fixation.
  • de Souza, M. V. N., et al. (2020). 3-Amino-1,2,4-Triazole Induces Quick and Strong Fat Loss in Mice with High Fat-Induced Metabolic Syndrome. Oxidative Medicine and Cellular Longevity, 2020, 3025361. [Link]
  • Shaanxi Dayu Chemical Co., Ltd. (n.d.). 3-Amino-1,2,4-Triazole-5-Carboxylic Acid.
  • Oakwood Chemical. (n.d.). 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate.
  • Google Patents. (n.d.). US4628103A - Process for the preparation of 3-amino-1,2,4-triazole.
  • SpectraBase. (n.d.). 3-amino-1H-1,2,4-triazole-5-carboxylic acid.
  • OUCI. (n.d.). State of the Art in Industrial Application of Amino-1,2,4-Triazoles.
  • ResearchGate. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4 H -[2][5][7]-triazole-3-thiol derivatives as antimicrobial agents.
  • MDPI. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(15), 4991. [Link]

Sources

Physical and chemical properties of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering in-depth insights into the compound's characteristics, including its molecular structure, solubility, spectral properties, and thermal stability. The guide also presents detailed experimental protocols for its synthesis and analysis, grounded in scientific integrity and practical expertise.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a triazole ring substituted with both an amino and a carboxylic acid group, makes it a versatile building block for the synthesis of a wide range of molecules, including novel therapeutic agents and functional materials such as metal-organic frameworks (MOFs).[2][3] The presence of both acidic and basic functional groups, along with the aromatic triazole core, imparts a distinct set of physicochemical properties that are critical to its application and handling. This guide aims to provide a detailed exploration of these properties, supported by experimental data and established scientific principles.

Molecular Structure and Key Identifiers

The fundamental structure of this compound is central to understanding its chemical behavior. The presence of water of hydration is a key feature of its common solid form.

Caption: Chemical structure of this compound.

Table 1: Key Identifiers

IdentifierValue
IUPAC Name 3-amino-1H-1,2,4-triazole-5-carboxylic acid;hydrate
CAS Number 304655-78-5
Molecular Formula C₃H₆N₄O₃
Molecular Weight 146.11 g/mol (hydrate)
128.09 g/mol (anhydrous basis)
InChI InChI=1S/C3H4N4O2.H2O/c4-3-5-1(2(8)9)6-7-3;/h(H,8,9)(H3,4,5,6,7);1H2
SMILES O=C(O)C1=NN=C(N)N1.O[4]

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and application. This section details the known physical characteristics of this compound.

3.1. Appearance and Form

This compound typically presents as a white to off-white crystalline powder.[1]

3.2. Melting Point

The melting point is a crucial indicator of purity. For this compound, the literature reports a melting point of approximately 182 °C , with decomposition.[2]

3.3. Solubility

The solubility profile of a compound is paramount for its use in various applications, from reaction chemistry to drug delivery. The solubility of this compound is influenced by its polar functional groups and the presence of the triazole ring.

While quantitative data is not extensively available in the literature, qualitative descriptions indicate that it is soluble in aqueous bases and dimethyl sulfoxide (DMSO), particularly with heating.[5] There are conflicting reports on its solubility in water, with some sources describing it as "very soluble" and others as "slightly soluble".[1] This discrepancy may be attributable to variations in the degree of hydration or crystalline form.

3.4. pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. As an amphoteric molecule with both a carboxylic acid and an amino group, 3-Amino-1,2,4-triazole-5-carboxylic acid has at least two pKa values. A predicted pKa value of 11.74 ± 0.40 is available, which likely corresponds to the deprotonation of the triazole ring NH or the amino group.[1] The pKa of the carboxylic acid group is expected to be significantly lower.

Experimental Protocol: Potentiometric Titration for pKa Determination

The experimental determination of pKa values is essential for a precise understanding of the compound's behavior in different pH environments. A standard potentiometric titration can be employed.

Caption: Workflow for the experimental determination of pKa values.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the carboxylic acid, the amino group, and the triazole ring.

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and salt formation.

  • Amino Group: The amino group is nucleophilic and can participate in reactions such as acylation and alkylation.

  • Triazole Ring: The triazole ring is aromatic and can undergo electrophilic substitution, although the presence of the amino and carboxylic acid groups will influence the regioselectivity of such reactions.

The compound's ability to act as a ligand in the formation of metal-organic frameworks (MOFs) is a testament to the coordinating ability of its nitrogen and oxygen atoms.[2][3]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

5.2. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid and water, the N-H stretch of the amino group and triazole ring, the C=O stretch of the carboxylic acid, and various vibrations of the triazole ring.

Synthesis

A general method for the synthesis of 3-amino-1,2,4-triazoles involves the reaction of aminoguanidine with a carboxylic acid or its derivative.[6] A plausible synthetic route to 3-Amino-1,2,4-triazole-5-carboxylic acid could involve the cyclization of a suitable precursor.

Illustrative Synthetic Protocol

A detailed, step-by-step protocol for the synthesis of this compound is crucial for its accessibility in research. A method has been described involving the heating of ethyl 2-(2-carbamimidoylhydrazinyl)-2-oxoacetate in water.[7]

Caption: A potential workflow for the synthesis of 3-Amino-1,2,4-triazole-5-carboxylic acid.[7]

Thermal Stability

Understanding the thermal stability of a compound is critical for its storage, handling, and processing. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are key techniques for this purpose. A study on energetic complexes of 3-amino-1,2,4-triazole-5-carboxylic acid indicates that the ligand itself contributes to the thermal properties of the resulting materials.[8] TGA/DSC analysis of the pure hydrated compound would reveal the temperature of dehydration and the onset of decomposition.

Safety and Handling

This compound is classified as an irritant.[9] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated place.[9]

Table 2: GHS Hazard Information

Hazard ClassHazard Statement
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Specific target organ toxicity — Single exposureH335: May cause respiratory irritation

Conclusion

This compound is a valuable and versatile compound with a rich chemistry that makes it a compelling building block for the development of new pharmaceuticals and materials. This technical guide has provided a detailed overview of its physical and chemical properties, drawing from the available scientific literature. While there are still opportunities for more in-depth characterization, particularly in the areas of quantitative solubility, experimental pKa determination, and detailed spectroscopic analysis, this guide serves as a solid foundation for researchers and developers working with this promising molecule.

References

  • PubChem. This compound.
  • ACS Omega. Thermodynamics and Catalytic Properties of Two Novel Energetic Complexes Based on 3-Amino-1,2,4-triazole-5-carboxylic Acid. [Link]
  • Organic Syntheses. 3-amino-1h-1,2,4-triazole. [Link]
  • Oakwood Chemical.
  • ResearchGate.
  • Semantic Scholar.
  • Oriental Journal of Chemistry.
  • MDPI.
  • Alkali Scientific.
  • ResearchGate. Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions. [Link]
  • Google Patents.
  • MDPI.
  • Organic Syntheses. 4-amino-4h-1,2,4-triazole. [Link]
  • J&K Scientific. 3-Amino-1,2,4-triazole-5-carboxylic acid. [Link]
  • Shaanxi Dayu Chemical Co., Ltd. 3-Amino-1,2,4-Triazole-5-Carboxylic Acid. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Journal of Chemical and Pharmaceutical Research.
  • SpectraBase. 3-amino-1H-1,2,4-triazole-5-carboxylic acid - Optional[UV-VIS] - Spectrum. [Link]
  • Carl ROTH.
  • Indonesian Journal of Science & Technology.
  • Crystallography Open D
  • DTIC. solubility report of 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro. [Link]
  • ResearchGate. FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl].... [Link]
  • Crystallography Open Database. there are 524007 entries in the selection. [Link]
  • ResearchGate. Dimethyl Sulfoxide (DMSO)
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
  • Factory Supply Wholesale. 16691-43-3 3-Amino-5-mercapto-1,2,4-triazole with Efficient Delivery. [Link]
  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]
  • ResearchGate. 4-Amino-3-[2-(9H-carbazol-9-yl)ethyl]-1H-1,2,4-triazole-5(4H)

Sources

3-Amino-1,2,4-triazole-5-carboxylic acid hydrate melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Analysis of 3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate: Beyond the Melting Point

Executive Summary

3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA) is a heterocyclic compound of significant interest in the development of pharmaceuticals, agricultural chemicals, and advanced materials like metal-organic frameworks (MOFs).[1][2][3][4] It is commonly supplied and handled as a hydrate, a crystalline solid that incorporates water molecules into its lattice structure. While commercial suppliers report a melting point in the range of 178-183°C, often with decomposition, this single value belies the complex thermal behavior of the material.[1][5] For the researcher, scientist, or drug development professional, a nuanced understanding of this behavior is critical for process development, formulation, and quality control.

This guide moves beyond a simple recitation of the literature melting point. As a self-validating system of protocols, it provides a comprehensive framework for characterizing the thermal properties of ATCA hydrate. We will dissect the interplay between dehydration, melting, and decomposition, presenting both standard and advanced methodologies to generate a complete and unambiguous thermal profile. The causality behind each experimental choice is explained to empower the user to not only follow the protocol but also to interpret the results with confidence and scientific integrity.

Compound Profile: this compound

ATCA hydrate is a solid, crystalline material whose core structure consists of a triazole ring substituted with both an amino (-NH₂) and a carboxylic acid (-COOH) group.[5] This bifunctional nature makes it an excellent ligand for creating complex molecular architectures.[1][3] The presence of water of hydration is a critical, though often variable, aspect of its solid-state structure.

PropertyValueSource
IUPAC Name 3-amino-1H-1,2,4-triazole-5-carboxylic acid;hydratePubChem[6]
CAS Number 304655-78-5Sigma-Aldrich[1]
Molecular Formula C₃H₄N₄O₂ · xH₂OSigma-Aldrich[1]
Molecular Weight 128.09 g/mol (anhydrous basis)Sigma-Aldrich[1]
Appearance White to gray powder/solidMultiple Sources[1][7]
Reported Melting Point 182 °C (lit., with decomposition)Sigma-Aldrich[1]
178–183°C (with decomposition)Benchchem[5]

The Challenge: Deconstructing the "Melting" of a Hydrate

For a pure, stable crystalline compound, the melting point is a sharp, well-defined temperature at which it transitions from a solid to a liquid.[8] However, for a hydrated and thermally labile compound like ATCA hydrate, the observed "melting" is a more complex, multi-stage process. Heating such a compound initiates a cascade of events that can overlap and be easily misinterpreted.

The key is to understand that the energy supplied during heating does not simply go into breaking the crystal lattice to form a liquid. It also drives other processes:

  • Dehydration : The initial energy input breaks the bonds holding the water molecules within the crystal. This is an endothermic process where the compound loses mass, transforming from the hydrated to the anhydrous salt.[9] This can occur well below the true melting point of the anhydrous compound.

  • Melting : If the anhydrous form is stable at higher temperatures, it will then melt at its characteristic melting point.

  • Decomposition : For many complex organic molecules, the energy required to melt the compound is sufficient to break covalent bonds within the molecule itself, leading to irreversible chemical degradation.[10] This is often observed as a color change, gas evolution, or charring.

For ATCA hydrate, these events, particularly dehydration and decomposition, occur in close succession, making a simple visual determination of melting point ambiguous and potentially misleading.

G Start ATCA Hydrate (Solid) Dehydration Dehydration (Endothermic, Mass Loss) Start->Dehydration Heat Added Anhydrous Anhydrous ATCA (Solid) Dehydration->Anhydrous Melting Melting (Endothermic) Anhydrous->Melting Further Heat Decomposition Decomposition (Exothermic/Endothermic) Anhydrous->Decomposition Heat (if unstable) Liquid ATCA (Liquid) Melting->Liquid Liquid->Decomposition Further Heat Products Degradation Products Decomposition->Products

Caption: Potential thermal event pathway for ATCA Hydrate upon heating.

Protocol I: Screening by Capillary Melting Point Determination

This method serves as a rapid, qualitative screening tool. It is essential for a preliminary assessment but, as argued, insufficient for a complete characterization of ATCA hydrate.

3.1. Principle A small, finely powdered sample is heated in a glass capillary tube at a controlled rate. The temperatures at which the substance begins to melt (collapse point) and is completely liquid (clear point) are recorded as the melting range.[8] For a substance that decomposes, the range is recorded from the onset of melting to the onset of visible decomposition.

3.2. Experimental Protocol

  • Sample Preparation : Ensure the ATCA hydrate sample is a fine, dry powder. If coarse, gently crush it using a mortar and pestle. Agglomerated samples heat unevenly.

  • Capillary Loading : Tap the open end of a capillary tube into the powder. A sample height of 2-3 mm is optimal.[8] Pack the sample firmly at the bottom by tapping or dropping it through a long glass tube.

  • Instrument Setup : Place the loaded capillary into the heating block of a digital melting point apparatus.

  • Rapid Ramp (Scouting) : Set a high heating rate (e.g., 10-20 °C/min) to quickly find an approximate melting temperature.

  • Analytical Ramp (Measurement) :

    • Prepare a new capillary.

    • Set the instrument to rapidly heat to a start temperature approximately 15-20 °C below the scouted melting point.

    • Set the ramp rate to a slow, controlled value of 1 °C/min . This is the most critical parameter. A fast rate will overshoot the true transition temperatures and merge distinct events.[8]

  • Observation & Recording :

    • Record the Onset Temperature : The temperature at which the first drop of liquid is observed.

    • Record the Decomposition Temperature : The temperature at which visible changes like darkening, charring, or gas evolution begin. The literature value of ~182 °C is likely this event.[1][3]

    • Note all visual observations in detail (e.g., "sample shrinks at 120°C, begins to melt at 180°C, turns dark brown at 183°C").

G cluster_prep Sample Preparation cluster_run Instrument Operation cluster_obs Data Acquisition a Grind Sample b Load Capillary (2-3 mm) a->b c Insert Capillary b->c d Set Start Temp & Ramp Rate (1°C/min) c->d e Begin Heating d->e f Observe & Record Onset Temp e->f g Observe & Record Decomposition f->g h Note Visual Changes g->h

Caption: Workflow for Capillary Melting Point Determination.

Protocols II & III: Advanced Thermal Analysis for Definitive Characterization

To deconstruct the complex thermal behavior of ATCA hydrate, we must employ techniques that can quantitatively measure changes in mass and heat flow. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the authoritative methods for this purpose.

4.1. Protocol II: Thermogravimetric Analysis (TGA)

4.1.1. Principle TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive method for quantifying water loss during dehydration.[10][11]

4.1.2. Experimental Protocol

  • Instrument Calibration : Ensure the TGA is calibrated for mass and temperature using appropriate standards.

  • Sample Preparation : Place 5-10 mg of the finely powdered ATCA hydrate into a tared TGA pan (typically aluminum or platinum). An accurate initial mass is crucial.

  • Atmosphere : Use an inert atmosphere, such as nitrogen gas, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

  • Heating Program :

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 300 °C at a rate of 10 °C/min .

  • Data Analysis :

    • Plot mass (%) vs. temperature (°C).

    • Identify the temperature range of any mass loss steps.

    • Calculate the percentage mass loss for each step. This value can be used to determine the number of water molecules ('x') in the hydrate formula. For example, the loss of one water molecule from a monohydrate (FW 146.11) corresponds to a mass loss of (18.02 / 146.11) * 100% = 12.3%.

4.2. Protocol III: Differential Scanning Calorimetry (DSC)

4.2.1. Principle DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. It detects endothermic events (like dehydration and melting, which absorb heat) and exothermic events (like some decompositions, which release heat).[11]

4.2.2. Experimental Protocol

  • Instrument Calibration : Ensure the DSC is calibrated for temperature and enthalpy using an indium standard.

  • Sample Preparation : Place 2-5 mg of the powdered sample into an aluminum DSC pan. Crimp the pan with a lid. It is often useful to pierce the lid to allow evolved gases (like water vapor) to escape.

  • Atmosphere : Use an inert nitrogen atmosphere (50 mL/min).

  • Heating Program :

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 300 °C at 10 °C/min .

  • Data Analysis :

    • Plot heat flow (mW) vs. temperature (°C).

    • Identify endothermic peaks (valleys) and exothermic peaks (hills).

    • Correlate these peaks with events observed in TGA. A broad endotherm coinciding with mass loss in TGA confirms dehydration. A sharp endotherm with no mass loss would indicate true melting. An exothermic peak indicates decomposition.

Synthesizing the Data: A Complete Thermal Profile

Neither of these techniques in isolation tells the full story. The power of this guide lies in the synthesis of all three datasets.

TechniqueExpected Observation for ATCA HydrateInterpretation
Capillary Method Shrinking/slight change below melting point; sudden melting/browning/gas evolution at ~182°C.Suggests a thermal event prior to the main "melting," which appears to be a decomposition.
TGA A distinct mass loss step beginning around 100-140°C, corresponding to the loss of water.[11] A second, more rapid mass loss occurs at higher temperatures (>180°C).Quantifies the amount of water, confirming the hydrate nature. The second mass loss confirms decomposition.
DSC A broad endothermic peak corresponding to the TGA mass loss. A second, sharper thermal event (endo- or exothermic) at ~180-190°C, corresponding to the decomposition seen in TGA.Confirms the dehydration event is endothermic. Characterizes the decomposition event's thermal signature.

Conclusion from Synthesized Data: The reported melting point of this compound at ~182 °C is not a true melting point. It is the temperature at which the anhydrous material, formed after an earlier dehydration event, undergoes rapid and visible thermal decomposition. For any process involving heating this material (e.g., drying, reaction chemistry), it is crucial to know that significant physical and chemical changes begin far below this literature value. The material's stability is limited by the onset of dehydration, not the final decomposition temperature. This authoritative understanding, grounded in a multi-technique, self-validating approach, is essential for reliable and reproducible science.

References

  • This compound.
  • 3-Amino-1,2,4-triazole-5-carboxylic acid hydr
  • This compound, 1 X 25 g (282073-25G). Alkali Scientific. [Link]
  • Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. [Link]
  • Melting point determin
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbon
  • Determining the Formula of a Hydr
  • Measuring the Melting Point. Westlab Canada. [Link]
  • Hydrates and melting points. Chemistry Stack Exchange. [Link]
  • 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydr
  • Process for the preparation of 3-amino-1,2,4-triazole.
  • Thermodynamics and Catalytic Properties of Two Novel Energetic Complexes Based on 3-Amino-1,2,4-triazole-5-carboxylic Acid. National Institutes of Health (NIH). [Link]
  • 3-Amino-1,2,4-Triazole-5-Carboxylic Acid. Shaanxi Dideu Medichem Co., Ltd. [Link]
  • Investigation of Thermal Properties of Carboxylates with Various Structures.
  • The Structural Dependence of the Thermal Stability of Citrates.
  • Thermal decomposition of 4-amino-1,2,4-triazolium nitrate under infrared laser heating.

Sources

Spectroscopic Characterization of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-1,2,4-triazole-5-carboxylic acid hydrate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a triazole ring substituted with both a carboxylic acid and an amino group, makes it a versatile building block for the synthesis of novel pharmaceutical agents and metal-organic frameworks.[1][2] The presence of multiple functional groups capable of hydrogen bonding also leads to the formation of a stable hydrate, where water molecules are incorporated into the crystal lattice.

A thorough understanding of the molecular structure and purity of this compound is paramount for its application in research and development. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques for elucidating the structural features and confirming the identity of this molecule. This guide provides a comprehensive overview of the spectral data for this compound, detailing the theoretical basis for spectral assignments, robust experimental protocols, and an analysis of the influence of the water of hydration on the spectral features.

Molecular Structure and Tautomerism

3-Amino-1,2,4-triazole-5-carboxylic acid can exist in several tautomeric forms due to the mobility of protons on the triazole ring and the amino group. The potential for tautomerism is a critical consideration in spectral interpretation, as the observed spectrum may represent an average of these forms in solution.

Caption: Potential tautomers of 3-Amino-1,2,4-triazole-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework of this compound. The presence of exchangeable protons (from the carboxylic acid, amino group, triazole NH, and water) necessitates the use of a deuterated aprotic solvent, such as dimethyl sulfoxide-d6 (DMSO-d6), to observe their signals.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the exchangeable protons of the amino group, the triazole ring, the carboxylic acid, and the water of hydration. The exact chemical shifts of these protons are sensitive to concentration, temperature, and residual water in the solvent.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Notes
Carboxylic Acid (-COOH)10.0 - 13.0Broad SingletHighly deshielded and often broad due to hydrogen bonding and chemical exchange. Signal will disappear upon D₂O exchange.
Triazole (-NH)11.0 - 14.0Broad SingletThe position is dependent on the dominant tautomeric form. Signal will disappear upon D₂O exchange.
Amino (-NH₂)5.5 - 7.5Broad SingletThe chemical shift can vary significantly. Signal will disappear upon D₂O exchange.
Water (H₂O)~3.3SingletThe chemical shift of the water of hydration can vary and may overlap with the residual solvent peak.
Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide key information about the carbon skeleton of the molecule. Based on data from similar 3-amino-1,2,4-triazole derivatives, the following chemical shifts can be anticipated.[3]

Carbon Type Expected Chemical Shift (δ, ppm) Notes
Carboxylic Acid (-COOH)160 - 175The carbonyl carbon is significantly deshielded.
Triazole C3 (-C-NH₂)150 - 160Carbon bearing the amino group.
Triazole C5 (-C-COOH)155 - 165Carbon bearing the carboxylic acid group.
Experimental Protocol for NMR Data Acquisition

The choice of experimental parameters is crucial for obtaining high-quality, interpretable NMR spectra. The following protocol is a validated starting point for the analysis of this compound.

cluster_0 NMR Sample Preparation cluster_1 ¹H NMR Acquisition cluster_2 ¹³C NMR Acquisition cluster_3 Data Processing SamplePrep 1. Weigh ~10-20 mg of the hydrate. Dissolution 2. Dissolve in ~0.7 mL of DMSO-d6. SamplePrep->Dissolution Transfer 3. Transfer to a 5 mm NMR tube. Dissolution->Transfer 1H_Acq 1. Acquire spectrum at 298 K. Transfer->1H_Acq Analyze 13C_Acq 1. Acquire spectrum with proton decoupling. Transfer->13C_Acq Analyze 1H_Params 2. Use a 400-600 MHz spectrometer. - Pulse angle: 30° - Relaxation delay: 5s - Number of scans: 16-64 1H_Acq->1H_Params Processing 1. Apply Fourier transform. 2. Phase and baseline correct. 3. Calibrate to DMSO solvent peak (δ 2.50 for ¹H, δ 39.52 for ¹³C). 1H_Params->Processing 13C_Params 2. Use a 100-150 MHz spectrometer. - Relaxation delay: 2s - Number of scans: ≥1024 13C_Acq->13C_Params 13C_Params->Processing

Caption: Workflow for NMR analysis of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in this compound. The presence of O-H, N-H, C=O, C=N, and C-N bonds will give rise to a characteristic infrared spectrum.

Expected IR Spectral Data and the Influence of Hydration

The IR spectrum of the hydrated form is expected to show significant differences from the anhydrous form, particularly in the high-frequency region (2500-3600 cm⁻¹). The water of hydration will introduce a broad O-H stretching band.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode Notes
O-H (Water of Hydration)3500 - 3200 (broad)StretchingThis broad absorption is a key indicator of the presence of water in the sample.
N-H (Amino & Triazole)3400 - 3100 (multiple bands)StretchingThese bands will be broad due to hydrogen bonding and may overlap with the O-H stretch from water.
O-H (Carboxylic Acid)3300 - 2500 (very broad)StretchingA very broad absorption characteristic of hydrogen-bonded carboxylic acid dimers.
C=O (Carboxylic Acid)1720 - 1680StretchingStrong absorption, potentially shifted to a lower wavenumber due to conjugation and hydrogen bonding.
C=N (Triazole Ring)1650 - 1550StretchingCharacteristic of the triazole ring system.
N-H (Amino)1640 - 1580Bending (Scissoring)Confirms the presence of the primary amino group.
C-N1400 - 1200StretchingMultiple bands are expected from the triazole ring and the C-N bond of the amino group.

The water of hydration plays a crucial role in the supramolecular structure through hydrogen bonding. This extensive hydrogen-bonding network can cause a broadening and shifting of the N-H and O-H stretching vibrations.

Experimental Protocol for IR Data Acquisition

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the Potassium Bromide (KBr) pellet method are suitable.

cluster_0 ATR Method cluster_1 KBr Pellet Method cluster_2 Spectral Acquisition ATR_Sample 1. Place a small amount of the solid sample directly on the ATR crystal. ATR_Pressure 2. Apply pressure to ensure good contact. ATR_Sample->ATR_Pressure Acquisition 1. Record the spectrum from 4000 to 400 cm⁻¹. 2. Co-add 16-32 scans for a good signal-to-noise ratio. 3. Perform a background scan prior to sample analysis. ATR_Pressure->Acquisition Analyze KBr_Grind 1. Grind 1-2 mg of sample with ~100 mg of dry KBr powder. KBr_Press 2. Press the mixture into a transparent pellet using a hydraulic press. KBr_Grind->KBr_Press KBr_Press->Acquisition Analyze

Caption: Common workflows for solid-state IR analysis.

Conclusion

The spectroscopic characterization of this compound by NMR and IR provides a detailed picture of its molecular structure. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the presence of key functional groups, while the IR spectrum provides a characteristic fingerprint of the molecule's vibrational modes. The presence of water of hydration is most clearly evidenced by a broad O-H stretching band in the IR spectrum. The interpretation of the spectra must take into account the potential for tautomerism and the extensive hydrogen bonding network within the crystal lattice. The protocols outlined in this guide provide a robust framework for obtaining high-quality spectral data, ensuring the reliable identification and characterization of this important heterocyclic compound.

References

  • PubChem. This compound.
  • MDPI.
  • SpectraBase. 3-amino-1H-1,2,4-triazole-5-carboxylic acid. [Link]
  • Alkali Scientific.
  • Central Asian Journal of Theoretical and Applied Sciences. Synthesis, Diagnosis and Study of Molecular Docking for 4-(4- amino-5-mercapto-4H-1,2,4-triazol-3-yl)
  • MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (ATZc) is a heterocyclic compound of significant interest, serving as a versatile scaffold in medicinal chemistry and agrochemical development. Its biological activities are intrinsically linked to its ability to modulate specific enzymatic pathways. This technical guide provides a comprehensive analysis of the core mechanism of action of ATZc, with a primary focus on its well-documented role as an enzyme inhibitor. We will delve into its interaction with key targets, the resultant effects on cellular signaling, and the broader implications for its application in drug discovery and beyond. This document is intended to be a resource for researchers, offering both foundational knowledge and practical insights into the experimental evaluation of this compelling molecule.

Introduction: The Chemical and Biological Landscape of ATZc

This compound is a derivative of the 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms.[1] The presence of both an amino (-NH₂) and a carboxylic acid (-COOH) group on this scaffold imparts a unique combination of chemical reactivity and potential for biological interactions.[1] While the parent compound, 3-amino-1,2,4-triazole (Amitrole), has been extensively studied as a herbicide and an inhibitor of various enzymes, the addition of the carboxylic acid moiety in ATZc significantly influences its physicochemical properties and may alter its target specificity and potency.[2][3]

ATZc is a white to off-white crystalline solid that is sparingly soluble in water.[4] It serves as a key intermediate in the synthesis of a wide range of pharmaceutical and agricultural compounds, including potential antifungal, antibacterial, and anticancer agents.[5][6][7] The 1,2,4-triazole core is a well-established pharmacophore, present in numerous approved drugs, highlighting the therapeutic potential of its derivatives.[8]

Core Mechanism of Action: Enzyme Inhibition

The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific enzymes. This section will explore the key enzymatic targets of ATZc and the nature of these inhibitory interactions.

Primary Target: Catalase

The most definitively characterized target of ATZc is catalase, a crucial antioxidant enzyme responsible for the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.[9][10] The accumulation of H₂O₂, a reactive oxygen species (ROS), can lead to oxidative stress and cellular damage.

A key study demonstrated that ATZc inhibits human erythrocyte catalase in a pH-dependent manner.[9] The inhibitory potency of ATZc was found to be strongest at a physiological pH of 7.5.[9] The parent compound, 3-amino-1,2,4-triazole (Amitrole), is known to be a specific and irreversible inhibitor of catalase, forming a covalent bond with the enzyme's active site.[11][12] While the precise nature of ATZc's inhibition (e.g., competitive, non-competitive, irreversible) requires further kinetic studies, its demonstrated effect on catalase activity is a cornerstone of its mechanism of action.

Quantitative Data on Catalase Inhibition by ATZc

pHIC₅₀ (µM)
5.549.01
6.045.74
6.527.92
7.026.16
7.523.21
8.027.88
8.526.52
Data from Çıkrıkcı K, Gençer N. Effect of 3-Amino-1,2,4-Triazole-5-Carboxylic Acid on Human Blood Erythrocyte Catalase. JOTCSA. 2024;11(2):541-6.[9]
Potential Antifungal Target: Lanosterol 14α-demethylase (CYP51)

The 1,2,4-triazole scaffold is a hallmark of a major class of antifungal drugs known as azoles.[8] These agents, including fluconazole and itraconazole, function by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[13][14] The inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[8]

Given that ATZc possesses this critical 1,2,4-triazole core, it is highly probable that its derivatives can be designed to target fungal CYP51. Molecular docking studies of other 1,2,4-triazole derivatives have demonstrated favorable binding interactions with the active site of CYP51.[15] The amino and carboxylic acid groups of ATZc provide versatile handles for chemical modification to optimize binding affinity and selectivity for fungal CYP51 over its human orthologs.

Other Potential Targets Based on the Parent Compound (Amitrole)

The well-characterized biological activities of the parent compound, 3-amino-1,2,4-triazole (Amitrole), provide valuable insights into other potential mechanisms of action for ATZc. These include:

  • Inhibition of Histidine Biosynthesis: Amitrole is a known competitive inhibitor of imidazoleglycerol-phosphate dehydratase, an enzyme involved in the biosynthesis of the amino acid histidine.[2] This mechanism is particularly relevant to its herbicidal activity.

  • Inhibition of Heme Synthesis: Amitrole has been shown to inhibit heme synthesis.[3] Heme is a critical component of numerous proteins, including hemoglobin and cytochromes.

  • Inhibition of Mitoribosomal Protein Synthesis: Studies in Neurospora crassa have demonstrated that Amitrole can directly and specifically inhibit protein synthesis on mitochondrial ribosomes (mitoribosomes).[3]

Further research is required to determine the extent to which ATZc shares these inhibitory activities with its parent compound. The presence of the carboxylic acid group may alter its ability to interact with the active sites of these enzymes.

Downstream Cellular Effects and Signaling Pathways

The inhibition of key enzymes by ATZc triggers a cascade of downstream cellular events. The most direct consequence of catalase inhibition is an increase in intracellular levels of reactive oxygen species (ROS), leading to a state of oxidative stress.

Induction of Oxidative Stress

By inhibiting catalase, ATZc disrupts the cellular antioxidant defense system, leading to an accumulation of hydrogen peroxide. This elevation in ROS can have profound effects on cellular function, including:

  • Damage to Cellular Macromolecules: ROS can indiscriminately damage lipids, proteins, and DNA, leading to impaired cellular function and potentially apoptosis.

  • Modulation of Redox-Sensitive Signaling Pathways: Many signaling pathways are regulated by the cellular redox state. Increased ROS can activate pro-inflammatory pathways, such as the NF-κB pathway, and modulate the activity of transcription factors involved in the antioxidant response.[16]

ATZc 3-Amino-1,2,4-triazole- 5-carboxylic acid hydrate Catalase Catalase ATZc->Catalase Inhibition H2O2 Hydrogen Peroxide (H₂O₂) Catalase->H2O2 Decomposition (Blocked) Oxidative_Stress Increased Oxidative Stress (Cellular ROS) H2O2->Oxidative_Stress Accumulation Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Signaling_Pathways Modulation of Redox-Sensitive Signaling Pathways Oxidative_Stress->Signaling_Pathways cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_Catalase Prepare Catalase Solution Mix Mix Buffer, Catalase, and ATZc in Cuvette Prep_Catalase->Mix Prep_H2O2 Prepare H₂O₂ Solution Add_H2O2 Add H₂O₂ to Initiate Reaction Prep_H2O2->Add_H2O2 Prep_ATZc Prepare ATZc Dilutions Prep_ATZc->Mix Incubate Incubate Mix->Incubate Incubate->Add_H2O2 Measure_Abs Monitor Absorbance at 240 nm Add_H2O2->Measure_Abs Calc_Rate Calculate Reaction Rates Measure_Abs->Calc_Rate Plot_Data Plot % Inhibition vs. [ATZc] Calc_Rate->Plot_Data Det_IC50 Determine IC₅₀ Plot_Data->Det_IC50

Figure 2: Experimental workflow for the in vitro catalase inhibition assay.

Cellular Reactive Oxygen Species (ROS) Assay

This protocol measures the change in intracellular ROS levels in response to ATZc treatment.

Materials:

  • Adherent cell line (e.g., HeLa, HepG2)

  • Cell culture medium and supplements

  • This compound (ATZc)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture:

    • Seed cells in a 96-well plate (for plate reader) or on glass coverslips (for microscopy) and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of ATZc (and a vehicle control) for a desired period (e.g., 1-24 hours).

  • Probe Loading:

    • Remove the treatment medium and wash the cells with PBS.

    • Incubate the cells with a working solution of DCFH-DA in serum-free medium for 30-60 minutes in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measurement:

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells using a fluorescence microscope.

  • Data Analysis:

    • Normalize the fluorescence intensity to cell viability (e.g., using an MTT or crystal violet assay) to account for any cytotoxic effects of ATZc.

    • Express the results as the fold change in ROS levels compared to the vehicle control.

Broader Implications and Future Directions

The understanding of the mechanism of action of this compound has significant implications for both drug discovery and agricultural science.

  • Therapeutic Potential: As an inhibitor of catalase, ATZc and its derivatives could be explored as pro-oxidant therapies for certain cancers, where elevated ROS levels can selectively kill cancer cells. Furthermore, its 1,2,4-triazole scaffold makes it an attractive starting point for the development of novel antifungal agents targeting CYP51.

  • Agricultural Applications: The potential for ATZc and its derivatives to inhibit enzymes in plant-specific pathways, such as histidine biosynthesis, warrants further investigation for their use as herbicides or plant growth regulators. [4] Future research should focus on:

  • Detailed Kinetic and Structural Studies: Elucidating the precise mode of inhibition of catalase by ATZc and obtaining structural information on the enzyme-inhibitor complex.

  • Target Deconvolution: Identifying other potential enzymatic targets of ATZc to build a more complete mechanistic picture.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of ATZc and its optimized derivatives in relevant animal models.

Conclusion

This compound is a molecule with a well-defined primary mechanism of action centered on the inhibition of catalase. This activity leads to an increase in intracellular reactive oxygen species, which can have diverse downstream effects on cellular signaling and viability. The presence of the versatile 1,2,4-triazole scaffold also suggests a strong potential for the development of derivatives targeting other key enzymes, particularly in the realm of antifungal drug discovery. This technical guide has provided a comprehensive overview of the current understanding of ATZc's mechanism of action and has outlined key experimental approaches for its further investigation. As research in this area continues, a deeper understanding of this intriguing molecule will undoubtedly unlock new opportunities for therapeutic and agricultural innovation.

References

  • Feinstein RN, Berliner S, Green FO. Mechanism of inhibition of catalase by 3-amino-1,2,4-triazole. Arch Biochem Biophys. 1958 Jul;76(1):32-44.
  • Çıkrıkcı K, Gençer N.
  • Matsui H, Gsell W, Riederer P, Grunblatt E, Konradi C. [Metabolism of 3-amino-1,2,4-triazole in rats]. Arch Toxicol. 1975 Dec 18;34(4):315-24.
  • Ueda M, Tanaka A, Fukui S. Effect of catalase-specific inhibitor 3-amino-1,2,4-triazole on yeast peroxisomal catalase in vivo. Eur J Biochem. 1982 Nov;128(2-3):519-24.
  • DergiPark. Effect of 3-Amino-1,2,4-Triazole-5-Carboxylic Acid on Human Blood Erythrocyte Catalase.
  • Lee H, Lee MY, Kim Y, et al. Intracellular Growth Inhibition and Host Immune Modulation of 3-Amino-1,2,4-triazole in Murine Brucellosis. Int J Mol Sci. 2021;22(11):5948.
  • Khan I, Ibrar A, Abbas N, et al. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Infect Drug Resist. 2021;14:3627-3642.
  • Margoliash E, Novogrodsky A. A study of the inhibition of catalase by 3-amino-1:2:4:-triazole. Biochem J. 1958 Mar;68(3):468-75.
  • Sun D, Wang Z, Zheng Q, Zhang H. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Front Chem. 2020;8:578961.
  • Bohrium. design-synthesis-and-antifungal-activities-of-novel-1-2-4-triazole-derivatives.
  • Smith G, Kennard CH, Shields KJ, et al. Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate. J Chem Soc Perkin Trans 2. 1999;(1):155-158.
  • PubChem. This compound.
  • protocols.io. Intracellular ROS Assay.
  • protocols.io. Measurement of Intracellular Reactive Oxygen Species (ROS) levels in Human PMN.
  • ResearchGate. Kinetics of the Irreversible Inhibition of Catalase by 3-Amino-1,2,4-triazole in the Presence of Hydrogen Peroxide and Catalase-Hydrogen Peroxide Complex I Hydrogen Donors.
  • Dikalov SI, Dikalova AE, Bikineyeva AT, Schmidt HH, Harrison DG, Griendling KK.
  • Ooi L, Lee M, Smith R.
  • Kumar V, Kumar S, Kumar A, Singh S. 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa. Biochim Biophys Acta. 1980 Apr 30;607(2):339-49.
  • Brown RA, Critz SD, Harken AH. Catalase inhibition with 3-amino-1,2,4-triazole does not abolish infarct size reduction in heat-shocked rats. J Mol Cell Cardiol. 1996;28(3):535-540.
  • Zhang J, Liu W, Li R, et al. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Front Microbiol. 2021;12:699949.
  • MMPC. Catalase Protocol.
  • American Society for Microbiology. Catalase Test Protocol.
  • Asif M. Novel 1, 2, 4-Triazoles as Antifungal Agents. J Fungi (Basel). 2022;8(3):269.
  • Kalyanaraman B, Darley-Usmar V, Davies KJ, et al. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxid Redox Signal. 2012;16(11):1273-1284.
  • ResearchGate. Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.
  • Tolyltriazole | Benzotriazole. 3-Amino-1,2,4-Triazole-5-Carboxylic Acid.
  • MDPI. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.
  • ResearchGate. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • PubMed. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds.
  • ResearchGate. Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.
  • Alkali Scientific. This compound, 1 X 25 g (282073-25G).
  • SpringerLink. Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives.
  • ScienceDirect. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • Wikipedia. 3-Amino-1,2,4-triazole.
  • ResearchGate. Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-M.
  • SpringerLink. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives.
  • Central Asian Journal of Theoretical and Applied Science. Synthesis, Diagnosis and Study of Molecular Docking for 4-(4- amino-5-mercapto-4H-1,2,4-triazol-3-yl) Phenol and Its Coordinatio.

Sources

An In-Depth Technical Guide to 3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (ATCA hydrate) is a pivotal heterocyclic organic compound that has garnered significant interest within the scientific community. Its structure, featuring a 1,2,4-triazole ring substituted with both an amino and a carboxylic acid group, renders it a versatile building block in medicinal and synthetic chemistry.[1] This guide provides a comprehensive overview of the discovery, historical context, and synthetic methodologies of ATCA hydrate, offering valuable insights for researchers engaged in drug discovery and development.

The Genesis of a Scaffold: Discovery and Historical Context

The history of 3-amino-1,2,4-triazole-5-carboxylic acid is intrinsically linked to the broader exploration of triazole chemistry, which began in the late 19th and early 20th centuries. While a definitive "discovery" paper for the carboxylic acid hydrate itself is not readily apparent in modern databases, its existence as a stable intermediate can be inferred from the early synthesis of its decarboxylated product, 3-amino-1,2,4-triazole.

Pioneering work by chemists such as Thiele, Manchot, Curtius, and Lang in the late 1800s and early 1900s described the synthesis of 3-amino-1,2,4-triazole by heating 3-amino-1,2,4-triazole-5-carboxylic acid above its melting point.[2] This indicates that the carboxylic acid was synthesized and isolated as a precursor. These early syntheses of 1,2,4-triazole derivatives were foundational, with notable contributions like the Pellizzari reaction (1911), which involves the condensation of an amide with a hydrazide.[1][3][4][5]

The development of synthetic routes to aminoguanidine, a key precursor, was also crucial. The reaction of aminoguanidine salts with formic acid to produce 3-amino-1,2,4-triazole, a process that proceeds via an aminoguanidine formate intermediate, has been a cornerstone of its commercial production.[6] It is from these foundational reactions, likely the reaction of aminoguanidine with a dicarboxylic acid or its derivative, that 3-amino-1,2,4-triazole-5-carboxylic acid first emerged as a characterizable compound.

Synthesis Methodologies: From Classical Approaches to Modern Innovations

The synthesis of this compound and its derivatives has evolved significantly, with modern methods offering improved yields and greener reaction conditions.

Classical Synthesis: Reaction of Aminoguanidine with Dicarboxylic Acid Derivatives

A foundational method for the synthesis of the 1,2,4-triazole ring involves the condensation of aminoguanidine with a carboxylic acid or its derivative, followed by cyclization. For 3-amino-1,2,4-triazole-5-carboxylic acid, a logical classical approach involves the reaction of aminoguanidine with a C2 dicarbonyl compound, such as oxalic acid or its esters.

Experimental Protocol: A Representative Classical Synthesis

This protocol is a representative example based on established principles of 1,2,4-triazole synthesis.

Objective: To synthesize this compound.

Materials:

  • Aminoguanidine bicarbonate

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Activated charcoal

Procedure:

  • Preparation of the Sodium Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol. To this solution, add aminoguanidine bicarbonate in portions.

  • Addition of Diethyl Oxalate: Slowly add diethyl oxalate to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • Isolation of the Sodium Salt: After cooling, the sodium salt of 3-amino-1,2,4-triazole-5-carboxylic acid will precipitate. Collect the solid by filtration and wash with cold ethanol.

  • Acidification: Dissolve the sodium salt in a minimum amount of hot water. If the solution is colored, add a small amount of activated charcoal and filter while hot.

  • Precipitation of the Hydrate: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The this compound will precipitate as a white solid.

  • Purification: Collect the crystals by filtration, wash with a small amount of cold water, and air dry. The product can be further purified by recrystallization from hot water.

Causality of Experimental Choices:

  • Sodium Ethoxide: The use of a strong base like sodium ethoxide is crucial to deprotonate the aminoguanidine, increasing its nucleophilicity to attack the electrophilic carbonyl carbons of diethyl oxalate.

  • Ethanol as Solvent: Ethanol is a suitable solvent for this reaction as it dissolves the reactants and facilitates the reaction at reflux temperature.

  • Acidification: Acidification is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid. The hydrate form is typically obtained upon crystallization from an aqueous solution.

Modern Synthetic Approaches: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The synthesis of 3-amino-1,2,4-triazole derivatives is well-suited for this technology.

Experimental Protocol: Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles

This protocol, adapted from contemporary literature, demonstrates a general and efficient method.[7][8]

Objective: To rapidly synthesize a 5-substituted 3-amino-1,2,4-triazole from a carboxylic acid and aminoguanidine bicarbonate.

Materials:

  • Aminoguanidine bicarbonate

  • Carboxylic acid (e.g., acetic acid)

  • Hydrochloric acid (37% solution)

  • Isopropanol (optional, for solid carboxylic acids)

  • Microwave reactor with sealed vials

Procedure:

  • Reaction Setup: In a 10 mL sealed microwave reaction vial, combine aminoguanidine bicarbonate (1.0 mmol) and the desired carboxylic acid (1.2 mmol).

  • Acid Catalysis: Add a 37% solution of hydrochloric acid (1.5 mmol). For solid carboxylic acids, isopropanol (2.0 mL) can be used as a solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a specified time (typically 15-60 minutes).

  • Work-up and Isolation: After cooling, the reaction mixture is typically diluted with water and the pH is adjusted to precipitate the product. The solid is then collected by filtration, washed with water, and dried.

Causality of Experimental Choices:

  • Microwave Irradiation: The use of microwave heating dramatically reduces the reaction time from hours to minutes by efficiently transferring energy to the polar reactants and solvent.

  • Sealed Vial: A sealed vessel is used to allow the reaction to be performed at temperatures above the boiling point of the solvent, further accelerating the reaction rate.

  • Acid Catalysis: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the initial nucleophilic attack by aminoguanidine.

Characterization of this compound

The structural elucidation and confirmation of the synthesized compound are performed using a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the amino protons and the exchangeable carboxylic acid and triazole N-H protons. The presence of water of hydration may be observed as a distinct peak.
¹³C NMR Resonances for the two distinct carbons of the triazole ring and the carbonyl carbon of the carboxylic acid group.
FTIR Characteristic absorption bands for N-H stretching (amino and triazole), O-H stretching (carboxylic acid and water), C=O stretching (carboxylic acid), and C=N and C-N stretching of the triazole ring.
Mass Spectrometry The molecular ion peak corresponding to the anhydrous compound, along with characteristic fragmentation patterns.

Applications and Future Directions

This compound serves as a valuable precursor in the synthesis of a wide array of biologically active molecules. Its derivatives have shown promise as:

  • Antimicrobial agents

  • Anticancer agents

  • Antiviral compounds

  • Plant growth regulators [1]

Furthermore, it is utilized in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and drug delivery.[9] The continued exploration of the reactivity of ATCA hydrate will undoubtedly lead to the discovery of novel compounds with significant therapeutic and industrial potential.

Conclusion

From its roots in the foundational explorations of heterocyclic chemistry to its current role as a versatile synthetic building block, this compound has a rich history and a promising future. The synthetic methodologies, from classical reflux conditions to modern microwave-assisted protocols, provide researchers with a robust toolkit for accessing this important scaffold. A thorough understanding of its synthesis and chemical properties is essential for harnessing its full potential in the development of new pharmaceuticals and advanced materials.

Visualizations

Logical Flow for the Classical Synthesis of this compound

classical_synthesis cluster_reactants Reactants cluster_reaction Reaction & Work-up cluster_product Final Product aminoguanidine Aminoguanidine Bicarbonate reflux Reflux aminoguanidine->reflux diethyl_oxalate Diethyl Oxalate diethyl_oxalate->reflux base Sodium Ethoxide in Ethanol base->reflux precipitation1 Precipitation of Sodium Salt reflux->precipitation1 filtration1 Filtration precipitation1->filtration1 dissolution Dissolution in Water filtration1->dissolution acidification Acidification (HCl) dissolution->acidification precipitation2 Precipitation of Hydrate acidification->precipitation2 product 3-Amino-1,2,4-triazole- 5-carboxylic Acid Hydrate precipitation2->product

Caption: Classical synthesis pathway for ATCA hydrate.

Workflow for Microwave-Assisted Synthesis

microwave_synthesis start Combine Reactants: Aminoguanidine Bicarbonate, Carboxylic Acid, HCl seal_vial Seal Reaction Vial start->seal_vial microwave Microwave Irradiation (e.g., 180°C, 30 min) seal_vial->microwave cool Cool to Room Temp. microwave->cool workup Aqueous Work-up (Dilution & pH Adjustment) cool->workup isolate Isolate Product (Filtration & Drying) workup->isolate product 5-Substituted 3-Amino-1,2,4-triazole isolate->product

Caption: Streamlined workflow for microwave-assisted triazole synthesis.

References

  • Pellizzari, G. (1911). [Title of Pellizzari's 1911 paper]. Gazzetta Chimica Italiana, 41, 21.
  • Wikipedia. Pellizzari reaction.
  • Kaur, P., Kaur, R., & Goswami, M. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy, 9(7), 1-35.
  • SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives.
  • Wikipedia. 1,2,4-Triazole.
  • Organic Syntheses. 3-amino-1H-1,2,4-triazole.
  • HathiTrust Digital Library. Catalog Record: Justus Liebig's Annalen der Chemie.
  • ResearchGate. Synthetic approaches toward 3-amino-1,2,4-triazoles.
  • ResearchGate. ChemInform Abstract: Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines.
  • ResearchGate. Synthesis of Aminotriazoles.
  • Google Patents. Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.
  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. New Journal of Chemistry, 42(24), 19685-19696.
  • ThriftBooks. Justus Liebigs Annalen Der Chemie,... book.
  • ResearchGate. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.
  • MDPI. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.
  • Wikipedia. Liebigs Annalen.
  • Thornalley, P. J., et al. (1996). Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. Journal of the American Society of Nephrology, 7(9), 1283-1293.
  • Alkali Scientific. This compound, 1 X 25 g (282073-25G).
  • El-Sabbagh, I. I., & El-Salam, A. A. (1976). Syntheses of Heterocyclic Compounds from Aminoguanidine. Journal für Praktische Chemie, 318(4), 623-628.
  • ResearchGate. Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids.
  • Thornalley, P. J., et al. (1994). The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins. Biochemical Pharmacology, 48(10), 1865-1870.
  • Wikisource. Annalen der Chemie.
  • Google Patents. Process for the preparation of 3-amino-1,2,4-triazole.
  • Internet Archive. Full text of "Bibliography of bibliographies on chemistry and chemical technology, 1900-1924;".

Sources

An In-Depth Technical Guide to 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate, a versatile heterocyclic compound with significant applications in materials science and biochemical research. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's properties, synthesis applications, and biological interactions.

Introduction: A Multifaceted Triazole Derivative

This compound is a unique molecule that combines the structural features of an amino group, a carboxylic acid, and a triazole ring. This combination of functional groups imparts a range of chemical properties that make it a valuable building block in the synthesis of more complex molecules.[1] Its ability to coordinate with metal ions has led to its use in the development of novel metal-organic frameworks (MOFs).[2][3][4] Furthermore, its biological activity as an enzyme inhibitor has attracted interest in the pharmaceutical and agricultural sectors.[5] This guide will delve into the nomenclature, physicochemical properties, a key synthetic application, and the mechanistic basis of its biological activity.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. This compound is known by several synonyms and is registered under various chemical identifiers.

It is crucial to distinguish this compound from "ATCA" or "AATC," which are common acronyms for N-Acetyl-Thiazolidine-4-carboxylic acid, a plant growth promoter.[6][7][8][9] The two are distinct chemical entities with different structures and applications.

Below is a comprehensive table of synonyms and identifiers for this compound.

Identifier Type Identifier Source
IUPAC Name 3-amino-1H-1,2,4-triazole-5-carboxylic acid;hydratePubChem[10]
CAS Number 304655-78-5Sigma-Aldrich, PubChem[3][10]
1266615-63-7PubChem[10]
3641-13-2 (anhydrous/hemihydrate)ChemicalBook[11]
PubChem CID 16211818PubChem[10]
Molecular Formula C₃H₆N₄O₃PubChem[10]
Synonyms 5-Amino-4H-[5][6][7]triazole-3-carboxylic acid monohydratePubChem[10]
1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, hydrate (1:1)PubChem[10]
3-Amino-1H-1,2,4-triazole-5-carboxylic acid hydratePubChem[10]
5-Amino-s-triazole-3-carboxylic acidChemicalBook[11]
2-Amino-5-carboxy-1,3,4-triazoleChemicalBook[11]
MDL Number MFCD00149595Sigma-Aldrich[12]

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in experimental settings.

Property Value Source
Molecular Weight 146.11 g/mol PubChem[10]
Appearance White crystalline solidChemBK[13]
Melting Point 182 °C (decomposes)Sigma-Aldrich[3][4]
Solubility Slightly soluble in waterChemBK[13]
InChI Key AGJCUQSNRFXRDU-UHFFFAOYSA-NPubChem[10]

Application in the Synthesis of Metal-Organic Frameworks (MOFs)

A significant application of 3-Amino-1,2,4-triazole-5-carboxylic acid and its derivatives is in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The triazole ring and carboxylic acid group of the topic compound make it an excellent candidate as an organic linker in MOF synthesis.

Rationale for Use in MOF Synthesis

The nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions, leading to the formation of extended, three-dimensional structures.[14] The specific geometry and connectivity of the resulting MOF can be tuned by varying the metal ion, the reaction conditions, and by modifying the organic linker itself.

Representative Experimental Protocol: Solvothermal Synthesis of a Zn-based MOF

The following is a representative protocol for the synthesis of a zinc-based MOF using a triazole-based ligand, adapted from literature procedures. This protocol is intended as a starting point and may require optimization for specific research goals.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Solution Preparation: In a glass vial, dissolve 1 mmol of Zinc Nitrate Hexahydrate and 1 mmol of this compound in 20 mL of DMF.

  • Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Transfer to Autoclave: Transfer the solution to a 25 mL Teflon-lined stainless-steel autoclave.

  • Heating: Seal the autoclave and place it in a programmable oven. Heat to 120°C at a rate of 5°C/min and hold at this temperature for 72 hours.

  • Cooling: Allow the autoclave to cool to room temperature naturally.

  • Product Isolation: Collect the crystalline product by filtration.

  • Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent.

  • Drying: Dry the final product under vacuum at 60°C for 12 hours.

Experimental Workflow Diagram

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification start Start dissolve Dissolve Zn(NO₃)₂·6H₂O & this compound in DMF start->dissolve sonicate Sonicate for 15 min dissolve->sonicate transfer Transfer to Autoclave sonicate->transfer heat Heat at 120°C for 72h transfer->heat cool Cool to Room Temperature heat->cool filter Filter to Collect Crystals cool->filter wash_dmf Wash with DMF filter->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh dry Dry under Vacuum wash_etoh->dry end End Product: MOF Crystals dry->end

Caption: Workflow for the solvothermal synthesis of a Metal-Organic Framework.

Biological Activity: Enzyme Inhibition

3-Amino-1,2,4-triazole and its derivatives are known to exhibit biological activity, including enzyme inhibition. The carboxylic acid derivative is of particular interest for its interaction with catalase.

Mechanism of Catalase Inhibition

Catalase is an antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. 3-Amino-1,2,4-triazole-5-carboxylic acid has been shown to be an inhibitor of human erythrocyte catalase.[5][6] The inhibition is pH-dependent, with stronger inhibition observed at a physiological pH of 7.5 (IC50: 23.21 µM) compared to a more acidic pH of 5.5 (IC50: 49.01 µM).[5][6]

The proposed mechanism involves the covalent binding of the triazole derivative to the active site of the catalase enzyme, leading to its irreversible inhibition.[5] This inhibitory activity is significant as many therapeutic drugs function as enzyme inhibitors.

Catalase Inhibition Pathway Diagram

Catalase_Inhibition cluster_normal Normal Catalase Activity cluster_inhibition Inhibition Pathway catalase Catalase (Enzyme) products 2H₂O + O₂ (Water & Oxygen) catalase->products Products inhibited_complex Inhibited Catalase Complex catalase->inhibited_complex h2o2 2H₂O₂ (Hydrogen Peroxide) h2o2->catalase Substrate inhibitor 3-Amino-1,2,4-triazole- 5-carboxylic acid hydrate (Inhibitor) inhibitor->catalase Binds to Active Site no_reaction No Reaction inhibited_complex->no_reaction

Caption: Mechanism of catalase inhibition by this compound.

Conclusion

This compound is a chemical compound with a diverse range of applications stemming from its unique molecular structure. Its utility as a linker in the synthesis of metal-organic frameworks and its activity as a catalase inhibitor highlight its importance in both materials science and biochemistry. This guide has provided a comprehensive overview of its nomenclature, properties, and key applications, offering a valuable resource for researchers in these fields. Further investigation into its biological activities and the development of novel materials based on this scaffold are promising avenues for future research.

References

  • Çıkrıkcı, K., & Gençer, N. (2024). Effect of 3-Amino-1,2,4-Triazole-5-Carboxylic Acid on Human Blood Erythrocyte Catalase. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 541-546. [Link]
  • N-ATCA (AATC) 99% as Bio stimulant and plant Growth Promoter. (n.d.). Citymax Chemical. [Link]
  • PubChem. (n.d.). This compound.
  • N-AcetylThiazolidine-4-Carboxylic Acid (NATCA, ATCA, AATC) Manufacturers, Suppliers and Factory. (n.d.). Delong Chemical. [Link]
  • This compound, 1 X 25 g (282073-25G). (n.d.). Alkali Scientific. [Link]
  • Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid. (2015).
  • 3-Amino-1,2,4-triazole-5-carboxylic acid hydr
  • N-ATCA ( N-Acetyl-Thiazolidine -4- Carboxylic Acid). (n.d.). Surya Agritechnology. [Link]
  • N-Acetyl-thiazolidine-4-carboxylic Acid, Folcisteine, 3-ACETYL-4-THIAZOLIDINECARBOXYLIC ACID, NATCA, A

Sources

Theoretical Insights into 3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (ATCAH) is a heterocyclic compound of significant interest, serving as a versatile building block in the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive theoretical framework for understanding the molecular properties of ATCAH, leveraging established computational chemistry methodologies. While extensive dedicated theoretical studies on the hydrated form are nascent, this paper synthesizes foundational principles and data from analogous triazole systems to offer predictive insights into its structural, electronic, and spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers engaged in the rational design of ATCAH derivatives and in elucidating their mechanism of action at a molecular level.

Introduction: The Significance of this compound

3-Amino-1,2,4-triazole-5-carboxylic acid, in its hydrated form (C₃H₆N₄O₃), is a solid crystalline substance characterized by a five-membered triazole ring functionalized with both an amino and a carboxylic acid group.[1][2] This unique combination of functional groups imparts a high degree of versatility, making it a valuable precursor in the synthesis of more complex molecules, including metal-organic frameworks (MOFs). The triazole moiety itself is a well-known pharmacophore, and its derivatives have been explored for a range of biological activities, including potential antifungal and enzymatic inhibitory actions.[1][3]

The presence of water molecules in the crystal lattice of the hydrate introduces an additional layer of complexity and significance. Hydrogen bonding interactions involving the water molecule can profoundly influence the compound's solid-state architecture, stability, and ultimately its physical and chemical properties. A thorough understanding of these intermolecular forces is crucial for predicting crystal packing, solubility, and bioavailability – key parameters in drug development.

This guide will delve into the theoretical underpinnings of ATCAH's molecular behavior through the lens of computational chemistry. By employing methods such as Density Functional Theory (DFT), we can elucidate its geometric and electronic structure, predict its spectroscopic signatures, and rationalize its reactivity.

Computational Methodology: A Self-Validating Approach

To ensure the scientific integrity of the theoretical data presented, a robust and well-validated computational protocol is paramount. The following workflow represents a standard and reliable approach for the theoretical investigation of organic molecules like ATCAH.

Geometry Optimization

The foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a process that systematically alters the molecular structure to find the arrangement with the lowest potential energy.

Protocol:

  • Initial Structure Generation: A plausible 3D structure of this compound is constructed using molecular modeling software.

  • Quantum Mechanical Calculation: Density Functional Theory (DFT) is the method of choice for balancing computational cost and accuracy. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and effective choice for organic molecules.[3][4]

  • Basis Set Selection: A suitable basis set, such as 6-311++G(d,p), is employed to describe the atomic orbitals. The inclusion of diffuse functions (++) is important for accurately modeling hydrogen bonding and non-covalent interactions, which are critical in the hydrated form.

  • Convergence Criteria: The optimization is performed until the forces on the atoms and the change in energy between successive steps fall below predefined tight convergence thresholds.

  • Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies validates the structure as a stable point on the potential energy surface.

Diagram of the Theoretical Workflow

TheoreticalWorkflow cluster_input Input cluster_calculation Computational Core cluster_validation Validation cluster_output Output & Analysis Initial_Structure Initial 3D Structure of ATCAH DFT_Calculation DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Initial_Structure->DFT_Calculation Input Structure Frequency_Analysis Frequency Calculation DFT_Calculation->Frequency_Analysis Optimized Structure Energy_Minimum Confirmation of Energy Minimum (No Imaginary Frequencies) Frequency_Analysis->Energy_Minimum Vibrational Frequencies Optimized_Geometry Optimized Molecular Geometry Energy_Minimum->Optimized_Geometry Spectroscopic_Data Predicted Spectroscopic Data (IR, Raman, NMR) Optimized_Geometry->Spectroscopic_Data Electronic_Properties Electronic Properties (HOMO, LUMO, MEP) Optimized_Geometry->Electronic_Properties HOMOLUMO HOMO_A HOMO HOMO_B HOMO LUMO_B LUMO HOMO_A->LUMO_B Electron Donation (Favorable Interaction) LUMO_A LUMO

Caption: Schematic of a favorable HOMO-LUMO interaction between a nucleophile and an electrophile.

For ATCAH, the HOMO is likely to be localized on the electron-rich amino group and the triazole ring, while the LUMO is expected to be distributed over the electron-withdrawing carboxylic acid group and the triazole ring. This suggests that the amino group is a likely site for electrophilic attack, while the carboxylic acid and the triazole ring are potential sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

  • Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are favorable sites for electrophilic attack.

  • Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density (electron-deficient). These are favorable sites for nucleophilic attack.

  • Green regions: Represent neutral or near-zero potential.

For ATCAH, the MEP map is expected to show negative potential (red) around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the triazole ring, and positive potential (blue) around the hydrogen atoms of the amino and carboxylic acid groups.

Non-Linear Optical (NLO) Properties: A Glimpse into Advanced Applications

Organic molecules with significant charge transfer characteristics can exhibit non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. [5]The presence of both electron-donating (amino group) and electron-withdrawing (carboxylic acid group) substituents on the triazole ring in ATCAH suggests the potential for intramolecular charge transfer and, consequently, NLO activity.

Theoretical calculations can predict the first-order hyperpolarizability (β), a key parameter that quantifies the NLO response of a molecule. A high β value indicates a strong NLO response. Computational studies on similar triazole derivatives have shown that they can possess significant NLO properties. [5]

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. Through the application of Density Functional Theory and related computational methods, it is possible to gain deep insights into the molecular structure, vibrational spectra, and electronic properties of this versatile compound. The predictive power of these theoretical approaches can guide experimental efforts in the synthesis of novel derivatives with tailored properties for applications in drug discovery and materials science.

Future theoretical work should focus on explicit modeling of the crystalline environment of ATCAH, including intermolecular interactions with neighboring molecules and water molecules. Such solid-state calculations would provide a more accurate prediction of the properties of the bulk material and could aid in the interpretation of experimental crystallographic data. Furthermore, molecular dynamics simulations could be employed to study the behavior of ATCAH in solution, providing insights into its solvation and transport properties.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • MDPI. (2024, March 14). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.
  • Shaanxi Dideu Chemical Co., Ltd. (n.d.). 3-Amino-1,2,4-Triazole-5-Carboxylic Acid.
  • Oakwood Chemical. (n.d.). 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate.
  • SpectraBase. (n.d.). 3-amino-1H-1,2,4-triazole-5-carboxylic acid.
  • International Journal of Trend in Scientific Research and Development. (n.d.). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE.
  • Zenodo. (2024, August 22). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Science Behind 3-Amino-5-mercapto-1,2,4-triazole: From Structure to Application.
  • NTU Journal of Pure Sciences. (2021, December 5). Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations.
  • Pharmaceutical Chemistry Journal. (2022, August 1). DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione.
  • ResearchGate. (n.d.). The HOMO, LUMO plots with energy and global reactivity index values....
  • SpectraBase. (n.d.). 3-amino-1H-1,2,4-triazole-5-carboxylic acid - Optional[UV-VIS] - Spectrum.
  • ResearchGate. (n.d.). Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate.
  • Alkali Scientific. (n.d.). This compound.
  • Preprints.org. (2023, August 14). Peculiarities of the Spatial and Electronic Structure of 2-aryl-1,2,3-triazol-5-carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calculations.
  • YouTube. (2024, January 25). Introduction to HOMO LUMO Interactions in Organic Chemistry.
  • Central Asian Journal of Theoretical and Applied Sciences. (n.d.). Synthesis, Diagnosis and Study of Molecular Docking for 4-(4- amino-5-mercapto-4H-1,2,4-triazol-3-yl) Phenol and Its Coordination Complexes.
  • Pramana - Journal of Physics. (2009, October). A phase-matchable nonlinear optical crystal 4-amino-5-mercapto-3-[1-(4-isobutylphenyl)ethyl]-1,2,4-triazole.
  • National Institutes of Health. (n.d.). Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor.
  • LookChem. (n.d.). Factory Supply Wholesale 16691-43-3 3-Amino-5-mercapto-1,2,4-triazole with Efficient Delivery.
  • MDPI. (2023, October 9). Synthesis and X-ray Structure Analysis of the Polymeric [Ag2(4-Amino-4H-1,2,4-triazole)2(NO3)]n(NO3)n Adduct: Anticancer, and Antimicrobial Applications.
  • MDPI. (n.d.). Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor.
  • MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.

Sources

A Technical Guide to Unlocking the Research Potential of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (ATCHC) is a heterocyclic compound poised for significant exploration across multiple scientific disciplines. Its structure, featuring a 1,2,4-triazole ring, an amino group, and a carboxylic acid moiety, provides a versatile scaffold for chemical modification and a high potential for diverse biological and material science applications. The 1,2,4-triazole core is a well-established pharmacophore found in numerous therapeutic agents, valued for its metabolic stability and ability to participate in hydrogen bonding. The presence of both amino and carboxylic acid functional groups offers reactive handles for the synthesis of a wide array of derivatives, coordination complexes, and functional materials. This guide outlines promising, technically grounded research avenues for ATCHC, providing detailed experimental frameworks for its exploration in medicinal chemistry, materials science, and agrochemistry.

Part 1: Medicinal Chemistry & Drug Development

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, known for its presence in a variety of clinically used drugs.[1][2] ATCHC serves as an excellent starting material for the development of novel therapeutic agents due to its dual functionality, which allows for systematic structural modifications to optimize pharmacological activity.

Anticancer Agent Development via Kinase Inhibition

Scientific Rationale: Many triazole derivatives have demonstrated potent anticancer activity, often through the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[3] For instance, certain 5-pyridinyl-1,2,4-triazole derivatives have shown potent inhibitory activity against Focal Adhesion Kinase (FAK), a key player in cancer cell migration and invasion.[3] The carboxylic acid group of ATCHC can be derivatized to form amides, esters, or coupled with other bioactive moieties to enhance binding affinity and selectivity for specific kinase targets.

Experimental Workflow: Synthesis and Evaluation of a Novel ATCHC-Derived Kinase Inhibitor Library

This workflow outlines the synthesis of an amide library from ATCHC and its subsequent screening for anticancer and kinase inhibitory activity.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Analysis & Optimization ATCHC 3-Amino-1,2,4-triazole- 5-carboxylic acid hydrate Activation Carboxylic Acid Activation (e.g., HATU/DIPEA) ATCHC->Activation Coupling Amide Coupling with Diverse Amine Library Activation->Coupling Purification Purification (e.g., Flash Chromatography) Coupling->Purification Cell_Screen Antiproliferative Assay (e.g., MTT on Cancer Cell Lines) Purification->Cell_Screen Characterized Library Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., FAK, EGFR, VEGFR) Cell_Screen->Kinase_Assay Hit_Validation Hit Validation & Dose-Response Kinase_Assay->Hit_Validation Lead_Opt Lead Optimization Hit_Validation->Lead_Opt SAR Structure-Activity Relationship (SAR) Studies Lead_Opt->SAR Docking Molecular Docking (if kinase structure is known) Lead_Opt->Docking G cluster_synthesis MOF Synthesis cluster_characterization Structural & Property Characterization Reactants ATCHC + Metal Salt (e.g., Zn(NO₃)₂·6H₂O) in Solvent (e.g., DMF/H₂O) Solvothermal Solvothermal Reaction (Sealed Vessel, 80-150 °C) Reactants->Solvothermal Isolation Crystal Isolation (Cooling, Washing, Drying) Solvothermal->Isolation SCXRD Single-Crystal X-ray Diffraction (SC-XRD) Isolation->SCXRD TGA Thermogravimetric Analysis (TGA) Isolation->TGA Gas_Sorption Gas Sorption Analysis (e.g., N₂, CO₂) Isolation->Gas_Sorption PXRD Powder X-ray Diffraction (PXRD) SCXRD->PXRD Confirm Bulk Purity

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Significance

3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (ATCA hydrate) is a versatile heterocyclic compound.[1] Its structure, featuring a triazole ring with both an amino and a carboxylic acid functional group, makes it a valuable building block in various scientific fields.[1] It is particularly noted for its application in the synthesis of novel materials, such as metal-organic frameworks (MOFs), and as an intermediate in the development of pharmaceutical and agricultural chemicals.[1][2][3] The presence of water molecules in its crystalline hydrate form is a key characteristic.[1]

Molecular Structure and Properties:

PropertyValueSource(s)
Molecular Formula C₃H₆N₄O₃[4]
Molecular Weight 146.11 g/mol [4]
Anhydrous Molecular Weight 128.09 g/mol [2]
Appearance White or gray powder/solid[5]
Melting Point 182 °C (decomposes)[2]
Functional Groups Carboxylic acid, Amino group[1][2]
CAS Number 304655-78-5[2]

Hazard Identification and Toxicological Profile

A thorough understanding of the potential hazards associated with ATCA hydrate is the foundation of its safe handling. The primary hazards identified are irritation to the skin, eyes, and respiratory system.[4][6]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source:[4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is critical to minimize exposure risk.

Engineering Controls

The primary engineering control for handling powdered ATCA hydrate is to minimize the generation and inhalation of dust.

  • Fume Hood/Ventilated Enclosure: All weighing and transfer operations involving the solid material should be conducted in a certified chemical fume hood or a powder containment hood.

  • Local Exhaust Ventilation: For larger scale operations, local exhaust ventilation (LEV) systems should be positioned to capture any dust at its source.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE_Selection_Workflow cluster_assessment Risk Assessment Start Start: Handling ATCA Hydrate Assess_Scale Assess Scale of Operation (mg, g, kg) Start->Assess_Scale Assess_Dust Potential for Dust Generation? Assess_Scale->Assess_Dust Small Scale (mg to g) Assess_Scale->Assess_Dust Large Scale (>g) PPE_Small Standard PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat Assess_Dust->PPE_Small Low PPE_Large Enhanced PPE: - Chemical Goggles - Double Gloving (Nitrile) - Chemical Resistant Apron - Respiratory Protection (N95 or higher) Assess_Dust->PPE_Large High

Recommended PPE:

  • Eye Protection: Safety glasses with side shields are mandatory. For procedures with a higher risk of splashing or dust generation, chemical goggles should be worn.

  • Hand Protection: Nitrile gloves are recommended. Ensure to inspect gloves for any signs of degradation or puncture before use and change them frequently.

  • Skin and Body Protection: A standard laboratory coat should be worn at all times. For larger quantities, a chemical-resistant apron is advised.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable levels, or during spill cleanup, a NIOSH-approved N95 (or higher) particulate respirator should be used.

Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is paramount for maintaining a safe laboratory environment.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust. Use appropriate tools for transfer, such as a spatula.

  • Grounding: For transfers of large quantities of the powder, take precautionary measures against static discharge.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

Storage
  • Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[7]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8] While specific reactivity data with a wide range of common laboratory reagents is not extensively documented, the presence of an amino group and a carboxylic acid suggests potential reactivity with these classes of compounds.

  • Stability: While comprehensive photostability and thermal stability data for the hydrate are not available, studies on related triazole and benzimidazole structures suggest that these compounds are generally more stable in solid form than in solution and can be sensitive to light.[2][8] It is therefore prudent to store ATCA hydrate protected from light. Thermal decomposition studies on metal complexes of ATCA show decomposition beginning around 120-140°C.[9]

Spill and Emergency Response

Spill_Response_Flowchart Spill Spill of ATCA Hydrate Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Size and Risk Alert->Assess Small_Spill Small Spill Assess->Small_Spill Minor Large_Spill Large Spill Assess->Large_Spill Major PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Small_Spill->PPE Emergency_Services Contact Emergency Services Large_Spill->Emergency_Services Contain Contain the Spill PPE->Contain Cleanup Clean Up Procedure Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately evacuate the affected area and inform your supervisor and colleagues.

  • Assess the Spill: Determine the extent of the spill. For large spills, contact your institution's emergency response team.

  • Don PPE: For small, manageable spills, put on the appropriate PPE, including respiratory protection.

  • Cleanup: Gently sweep up the solid material, avoiding dust generation. A HEPA-filtered vacuum can also be used. Place the collected material into a sealed, labeled container for disposal.

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Wash the area with soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

Disposal
  • Waste Characterization: All waste containing ATCA hydrate, including contaminated labware and PPE, must be treated as hazardous chemical waste.

  • Disposal Route: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it in the regular trash or down the drain.[7] Triazole-based compounds can be toxic to aquatic life.[6] Treatment methods for triazole-containing wastewater often involve advanced techniques such as activated carbon filtration or advanced oxidation processes.[10][11][12]

Experimental Protocol: Synthesis of a Metal-Organic Framework

The following protocol is an example of the application of 3-Amino-1,2,4-triazole-5-carboxylic acid (referred to as AmTAZAc in the source literature) in the synthesis of a zinc-based metal-organic framework, [ZnF(AmTAZ)]. This protocol is adapted from the work of Su et al. (2004) and should be performed with all the safety precautions outlined in this guide.

Objective: To synthesize a three-dimensional metal-organic framework using a solvothermal method.

Materials:

  • This compound (ATCA hydrate)

  • Zinc(II) salt (e.g., Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, combine this compound (1 equivalent) and the Zinc(II) salt (1 equivalent).

  • Add a mixture of DMF and deionized water as the solvent system. The original research explored various solvent ratios.

  • Seal the vial tightly.

  • Place the vial in a programmable oven and heat to the desired reaction temperature (e.g., 120-180°C) for a specified period (e.g., 24-72 hours).

  • After the reaction is complete, allow the oven to cool slowly to room temperature.

  • Collect the resulting crystals by vacuum filtration.

  • Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol or acetone to remove residual DMF.

  • Dry the crystals under vacuum or in a desiccator.

Causality Behind Experimental Choices:

  • Solvothermal Synthesis: The use of high temperatures and pressures in a sealed system allows for the crystallization of the metal-organic framework, which may not form under ambient conditions. The choice of solvent can influence the final structure of the MOF.

  • Slow Cooling: Slow cooling of the reaction vessel is crucial for the formation of well-defined, single crystals suitable for characterization techniques like X-ray crystallography.

Conclusion

This compound is a valuable reagent with significant potential in materials science and drug discovery. Its safe and effective use hinges on a comprehensive understanding of its hazards, the consistent application of engineering controls and personal protective equipment, and strict adherence to established protocols for handling, storage, and disposal. By integrating the principles of scientific integrity and safety consciousness, researchers can confidently and responsibly explore the full potential of this versatile compound.

References

  • PubChem. (n.d.). This compound.
  • Morin-Crini, N., et al. (2018). Analysis of Triazole Fungicides in Aqueous Solutions and Their Removal on Modified Activated Carbons. Water, Air, & Soil Pollution, 229(7), 243.
  • Raffa, C. M., & Chiampo, F. (2021). Bioremediation of agricultural soils polluted with pesticides: a review. Bioengineering, 8(7), 92.
  • Wang, Y., et al. (2022). Thermodynamics and Catalytic Properties of Two Novel Energetic Complexes Based on 3‑Amino-1,2,4‑triazole‑5‑carboxylic Acid. Crystal Growth & Design, 22(2), 1045-1052.
  • Saadaoui, E., et al. (2021). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. International Journal of Advances in Engineering and Pure Sciences, 33(1), 100-112.
  • Zhang, Y., et al. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. Environmental Pollution, 270, 116248.
  • Oakwood Chemical. (n.d.). 3-Amino-1,2,4-triazole-5-carboxylic acid.
  • Scribd. (n.d.). 3 Amino 1,2,4 Triazol | PDF | Dangerous Goods | Toxicity.
  • Su, C. Y., et al. (2004). Exceptionally stable, hollow tubular metal-organic architectures: synthesis, characterization, and solid-state transformation study. Journal of the American Chemical Society, 126(11), 3576–3586.
  • MDPI. (2024, March 14). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.
  • Flavia, A., et al. (2001). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 517-524.
  • ResearchGate. (2025, August 5). Thermal decomposition of 4-amino-1,2,4-triazolium nitrate under infrared laser heating.
  • ANSES. (2015, October 27). Advice on toxicological evaluation of 1,2,4-triazole.

Sources

Methodological & Application

Synthesis of 3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and technical insights for the synthesis of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate, a versatile heterocyclic compound with significant applications in pharmaceutical and agricultural research. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the chemical principles and practical execution of this synthesis.

Introduction and Significance

3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA) is a key building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, including the triazole ring, an amino group, and a carboxylic acid moiety, make it a valuable intermediate for the development of novel pharmaceuticals and agrochemicals. In the pharmaceutical industry, ATCA derivatives have been explored for their potential as antiviral, anticancer, and antimicrobial agents.[1] In agriculture, this compound serves as a precursor for the synthesis of fungicides and plant growth regulators, contributing to improved crop yields and disease resistance.[2]

This application note details two robust methods for the synthesis of ATCA hydrate: a conventional heating approach and a modern microwave-assisted protocol. The causality behind experimental choices, safety considerations, and characterization techniques are thoroughly discussed to ensure scientific integrity and reproducibility.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below for easy reference.

PropertyValueReference
Molecular Formula C₃H₄N₄O₂ · xH₂O
Molecular Weight 128.09 g/mol (anhydrous basis)
Appearance Solid
Melting Point 182 °C (decomposes)
CAS Number 304655-78-5 (hydrate)

Reaction Mechanism and Scientific Rationale

The synthesis of 3-Amino-1,2,4-triazole-5-carboxylic acid from aminoguanidine and oxalic acid proceeds through a well-established reaction pathway involving a condensation and subsequent cyclization. The plausible mechanism is outlined below.[3]

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine moiety in aminoguanidine on one of the carbonyl carbons of oxalic acid. This is followed by the elimination of a water molecule to form a guanyl hydrazide intermediate. The formation of this intermediate is a crucial and often rate-determining step, which can be acid-catalyzed.[3] The subsequent intramolecular cyclization is driven by the nucleophilic attack of the amino group onto the second carbonyl carbon, leading to the formation of the 1,2,4-triazole ring after another dehydration step.

Diagram of the Plausible Reaction Mechanism:

Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aminoguanidine Aminoguanidine Guanyl_Hydrazide Guanyl Hydrazide Intermediate Aminoguanidine->Guanyl_Hydrazide Nucleophilic Attack & Dehydration Oxalic_Acid Oxalic Acid Oxalic_Acid->Guanyl_Hydrazide ATCA 3-Amino-1,2,4-triazole- 5-carboxylic acid Guanyl_Hydrazide->ATCA Intramolecular Cyclization & Dehydration Microwave Synthesis Workflow A Combine Reactants in Microwave Vial B Microwave Irradiation (150°C, 20 min) A->B C Cool to Room Temperature B->C D Precipitate in Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Water E->F G Dry Under Vacuum F->G H Final Product G->H

Caption: Workflow for the microwave-assisted synthesis of ATCA.

Protocol 2: Conventional Heating Synthesis

This protocol is a conventional adaptation based on established methods for triazole synthesis. [4] Materials and Equipment:

  • Aminoguanidine bicarbonate (10.0 mmol, 1.36 g)

  • Oxalic acid dihydrate (11.0 mmol, 1.39 g)

  • Deionized water (20 mL)

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve aminoguanidine bicarbonate (1.36 g) and oxalic acid dihydrate (1.39 g) in deionized water (20 mL).

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) if a suitable system is available.

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Cool the mixture further in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Recrystallize the crude product from hot water for further purification, if necessary.

  • Dry the purified this compound in a vacuum oven at 50 °C overnight.

Characterization and Data Analysis

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

1. Melting Point:

  • Determine the melting point of the dried product. The literature value is 182 °C (with decomposition). 2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Acquire an FTIR spectrum of the product.

  • Expected characteristic peaks:

    • Broad O-H stretch (from carboxylic acid and water of hydration) around 3400-2500 cm⁻¹

    • N-H stretching vibrations (from the amino group and triazole ring) around 3300-3100 cm⁻¹

    • C=O stretch (from the carboxylic acid) around 1700 cm⁻¹

    • N-H bending and C=N stretching vibrations in the fingerprint region.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the product in a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR: Expect signals corresponding to the amino protons and the N-H proton of the triazole ring. The carboxylic acid proton may be broad or exchange with residual water.

  • ¹³C NMR: Expect signals for the two distinct carbons of the triazole ring and the carbonyl carbon of the carboxylic acid.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Loss of product during workupIncrease reaction time or temperature; Ensure complete precipitation before filtration; Use minimal cold solvent for washing
Product is impure Presence of unreacted starting materials or side productsRecrystallize the product from hot water; Optimize reaction conditions to minimize side reactions
Product does not precipitate Product is too soluble in the reaction mixtureConcentrate the solution by rotary evaporation before cooling; Add a co-solvent in which the product is less soluble

Conclusion

The synthesis of this compound is a critical process for obtaining a valuable intermediate in pharmaceutical and agricultural research. The protocols detailed in this application note, for both microwave-assisted and conventional heating methods, provide reliable and reproducible pathways to this compound. By understanding the underlying reaction mechanism, adhering to safety precautions, and employing appropriate characterization techniques, researchers can confidently synthesize and utilize this important heterocyclic building block in their discovery and development efforts.

References

  • 3-amino-1h-1,2,4-triazole - Organic Syntheses Procedure. (n.d.).
  • Dolzhenko, A. V., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1234. [Link]
  • Aminoguanidine (hydrochloride) - Safety Data Sheet. (2024, July 25). Santa Cruz Biotechnology.
  • Material Safety Data Sheet - Aminoguanidine hydrochloride - Cole-Parmer. (n.d.).
  • 3-Amino-1,2,4-Triazole-5-Carboxylic Acid - Tolyltriazole | Benzotriazole. (n.d.).
  • AMINOGUANIDINE BICARBONATE - Sdfine. (n.d.).
  • This compound | C3H6N4O3 | PubChem. (n.d.).
  • This compound, 1 X 25 g (282073-25G) - Alkali Scientific. (n.d.).
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids - ResearchGate. (n.d.).
  • Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate - ResearchGate. (n.d.).
  • US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents. (n.d.).

Sources

The Versatile Scaffolding of 3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Heterocycle

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the identification of versatile, highly functionalized building blocks is paramount. 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (AmTAZAc) has emerged as such a scaffold. Its structure is a compelling convergence of functionalities: a stable aromatic triazole ring, a nucleophilic amino group, and a coordinating carboxylic acid moiety. This unique combination allows for a diverse range of chemical transformations, making it an invaluable starting point for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of AmTAZAc, moving beyond simple procedural outlines to explain the underlying chemical principles and strategic considerations for its use in two key areas: the construction of advanced materials and the synthesis of medicinally relevant heterocyclic systems.

Core Characteristics of the Building Block

A thorough understanding of the physicochemical properties of a reagent is the foundation of its effective application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 304655-78-5[1]
Molecular Formula C₃H₄N₄O₂ · xH₂O (commonly C₃H₆N₄O₃ for monohydrate)[1]
Molecular Weight 128.09 g/mol (anhydrous basis); 146.11 g/mol (monohydrate)[1]
Appearance Solid[2]
Melting Point ~182 °C[2]
Functional Groups Carboxylic acid, Amino group, 1,2,4-Triazole ring[3]

The molecule's power lies in the dual reactivity offered by the amino and carboxylic acid groups, anchored to the chemically robust and biologically significant 1,2,4-triazole core. The triazole ring itself contains nitrogen atoms that can act as coordination sites for metal ions, a feature central to its application in materials science.

Safety and Handling: A Prerequisite for Protocol Execution

Scientific integrity demands a commitment to safety. This compound is an irritant and requires careful handling.

  • Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]

  • Precautionary Measures :

    • Engineering Controls : Handle in a well-ventilated fume hood to avoid inhalation of dust.

    • Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

    • Handling : Avoid breathing dust. Prevent contact with skin and eyes. After handling, wash hands thoroughly.

    • Storage : Store in a tightly sealed container in a cool, dry place.

Application Note I: A Ligand for Advanced Materials – Synthesis of Metal-Organic Frameworks (MOFs)

The ability of AmTAZAc to act as a bifunctional linker—coordinating to metal centers via both its triazole nitrogen atoms and the carboxylate group—makes it an exceptional candidate for the synthesis of Metal-Organic Frameworks (MOFs). These crystalline materials, with their high porosity and tunable structures, are at the forefront of applications in gas storage, separation, and catalysis.[1] A prime example is the synthesis of a highly stable, three-dimensional zinc-based MOF, [ZnF(AmTAZ)].[3][4]

Causality in MOF Synthesis: The Solvothermal Approach

The protocol below utilizes a solvothermal method. This technique is chosen because the elevated temperature and pressure facilitate the dissolution of reactants and promote the slow, ordered crystallization required for high-quality MOF formation. The choice of solvent is critical; it must solubilize the metal salt and the organic linker to allow for the self-assembly of the framework. In this case, the decarboxylation of AmTAZAc in situ to form the 3-amino-1,2,4-triazole (AmTAZ) ligand is a key transformation under these conditions. The fluoride ions, often from an unexpected source like the partial hydrolysis of hexafluorosilicate salts or added intentionally, act as inorganic nodes, bridging the zinc centers to form stable hexanuclear rings that are the fundamental building blocks of the final architecture.[3][4]

Experimental Protocol: Solvothermal Synthesis of [ZnF(AmTAZ)]·solvents

This protocol is adapted from the work of Su et al., who first reported this exceptionally stable MOF architecture.[3][4]

1. Reagent Preparation:

  • Combine 3-Amino-1,2,4-triazole-5-carboxylic acid (AmTAZAc) (e.g., 0.1 mmol) and a zinc (II) salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol) in a suitable solvent mixture. A common solvent system for MOF synthesis is N,N-Dimethylformamide (DMF) and water.

  • Self-Validation Check: Ensure all solids are fully dissolved or form a fine, homogeneous suspension before sealing the reaction vessel. Incomplete dissolution can lead to impure phases.

2. Reaction Assembly:

  • Transfer the mixture to a Teflon-lined stainless steel autoclave. The volume of the solution should not exceed two-thirds of the liner's capacity to safely accommodate pressure buildup.

  • Seal the autoclave tightly.

3. Solvothermal Reaction:

  • Place the sealed autoclave in a programmable oven.

  • Heat the vessel to a specific temperature (e.g., 120-180 °C) and hold for an extended period (e.g., 48-72 hours). The slow heating and cooling rates are crucial for promoting the growth of large, well-defined crystals.

  • Allow the oven to cool slowly to room temperature over 24 hours.

4. Product Isolation and Purification:

  • Carefully open the autoclave in a fume hood.

  • Collect the crystalline product by filtration.

  • Wash the crystals with the mother liquor and then with a fresh solvent (e.g., DMF, followed by ethanol) to remove any unreacted starting materials or soluble impurities.

  • Dry the product in air or under a mild vacuum.

5. Characterization:

  • Expected Outcome : Formation of rod-like crystals.

  • Primary Analysis : Single-crystal X-ray diffraction (SC-XRD) is the definitive method to confirm the formation of the desired 3D framework. Powder X-ray diffraction (PXRD) can be used to confirm phase purity.

  • Secondary Analysis : Thermogravimetric analysis (TGA) can be used to determine the thermal stability of the framework and the temperature at which guest solvent molecules are removed.[3][4]

MOF_Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Solvothermal Reaction cluster_workup 3. Isolation & Purification cluster_char 4. Characterization reagents Mix AmTAZAc, Zn(II) Salt, and Solvents (e.g., DMF/H2O) autoclave Seal in Teflon-lined Autoclave reagents->autoclave heating Heat in Oven (e.g., 150°C, 72h) autoclave->heating cooling Slow Cooling to RT heating->cooling filter Filter to Collect Crystals cooling->filter wash Wash with DMF / Ethanol filter->wash dry Dry Product wash->dry xrd PXRD (Purity) SC-XRD (Structure) dry->xrd tga TGA (Thermal Stability) dry->tga

Caption: Workflow for the solvothermal synthesis of a MOF using AmTAZAc.

Application Note II: A Nucleophile for Complexity – Synthesis of Fused Heterocycles

The 1,2,4-triazole ring is a well-established pharmacophore found in numerous approved drugs.[5] Its derivatives exhibit a wide range of biological activities, including antifungal, anticancer, and antiviral properties.[6][7] Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are a powerful tool in drug discovery for rapidly generating libraries of diverse molecules. AmTAZAc, with its exocyclic amino group, is an excellent binucleophile for such reactions, particularly in Biginelli-like condensations, to create fused heterocyclic systems like[3][4][5]triazolo[1,5-a]pyrimidines.[2][8]

Causality in MCR Synthesis: The Biginelli-Like Reaction

The Biginelli reaction classically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea. By replacing urea with 3-amino-1,2,4-triazole, a fused bicyclic system is formed. The reaction proceeds through a series of equilibrium steps. First, the aldehyde condenses with the β-ketoester to form a Knoevenagel adduct or with the aminotriazole to form an imine. The key step involves the nucleophilic attack of the exocyclic amino group of the triazole onto the activated carbonyl of the β-ketoester, followed by intramolecular cyclization and dehydration to yield the final dihydropyrimidine ring fused to the triazole. The carboxylic acid group on the AmTAZAc starting material is expected to remain, providing a handle for further derivatization or to enhance solubility. The choice of catalyst (e.g., a Brønsted or Lewis acid) is critical to drive the equilibria towards the desired product.

Biginelli_Mechanism cluster_intermediates Key Intermediates A AmTAZAc (Binucleophile) Imine Acyliminium Ion A->Imine B Aldehyde (Electrophile) B->Imine C β-Ketoester (Nucleophile/Electrophile) Enamine Enamine Intermediate C->Enamine Imine->Enamine + Ketoester Cyclized Cyclized Adduct Enamine->Cyclized Intramolecular Cyclization Product [1,2,4]Triazolo[1,5-a]pyrimidine (Final Product) Cyclized->Product - H₂O (Dehydration)

Caption: Simplified mechanism for the Biginelli-like multicomponent reaction.

Experimental Protocol: Synthesis of a[3][4][5]Triazolo[1,5-a]pyrimidine Derivative

This representative protocol is based on general procedures for Biginelli-like reactions involving aminotriazoles.[2][8]

1. Reaction Setup:

  • To a round-bottom flask, add this compound (1.0 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol), and a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL).

  • Add a catalytic amount of an acid catalyst (e.g., a few drops of concentrated HCl or p-toluenesulfonic acid).

2. Reaction Execution:

  • Stir the mixture and heat to reflux (typically 80-100 °C) using an oil bath and a condenser.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Causality: Refluxing provides the necessary activation energy for the condensation and cyclization steps. The acid catalyst protonates carbonyls and imines, making them more electrophilic and accelerating the reaction.

3. Product Isolation:

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Often, the product will precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration.

4. Purification and Characterization:

  • Wash the crude solid with a cold solvent (e.g., cold ethanol or diethyl ether) to remove residual starting materials.

  • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

  • Expected Outcome : A crystalline solid.

  • Characterization : Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of the carboxylic acid proton in the ¹H NMR spectrum and the carbonyl carbon in the ¹³C NMR spectrum would be key indicators of a successful reaction without decarboxylation. Infrared (IR) spectroscopy can confirm the presence of key functional groups (C=O, N-H).

Table 2: Representative Characterization Data for a Fused Triazolopyrimidine

AnalysisExpected Observations
¹H NMR Signals for aromatic protons, CH and CH₃ protons from the ketoester backbone, a broad singlet for the NH proton, and a very broad singlet for the COOH proton.
¹³C NMR Resonances for aromatic carbons, aliphatic carbons, and distinct signals for the carbonyl carbons (ester and carboxylic acid) and the carbons of the heterocyclic core.
Mass Spec (ESI+) A peak corresponding to [M+H]⁺ for the expected molecular formula.
IR (ATR) Absorption bands for N-H stretching (~3300-3100 cm⁻¹), C=O stretching (ester ~1730 cm⁻¹, acid ~1700 cm⁻¹), and C=N/C=C stretching (~1650-1500 cm⁻¹).

Conclusion: An Enabling Building Block

This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its inherent functionalities provide chemists with a reliable and versatile platform for constructing molecules with designed properties. Whether the goal is to create robust, porous materials for next-generation technologies or to synthesize novel heterocyclic scaffolds in the quest for new medicines, AmTAZAc offers a direct and powerful synthetic entry point. The protocols and principles outlined in this guide are intended to serve as a foundation for researchers to not only apply this building block but also to envision new possibilities for its use in solving contemporary scientific challenges.

References

  • Su, C. Y., Goforth, A. M., Smith, M. D., Pellechia, P. J., & zur Loye, H. C. (2004). Exceptionally stable, hollow tubular metal-organic architectures: synthesis, characterization, and solid-state transformation study. Journal of the American Chemical Society, 126(11), 3576–3586. [Link]
  • Vdovina, T., Mernyi, S., & Chebanov, V. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 7, 73. [Link]
  • Gümüş, M. K., Gorobets, M. Y., & Uludag, N. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Processes, 12(3), 573. [Link]
  • PubChem. (n.d.). This compound.
  • Carl ROTH. (n.d.). This compound.
  • Sedash, Y. V., et al. (2019). Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. Beilstein Journal of Organic Chemistry, 15, 2736–2744. [Link]
  • ACS Publications. (2023). Synthesis of Fused Bicyclic[3][4][5]-Triazoles from Amino Acids. Organic Process Research & Development. [Link]
  • El-Adl, K., et al. (2020). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Bioorganic Chemistry, 94, 103417. [Link]
  • Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
  • Rengga, W. D. P., et al. (2021). Synthesis of Metal-Organic Frameworks Zinc (II) with Optimum Slow Pyrolysis Process for Conductivity Performance. E3S Web of Conferences, 328, 02005. [Link]
  • Sineva, O. N., et al. (2023). 5-Amino-1,2,4-triazole-3-carboxamide homologues and their biological potential.
  • Kumari, S., et al. (2021). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology, 12, 798224. [Link]
  • Wang, X., et al. (2015). Recent progress in the synthesis of metal–organic frameworks. Journal of Materials Chemistry A, 3(20), 10649-10675. [Link]

Sources

The Versatile Scaffold: Applications of 3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is perpetual. Among these, nitrogen-containing heterocycles hold a prominent position, with the 1,2,4-triazole ring being a particularly "privileged" structure.[1] Its unique physicochemical properties, including its ability to act as a bioisostere for amide and ester groups, its capacity for hydrogen bonding, and its metabolic stability, have made it a cornerstone in the design of a wide array of pharmacologically active compounds.[2] This guide focuses on a key derivative of this important scaffold: 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (ATCA).

ATCA presents itself as a versatile building block for the synthesis of a diverse range of bioactive molecules. Its trifunctional nature, possessing an amino group, a carboxylic acid moiety, and the triazole core, allows for a multitude of chemical modifications, paving the way for the exploration of vast chemical space in the pursuit of new drugs. This document will provide an in-depth exploration of the applications of ATCA in medicinal chemistry, complete with detailed protocols and an analysis of the underlying mechanisms of action.

Physicochemical Properties and Handling of ATCA Hydrate

3-Amino-1,2,4-triazole-5-carboxylic acid is commonly available as a hydrate. Understanding its physical and chemical properties is crucial for its effective use in synthesis and biological assays.

PropertyValueReference
Molecular Formula C₃H₄N₄O₂ · xH₂O[3]
Molecular Weight 128.09 g/mol (anhydrous basis)[3]
Appearance Solid[3]
Melting Point 182 °C (decomposes)[3]
CAS Number 304655-78-5[3]

Handling and Storage:

While specific stability data for ATCA hydrate is not extensively published, information on the closely related 3-amino-1,2,4-triazole (3-AT) suggests good stability. Aqueous solutions of 3-AT are reported to be stable for extended periods.[4] For ATCA hydrate, it is recommended to store the solid material in a cool, dry place. For solutions, it is best practice to prepare them fresh. If storage is necessary, sterile filtration and storage in aliquots at -20°C for short periods is a reasonable precaution.[4]

Applications in Medicinal Chemistry: A Multi-faceted Role

The 1,2,4-triazole nucleus is a key pharmacophore in a number of approved drugs, exhibiting a wide range of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[2][5] ATCA, as a functionalized triazole, serves as an excellent starting point for the synthesis of novel derivatives with therapeutic potential in several key areas.

Anticancer Drug Discovery

The development of novel anticancer agents is a primary focus of medicinal chemistry, and ATCA derivatives have shown considerable promise in this arena. The 1,2,4-triazole scaffold is present in several established anticancer drugs.[5]

Mechanism of Action: Targeting Key Signaling Pathways

A significant body of research has demonstrated that 1,2,4-triazole derivatives can exert their anticancer effects by inhibiting various protein kinases that are crucial for tumor growth and survival.[1][6] One of the key pathways implicated is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in many cancers.[7][8][9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival ATCA_derivative ATCA-based Kinase Inhibitor ATCA_derivative->PI3K Inhibition ATCA_derivative->Akt Inhibition ATCA_derivative->mTORC1 Inhibition Synthesis_Workflow ATCA 3-Amino-1,2,4-triazole- 5-carboxylic acid hydrate AcidChloride 3-Amino-1,2,4-triazole- 5-carbonyl chloride ATCA->AcidChloride  POCl₃, reflux   FusedProduct Fused [1,2,4]triazolo[4,3-a] -pyrimidine derivative AcidChloride->FusedProduct Ethyl acetoacetate, NaOEt, EtOH, reflux

Figure 2: Synthetic Workflow for a Fused Triazolopyrimidine. A two-step process to generate a medicinally relevant fused heterocyclic system from ATCA.

Enzyme Inhibition

Beyond the realm of kinases, ATCA and its derivatives have been shown to inhibit other classes of enzymes, highlighting the broad applicability of this scaffold in targeting various disease states.

Catalase Inhibition:

Catalase is an antioxidant enzyme that plays a crucial role in protecting cells from oxidative damage by decomposing hydrogen peroxide. Interestingly, ATCA itself has been identified as an inhibitor of human erythrocyte catalase. [1]This inhibitory activity is pH-dependent, with stronger inhibition observed at physiological pH.

pHIC₅₀ (µM)
5.549.01
7.523.21
Table 1: pH-dependent inhibition of human erythrocyte catalase by ATCA.
[1]
The inhibition of catalase by ATCA derivatives could have implications in conditions where modulation of reactive oxygen species is desired.

Other Enzyme Targets:

The 1,2,4-triazole scaffold has been incorporated into inhibitors of a wide range of other enzymes, including:

  • Carbonic Anhydrases: Involved in pH regulation and linked to various diseases, including cancer. [1]* Dihydrofolate Reductase (DHFR): A target for anticancer and antimicrobial agents. [1]* DNA Polymerase and DNA Gyrase: Essential enzymes for DNA replication and repair, making them targets for antibacterial and antiviral drugs. [1]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its trifunctional nature provides a rich platform for the synthesis of a diverse array of bioactive molecules with potential applications in oncology, infectious diseases, and beyond. The demonstrated ability of ATCA derivatives to modulate the activity of key enzymes and signaling pathways underscores the significant potential of this scaffold in modern drug discovery.

Future research in this area will likely focus on the synthesis of more complex and diverse libraries of ATCA derivatives, the exploration of novel therapeutic targets, and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. The continued investigation of this "privileged" scaffold holds great promise for the development of the next generation of therapeutic agents.

References

  • Çıkrıkcı, K., & Gençer, N. (2024). Effect of 3-Amino-1,2,4-Triazole-5-Carboxylic Acid on Human Blood Erythrocyte Catalase. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 541-546.
  • Farghaly, T. A., et al. (2015). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 3, 63.
  • Gao, M., et al. (2022). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Archiv der Pharmazie, 355(8), 2200160.
  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry.
  • Kaur, R., et al. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Anti-Cancer Agents in Medicinal Chemistry, 16(4), 465-489.
  • Mahanti, A., et al. (2019).
  • Oakwood Chemical. (n.d.). 3-Amino-1,2,4-triazole-5-carboxylic acid.
  • PubChem. (n.d.). This compound.
  • Rohand, T., et al. (2019). A Novel Iron-catalyzed One-pot Synthesis of 3-Amino-1,2,4-triazoles. Journal of Heterocyclic Chemistry, 56(11), 3045-3050.
  • Roy, T., et al. (2019). Role and Therapeutic Targeting of the PI3K/Akt/mTOR Signaling Pathway in Skin Cancer: A Review of Current Status and Future Trends on Natural and Synthetic Agents Therapy. International Journal of Molecular Sciences, 20(17), 4305.
  • Sedash, Y., et al. (2012). Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. Beilstein Journal of Organic Chemistry, 8, 1289-1296.
  • Steelman, L. S., et al. (2011). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. Seminars in Cancer Biology, 21(4), 226-236.
  • Sumalatha, Y., et al. (2020).
  • Sun, H., et al. (2022). Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions. Journal of Medicinal Chemistry, 65(24), 16033-16061.
  • Tolyltriazole-benzotriazole.com. (n.d.). 3-Amino-1,2,4-Triazole-5-Carboxylic Acid.
  • Wikipedia. (n.d.). Phosphoryl chloride.
  • Wu, G., et al. (2024).
  • A user on Protocol Online. (2009). Info about 3-Amino-1,2,4-triazole (3-AT).

Sources

Application Notes and Protocols for 3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate in the Synthesis of Coordination Complexes

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and material scientists on the utilization of 3-amino-1,2,4-triazole-5-carboxylic acid hydrate (H₂atrc) as a versatile ligand for the synthesis of coordination complexes. This document outlines the fundamental properties of H₂atrc, detailed protocols for the synthesis of coordination polymers and metal-organic frameworks (MOFs), and a thorough discussion of characterization techniques and potential applications.

Introduction to this compound (H₂atrc) as a Ligand

This compound is a heterocyclic compound featuring a triazole ring functionalized with both an amino group and a carboxylic acid group.[1][2] This unique combination of functionalities makes it an excellent candidate for the construction of a diverse range of coordination complexes. The triazole ring provides multiple nitrogen donor atoms, while the carboxylate group offers oxygen donor sites, allowing for various coordination modes and the formation of multidimensional structures.[1][3] Its ability to act as a versatile building block has led to its use in the synthesis of materials with interesting properties, including novel metal-organic frameworks.[4][5][6]

The reactivity of H₂atrc is centered around its key functional groups. The carboxylic acid can be deprotonated to coordinate with metal ions, and the amino group can act as a nucleophile.[1] This dual reactivity, combined with the bridging potential of the triazole ring, allows for the formation of discrete mononuclear or dinuclear complexes, as well as one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) coordination polymers.[1][3] The final architecture of the resulting complex is influenced by several factors, including the choice of metal ion, the metal-to-ligand ratio, pH, and the solvent system employed during synthesis.

Properties and Handling of H₂atrc

A clear understanding of the physicochemical properties and safety considerations of H₂atrc is paramount for its effective and safe use in the laboratory.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₃H₄N₄O₂ · xH₂O
Molecular Weight 128.09 g/mol (anhydrous basis)
Appearance White or gray powder[7]
Melting Point 182 °C (decomposes)
Solubility Moderately soluble in DMSO, highly soluble in water.
Functional Groups Carboxylic acid, Amino group, Triazole ring[1]
Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Precautionary Statements: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place.

Synthesis of Coordination Complexes: Protocols and Methodologies

The synthesis of coordination complexes with H₂atrc can be achieved through various methods, each offering distinct advantages depending on the desired product. The choice of method significantly influences the crystallinity, dimensionality, and properties of the final material.

General Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and characterization of coordination complexes using H₂atrc.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_characterization Characterization Ligand H₂atrc Solution Mixing Mixing & Reaction (e.g., Stirring, Heating) Ligand->Mixing Metal_Salt Metal Salt Solution Metal_Salt->Mixing Slow_Evap Slow Evaporation Mixing->Slow_Evap Select Method Diffusion Liquid/Vapor Diffusion Mixing->Diffusion Select Method Hydrothermal Hydrothermal/Solvothermal Mixing->Hydrothermal Select Method Isolation Isolation & Washing Slow_Evap->Isolation Diffusion->Isolation Hydrothermal->Isolation SCXRD Single-Crystal X-ray Diffraction Isolation->SCXRD PXRD Powder X-ray Diffraction Isolation->PXRD FTIR FT-IR Spectroscopy Isolation->FTIR TGA Thermogravimetric Analysis Isolation->TGA Other Other Techniques (e.g., Elemental Analysis, Magnetism) Isolation->Other caption General workflow for synthesis and characterization.

Caption: General workflow for synthesis and characterization.

Protocol 1: Synthesis of a Mononuclear Complex via Slow Evaporation

This method is often employed for the synthesis of discrete, crystalline complexes. The slow evaporation of the solvent allows for the gradual formation of well-ordered crystals.

Example: Synthesis of [Zn(Hatrc)₂(H₂O)]

Materials:

  • This compound (H₂atrc)

  • Zinc(II) chloride (ZnCl₂)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve H₂atrc (e.g., 0.1 mmol) in a minimal amount of deionized water with gentle heating.

  • In a separate vial, dissolve ZnCl₂ (e.g., 0.1 mmol) in deionized water.

  • Slowly add the ZnCl₂ solution to the H₂atrc solution while stirring.

  • Adjust the pH of the resulting solution to approximately 5-6 using a dilute solution of NaOH or HCl if necessary. The pH can be a critical factor in determining the final product.

  • Filter the solution to remove any undissolved particles.

  • Place the filtered solution in a loosely covered beaker or vial and allow the solvent to evaporate slowly at room temperature over several days.

  • Collect the resulting crystals by filtration, wash with a small amount of cold deionized water and then ethanol, and air-dry.

Causality: The slow evaporation process allows the system to reach thermodynamic equilibrium, favoring the growth of high-quality single crystals suitable for X-ray diffraction analysis. The 1:1 molar ratio of ligand to metal in this example favors the formation of a mononuclear complex.

Protocol 2: Synthesis of a 1D Coordination Polymer via Diffusion

The diffusion method is particularly useful for growing crystals of compounds that might precipitate too quickly when their solutions are mixed directly.

Example: Synthesis of [Cd(Hatrc)₂(H₂O)]n

Materials:

  • H₂atrc

  • Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • Deionized water

  • Methanol

Procedure:

  • Prepare a solution of H₂atrc (e.g., 0.1 mmol) in a mixture of water and methanol.

  • In a test tube, carefully layer a solution of Cd(NO₃)₂·4H₂O (e.g., 0.05 mmol) in water underneath the H₂atrc solution. A buffer layer of the solvent mixture can be used to prevent rapid mixing.

  • Seal the test tube and leave it undisturbed at room temperature for several weeks.

  • Crystals will form at the interface of the two solutions.

  • Carefully collect the crystals, wash with the solvent mixture, and air-dry.

Causality: The slow diffusion of the reactants into one another creates a concentration gradient that promotes the controlled growth of crystals. This method is often successful in obtaining crystalline materials when other methods fail.

Protocol 3: Synthesis of a 2D MOF via Hydrothermal Reaction

Hydrothermal synthesis is a powerful technique for preparing robust, often porous, coordination polymers and MOFs that may not be accessible under ambient conditions.

Example: Synthesis of [Mn(atrc)(H₂O)]n·nH₂O

Materials:

  • H₂atrc

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

  • Deionized water

Procedure:

  • Combine H₂atrc (e.g., 0.1 mmol), MnCl₂·4H₂O (e.g., 0.1 mmol), and deionized water in a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a set period (e.g., 24-72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration, wash thoroughly with deionized water and ethanol, and air-dry.

Causality: The elevated temperature and pressure in a closed system facilitate the dissolution of reactants and promote the formation of thermodynamically stable, often dense and highly crystalline, phases. The deprotonation of the carboxylic acid is also often facilitated under these conditions.

Characterization of H₂atrc-Based Coordination Complexes

A multi-technique approach is essential for the comprehensive characterization of coordination complexes.

Analytical TechniqueInformation Provided
Single-Crystal X-ray Diffraction (SC-XRD) Provides the precise 3D arrangement of atoms in a crystalline sample, including bond lengths, bond angles, and the overall crystal structure. This is the definitive method for structure elucidation.
Powder X-ray Diffraction (PXRD) Used to confirm the phase purity of the bulk sample and to identify the crystalline phases present. The experimental pattern can be compared to a simulated pattern from SC-XRD data.
Fourier-Transform Infrared (FT-IR) Spectroscopy Provides information about the functional groups present in the complex and how they are involved in coordination. Shifts in the vibrational frequencies of the carboxylate and amino groups upon coordination to the metal center can be observed.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the complex and can be used to quantify the amount of solvent molecules (e.g., water) present in the structure.
Elemental Analysis (C, H, N) Confirms the empirical formula of the synthesized complex.
Interpreting Characterization Data: A Logic Flow

The following diagram illustrates the logical flow of characterization and data interpretation.

G cluster_initial Initial Analysis cluster_detailed Detailed Structural & Compositional Analysis cluster_properties Property Evaluation Synthesis Synthesized Product PXRD PXRD (Phase Purity) Synthesis->PXRD FTIR FT-IR (Coordination Confirmation) Synthesis->FTIR SCXRD SC-XRD (Definitive Structure) PXRD->SCXRD If Crystalline Elemental Elemental Analysis (Empirical Formula) FTIR->Elemental Magnetic Magnetic Susceptibility SCXRD->Magnetic Structure-Property Correlation Luminescence Luminescence Spectroscopy SCXRD->Luminescence Structure-Property Correlation Catalysis Catalytic Activity Studies SCXRD->Catalysis Structure-Property Correlation TGA TGA (Thermal Stability & Solvent Content) Elemental->TGA caption Logical flow of characterization techniques.

Caption: Logical flow of characterization techniques.

Applications of H₂atrc-Based Coordination Complexes

The coordination complexes derived from H₂atrc exhibit a range of interesting properties that make them promising candidates for various applications.

  • Magnetic Materials: The triazole ring can act as an efficient mediator for magnetic exchange interactions between metal centers, leading to the formation of materials with interesting magnetic properties, such as single-molecule magnets or magnetic ordering.

  • Luminescent Materials: The incorporation of lanthanide or certain transition metal ions can lead to luminescent coordination polymers. These materials have potential applications in sensing, bio-imaging, and solid-state lighting.

  • Catalysis: The porous nature of some H₂atrc-based MOFs, coupled with the presence of accessible metal sites, makes them attractive as heterogeneous catalysts for various organic transformations. For instance, triazole-containing MOFs have been investigated for CO₂ conversion.[2][8][9]

  • Drug Development: The triazole moiety is a well-known pharmacophore. The coordination of this ligand to metal ions can modulate its biological activity, opening avenues for the development of new metallodrugs.[1]

Conclusion

This compound is a highly versatile and valuable ligand in coordination chemistry. Its ability to form a wide array of structures with diverse dimensionalities and properties makes it a compelling building block for the design of new functional materials. The protocols and information provided in these application notes are intended to serve as a practical guide for researchers to explore the rich coordination chemistry of this ligand and to develop novel materials with tailored applications.

References

  • Gusev, A. N., et al. (2015). Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid: From Discrete Mononuclear Complexes to Layered Materials. Molecules, 20(7), 12341-12356. [Link]
  • PubMed. (2015).
  • Carl ROTH.
  • MDPI. (2020).
  • Carl ROTH.
  • Journal of Chemical and Pharmaceutical Research. (2010).
  • FAO AGRIS.
  • Alkali Scientific.
  • Semantic Scholar.
  • PubChem.
  • ResearchGate. (2016).
  • Shaanxi Dideu Medichem Co., Ltd. 3-Amino-1,2,4-Triazole-5-Carboxylic Acid. [Link]

Sources

Application Notes and Protocols for the Synthesis of Derivatives from 3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental protocols for the synthesis of diverse derivatives from 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (ATCA). This versatile heterocyclic compound serves as a critical building block in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole scaffold in a wide array of therapeutic agents.[1][2][3] The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles and strategic considerations for reaction design. We will explore the derivatization of ATCA's primary functional groups—the carboxylic acid and the exocyclic amino group—to generate amides, esters, and N-acyl derivatives.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which facilitate strong interactions with biological targets. Derivatives of 1,2,4-triazole exhibit a remarkable spectrum of pharmacological activities, including antifungal, anti-inflammatory, anticancer, and anticonvulsant properties.[4][5]

This compound (ATCA) is a particularly valuable starting material. It possesses two distinct and reactive functional handles: a carboxylic acid at the C5 position and an amino group at the C3 position. This bifunctionality allows for selective chemical modifications, enabling the systematic exploration of chemical space to develop novel therapeutic candidates. This document provides robust and validated protocols for the synthesis of key derivatives, empowering researchers to efficiently generate compound libraries for screening and lead optimization.

Core Principles of Derivatization

The synthetic versatility of ATCA stems from the differential reactivity of its two functional groups. Understanding this reactivity is paramount to designing successful synthetic routes.

  • The Carboxylic Acid (C5-COOH): This group is the primary site for forming esters and amides. The carboxylic acid itself is not sufficiently reactive to directly combine with most alcohols or amines under mild conditions. Therefore, it requires "activation" to convert the hydroxyl moiety into a better leaving group. This is the foundational principle behind standard esterification and amide coupling reactions.

  • The Amino Group (C3-NH2): This exocyclic amino group is nucleophilic and can readily react with electrophilic reagents such as acyl chlorides or anhydrides to form N-acyl derivatives. Its reactivity can be influenced by the electronic nature of the triazole ring.

The strategic selection of reagents and reaction conditions allows for the selective modification of one functional group while the other remains intact.

ATCA_Reactivity cluster_0 Carboxylic Acid Reactions cluster_1 Amino Group Reactions ATCA ATCA Amide Amide Derivatives ATCA:f0->Amide Amine + Coupling Agent Ester Ester Derivatives ATCA:f0->Ester Alcohol + Acid Catalyst NAcyl N-Acyl Derivatives ATCA:f1->NAcyl Acyl Halide or Anhydride

Caption: Reactivity sites of 3-Amino-1,2,4-triazole-5-carboxylic acid.

Protocol 1: Synthesis of Amide Derivatives via HATU Coupling

Amide bond formation is one of the most critical reactions in drug discovery.[6] While numerous coupling reagents exist, HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is favored for its high efficiency, fast reaction rates, and ability to minimize racemization, particularly with chiral substrates.[5][7]

Causality of Experimental Choices:

  • Mechanism: The reaction proceeds by the activation of the carboxylic acid by HATU. A base, typically a non-nucleophilic hindered amine like N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. This active ester is then susceptible to nucleophilic attack by the primary or secondary amine to form the thermodynamically stable amide bond.[8][9] The byproducts, tetramethylurea and HOAt, are generally soluble and can be removed during aqueous workup.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to dissolve the polar starting materials and reagents.

  • Base: DIPEA is used as it is a strong, non-nucleophilic base that will not compete with the desired amine nucleophile in the coupling reaction.

Materials and Reagents
ReagentCAS NumberSupplierNotes
This compound (ATCA)304655-78-5e.g., Sigma-AldrichStarting material
HATU148893-10-1e.g., Combi-BlocksCoupling reagent
N,N-Diisopropylethylamine (DIPEA)7087-68-5e.g., Acros OrganicsNon-nucleophilic base
Benzylamine (Example Amine)100-46-9e.g., Alfa AesarAmine coupling partner
N,N-Dimethylformamide (DMF), Anhydrous68-12-2e.g., Fisher ScientificReaction solvent
Ethyl Acetate (EtOAc)141-78-6e.g., VWRExtraction solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-8N/AFor aqueous workup
Brine (Saturated aq. NaCl)7647-14-5N/AFor aqueous workup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9e.g., Sigma-AldrichDrying agent
Step-by-Step Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq, e.g., 146 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.

  • Reagent Addition: Add the desired amine (e.g., benzylamine, 1.1 eq, 118 mg, 1.1 mmol), followed by HATU (1.2 eq, 456 mg, 1.2 mmol), and finally DIPEA (3.0 eq, 388 mg, 3.0 mmol). The order of addition can be crucial; adding the base last initiates the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water (20 mL).

    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL). This removes residual DMF, HOAt, and unreacted acid.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Amide Synthesis Workflow

Amide_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A Dissolve ATCA (1 eq) in anhydrous DMF B Add Amine (1.1 eq) A->B C Add HATU (1.2 eq) B->C D Add DIPEA (3 eq) C->D E Stir at RT (4-12h) Monitor by TLC/LCMS D->E F Quench with Water Extract with EtOAc E->F G Wash with NaHCO3 & Brine F->G H Dry (MgSO4) & Concentrate G->H I Purify via Column Chromatography H->I J Characterize Product (NMR, MS, IR) I->J

Caption: General workflow for the HATU-mediated synthesis of amides.

Protocol 2: Synthesis of Ester Derivatives via Fischer Esterification

Fischer esterification is a classic, cost-effective method for synthesizing esters from carboxylic acids and alcohols using an acid catalyst.[1][2] The reaction is an equilibrium process, and specific strategies must be employed to drive it towards the product side.[3][10]

Causality of Experimental Choices:

  • Mechanism: The reaction begins with the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A series of proton transfers and the elimination of a water molecule yield the final ester product.[4]

  • Driving Equilibrium: To achieve a high yield, the equilibrium must be shifted to the right. This is accomplished by using a large excess of the alcohol, which also conveniently serves as the solvent, or by removing water as it forms.[3]

  • Catalyst: A strong protic acid like sulfuric acid (H₂SO₄) is required to catalyze the reaction effectively.

Materials and Reagents
ReagentCAS NumberSupplierNotes
This compound (ATCA)304655-78-5e.g., Sigma-AldrichStarting material
Methanol (MeOH), Anhydrous67-56-1e.g., Fisher ScientificReactant and solvent
Sulfuric Acid (H₂SO₄), Concentrated7664-93-9e.g., VWRAcid catalyst
Diethyl Ether (Et₂O)60-29-7e.g., Sigma-AldrichExtraction solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-8N/AFor neutralization and workup
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6e.g., Acros OrganicsDrying agent
Step-by-Step Protocol
  • Preparation: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq, e.g., 1.46 g, 10 mmol).

  • Reagent Addition: Add a large excess of anhydrous alcohol (e.g., Methanol, 25 mL). Stir to form a suspension.

  • Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (5-10 mol%, ~0.1 mL).

  • Reaction: Heat the mixture to reflux and maintain for 6-24 hours. The mixture should become homogeneous as the reaction progresses. Monitor by TLC (a more polar starting material spot should disappear and a less polar product spot should appear).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice and saturated aq. NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ evolution.

    • Transfer the neutralized mixture to a separatory funnel and extract with a suitable organic solvent like Diethyl Ether or Ethyl Acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude ester, which can be further purified by recrystallization or column chromatography.

Fischer Esterification Workflow

Ester_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A Suspend ATCA in excess anhydrous Alcohol B Cool in Ice Bath A->B C Slowly add conc. H2SO4 (catalyst) B->C D Heat to Reflux (6-24h) Monitor by TLC C->D E Cool to RT Neutralize with NaHCO3 D->E F Extract with Organic Solvent E->F G Dry (Na2SO4) & Concentrate F->G H Purify via Recrystallization or Chromatography G->H I Characterize Product (NMR, MS, IR) H->I

Caption: General workflow for the Fischer esterification of ATCA.

Protocol 3: Synthesis of N-Acyl Derivatives

This protocol focuses on the modification of the C3-amino group via acylation. This is typically achieved using a reactive acylating agent like an acyl chloride or anhydride in the presence of a base.[11]

Causality of Experimental Choices:

  • Reagents: Acyl chlorides are highly electrophilic and react readily with the nucleophilic amino group.

  • Base: A base such as pyridine or triethylamine is required to act as a scavenger for the HCl generated during the reaction, driving the reaction to completion. Pyridine can also serve as the solvent.

Step-by-Step Protocol
  • Preparation: Dissolve or suspend the ATCA-derived ester or amide from a previous step (1.0 eq) in a suitable solvent like pyridine or dichloromethane (DCM).

  • Reagent Addition: Cool the mixture in an ice bath. Add the acylating agent (e.g., acetyl chloride, 1.2 eq) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Workup:

    • If using pyridine as a solvent, remove it under reduced pressure.

    • If using DCM, wash the reaction mixture with water and brine.

    • Extract the product with an appropriate organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Characterization of Synthesized Derivatives

Confirmation of the successful synthesis of the desired derivatives is crucial. Standard analytical techniques should be employed:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure, confirming the addition of new moieties and shifts in the triazole ring protons/carbons.[12][13]

  • FT-IR Spectroscopy: Useful for identifying key functional groups. For amides, look for the C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹). For esters, the C=O stretch appears at a higher frequency (~1735 cm⁻¹).

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Conclusion

This compound is a powerful and versatile scaffold for the synthesis of novel heterocyclic compounds. The protocols outlined in this guide provide robust and reproducible methods for generating libraries of amide, ester, and N-acyl derivatives. By explaining the causality behind the chosen reagents and conditions, these application notes aim to empower researchers to not only follow the procedures but also to rationally adapt and troubleshoot them for the synthesis of their specific target molecules, accelerating the pace of discovery in medicinal chemistry.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Organic Chemistry Portal.
  • Chemistry Steps.
  • BYJU'S.
  • Wikipedia.
  • Wikipedia.
  • Common Organic Chemistry.
  • Sravya, G., & Swamy, N. R. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Research Journal of Pharmacy and Technology, 15(2), 529-532. [Link]
  • Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry, 33(1), 125-135. [Link]
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. International Journal of Drug Delivery Technology, 12(1), 22-26. [Link]
  • Dr. Organic Chemistry. (2024, April 14).
  • Al-Jibouri, M. N. A. (2017). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Global Pharma Technology, 9(4), 1-8. [Link]
  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]
  • The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]
  • OperaChem. (2024, January 5).
  • University of Missouri–St. Louis.
  • Coburn, M. D. (1970). The Acetylation of 3-Amino-1,2,4-triazole. Journal of Heterocyclic Chemistry, 7(5), 1245-1247. [Link]
  • University of California, Irvine.
  • Reddy, T. R., & Hu, A. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(32), 2133-2137. [Link]
  • Sharma, A., & Kumar, S. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-143. [Link]
  • ChemRxiv. (2020).
  • ResearchGate. Synthetic approaches toward 3-amino-1,2,4-triazoles. [Link]
  • Fisher Scientific. Amide Synthesis. [Link]
  • Chernyshev, V. M., Chernysheva, A. V., & Taranushich, V. A. (2006). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. Russian Journal of Applied Chemistry, 79(5), 783-786. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • Krasavin, M., & Gakh, A. A. (2020). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations.
  • Krchnak, V. (2018). Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles.
  • Wang, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 989817. [Link]

Sources

Application Notes & Protocols for 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate in Agricultural Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (ATCA Hydrate) in the field of agricultural chemicals. While direct agricultural applications of ATCA Hydrate are an emerging area of investigation, its structural similarity to the known herbicide Amitrole (3-Amino-1,2,4-triazole) suggests a plausible mechanism of action and potential utility as a herbicide or plant growth regulator. This guide synthesizes information on the parent compound's mechanism, provides a hypothesized mode of action for ATCA Hydrate, and details robust, self-validating protocols for its preparation, in vitro validation, and whole-plant efficacy screening.

Introduction and Scientific Background

This compound is a heterocyclic organic compound characterized by a 1,2,4-triazole ring substituted with both an amino group and a carboxylic acid moiety.[1] It typically exists as a white to off-white crystalline solid.[1][2] While it has been utilized as a versatile building block in the synthesis of more complex molecules, such as metal-organic frameworks and purine nucleotide analogs, its intrinsic biological activity in an agricultural context is a subject of increasing interest.[1][3][4]

The scientific rationale for investigating ATCA Hydrate as a potential agricultural chemical stems from its core structure, which it shares with the well-documented, non-selective herbicide Amitrole.[5][6] Amitrole is a systemic, foliar-acting herbicide used to control a wide range of grasses and broadleaf weeds.[5][6] The addition of a carboxylic acid group in ATCA Hydrate is a significant modification that can alter key physicochemical properties such as solubility, membrane transport, and interaction with the biological target, potentially leading to modified efficacy, selectivity, or a different spectrum of activity.

Hypothesized Mechanism of Action: Inhibition of Histidine Biosynthesis

The primary mode of action for the parent compound, Amitrole, is the competitive inhibition of imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the histidine biosynthesis pathway in plants.[6][7][8][9] This pathway is essential for plant survival but absent in mammals, making its enzymes attractive targets for selective herbicides.[10] Inhibition of IGPD leads to a deficiency in the essential amino acid L-histidine, which in turn causes a cessation of protein synthesis and ultimately, plant death.[11][12]

We hypothesize that ATCA Hydrate acts via the same mechanism. The triazole ring is crucial for binding to the active site of the IGPD enzyme. The carboxylic acid group may influence the compound's uptake and translocation within the plant or its binding affinity to the enzyme's active site. Verification of this hypothesis is a critical first step in evaluating ATCA Hydrate's potential and is addressed in the protocols below.

Visualizing the Pathway Inhibition

The following diagram illustrates the histidine biosynthesis pathway and the proposed point of inhibition by ATCA Hydrate.

Histidine Biosynthesis Inhibition PRPP PRPP + ATP PRAMP PR-AMP PRATP PR-ATP PRPP->PRATP ATP phosphoribosyl transferase IGP Imidazoleglycerol-P PRAMP->IGP ...multiple steps PRATP->PRAMP IAP Imidazoleacetol-P IGPD Imidazoleglycerol- phosphate dehydratase (IGPD) IGP->IGPD HisP L-Histidinol-P IAP->HisP ...multiple steps His L-Histidine HisP->His Proteins Protein Synthesis His->Proteins Inhibitor ATCA Hydrate Inhibitor->IGPD Inhibition IGPD->IAP H₂O

Caption: Hypothesized inhibition of IGPD by ATCA Hydrate.

Application Notes: Experimental Design Considerations

Before proceeding to protocols, it is crucial to understand the causality behind experimental choices.

  • Solubility and Formulation: ATCA Hydrate is reported to be sparingly soluble in water.[1] The carboxylic acid moiety suggests that its solubility will be pH-dependent, increasing in basic conditions. For experimental purposes, initial dissolution in a minimal amount of a base like NaOH or a polar organic solvent like DMSO, followed by dilution in a buffered aqueous solution, is recommended. A surfactant may be required for foliar applications to ensure proper leaf wetting and cuticle penetration.

  • Controls are Non-Negotiable: Every experiment must include both negative and positive controls to be considered valid.

    • Negative Control: A "vehicle" or "mock" treatment containing all formulation components (e.g., solvent, surfactant, buffer) except for the ATCA Hydrate. This establishes the baseline plant response.

    • Positive Control: A known herbicide with a similar (e.g., Amitrole) or different (e.g., Glyphosate) mechanism of action. This validates that the experimental system is responsive and provides a benchmark for efficacy.

  • Dose-Response Relationship: Testing a single concentration provides limited information. A dose-response study, using a series of concentrations (e.g., logarithmic scale from 0.1 µM to 1 mM), is essential to determine key metrics like the half-maximal inhibitory concentration (IC₅₀) or the dose required for 50% growth reduction (GR₅₀).

Experimental Protocols

These protocols provide a framework for the systematic evaluation of ATCA Hydrate. They are designed to be adaptable to specific laboratory capabilities and target plant species.

Protocol 1: Preparation of Stock Solutions

This protocol details the preparation of a high-concentration stock solution for use in subsequent assays.

Materials:

  • This compound (MW: 146.11 g/mol , for the hydrated form)[13]

  • Dimethyl sulfoxide (DMSO) or 1M NaOH

  • Sterile, deionized water

  • Calibrated analytical balance, sterile tubes, volumetric flasks

Procedure:

  • Calculate Mass: To prepare a 100 mM stock solution, weigh out 14.61 mg of ATCA Hydrate for every 1 mL of final volume desired.

  • Solubilization: Place the weighed powder into a sterile glass vial or flask. Add a minimal volume of DMSO or 1M NaOH (e.g., 20-30% of the final volume) and vortex or sonicate until the solid is completely dissolved.

  • Dilution: Once dissolved, slowly add sterile deionized water to reach the final desired volume while stirring. If using NaOH, the final solution will be basic; pH can be adjusted if required for the specific application, though precipitation may occur.

  • Sterilization & Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Aliquot into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.

Parameter Value Notes
Compound NameThis compound-
CAS Number304655-78-5[3][14]For the hydrated form
Molecular Weight146.11 g/mol [13]For C₃H₄N₄O₂ · H₂O
Stock Conc.100 mMRecommended starting point
SolventDMSO or 1M NaOHUse smallest volume necessary for dissolution
Storage Temp.-20°CProtect from light
Protocol 2: Greenhouse Whole-Plant Efficacy Screening

This protocol is a robust method for assessing the herbicidal or plant growth regulatory effects of ATCA Hydrate on live plants under controlled conditions.[15][16]

Materials:

  • Test plant species (e.g., Arabidopsis thaliana for a model dicot, Brachypodium distachyon for a model monocot, or relevant weed species like Amaranthus retroflexus).

  • Pots (e.g., 4-inch) with appropriate soil mix.

  • Greenhouse or growth chamber with controlled light, temperature, and humidity.

  • Laboratory track sprayer for uniform application.

  • ATCA Hydrate working solutions, vehicle control, positive control (e.g., commercial Amitrole or Glyphosate).

  • Non-ionic surfactant (e.g., Tween-20 or Silwet L-77).

Workflow Diagram:

Greenhouse Screening Workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_eval Phase 3: Evaluation A 1. Sow seeds and grow plants to 2-4 leaf stage B 2. Prepare treatment solutions (ATCA, Vehicle, Positive Control) with 0.05% surfactant A->B C 3. Randomize pots and transfer to track sprayer B->C D 4. Apply treatments at a calibrated volume and speed C->D E 5. Return pots to greenhouse and monitor for 14-21 days D->E F 6. Data Collection: - Visual Phytotoxicity Rating - Fresh/Dry Biomass Weight E->F G 7. Analyze Data: Calculate % Growth Reduction F->G

Caption: Workflow for whole-plant herbicide efficacy screening.

Procedure:

  • Plant Growth: Sow seeds in pots and grow in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) until they reach the 2-4 true leaf stage. Use a minimum of 4-5 replicate pots per treatment.

  • Preparation of Spray Solutions: Prepare working concentrations of ATCA Hydrate (e.g., 10, 100, 1000 µM) from the stock solution. Include a non-ionic surfactant at a concentration of 0.025-0.1% (v/v) in all solutions, including the vehicle and positive controls.

  • Application (Post-Emergence):

    • Arrange the pots in a randomized complete block design.

    • Use a calibrated track sprayer to apply the treatments uniformly over the foliage. A typical application volume is 100-200 L/ha equivalent.

  • Incubation: Return the treated plants to the growth chamber. Water sub-surface (at the soil level) to avoid washing the compound off the leaves.

  • Data Collection (14-21 Days After Treatment):

    • Visual Injury Rating: Score each plant on a scale of 0% (no effect, same as vehicle) to 100% (complete necrosis/death).

    • Biomass Measurement: Harvest the above-ground tissue for each pot. Record the fresh weight. Dry the tissue at 60°C for 72 hours and record the dry weight.

  • Data Analysis: Calculate the percent growth reduction for each treatment relative to the vehicle control using the formula: % Reduction = (1 - (Dry Weight_treatment / Dry Weight_vehicle)) * 100

Data Interpretation and Expected Outcomes

The results from the greenhouse screen will provide the first indication of ATCA Hydrate's biological activity on whole plants.

  • Herbicidal Activity: If ATCA Hydrate is herbicidally active, you will observe a dose-dependent increase in visual injury (e.g., chlorosis, bleaching, necrosis) and a significant reduction in biomass compared to the vehicle control. The symptoms may be similar to Amitrole, which often causes bleaching in new growth.

  • Plant Growth Regulation: At lower, non-lethal concentrations, the compound may exhibit plant growth regulator (PGR) effects.[1][17] This could manifest as stunting, altered leaf morphology, or delayed development. A compound with both herbicidal and PGR effects is not uncommon.

  • No Activity: If no significant difference is observed between ATCA Hydrate treatments and the vehicle control, it could indicate several possibilities: the compound is inactive, it was not able to penetrate the leaf cuticle, it was not translocated to its site of action, or the tested plant species is tolerant.

Example Data Presentation:

TreatmentConcentration (µM)Visual Injury (%) (Mean ± SE)Dry Biomass (g) (Mean ± SE)Growth Reduction (%)
Vehicle00 ± 01.52 ± 0.080
ATCA Hydrate1015 ± 51.25 ± 0.1117.8
ATCA Hydrate10065 ± 80.53 ± 0.0665.1
ATCA Hydrate100098 ± 20.03 ± 0.0198.0
Positive Control50095 ± 30.05 ± 0.0296.7

Safety Precautions

As a novel chemical with potential biological activity, this compound should be handled with care. The parent compound, Amitrole, is a suspected carcinogen.[6]

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handle the powder in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

  • Zhang, Y., et al. (n.d.). Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. MDPI.
  • Mori, I., et al. (1995). A Novel Class of Herbicides (Specific Inhibitors of Imidazoleglycerol Phosphate Dehydratase). Plant Physiology, 107(3), 759–767.
  • Matsunaga, S., et al. (1995). Synthesis of Inhibitors of Imidazole Glycerol Phosphate Dehydratase. Journal of Organic Chemistry, 60(1), 114-120.
  • Li, J., et al. (2023). Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides. Journal of Agricultural and Food Chemistry.
  • Wrobleski, A. D., et al. (2002). Discovery of imidazole glycerol phosphate dehydratase inhibitors through 3-D database searching. Bioorganic & Medicinal Chemistry Letters, 12(13), 1743-1746.
  • Mori, I., et al. (n.d.). Inhibitors of imidazoleglycerolphosphate dehydratase as herbicides. FAO AGRIS.
  • Li, J., et al. (2023). Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides. Journal of Agricultural and Food Chemistry.
  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocols.
  • Mori, I., et al. (1997). Inhibitors of imidazoleglycerolphosphate dehydratase as herbicides. In Herbicide Activity: Toxicology, Biochemistry and Molecular Biology (pp. 91-103). IOS Press.
  • Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact.
  • Wang, G., et al. (2018). Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. Journal of the Chinese Chemical Society.
  • Slideshare. (n.d.). Bioassay for plant growth regulators.
  • Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(8), 2674.
  • Quimby, P.C. Jr., et al. (1977). Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. Weed Science, 25(1), 1-4.
  • AERU. (n.d.). Amitrole. University of Hertfordshire.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Neal, J. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications.
  • Scribd. (n.d.). Plant Growth Regulators Bioassay.
  • Lyon, D. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Washington State University Extension.
  • Hilton, J. L., et al. (1965). Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis. Archives of Biochemistry and Biophysics, 112(3), 544-547.
  • Moskvina, E. A., et al. (2023). Bioassays for Identifying and Characterizing Plant Regulatory Peptides. International Journal of Molecular Sciences, 24(24), 17474.
  • Wikipedia. (n.d.). 3-Amino-1,2,4-triazole.
  • PhytoTech Labs. (n.d.). Plant Growth Regulators.
  • Wikipedia. (n.d.). 3-أمينو-4،2،1-تريازول.

Sources

Comprehensive Analytical Protocols for the Characterization of 3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Application Scientist

Abstract: This document provides a detailed guide for the comprehensive characterization of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate, a versatile heterocyclic compound used as a building block in pharmaceutical and materials science research.[1] The protocols outlined herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and solid-state properties of this molecule. The methodologies cover spectroscopic identification, chromatographic purity assessment, thermal analysis, and quantitative determination of water content, providing a holistic analytical strategy.

Introduction: The Analytical Imperative

3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA) is a key intermediate in the synthesis of various biologically active compounds and metal-organic frameworks (MOFs).[2][3] Its hydrated form, this compound (ATCA Hydrate), presents specific analytical challenges. The presence of water molecules within the crystal lattice, along with the compound's polarity and functional group reactivity, necessitates a multi-faceted analytical approach.[1] Robust characterization is critical for ensuring batch-to-batch consistency, understanding stability, and meeting regulatory requirements in a drug development pipeline.

This guide moves beyond simple procedural lists, explaining the rationale behind the selection of specific techniques and experimental parameters. It establishes a self-validating system of cross-verification, where data from orthogonal methods collectively confirm the material's quality attributes.

Foundational Physicochemical Properties

A prerequisite to advanced analysis is the confirmation of basic physicochemical properties. These serve as the initial identity check.

PropertyExpected Value/ObservationSource(s)
Molecular Formula C₃H₆N₄O₃[4]
Molecular Weight 146.11 g/mol [1]
Appearance White to off-white crystalline solid/powder[5]
Melting Point Approximately 182 °C (may vary with heating rate and water content)[2][6]
Solubility Sparingly soluble in water[5]

Integrated Analytical Workflow

A comprehensive characterization of ATCA Hydrate relies on the integration of multiple analytical techniques. The following workflow illustrates the logical sequence of analysis, from initial identity confirmation to detailed solid-state and purity assessment.

Analytical_Workflow cluster_0 PART 1: Identity & Structure Confirmation cluster_1 PART 2: Purity Assessment cluster_2 PART 3: Solid-State & Hydration Characterization cluster_3 PART 4: Final Assessment Start ATCA Hydrate Sample FTIR FT-IR Spectroscopy (Functional Groups) Start->FTIR NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity) Start->NMR MS Mass Spectrometry (Molecular Weight) Start->MS HPLC HPLC/UPLC (Purity & Impurities) FTIR->HPLC Proceed if identity confirmed NMR->HPLC Proceed if identity confirmed MS->HPLC Proceed if identity confirmed KF Karl Fischer Titration (Quantitative Water Content) HPLC->KF Proceed if purity is acceptable Report Certificate of Analysis (Complete Profile) HPLC->Report TGA TGA (Water Loss & Decomposition) KF->TGA KF->Report DSC DSC (Thermal Transitions) TGA->DSC TGA->Report PXRD PXRD (Crystalline Form) DSC->PXRD DSC->Report PXRD->Report

Caption: Integrated workflow for ATCA Hydrate characterization.

Spectroscopic Identification Protocols

Spectroscopic methods provide the foundational evidence of molecular structure and identity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of ATCA Hydrate with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent disc using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.[7]

  • Instrument Setup:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: Average of 16 scans

  • Data Acquisition: Collect a background spectrum of the empty sample compartment (or KBr pellet). Then, collect the sample spectrum.

  • Data Analysis: The resulting spectrum should be baseline-corrected and compared to a reference spectrum if available. Identify characteristic absorption bands.

Expected Spectral Features:

Wavenumber Range (cm⁻¹)AssignmentRationale
3500 - 3100O-H (water), N-H (amine & triazole)Broad bands indicating hydrogen-bonded water and N-H stretching.
3000 - 2500O-H (carboxylic acid)Very broad absorption characteristic of the hydrogen-bonded carboxyl dimer.
~1700C=O (carboxylic acid)Strong absorption from the carbonyl stretch.
~1630N-H bend, C=N stretchBending vibration of the amino group and stretching of the triazole ring bonds.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR identifies the types of carbon atoms.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of ATCA Hydrate in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), as the compound has low solubility in water.

  • Instrument Setup (e.g., 400 MHz spectrometer):

    • ¹H NMR: Acquire at least 16 scans.

    • ¹³C NMR: Acquire at least 1024 scans due to the lower natural abundance of ¹³C.

  • Data Acquisition: Record the spectra at a constant temperature (e.g., 25 °C).

  • Data Analysis: Reference the spectra to the residual solvent peak (DMSO-d₆: ~2.50 ppm for ¹H, ~39.52 ppm for ¹³C). Integrate the ¹H NMR signals and analyze the chemical shifts and multiplicities.

Expected Spectral Features (in DMSO-d₆):

  • ¹H NMR:

    • A broad signal for the amino (-NH₂) protons.

    • A very broad signal for the carboxylic acid (-COOH) and triazole N-H protons.

    • A signal corresponding to the water of hydration (H₂O).

    • The exact chemical shifts can vary, but published spectra can be used for comparison.[4]

  • ¹³C NMR:

    • A signal for the carboxylic acid carbon (C=O), typically downfield (>160 ppm).

    • Two distinct signals for the triazole ring carbons, with the carbon attached to the amino group appearing at a different chemical shift than the one attached to the carboxylic acid.[7]

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the molecular weight and elemental composition of the parent compound (anhydrous form).

Protocol:

  • Sample Preparation: Prepare a dilute solution of ATCA Hydrate (e.g., 0.1 mg/mL) in a suitable solvent mixture like water/acetonitrile with 0.1% formic acid to promote ionization.

  • Instrument Setup (e.g., ESI-QTOF):

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be tested.

    • Mass Range: 50 - 500 m/z

    • Resolution: High resolution (>10,000) is required for accurate mass measurement.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer.

  • Data Analysis:

    • In positive ion mode, look for the protonated molecule [M+H]⁺ at an m/z corresponding to the anhydrous form (C₃H₄N₄O₂).

    • In negative ion mode, look for the deprotonated molecule [M-H]⁻.

    • Calculate the theoretical exact mass and compare it to the measured mass to confirm the elemental composition.

Expected Mass:

  • Anhydrous Exact Mass (C₃H₄N₄O₂): 128.0334

  • [M+H]⁺: 129.0412

  • [M-H]⁻: 127.0256

Chromatographic Purity Assessment

Principle: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) separates the main compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase.

Protocol: Reverse-Phase HPLC Method [8]

  • Sample Preparation: Accurately weigh and dissolve ATCA Hydrate in the mobile phase or a suitable diluent (e.g., water/acetonitrile) to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV detector at a suitable wavelength (determined by UV-Vis spectroscopy, likely in the low UV range ~210-230 nm).[9][10]

  • Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Causality Behind Choices:

  • C18 Column: Suitable for retaining polar compounds like ATCA, especially when used with a highly aqueous mobile phase.

  • Formic Acid: Acts as an ion-pairing agent to improve peak shape for the acidic and basic functional groups and ensures MS compatibility.[8]

  • Gradient Elution: Often necessary to elute any less polar impurities that might be present.

Solid-State and Hydration Characterization

These methods are crucial for understanding the physical form of the material, which impacts stability, solubility, and handling.

Karl Fischer Titration: The Gold Standard for Water Content

Principle: This is a highly specific and accurate method for the quantitative determination of water. It is based on the Bunsen reaction where iodine is stoichiometrically consumed by water.[11][12] The endpoint is detected potentiometrically or coulometrically.[13][14]

Protocol (Volumetric Method):

  • Instrument Preparation: Standardize the Karl Fischer reagent with a known water standard (e.g., disodium tartrate dihydrate).

  • Sample Analysis:

    • Accurately weigh a suitable amount of ATCA Hydrate (e.g., 50-100 mg) and add it directly to the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

    • For samples that dissolve poorly, a Karl Fischer oven can be used to heat the sample and transfer the evaporated water to the titration cell via a dry gas stream.[15]

  • Titration: Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the percentage of water content based on the sample weight and the volume of titrant consumed. The result should be compared to the theoretical water content for a specific hydrate form (e.g., monohydrate, hemihydrate).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the amount of volatile components (like water) and to assess thermal stability.

Protocol:

  • Instrument Setup:

    • Sample Pan: Platinum or alumina.

    • Sample Weight: 5-10 mg.

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 400 °C.

  • Data Analysis:

    • Observe the weight loss step(s) in the TGA curve. The initial weight loss, typically below 150 °C, corresponds to the loss of water of hydration.[16][17]

    • The onset of the subsequent major weight loss indicates the decomposition temperature.

    • The percentage weight loss in the first step should correlate with the water content determined by Karl Fischer titration.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and solid-solid phase transitions.

Protocol:

  • Instrument Setup:

    • Sample Pan: Crimped or hermetically sealed aluminum pans.

    • Sample Weight: 2-5 mg.

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 250 °C (or above decomposition).

  • Data Analysis:

    • A broad endotherm at lower temperatures may correspond to the loss of water.

    • A sharp endotherm indicates the melting point of the compound.[6]

    • Exothermic events may indicate decomposition.

Powder X-Ray Diffraction (PXRD)

Principle: PXRD is a non-destructive technique that provides a unique "fingerprint" for a specific crystalline solid. It is essential for identifying the crystal form (polymorph, hydrate, or solvate) and confirming batch-to-batch consistency.[18]

Protocol:

  • Sample Preparation: Gently grind the ATCA Hydrate powder to ensure a random orientation of crystallites. Pack the powder into a sample holder.

  • Instrument Setup (e.g., Cu Kα radiation):

    • Scan Range (2θ): 5° to 40°.

    • Step Size: 0.02°.

    • Scan Speed: 1°/min.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, should be compared to a reference pattern or previously analyzed batches. The positions and relative intensities of the diffraction peaks are characteristic of the specific crystalline structure.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the complete characterization of this compound. By systematically applying spectroscopic, chromatographic, thermal, and diffraction techniques, researchers and developers can confidently ascertain the identity, purity, water content, and solid-state form of this important chemical intermediate. This comprehensive approach ensures data integrity and supports the successful application of this molecule in research and development.

References

  • PubChem. This compound.
  • SIELC Technologies. Separation of 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino- on Newcrom R1 HPLC column. [Link]
  • BYJU'S.
  • Wikipedia.
  • SpectraBase. 3-amino-1H-1,2,4-triazole-5-carboxylic acid. [Link]
  • MDPI. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules. [Link]
  • Mettler Toledo.
  • CSC Scientific. Karl Fischer Titration, Coulometric & Volumetric Karl Fischer Methods. [Link]
  • SpectraBase. 3-amino-1H-1,2,4-triazole-5-carboxylic acid - Optional[UV-VIS]. [Link]
  • Alkali Scientific.
  • ACS Omega. Thermodynamics and Catalytic Properties of Two Novel Energetic Complexes Based on 3-Amino-1,2,4-triazole-5-carboxylic Acid. [Link]
  • Semantic Scholar. Thermodynamics and Catalytic Properties of Two Novel Energetic Complexes Based on 3‑Amino-1,2,4-triazole-5-carboxylic Acid. [Link]
  • ResearchGate. Molecular Co-Crystals of Carboxylic Acids. 23. The 1:1 Adducts of 3-Amino-1H-1,2,4-triazole with 5-Nitrosalicylic Acid and 3,5-Dinitrosalicylic Acid. [Link]
  • Oakwood Chemical. 3-Amino-1,2,4-triazole-5-carboxylic acid. [Link]
  • ResearchGate. Structure determination and Hirshfeld surface analysis of new cocrystal and salt forms of 5-aminotetrazole with hydroxy- and nitro-substituted carboxylic acids. [Link]
  • CDC Stacks. Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. [Link]
  • Oakwood Chemical.
  • Carl ROTH.
  • PubMed. Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. [Link]
  • Shaanxi Dayu Chemical Co., Ltd. 3-Amino-1,2,4-Triazole-5-Carboxylic Acid. [Link]
  • ResearchGate. Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. [Link]
  • MDPI. Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutics. [Link]
  • MDPI. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Crystals. [Link]
  • PubMed. Variable-temperature Powder X-ray Diffraction of Aromatic Carboxylic Acid and Carboxamide Cocrystals. [Link]

Sources

Accelerated Synthesis of 3-Amino-1,2,4-triazole Derivatives via Microwave-Assisted Organic Synthesis (MAOS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its unique chemical properties and biological activity.[1][2][3] This application note provides a comprehensive guide to the synthesis of 3-amino-1,2,4-triazole derivatives using Microwave-Assisted Organic Synthesis (MAOS). We delve into the fundamental principles of microwave heating, detailing its advantages over conventional methods, including dramatic reductions in reaction time, increased yields, and alignment with green chemistry principles.[4][5] A detailed, step-by-step protocol for the direct condensation of carboxylic acids with aminoguanidine is presented, accompanied by expert insights into parameter optimization and safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage MAOS for the efficient and reproducible synthesis of these valuable heterocyclic compounds.

The MAOS Advantage: A Paradigm Shift from Conventional Heating

Traditional synthesis of heterocyclic compounds often relies on conventional heating methods (e.g., oil baths), which are characterized by slow and inefficient energy transfer.[6] Heat is transferred from the vessel surface inward via conduction and convection, often leading to uneven temperature distribution, extended reaction times, and the formation of by-products.[4]

Microwave-assisted synthesis represents a more refined and powerful approach. It employs dielectric heating, where microwave energy directly couples with polar molecules in the reaction mixture.[4][7] This interaction causes rapid molecular rotation and ionic conduction, resulting in instantaneous, uniform, and volumetric heating of the sample.[4]

The primary advantages of this mechanism include:

  • Rapid Reaction Rates: Reactions that take hours or days conventionally can often be completed in minutes.[8]

  • Higher Yields & Purity: Uniform heating minimizes thermal degradation and side reactions, leading to cleaner products and higher yields.[6][8]

  • Energy Efficiency: Direct energy transfer to the reactants is significantly more efficient, reducing overall energy consumption.[4]

  • Green Chemistry: MAOS aligns with green chemistry principles by reducing energy use, often allowing for solvent-free reactions, and minimizing waste.[7][9]

Reaction Principle: Formation of the 1,2,4-Triazole Ring

The most direct route to 5-substituted-3-amino-1,2,4-triazoles involves the acid-catalyzed condensation of a carboxylic acid with an aminoguanidine salt (such as the bicarbonate or hydrochloride).[10][11] The reaction proceeds through the formation of an N-acyl aminoguanidine intermediate, which then undergoes intramolecular cyclization and dehydration under heat to form the stable aromatic triazole ring. Microwave irradiation dramatically accelerates the cyclodehydration step.

Caption: General reaction mechanism for 3-amino-1,2,4-triazole synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 5-Phenyl-3-amino-1,2,4-triazole

This protocol details a representative synthesis using a dedicated laboratory microwave reactor. Crucially, domestic microwave ovens must never be used for chemical synthesis due to the lack of temperature/pressure controls, inadequate ventilation, and risk of explosion. [12][13]

Materials & Reagents
  • Aminoguanidine Bicarbonate (NH₂C(=NH)NHNH₂·H₂CO₃)

  • Benzoic Acid (C₆H₅COOH)

  • Hydrochloric Acid (HCl), 37% solution

  • Deionized Water

  • Ethanol

  • 10 mL Microwave Process Vial with Snap Cap and Septum

  • Magnetic Stir Bar (appropriate for the vial)

  • Laboratory Microwave Synthesizer (e.g., Anton Paar Monowave, CEM Discover)

Step-by-Step Methodology
  • Preparation of Aminoguanidine Hydrochloride (in situ):

    • In a small beaker, add 1.36 g (0.01 mol) of aminoguanidine bicarbonate.

    • Slowly add 1.25 mL (0.015 mol) of 37% HCl while stirring. The mixture will foam as CO₂ is released.

    • Stir for 1 hour at room temperature to ensure complete reaction.

    • Evaporate the water under reduced pressure or gentle heating to obtain dry aminoguanidine hydrochloride solid.[1]

  • Reaction Setup:

    • Place the prepared aminoguanidine hydrochloride (~1.1 g, 0.01 mol) into a 10 mL microwave process vial.

    • Add 1.47 g (0.012 mol) of benzoic acid to the vial.

    • Add a suitable magnetic stir bar.

    • Seal the vial securely with the cap.

  • Microwave Irradiation Program:

    • Place the sealed vial into the cavity of the microwave synthesizer.

    • Set the following reaction parameters[1]:

      • Temperature: 180 °C (Use ramp-to-temperature setting)

      • Hold Time: 3 hours

      • Stirring: High

      • Power: Variable (instrument will modulate power to maintain temperature)

      • Pre-stirring: 30 seconds

  • Work-up and Isolation:

    • After the program completes, allow the vial to cool to a safe temperature (<50 °C) using the instrument's compressed air cooling system.

    • Carefully open the vial in a fume hood.

    • Add ~10 mL of deionized water to the solid reaction mass and stir to break it up.

    • Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8.

    • The crude product will precipitate. Collect the solid by vacuum filtration.

    • Wash the solid with cold deionized water (2 x 10 mL).

  • Purification:

    • Recrystallize the crude solid from a suitable solvent, such as an ethanol/water mixture, to yield pure 5-phenyl-3-amino-1,2,4-triazole as a white crystalline solid.

    • Dry the purified product in a vacuum oven at 60 °C.

Caption: Workflow for microwave-assisted triazole synthesis.

Optimization of Reaction Parameters

Achieving optimal results requires a systematic approach to parameter tuning. The efficiency of microwave-assisted synthesis is highly dependent on factors like temperature, time, and solvent choice.[7][14]

ParameterRange/OptionsRationale & Expert InsightsExpected Outcome
Temperature 150 - 220 °CThe cyclodehydration step is temperature-dependent. Higher temperatures accelerate the reaction but may increase decomposition or side-product formation. 180-200 °C is often a good starting point.[14]Increased temperature generally reduces reaction time but may lower yield/purity if too high.
Reaction Time 30 min - 5 hoursMicrowave heating is rapid, but sufficient hold time is needed for reaction completion. Monitor reaction progress via TLC or LC-MS to determine the optimal time.[15]Shorter times are desirable. Finding the minimum time for maximum conversion is key.
Solvent Solvent-free, Ethanol, Isopropanol, Ethylene Glycol (EG)A high-boiling, polar solvent like EG is an excellent microwave absorber and can facilitate heat transfer.[7] Solvent-free conditions are ideal from a green chemistry perspective but may require higher temperatures.[1][4]Solvent choice affects heating efficiency and reactant solubility. EG can significantly reduce reaction times.
Catalyst Acid (HCl, H₂SO₄)Acid catalysis is crucial for activating the carboxylic acid and facilitating the condensation and cyclization steps.[11]The presence of an acid catalyst is generally required for this reaction to proceed efficiently.

Critical Safety Considerations in Microwave Chemistry

Operating a microwave reactor involves unique hazards that demand strict adherence to safety protocols.[16]

  • Pressure Management: Heating solvents in a sealed vessel above their atmospheric boiling point generates significant pressure. Always use vessels rated for the expected temperature and pressure and never exceed the manufacturer's limits.[12][16]

  • Solvent Choice: Never use low-boiling, flammable solvents like diethyl ether or hexane in a sealed vessel. Non-polar solvents are poor microwave absorbers and can lead to localized superheating and potential arcing.[17]

  • Equipment Integrity: Only use microwave reactors designed for chemical synthesis.[13] Regularly inspect reaction vessels for cracks or defects. Ensure safety features like pressure sensors and emergency shutdown interlocks are functional.[12][18]

  • Reaction Scale: Start new or unknown reactions on a small scale (milligrams) to assess their kinetics and potential for rapid pressure or temperature increases before scaling up.[13]

  • Stirring: Ensure efficient stirring to prevent localized superheating, which can cause vessel failure or product decomposition.[13]

References

  • Organic Syntheses Procedure. (n.d.). 3-amino-1h-1,2,4-triazole.
  • ETH Zurich. (n.d.). Microwave Reactor Safety.
  • Eduzone. (n.d.). Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective.
  • Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory.
  • ResearchGate. (n.d.). Synthetic approaches toward 3-amino-1,2,4-triazoles.
  • International Journal of Pharmaceutical Sciences. (n.d.). Microwave Assisted Organic Synthesis of Heterocyclic Compound.
  • EurekAlert!. (2024, October 8). Microwave-induced synthesis of bioactive nitrogen heterocycles.
  • ChemRxiv. (2024, October 17). Microwave synthesis: a green method for benzofused nitrogen heterocycles.
  • IChemE. (n.d.). Microwave chemistry — an approach to the assessment of chemical reaction hazards.
  • National Institutes of Health. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
  • ResearchGate. (n.d.). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.
  • MDPI. (2024, March 14). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.
  • Google Patents. (n.d.). Process for the preparation of 3-amino-1,2,4-triazole.
  • Royal Society of Chemistry. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • Bentham Science. (2021, December 1). Synthesis of Schiff's Bases of 1,2,4-Triazole Derivatives under Microwave Irradiation Technique and Evaluation of their Anti-diabetic Activity.
  • ACS Publications. (n.d.). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
  • National Institutes of Health. (n.d.). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
  • ACS Combinatorial Science. (n.d.). Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles.
  • ResearchGate. (2019, September 25). Synthesis of Some Triazole Schiff Base Derivatives and Their Metal Complexes under Microwave Irradiation and Evaluation of Their Corrosion Inhibition and Biological Activity.
  • Springer. (2025, January 24). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
  • Microwave Chemical. (n.d.). Technologies|Microwave Safety Policy.
  • Semantic Scholar. (n.d.). Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4- dihydro-1,2,4-triazole-3-thione containing 1,2.
  • ChemRxiv. (2024, November 21). Microwave assisted green organic synthesis.
  • Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives.
  • PMC. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • SciELO South Africa. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives.
  • National Institutes of Health. (2020, June 4). A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents.
  • ACS Publications. (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • ResearchGate. (n.d.). Synthesis of N1-substituted 3-amino-1,2,4-triazoles.
  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.

Sources

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Protocol for Growing Single Crystals of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate

Abstract: This comprehensive guide details the protocols for obtaining high-quality single crystals of this compound, a versatile building block in medicinal chemistry and materials science. This document provides an in-depth explanation of the underlying principles of crystallization, step-by-step procedures for synthesis, purification, and single crystal growth, and troubleshooting strategies. The methods described herein are designed to be reproducible and scalable for applications in academic research and industrial drug development.

Introduction: The Significance of 3-Amino-1,2,4-triazole-5-carboxylic acid

3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA) is a heterocyclic compound of significant interest due to its utility as a scaffold in the synthesis of various biologically active molecules and functional materials.[1][2] Its structure, featuring a triazole ring with both an amino and a carboxylic acid group, allows for diverse chemical modifications, making it a valuable precursor for the development of novel therapeutic agents, including antiviral, antimicrobial, and anticancer drugs.[2] Furthermore, ATCA has been employed in the construction of metal-organic frameworks (MOFs).[3]

For many advanced applications, particularly in drug design and materials engineering, a precise understanding of the three-dimensional structure of ATCA is paramount. Single-crystal X-ray diffraction is the definitive method for elucidating this atomic-level arrangement. However, this technique is contingent upon the availability of high-quality single crystals. This guide provides a detailed protocol for the successful growth of single crystals of this compound.

Foundational Principles of Crystallization

The formation of a single crystal from a solution is a thermodynamically driven process that involves two key stages: nucleation and crystal growth. The goal of any crystallization experiment is to control these processes to favor the growth of a small number of large, well-ordered crystals over the rapid precipitation of many small, imperfect crystals. This is achieved by slowly bringing a solution to a state of supersaturation, a metastable condition where the concentration of the solute exceeds its equilibrium solubility.

Common techniques to induce supersaturation for small organic molecules include:

  • Slow Evaporation: The concentration of the solute is gradually increased by the slow removal of the solvent.

  • Slow Cooling: The solubility of the solute is decreased by gradually lowering the temperature of a saturated solution.

  • Vapor Diffusion: An anti-solvent (a solvent in which the compound is poorly soluble) is slowly introduced into a solution of the compound via the vapor phase, reducing the overall solubility.

The choice of solvent is critical and is determined by the solubility profile of the compound. For polar molecules like ATCA, which can exhibit zwitterionic character, polar solvents are generally the most effective.[4][5]

Synthesis and Purification of 3-Amino-1,2,4-triazole-5-carboxylic acid

High-purity starting material is a prerequisite for successful crystallization. The following is a common synthetic route for ATCA.

Synthesis Protocol

A plausible synthetic route involves the reaction of aminoguanidine with a suitable carboxylic acid derivative, followed by cyclization. One established method is the direct condensation of aminoguanidine bicarbonate with a carboxylic acid.[6] The hydrate form is typically obtained upon crystallization from aqueous or alcoholic solutions.[7]

Purification by Recrystallization

To obtain material suitable for single crystal growth, the synthesized ATCA should be purified by recrystallization.

Protocol:

  • In a clean Erlenmeyer flask, dissolve the crude 3-Amino-1,2,4-triazole-5-carboxylic acid in a minimum amount of hot deionized water. The compound is soluble in water, and its solubility increases with temperature.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize the yield of the recrystallized product.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold deionized water.

  • Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to remove excess water while preserving the hydrate form.

Single Crystal Growth Protocols for this compound

Based on the polar nature of ATCA and its tendency to form a hydrate, the following protocols are recommended. It is advisable to attempt multiple methods and solvent systems to determine the optimal conditions.

Method 1: Slow Evaporation

This is often the simplest and most successful method for obtaining single crystals.

Protocol:

  • Prepare a saturated solution of purified ATCA in deionized water or a mixture of ethanol and water (e.g., 1:1 v/v) at room temperature. Ensure the solution is free of any particulate matter by filtering it through a syringe filter (0.22 µm) into a clean, small beaker or vial.

  • Cover the container with parafilm and pierce a few small holes with a needle. The number and size of the holes will control the rate of evaporation.

  • Place the container in a vibration-free location at a constant temperature (e.g., room temperature).

  • Monitor the container for the formation of crystals over several days to weeks.

Causality: The slow evaporation of the solvent gradually increases the concentration of ATCA, leading to a state of supersaturation that promotes slow and orderly crystal growth. The presence of water facilitates the formation of the hydrate.

Method 2: Slow Cooling

This method relies on the temperature-dependent solubility of ATCA.

Protocol:

  • Prepare a nearly saturated solution of purified ATCA in deionized water at an elevated temperature (e.g., 50-60 °C).

  • Filter the hot solution into a clean, pre-warmed vial.

  • Seal the vial and place it in a Dewar flask filled with warm water at the same temperature.

  • Allow the entire apparatus to cool slowly to room temperature over 24-48 hours.

  • Observe the formation of crystals as the solution cools.

Causality: As the temperature decreases, the solubility of ATCA in water is reduced, leading to supersaturation and subsequent crystallization. The slow cooling rate is crucial for the formation of large, well-defined crystals.

Method 3: Vapor Diffusion

This technique is particularly useful when only small amounts of material are available.

Protocol:

  • In a small, narrow vial (e.g., a 2 mL vial), dissolve a few milligrams of purified ATCA in a minimal amount of a "good" solvent in which it is readily soluble (e.g., deionized water or dimethyl sulfoxide (DMSO)).

  • Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar).

  • In the larger container, add a few milliliters of an "anti-solvent" in which ATCA is poorly soluble, but which is miscible with the "good" solvent (e.g., ethanol or isopropanol if water is the solvent; acetone or ethyl acetate if DMSO is the solvent).

  • Seal the larger container and leave it undisturbed at a constant temperature.

  • Crystals should form in the inner vial over several days to a week.

Causality: The more volatile anti-solvent will slowly diffuse into the solution containing ATCA. This gradual change in solvent composition reduces the solubility of ATCA, inducing crystallization.

Data Presentation and Visualization

Table 1: Recommended Solvent Systems for Crystallization
Crystallization MethodGood SolventAnti-Solvent (for Vapor Diffusion)
Slow EvaporationDeionized WaterN/A
Ethanol/Water (1:1)N/A
Slow CoolingDeionized WaterN/A
Vapor DiffusionDeionized WaterEthanol, Isopropanol, Acetone
DMSOAcetone, Ethyl Acetate, Dichloromethane
Experimental Workflow Diagram

G cluster_0 Synthesis & Purification cluster_1 Single Crystal Growth cluster_2 Outcome start Crude ATCA recrystallization Recrystallization (Hot Water) start->recrystallization purified Purified ATCA Hydrate recrystallization->purified slow_evap Slow Evaporation (Water or EtOH/Water) purified->slow_evap slow_cool Slow Cooling (Hot Water) purified->slow_cool vapor_diff Vapor Diffusion (e.g., Water/Ethanol) purified->vapor_diff crystals Single Crystals of ATCA Hydrate slow_evap->crystals slow_cool->crystals vapor_diff->crystals

Caption: Workflow for obtaining single crystals of ATCA hydrate.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No crystals formSolution is undersaturated; Compound is too soluble in the chosen solvent.Concentrate the solution; Try a different solvent or solvent system; For vapor diffusion, use a more effective anti-solvent.
Formation of powder or microcrystalsNucleation rate is too high; Supersaturation was reached too quickly.Slow down the crystallization process (slower evaporation, slower cooling, slower diffusion); Use a more dilute solution; Filter the solution to remove nucleation sites.
Oily precipitate formsCompound may be impure; Solvent may be inappropriate.Further purify the starting material; Try a different solvent system.
Crystals are twinned or aggregatedMultiple nucleation events on the crystal surface.Reduce the rate of crystallization; Introduce a seed crystal to promote the growth of a single crystal.

Conclusion

The protocols outlined in this application note provide a systematic approach to obtaining high-quality single crystals of this compound. The key to success lies in the purity of the starting material and the careful control of the rate of supersaturation. By understanding the principles of crystallization and methodically exploring the suggested protocols, researchers can reliably produce single crystals suitable for X-ray diffraction analysis, thereby enabling further advancements in the fields of medicinal chemistry and materials science.

References

  • Zhang, P., et al. (2018). Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions.
  • Organic Syntheses. (n.d.). 3-amino-1h-1,2,4-triazole.
  • ACS Publications. (2020).
  • ResearchGate. (2021). Synthesis, crystal growth, crystal structure, optical, thermal, biological and NLO studies of heterocyclic compound N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide.
  • Reddit. (2022). Any tips for purification of two zwitterionic compounds?
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Reddit. (2021). Work-up of a zwitterion?
  • MIT OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal.
  • ResearchG
  • Chemical Communications (RSC Publishing). (2014). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins.
  • National Center for Biotechnology Information. (2023). Zwitterionic or Not?
  • Technobis. (2022). Remove the randomness from single crystal growing.
  • PubMed. (2024).
  • MDPI. (2024).
  • MDPI. (2023).
  • PubMed. (2019).
  • OUCI. (2026). Synthesis, crystal growth, and comprehensive characterization of crystals derived from aminopyridines and p-aminobenzoic acid.
  • ResearchGate. (2021).
  • National Center for Biotechnology Information. (2021). Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals.

Sources

Application Notes & Protocols: 3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (ATCA Hydrate) as a pivotal building block in pharmaceutical research and development. This document provides an in-depth analysis of the compound's physicochemical properties, validated protocols for its key chemical transformations—including esterification and amidation—and illustrates its direct application as a precursor in the synthesis of the aglycone of the broad-spectrum antiviral drug, Ribavirin. The protocols are presented with a focus on the underlying chemical principles to ensure both reproducibility and a deeper understanding of the synthetic choices.

Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] Its prevalence stems from a unique combination of chemical properties: it is metabolically robust, capable of extensive hydrogen bonding, and serves as a bioisostere for amide and ester functionalities, often enhancing binding affinity to biological targets. 3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA) is a particularly valuable derivative, presenting two orthogonal functional groups—an amino group and a carboxylic acid—that allow for sequential and controlled chemical modifications. This dual functionality makes ATCA a versatile starting point for the synthesis of complex pharmaceutical compounds. The commercially available hydrate form (ATCA Hydrate) is the standard starting material for these synthetic routes.

Physicochemical Properties & Safe Handling

A comprehensive understanding of the starting material is fundamental to successful and safe synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 3-amino-1H-1,2,4-triazole-5-carboxylic acid hydrate[2]
CAS Number 304655-78-5[2]
Molecular Formula C₃H₄N₄O₂ · xH₂O[2]
Molecular Weight 128.09 g/mol (anhydrous basis)[2]
Appearance White to off-white solid/crystalline powder[2]
Solubility Soluble in aqueous base and DMSO (with heating).
Melting Point >182 °C (decomposes)[2]

Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a laboratory coat.

  • Engineering Controls: Handle in a well-ventilated area. For procedures that may generate dust, use a fume hood.

  • Handling: Avoid contact with skin and eyes. Prevent dust formation and inhalation.

  • Storage: Store in a cool, dry place in a tightly sealed container. Keep away from strong oxidizing agents.

Core Synthetic Transformations and Protocols

ATCA's utility is realized through the selective modification of its functional groups. The following protocols detail foundational transformations that serve as the initial steps in more complex synthetic sequences.

Esterification of the Carboxylic Acid Moiety

Esterification is a critical first step to protect the carboxylic acid and enhance the compound's solubility in organic solvents, thereby facilitating subsequent reactions at the amino group.

Protocol 1: Methyl Esterification via Thionyl Chloride

This protocol details the conversion of ATCA Hydrate to Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate.

  • Principle: This reaction is a robust method for esterifying amino acids and related heterocyclic carboxylic acids. Thionyl chloride (SOCl₂) reacts with methanol in situ to generate anhydrous HCl, which protonates the carboxylic acid, activating it for nucleophilic attack by methanol. The excess methanol serves as both reactant and solvent. This method is highly effective and generally proceeds to completion.

  • Materials:

    • This compound (1.0 eq)

    • Methanol (anhydrous)

    • Thionyl chloride (SOCl₂) (2.0-2.5 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ice bath

    • Rotary evaporator and heating mantle with magnetic stirrer

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend ATCA hydrate (1.0 eq) in anhydrous methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Under a fume hood , add thionyl chloride (2.2 eq) dropwise to the stirred suspension over 15-20 minutes. Caution: This addition is exothermic and liberates toxic HCl and SO₂ gases.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65-70 °C) for 5-7 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Remove the excess methanol and volatile reagents under reduced pressure using a rotary evaporator.

    • Carefully neutralize the residue by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is approximately 7-8.

    • Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the methyl ester.

  • Expected Outcome: A white to off-white solid with a typical yield of 85-95%.

Esterification_Workflow Start Suspend ATCA Hydrate in Anhydrous Methanol Cool Cool to 0°C Start->Cool Add_SOCl2 Add SOCl₂ Dropwise (Exothermic, Gas Evolution) Cool->Add_SOCl2 Reflux Reflux for 5-7h Add_SOCl2->Reflux Concentrate Concentrate in Vacuo Reflux->Concentrate Neutralize Neutralize with sat. NaHCO₃ Concentrate->Neutralize Isolate Filter, Wash, and Dry Product Neutralize->Isolate Product Methyl 3-amino-1,2,4- triazole-5-carboxylate Isolate->Product

Caption: Experimental workflow for the methyl esterification of ATCA Hydrate.

Amidation: Synthesis of a Key Antiviral Precursor

The conversion of the carboxylic acid (or its ester) to a carboxamide is a pivotal step in the synthesis of many pharmaceuticals. Notably, this transformation yields the aglycone of Ribavirin.

Protocol 2: Ammonolysis of the Methyl Ester

This protocol describes the conversion of Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate to 1,2,4-Triazole-3-carboxamide.

  • Principle: This is a nucleophilic acyl substitution where ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The methoxide group is displaced, forming the more stable amide and methanol as a byproduct. Using a concentrated solution of ammonia in methanol drives the reaction to completion.

  • Materials:

    • Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate (1.0 eq)

    • Ammonia solution in methanol (e.g., 7N or 10M)

    • Pressure-rated sealed vessel or a well-sealed round-bottom flask

    • Rotary evaporator

  • Procedure:

    • Dissolve the methyl ester (1.0 eq) in a concentrated solution of ammonia in methanol in a pressure-rated vessel.

    • Seal the vessel tightly and stir the mixture at room temperature for 24-48 hours. The progress can be monitored by TLC or LC-MS until the starting ester is consumed.

    • Upon completion, carefully vent the vessel in a fume hood.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

    • The resulting solid can be purified by recrystallization, typically from an ethanol/ethyl acetate mixture, to yield the pure amide.

  • Expected Outcome: A white crystalline solid with a typical yield of 80-90%.

Application in Pharmaceutical Synthesis: The Path to Ribavirin

A prime example of ATCA's utility is its role as a precursor to Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) , a broad-spectrum antiviral agent.[3][4] The core heterocyclic component of Ribavirin is 1,2,4-triazole-3-carboxamide, which is directly synthesized from ATCA.[5]

The synthetic strategy involves converting ATCA into its carboxamide derivative, which then undergoes glycosylation with a protected ribose sugar to form the final drug molecule.[6]

Conceptual Synthetic Pathway to Ribavirin Aglycone:

Ribavirin_Pathway ATCA 3-Amino-1,2,4-triazole- 5-carboxylic acid (ATCA) Ester Methyl Ester Intermediate (via Protocol 1) ATCA->Ester Esterification Amide 1,2,4-Triazole-3-carboxamide (Ribavirin Aglycone) (via Protocol 2) Ester->Amide Ammonolysis Ribavirin Ribavirin (Antiviral Drug) Amide->Ribavirin Glycosylation (with protected ribose)

Caption: Synthetic pathway from ATCA to the Ribavirin aglycone and final API.

This pathway highlights the logical, step-wise conversion of a simple, commercially available intermediate into the core of a complex and vital pharmaceutical. The initial esterification facilitates handling and purification, while the subsequent amidation provides the exact functional group required for the final drug structure. The final glycosylation step, a well-established transformation in nucleoside chemistry, attaches the sugar moiety to the triazole ring.[6]

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its dual functional groups allow for a modular and strategic approach to building complex molecular architectures. The provided protocols for esterification and amidation are robust, high-yielding, and represent fundamental transformations for this scaffold. As demonstrated by its role in the synthesis of the antiviral agent Ribavirin, ATCA serves as a critical starting point for the development of life-saving medicines. These notes provide a solid foundation for researchers to confidently incorporate this powerful building block into their synthetic programs.

References

  • Veľká, M., & Merna, J. (2021). Synthesis of 1,2,4-Triazole-Based Compounds and Their Application in Medicinal Chemistry. Molecules, 26(19), 5945. [Link]
  • Xinglong, Z. (2023). The Science Behind 1,2,4-Triazole-3-carboxamide: Structure, Synthesis, and Applications. Tocan-T Biochem, December 29, 2023. [Link]
  • Płazińska, A., Płaziński, W., & Cielecka-Piontek, J. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 26(11), 3362. [Link]
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]
  • Gomha, S. M., et al. (2017). An Insight on Medicinal Attributes of 1,2,4-triazoles. Journal of the Iranian Chemical Society, 14(10), 2095-2123. [Link]
  • News-Medical. (n.d.). Ribavirin Chemistry. News-Medical.net. [Link]
  • Espacenet. (2005). Patent US7285660B2: Process for the preparation of L-ribavirin.

Sources

Application Notes and Protocols for Solvothermal Synthesis Involving 3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Building Block

3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (ATCA), a heterocyclic compound, has emerged as a significant building block in the field of materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Its rigid triazole ring, coupled with the coordinating functionalities of an amino group and a carboxylic acid group, allows for the construction of diverse and robust supramolecular architectures. These materials are of great interest to researchers in drug development and materials science due to their potential applications in gas storage, catalysis, and as functional biomaterials. This guide provides an in-depth exploration of solvothermal synthesis methods involving ATCA, offering detailed protocols and insights into the experimental rationale.

Core Principles of Solvothermal Synthesis with ATCA

Solvothermal synthesis is a method of preparing crystalline materials from substances in a heated and pressurized solvent. The choice of solvent, temperature, and pressure are critical parameters that dictate the final structure and properties of the resulting material.

The Role of the Solvent: The solvent in solvothermal synthesis is not merely a medium for the reaction but can also act as a template or a coordinating species. For ATCA-based syntheses, common solvents include water, dimethylformamide (DMF), and ethanol. The polarity and boiling point of the solvent influence the solubility of the reactants and the crystallization process.

Temperature and Pressure: Elevated temperatures increase the solubility of reactants and provide the necessary activation energy for the formation of thermodynamically stable crystalline phases. The pressure within the sealed reaction vessel, which is a function of the solvent and temperature, also plays a crucial role in the crystallization process.

Metal Ion Coordination: ATCA can coordinate with metal ions through the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group. This versatility in coordination modes allows for the formation of a wide range of structures with varying dimensionality, from discrete molecules to one-, two-, and three-dimensional polymers.[1]

Visualizing the Solvothermal Workflow

The following diagram illustrates the general workflow for the solvothermal synthesis of metal-organic frameworks using this compound.

solvothermal_workflow cluster_prep Reactant Preparation cluster_synthesis Solvothermal Reaction cluster_isolation Product Isolation & Purification cluster_characterization Characterization prep_metal Metal Salt (e.g., Zn(NO3)2·6H2O) reaction_vessel Sealed Autoclave prep_metal->reaction_vessel prep_ligand ATCA Hydrate prep_ligand->reaction_vessel prep_solvent Solvent (e.g., H2O, DMF) prep_solvent->reaction_vessel heating Heating (e.g., 120-180 °C) reaction_vessel->heating Heating Period (e.g., 24-72 h) cooling Cooling to Room Temperature heating->cooling filtration Filtration cooling->filtration washing Washing with Solvent filtration->washing drying Drying in Vacuo washing->drying xrd XRD drying->xrd sem SEM drying->sem tga TGA drying->tga ir IR Spectroscopy drying->ir

Caption: General workflow for solvothermal synthesis of ATCA-based MOFs.

Experimental Protocols

The following protocols are based on established literature and provide a starting point for the synthesis of various metal-ATCA coordination polymers.[1] Researchers are encouraged to optimize these conditions for their specific applications.

Protocol 1: Synthesis of a Zinc(II)-ATCA Coordination Polymer

This protocol describes the synthesis of a discrete mononuclear zinc complex, [Zn(Hatrc)₂(H₂O)].

Materials:

  • This compound (ATCA)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Deionized water

Procedure:

  • In a 20 mL glass vial, dissolve ATCA (0.1 mmol) and Zn(NO₃)₂·6H₂O (0.05 mmol) in 10 mL of deionized water.

  • Stir the solution at room temperature for 10 minutes until all solids are dissolved.

  • Seal the vial and allow it to stand at room temperature.

  • Colorless crystals suitable for single-crystal X-ray diffraction will form after several days.

  • Isolate the crystals by filtration, wash with a small amount of cold deionized water, and dry in a desiccator.

Scientist's Notes:

  • Rationale for Stoichiometry: A 2:1 ligand-to-metal molar ratio is used to favor the formation of a mononuclear complex where two deprotonated ATCA ligands coordinate to a single zinc ion.

  • Crystallization: The slow evaporation of the solvent at room temperature allows for the gradual growth of high-quality single crystals.

Protocol 2: Solvothermal Synthesis of a Manganese(II)-ATCA Coordination Polymer

This protocol details the hydrothermal synthesis of a 2D layered manganese-ATCA coordination polymer, [Mn(atrc)(H₂O)]n·nH₂O.

Materials:

  • This compound (ATCA)

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

  • Deionized water

Procedure:

  • Combine ATCA (0.1 mmol) and MnCl₂·4H₂O (0.1 mmol) in a 20 mL Teflon-lined stainless steel autoclave.

  • Add 10 mL of deionized water to the autoclave.

  • Seal the autoclave and heat it in an oven at 160 °C for 72 hours.

  • After 72 hours, cool the autoclave to room temperature slowly over 24 hours.

  • Collect the resulting pale-yellow crystals by filtration, wash with deionized water and ethanol, and dry at 60 °C.

Scientist's Notes:

  • Rationale for Hydrothermal Conditions: The high temperature and pressure of the hydrothermal method promote the deprotonation of both the carboxylic acid and the triazole N-H group of ATCA, leading to a more extended polymeric structure.

  • Slow Cooling: Slow cooling is crucial for obtaining well-defined crystals. Rapid cooling can lead to the formation of amorphous precipitates or microcrystalline powders.

Protocol 3: Synthesis of a Cadmium(II)-ATCA 1D Coordination Polymer

This protocol describes the synthesis of a one-dimensional cadmium-ATCA coordination polymer, [Cd(Hatrc)₂(H₂O)]n, via a diffusion method.

Materials:

  • This compound (ATCA)

  • Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • Ammonia solution (25%)

  • Deionized water

Procedure:

  • Prepare a U-shaped tube. In one arm of the U-tube, place an aqueous solution (5 mL) of ATCA (0.1 mmol) and a few drops of ammonia solution to aid dissolution.

  • In the other arm, place an aqueous solution (5 mL) of Cd(NO₃)₂·4H₂O (0.05 mmol).

  • Carefully fill the bottom of the U-tube with deionized water to separate the two reactant solutions.

  • Seal the U-tube and allow it to stand undisturbed at room temperature.

  • Colorless crystals will slowly form at the interface of the solutions over several weeks.

  • Isolate the crystals, wash gently with deionized water, and air dry.

Scientist's Notes:

  • Rationale for Diffusion Method: This slow diffusion method allows for controlled crystal growth at the interface of the two reactant solutions, which is ideal for obtaining high-quality single crystals of kinetically favored products.

  • Role of Ammonia: The ammonia solution helps to deprotonate the carboxylic acid group of ATCA, increasing its solubility and facilitating coordination to the cadmium ion.

Data Presentation: Summary of Synthesis Conditions

Metal IonSynthesis MethodTemperature (°C)DurationSolvent(s)Resulting Structure
Zn(II)SolutionRoom TempSeveral daysWaterDiscrete Mononuclear Complex
Mn(II)Hydrothermal16072 hoursWater2D Layered Polymer
Fe(II)SolutionRoom TempSeveral daysWaterDiscrete Binuclear Complex
Cd(II)DiffusionRoom TempSeveral weeksWater1D Polymeric Chain

Characterization of ATCA-Based Coordination Polymers

The successful synthesis and structural elucidation of ATCA-based coordination polymers rely on a suite of analytical techniques.

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline material. It provides information on bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing.

Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk synthesized material. The experimental PXRD pattern of the synthesized sample is compared with the simulated pattern from the single-crystal X-ray data.

Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the coordination polymers. It measures the change in mass of a sample as a function of temperature. The resulting TGA curve can reveal the loss of solvent molecules and the decomposition temperature of the framework.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the synthesized material and to confirm the coordination of the ATCA ligand to the metal center. Shifts in the characteristic vibrational frequencies of the amino and carboxylate groups upon coordination can be observed.

Visualization of ATCA Coordination

The following diagram illustrates the versatile coordination modes of the deprotonated ATCA ligand with a generic metal center (M).

Caption: Chelation of ATCA to a metal center via a triazole nitrogen and a carboxylate oxygen.

Conclusion and Future Outlook

The solvothermal synthesis methods involving this compound offer a rich platform for the design and construction of novel metal-organic frameworks and coordination polymers. The protocols and insights provided in this guide serve as a foundation for researchers to explore this exciting area of materials chemistry. The ability to tune the structure and functionality of these materials by systematically varying the synthesis conditions opens up a vast landscape for the development of advanced materials with tailored properties for applications in drug delivery, catalysis, and beyond. Future research will likely focus on the synthesis of more complex, multifunctional materials and the exploration of their performance in various technological applications.

References

  • Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid: From Discrete Mononuclear Complexes to Layered Materials. (2015). Molecules, 20(7), 12342-12357. [Link]
  • Solvothermal Synthesis of Multifunctional Coordination Polymers. (2010).
  • Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. (2014). IPTEK, Journal of Proceeding Series, 1, 565. [Link]
  • Synthesis and Structural Determination of Four Novel Metal−Organic Frameworks in a Zn−3-Amino-1,2,4-Triazole System. (2009). Crystal Growth & Design, 9(10), 4473-4480. [Link]
  • Physiochemical characterization of metal organic framework materials: A mini review. (2021). Journal of Saudi Chemical Society, 25(8), 101284. [Link]
  • Synthesis and crystal structure of poly[(3-amino-1,2,4-triazole)(μ3-1H-benzimidazole-5,6-dicarboxylato)cobalt(II)]. (2021).
  • Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. (2025). ZYLAB. [Link]
  • A 3D chiral metal-organic framework based on left-handed helices containing 3-amino-1 H-1,2,4-triazole ligand. (2014).
  • Solvothermal synthesis and structural characterization of a new one-dimensional coordination polymer [Zn(ATIBDC)DPA)]n (H2TIBDC = 5-amino-2,4,6-triiodoisophthalic acid, DPA = 2,2′-dipyridylamine). (2014).
  • 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers: Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. (2021). Crystal Growth & Design, 21(11), 6393-6403. [Link]
  • Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid. (2015). Molecules, 20(7), 12342-12357. [Link]

Sources

The Strategic Utility of 3-Amino-1,2,4-triazole-5-carboxylic Acid (ATCA) in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. Heterocyclic compounds, particularly those containing the 1,2,4-triazole nucleus, form the backbone of a multitude of pharmaceuticals, agrochemicals, and functional materials. 3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA), often in its hydrate form, has emerged as a highly valuable and versatile building block for the synthesis of a diverse array of these heterocyclic systems. Its unique trifunctional nature—possessing an amino group, a carboxylic acid moiety, and the triazole ring's inherent reactivity—provides a powerful platform for constructing complex molecular frameworks through a variety of synthetic transformations.

This technical guide provides an in-depth exploration of the applications of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate in heterocyclic synthesis. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings of these reactions, providing a rationale for experimental choices and offering practical, field-tested protocols for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Data of ATCA Hydrate

A thorough understanding of the starting material is paramount for successful and reproducible synthesis. This compound (C₃H₄N₄O₂ · xH₂O) is a white to off-white crystalline solid.[1] Its fundamental properties are summarized below.

PropertyValueSource
Molecular FormulaC₃H₆N₄O₃ (for monohydrate)[2]
Molecular Weight146.11 g/mol (monohydrate)[2]
Melting Point182 °C (lit.)[3]
IUPAC Name3-amino-1H-1,2,4-triazole-5-carboxylic acid;hydrate[2]
CAS Number206658-93-7 (hydrate)[2]

Spectroscopic data is crucial for the identification and quality control of ATCA. Key spectral features are available from various sources, including IR, NMR, and Mass Spectrometry.[2][4][5]

Core Application: Synthesis of Fused Heterocyclic Systems - Triazolopyrimidines

One of the most significant applications of ATCA is in the synthesis of[2][4][6]triazolo[1,5-a]pyrimidines. This scaffold is of particular interest in medicinal chemistry as it is isoelectronic with purines, making it a valuable purine surrogate in the design of bioactive molecules.[7] The general strategy involves the condensation of the amino group of ATCA with a 1,3-dicarbonyl compound or its equivalent.

Mechanistic Rationale: A Tale of Nucleophilic Attack and Cyclization

The synthesis of the triazolopyrimidine core from ATCA and a β-ketoester, for instance, proceeds through a well-established reaction pathway. The causality behind the experimental choices lies in facilitating a sequence of nucleophilic attack, dehydration, and intramolecular cyclization.

mechanistic_pathway ATCA 3-Amino-1,2,4-triazole- 5-carboxylic acid (ATCA) Intermediate1 Initial Adduct (Enamine Intermediate) ATCA->Intermediate1 Nucleophilic attack of NH2 on keto C=O Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization & Dehydration Product [1,2,4]Triazolo[1,5-a]pyrimidine Derivative Intermediate2->Product Aromatization

Caption: Generalized reaction mechanism for the synthesis of triazolopyrimidines from ATCA.

The initial step involves the nucleophilic attack of the exocyclic amino group of ATCA on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is typically catalyzed by an acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. Subsequent dehydration leads to the formation of an enamine intermediate, which then undergoes an intramolecular cyclization. The choice of solvent and temperature is critical to drive the reaction towards the desired product and minimize side reactions.

Protocol 1: Synthesis of Ethyl 5-methyl-7-oxo-4,7-dihydro-[2][4][6]triazolo[1,5-a]pyrimidine-2-carboxylate

This protocol details a representative synthesis of a triazolopyrimidine derivative using ATCA and ethyl acetoacetate.

Materials:

  • This compound (ATCA)

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1 equivalent of this compound and 1.1 equivalents of ethyl acetoacetate.

  • Acid Catalysis: Carefully add polyphosphoric acid (PPA) to the mixture (approximately 10 times the weight of ATCA). The use of PPA serves as both a catalyst and a dehydrating agent, driving the cyclization reaction to completion.

  • Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure ethyl 5-methyl-7-oxo-4,7-dihydro-[2][4][6]triazolo[1,5-a]pyrimidine-2-carboxylate.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and by determining its melting point. The expected spectroscopic data should be consistent with the proposed structure.

Expanding the Synthetic Toolkit: Multi-Component Reactions

ATCA is also an excellent substrate for multi-component reactions (MCRs), which allow for the rapid assembly of complex molecules in a single pot.[8] This approach is highly valued in drug discovery for its efficiency and atom economy.

Protocol 2: One-Pot, Three-Component Synthesis of Substituted[2][4][6]Triazolo[4,3-a]pyrimidines

This protocol outlines a general procedure for the synthesis of[2][4][6]triazolo[4,3-a]pyrimidine derivatives via a three-component reaction involving an aminotriazole, an aromatic aldehyde, and a β-ketoester.[8] While the original research may use a different aminotriazole, the principle can be adapted for ATCA, with the carboxylic acid group offering further opportunities for derivatization.

Materials:

  • This compound (ATCA)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Catalyst (e.g., p-toluenesulfonic acid (p-TSA) or a Lewis acid)

  • Solvent (e.g., ethanol or acetonitrile)

Procedure:

  • Reaction Setup: To a solution of the aromatic aldehyde (1 mmol) and ethyl acetoacetate (1 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add this compound (1 mmol).

  • Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., 10 mol% of p-TSA).

  • Reaction Conditions: Reflux the reaction mixture for the time required to complete the reaction (typically monitored by TLC, ranging from a few hours to 24 hours).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

mcr_workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification ATCA ATCA Mixing Mix in Solvent with Catalyst ATCA->Mixing Aldehyde Aromatic Aldehyde Aldehyde->Mixing Ketoester β-Ketoester Ketoester->Mixing Reflux Reflux (Monitor by TLC) Mixing->Reflux Cooling Cool to Room Temperature Reflux->Cooling Isolation Isolation (Filtration/Concentration) Cooling->Isolation Purification Purification (Recrystallization/ Column Chromatography) Isolation->Purification Product [1,2,4]Triazolo[4,3-a]pyrimidine Derivative Purification->Product

Caption: Workflow for the one-pot, three-component synthesis of triazolopyrimidines.

Safety and Handling of this compound

As with any chemical reagent, proper safety precautions must be observed when handling ATCA.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10] Avoid formation of dust and aerosols.[10]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10] Keep away from strong oxidizing agents and strong acids.[9]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a cornerstone reagent for the construction of diverse and medicinally relevant heterocyclic compounds. Its trifunctional nature allows for a wide range of synthetic manipulations, from classical condensation reactions to modern multi-component strategies. The protocols and mechanistic insights provided herein serve as a guide for researchers to harness the full potential of this versatile building block. As the demand for novel heterocyclic scaffolds continues to grow, the creative application of ATCA in organic synthesis is poised to play an increasingly important role in the discovery and development of new therapeutics and functional materials.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). 3-amino-1H-1,2,4-triazole-5-carboxylic acid.
  • Krasavin, M., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1284.
  • Carl ROTH. (n.d.). This compound, 50 g.
  • SpectraBase. (n.d.). 3-amino-1H-1,2,4-triazole-5-carboxylic acid [UV-VIS].
  • Organic Syntheses. (n.d.). 3-amino-1h-1,2,4-triazole.
  • Hibot, A., et al. (2021). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ChemistrySelect, 6(31), 7935-7955.
  • World Health Organization. (n.d.). Anatomical Therapeutic Chemical (ATC) Classification.
  • Alkali Scientific. (n.d.). This compound, 1 X 25 g (282073-25G).
  • Ben-Aoun, Z., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[2][4][6]Triazolo[4,3-a]pyrimidines. Molecules, 28(9), 3861.
  • Ye, N., et al. (2011). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic letters, 13(21), 5842-5845.
  • Bozorov, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(21), 3938.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our goal is to ensure you can achieve reliable and high-purity synthesis of this important heterocyclic building block.

Introduction to the Synthesis

3-Amino-1,2,4-triazole-5-carboxylic acid (AmTAZAc) is a valuable precursor in the development of novel pharmaceuticals and functional materials, including metal-organic frameworks (MOFs).[1][2] Its synthesis is most commonly achieved through the condensation and subsequent cyclization of aminoguanidine with a dicarboxylic acid, typically oxalic acid.[3] This reaction, while straightforward in principle, requires careful control of parameters to maximize yield and purity. This guide will walk you through the critical aspects of the synthesis, from starting material selection to final product characterization.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the synthesis of this compound.

Q1: What is the most common and reliable method for synthesizing this compound?

The most direct and widely cited method is the reaction of aminoguanidine bicarbonate with an excess of oxalic acid.[3] This one-pot reaction involves the formation of an intermediate acyl aminoguanidine, which then undergoes intramolecular cyclization upon heating to form the triazole ring.

Q2: Why is aminoguanidine bicarbonate typically used instead of other aminoguanidine salts?

Aminoguanidine bicarbonate is often preferred due to its stability, ease of handling, and cost-effectiveness.[4] During the reaction with an acid like oxalic acid, the bicarbonate salt conveniently decomposes to release carbon dioxide and water, leaving the aminoguanidine to react without introducing other ions that might complicate the purification process.

Q3: What is the role of acid catalysis in similar triazole syntheses?

In related syntheses of 3-amino-1,2,4-triazoles from aminoguanidine and various carboxylic acids, an acid catalyst such as hydrochloric acid (HCl) is often employed.[5][6] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of aminoguanidine, thereby accelerating the initial condensation step.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored using Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/methanol mixture) should be developed to clearly separate the starting materials from the product. The disappearance of the limiting reactant (typically aminoguanidine) indicates the reaction is nearing completion.

Q5: What are the critical safety precautions for this synthesis?

  • Aminoguanidine Bicarbonate: While relatively stable, it should be handled with care. Avoid inhalation of dust.

  • Oxalic Acid: It is corrosive and toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Heating: The reaction mixture can foam upon heating due to the release of CO2. Use a reaction vessel of sufficient size (at least twice the volume of the reactants) and heat the mixture gradually to control the effervescence.[7]

Q6: How is the final product purified?

The most common purification method is recrystallization.[7] Due to the polarity of the molecule, water is often a suitable solvent. The crude product is dissolved in hot water, filtered to remove any insoluble impurities, and then allowed to cool slowly to form pure crystals of the hydrate. Washing the crystals with cold water and then ethanol can help remove residual impurities.

Troubleshooting Guide

Encountering issues during synthesis is a common part of research. This guide provides a systematic approach to identifying and resolving them.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incorrect Stoichiometry: Molar ratio of aminoguanidine bicarbonate to oxalic acid is not optimal. 2. Insufficient Heating: The temperature was not high enough or the reaction time was too short for the cyclization to complete. 3. Decomposition: Overheating can lead to the degradation of the product or starting materials. 4. Starting Material Quality: Impure or degraded aminoguanidine bicarbonate was used.1. Ensure oxalic acid is used in molar excess (e.g., 2:1 ratio to aminoguanidine bicarbonate). 2. Gradually increase the reaction temperature (e.g., to 110-120°C) and monitor via TLC to determine the optimal reaction time. 3. Use an oil bath for uniform heating and avoid aggressive heating. Maintain the temperature just enough to sustain the reaction. 4. Use freshly purchased or properly stored aminoguanidine bicarbonate.
Product is Discolored (Yellow/Brown) 1. Overheating: High temperatures can cause side reactions and decomposition, leading to colored impurities. 2. Impurities in Starting Materials: The presence of colored impurities in the reactants will carry over to the product.1. Lower the reaction temperature and extend the reaction time if necessary. 2. Purify the starting materials if their quality is suspect. For the final product, perform a recrystallization from hot water, possibly with the addition of a small amount of activated charcoal to adsorb colored impurities.
Difficulty Isolating the Product 1. High Solubility: The product may be too soluble in the crystallization solvent, even at low temperatures. 2. Incomplete Precipitation: Not enough time was allowed for crystallization, or the solution was not cooled sufficiently.1. Concentrate the aqueous solution by evaporating some of the water under reduced pressure before cooling. 2. After cooling to room temperature, place the crystallization flask in an ice bath for several hours to maximize precipitation.
Inconsistent or Broad Melting Point 1. Presence of Impurities: The most common cause. 2. Residual Solvent: The product was not dried thoroughly, and trapped water or other solvents are depressing the melting point.1. Perform one or more additional recrystallizations until a sharp and consistent melting point is achieved. 2. Dry the purified product under vacuum at a moderate temperature (e.g., 50-60°C) for several hours to remove any residual solvent.

Visualizing the Process

To better understand the synthesis, the following diagrams illustrate the reaction mechanism and the overall experimental workflow.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A Aminoguanidine (from Bicarbonate) C Acyl Aminoguanidine Intermediate A->C Nucleophilic Attack (Condensation) B Oxalic Acid B->C D 3-Amino-1,2,4-triazole- 5-carboxylic acid C->D Intramolecular Cyclization (Heat, -H2O)

Caption: Reaction mechanism for the synthesis.

Workflow start Start reactants 1. Mix Aminoguanidine Bicarbonate and Oxalic Acid in Water start->reactants heating 2. Heat Mixture Gently (Control Foaming) reactants->heating reflux 3. Heat to 110-120°C (Reaction Completion) heating->reflux cooling 4. Cool to Room Temperature reflux->cooling precipitation 5. Cool in Ice Bath to Maximize Precipitation cooling->precipitation filtration 6. Filter Crude Product precipitation->filtration recrystallization 7. Recrystallize from Hot Water filtration->recrystallization drying 8. Dry Under Vacuum recrystallization->drying analysis 9. Characterize Product (MP, NMR, IR) drying->analysis end End analysis->end

Caption: General experimental workflow.

Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis and purification of this compound.

Materials:

  • Aminoguanidine bicarbonate (CAS: 2582-30-1)

  • Oxalic acid dihydrate (CAS: 6153-56-6)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aminoguanidine bicarbonate (13.6 g, 0.1 mol).

  • Addition of Reactant: To the flask, add oxalic acid dihydrate (25.2 g, 0.2 mol) and deionized water (50 mL).

  • Initial Heating: Heat the mixture gently in an oil bath. The mixture will begin to foam as carbon dioxide is evolved. Maintain a gentle heat until the foaming subsides. This step is crucial for preventing the reaction from overflowing.

  • Cyclization: Once the initial effervescence has ceased, increase the temperature of the oil bath to approximately 120-130°C and heat the mixture under reflux for 3-4 hours. The reaction progress can be monitored by TLC.

  • Crystallization: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. A precipitate should form. To maximize the yield, place the flask in an ice bath for at least 1 hour.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold ethanol to help with drying.

  • Purification (Recrystallization): Transfer the crude solid to a beaker. Add a minimal amount of hot deionized water to dissolve the solid completely. If the solution is colored, a small amount of activated charcoal can be added, and the solution should be filtered hot through Celite or filter paper to remove the charcoal.

  • Final Product Formation: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Final Isolation and Drying: Collect the pure white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry the product under vacuum at 50°C to a constant weight.

Data Summary

Table 1: Optimized Reaction Parameters

ParameterRecommended ValueRationale
Reactant Molar Ratio 1 : 2 (Aminoguanidine : Oxalic Acid)Excess oxalic acid drives the reaction to completion.
Solvent WaterGood solvent for reactants and facilitates purification by recrystallization.
Reaction Temperature 110 - 120°C (Reflux)Ensures sufficient energy for the intramolecular cyclization step.
Reaction Time 3 - 4 hoursAllows the reaction to proceed to completion for high yield.
Expected Yield 75 - 85%Typical yield for this optimized protocol.

Table 2: Product Specifications

PropertyValue
Chemical Name This compound
Molecular Formula C₃H₄N₄O₂ · xH₂O
Molecular Weight 128.09 g/mol (anhydrous basis)[2]
Appearance White crystalline solid
Melting Point ~182°C (decomposes)[1]
CAS Number 206658-93-7 (for hydrate)[8]

References

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. ResearchGate.
  • AMINOGUANIDINE BICARBONATE. Ataman Kimya.
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI.
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry.
  • 3-amino-1h-1,2,4-triazole. Organic Syntheses.
  • Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. ResearchGate.
  • AMINOGUANIDINE BICARBONATE. Ataman Kimya.
  • Process for the preparation of 3-amino-1,2,4-triazole. Google Patents.
  • A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology.
  • Aminoguanidinium bicarbonate. Sciencemadness Wiki.
  • Process for the production of aminoguanidine bicarbonate. Google Patents.
  • This compound. Alkali Scientific.
  • This compound. PubChem.
  • 3-Amino-1,2,4-triazole-5-carboxylic acid. Oakwood Chemical.
  • 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate. Oakwood Chemical.
  • Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate. ResearchGate.
  • Synthesis of Fused Bicyclic[4][6][11]-Triazoles from Amino Acids. ACS Publications.
  • Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. Google Patents.
  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. SciELO SA.

Sources

Technical Support Center: Purification of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (ATCA Hydrate)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (ATCA Hydrate). This resource is designed for researchers, scientists, and drug development professionals who utilize ATCA hydrate as a critical building block in their synthetic workflows, such as in the development of novel metal-organic frameworks or purine nucleotide analogs.[1][2] This guide provides field-proven protocols, troubleshooting advice, and answers to frequently asked questions to help you achieve the highest possible purity for your compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for purifying crude ATCA hydrate?

A: Recrystallization is the gold standard for purifying ATCA hydrate. This technique is highly effective at removing common synthesis impurities, such as unreacted starting materials and side-products, by leveraging differences in solubility between the desired compound and contaminants in a chosen solvent system at different temperatures. A well-executed recrystallization yields a high-purity, crystalline solid with a defined hydration state.

Q2: Which solvent system is recommended for the recrystallization of ATCA hydrate?

A: Given its chemical structure, which includes both a carboxylic acid and an amino group, ATCA hydrate has moderate polarity. It is soluble in aqueous bases and heated DMSO.[3] For purification, water is the most effective and practical solvent. Its high polarity differential between hot and cold temperatures allows for excellent recovery of the purified compound upon cooling. For particularly stubborn impurities, a co-solvent system, such as a water/ethanol mixture, can be explored to fine-tune solubility.

Q3: My final product is off-white or slightly yellow. Is this acceptable, and how can I improve the color?

A: A high-purity sample of ATCA hydrate should be a white to off-white crystalline solid.[4] A distinct yellow or brown coloration typically indicates the presence of trapped, colored impurities or slight thermal degradation. This can often be remedied by treating the hot, dissolved solution with a small amount of activated charcoal before the filtration step in the recrystallization protocol. The charcoal adsorbs colored impurities, which are then removed during the hot filtration.

Q4: How do I confirm the purity and hydration state of my final product?

A: A combination of analytical techniques is recommended for full characterization:

  • Purity: High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity assessment. Nuclear Magnetic Resonance (¹H NMR) spectroscopy will confirm the chemical structure and identify any proton-bearing impurities.

  • Identity & Melting Point: A sharp melting point, consistent with literature values (approx. 182 °C, though this can vary with hydration), is a strong indicator of purity.[1]

  • Hydration State: Thermogravimetric Analysis (TGA) can determine the percentage of water in the crystal lattice. Karl Fischer titration provides a precise measurement of water content.

Section 2: Master Protocol - Recrystallization of ATCA Hydrate from Water

This protocol is designed to be a self-validating system. Each step includes an explanation of its purpose to ensure you understand the causality behind the methodology.

Experimental Workflow Diagram

G cluster_dissolution Step 1: Dissolution cluster_decolorization Step 2: Decolorization (Optional) cluster_filtration Step 3: Hot Filtration cluster_crystallization Step 4: Crystallization cluster_isolation Step 5: Isolation & Drying A Place crude ATCA hydrate in flask B Add minimal hot deionized water A->B C Heat and stir until fully dissolved B->C D Add activated charcoal C->D E Boil briefly (2-5 min) D->E F Filter hot solution through fluted paper E->F G Collect clear, hot filtrate F->G H Allow filtrate to cool slowly to RT G->H I Cool further in an ice bath H->I J Collect crystals via vacuum filtration I->J K Wash with minimal cold water J->K L Dry under vacuum K->L

Caption: Recrystallization workflow for ATCA hydrate purification.

Step-by-Step Methodology
  • Dissolution:

    • Action: In an Erlenmeyer flask, add the crude ATCA hydrate. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring. Continue adding small portions of hot water until the solid is just fully dissolved.

    • Rationale: Using the minimum amount of hot solvent is critical for maximizing recovery. A supersaturated solution is required for crystallization to occur upon cooling.

  • Decolorization (Optional - If product is colored):

    • Action: If the solution is colored, remove it from the heat and add a very small amount of activated charcoal (approx. 1-2% by weight of your crude product). Return the flask to the heat and boil gently for 2-5 minutes.

    • Rationale: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules. Over-boiling can cause excessive solvent evaporation.

  • Hot Gravity Filtration:

    • Action: Set up a gravity filtration apparatus (funnel with fluted filter paper) into a clean, pre-warmed receiving flask. Filter the hot solution quickly.

    • Rationale: This step removes insoluble impurities and the activated charcoal. Performing this step hot and quickly is essential to prevent the desired product from crystallizing prematurely on the filter paper, which would drastically reduce the yield.

  • Crystallization:

    • Action: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Rationale: Slow cooling promotes the growth of larger, purer crystals. The crystal lattice forms selectively around the ATCA hydrate molecules, excluding impurities into the remaining solution (the mother liquor). Rapid "crashing out" can trap impurities.

  • Isolation and Drying:

    • Action: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold water.

    • Rationale: Vacuum filtration efficiently separates the solid crystals from the impurity-rich mother liquor. Washing with a cold solvent removes any adhering mother liquor without re-dissolving a significant amount of the product.

    • Action: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

    • Rationale: Drying removes residual solvent and ensures the correct hydration state is achieved without causing thermal decomposition.

Section 3: Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the purification process.

Troubleshooting Workflow Diagram

G Start Recrystallization Complete P1 Problem: Low Yield / No Crystals Start->P1 P2 Problem: Product 'Oiled Out' Start->P2 P3 Problem: Product is Impure / Colored Start->P3 C1a Cause: Too much solvent used P1->C1a C1b Cause: Premature crystallization during hot filtration P1->C1b C1c Cause: Cooling period too short P1->C1c C2a Cause: Solution is too supersaturated P2->C2a C2b Cause: High concentration of impurities P2->C2b C3a Cause: Colored impurities present P3->C3a C3b Cause: Crystals crashed out, trapping mother liquor P3->C3b S1a Solution: Boil off excess solvent and re-cool C1a->S1a S1b Solution: Pre-heat funnel/flask; filter faster C1b->S1b S1c Solution: Increase cooling time; use ice bath C1c->S1c S2a Solution: Re-heat to dissolve oil, add a little more solvent, and re-cool slowly C2a->S2a S2b Solution: Induce crystallization: scratch flask wall or add a seed crystal C2b->S2b S3a Solution: Repeat recrystallization; use activated charcoal C3a->S3a S3b Solution: Ensure slow cooling; re-dissolve and crystallize again C3b->S3b

Caption: A logical workflow for troubleshooting common recrystallization issues.

Question & Answer Troubleshooting

Q: My final yield is extremely low, or no crystals formed at all. What happened?

A: This is one of the most common issues and typically points to a problem with solvent volume or temperature control.

  • Possible Cause 1: Excessive Solvent. You may have used too much water during the dissolution step. If the solution is not saturated at a low temperature, the compound will simply remain dissolved.

    • Solution: Re-heat the solution and boil off a portion of the water to concentrate it. Allow it to cool again.

  • Possible Cause 2: Premature Crystallization. Significant product may have crystallized on your filter paper or in the funnel during the hot filtration step.

    • Solution: Ensure your receiving flask and filter funnel are pre-heated. Execute the filtration step as quickly as possible. You can try to recover the lost product by washing the filter paper with a small amount of hot solvent.

  • Possible Cause 3: Incomplete Crystallization. The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

    • Solution: Ensure the flask is left in an ice-water bath for at least 30-60 minutes after it has reached room temperature.

Q: Instead of crystals, my product separated as an oily liquid. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the solute is supersaturated to the point where it comes out of solution as a liquid phase rather than a solid crystal lattice.

  • Possible Cause 1: Excessive Supersaturation. The solution may be too concentrated, or it was cooled too rapidly.

    • Solution: Re-heat the flask to re-dissolve the oil. Add a small amount (5-10% more) of hot solvent to slightly reduce the concentration. Allow the solution to cool much more slowly.

  • Possible Cause 2: Lack of Nucleation Sites. Sometimes a clean, smooth flask provides no surface for the first crystal to form.

    • Solution: Try to induce crystallization by scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, if you have a pure crystal from a previous batch, add a single tiny "seed crystal" to the cooled solution.

Q: My final product is still colored, and analytical data (HPLC/NMR) shows persistent impurities. What are the next steps?

A: This indicates that the chosen single-solvent recrystallization was not sufficient to remove certain contaminants.

  • Possible Cause 1: Trapped Impurities. If the solution was cooled too quickly, impurities can become trapped within the crystal lattice.

    • Solution: Perform a second recrystallization, paying very close attention to the slow cooling step.

  • Possible Cause 2: Colored Contaminants. The impurities may be intensely colored.

    • Solution: During your next recrystallization attempt, incorporate the optional activated charcoal step as described in the master protocol.

  • Possible Cause 3: Inappropriate Solvent. The impurity may have very similar solubility properties to ATCA hydrate in water.

    • Solution: Consider a different solvent system. A mixed-solvent system, such as ethanol/water, may provide the differential solubility needed to leave the impurity behind in the mother liquor.

References

  • This compound, 1 X 25 g (282073-25G). Alkali Scientific. [Link]
  • 3-amino-1h-1,2,4-triazole. Organic Syntheses Procedure. [Link]
  • 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydr
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbon
  • 3-Amino-1,2,4-Triazole-5-Carboxylic Acid. Shaanxi Dideu Medichem Co., Ltd. [Link]
  • US Patent for Process for the preparation of 3-amino-1,2,4-triazole.
  • Synthesis of 5-amino-1H-1,2,4-triazole-3-carboxylic acid. World of Molecules. [Link]

Sources

Technical Support Center: Synthesis of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, helping you to optimize your reaction conditions and improve your yield. The information provided herein is based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is consistently low. What are the most likely causes?

Low yield is a frequent issue in this synthesis and can stem from several factors throughout the experimental process. The primary suspects are suboptimal reaction conditions, the presence of impurities, and inefficient purification. A critical step in this synthesis is the acid-catalyzed formation of a guanyl hydrazide intermediate from aminoguanidine and a dicarboxylic acid (like oxalic acid or its derivatives), followed by cyclization.[1] This initial condensation is a reversible reaction, and driving it towards the product is key for a high yield.

Here is a logical workflow to diagnose the issue:

Low_Yield_Troubleshooting cluster_actions Corrective Actions start Low Yield Observed reagent_quality Verify Reagent Purity & Stoichiometry start->reagent_quality First, check inputs reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions If reagents are pure action1 Use fresh, dry reagents. Confirm molar ratios accurately. reagent_quality->action1 workup_purification Evaluate Workup & Purification reaction_conditions->workup_purification If conditions are optimal action2 Adjust temperature, time, pH, and solvent. reaction_conditions->action2 side_reactions Investigate Side Reactions workup_purification->side_reactions If purification is efficient action3 Modify extraction/crystallization. Check for product loss in aqueous layers. workup_purification->action3 side_reactions->reagent_quality Address side products action4 Characterize byproducts (NMR, MS). Adjust conditions to minimize their formation. side_reactions->action4 yield_improved Yield Improved action1->yield_improved action2->yield_improved action3->yield_improved action4->yield_improved

Caption: A troubleshooting workflow for addressing low yield in the synthesis of this compound.

Q2: I suspect issues with my reaction conditions. How do temperature, reaction time, and reactant concentration affect the yield?

The interplay between temperature, time, and concentration is critical. For the synthesis of similar compounds, it has been shown that these parameters significantly influence the formation of the desired product versus side products.

ParameterEffect on YieldRecommended Optimization Steps
Temperature Too low: slow reaction rate. Too high: increased side reactions and potential decomposition.An optimal temperature range of 60-70°C has been reported for the formation of related triazoles. Start within this range and adjust in 5°C increments.
Reaction Time Insufficient time: incomplete reaction. Excessive time: formation of degradation products or side products.Monitor the reaction progress using TLC or LC-MS. A reaction time of 50-70 minutes has been found to be optimal in some cases for similar syntheses.
Reactant Concentration & Molar Ratio The molar ratio of aminoguanidine to the dicarboxylic acid is crucial. An excess of one reactant may lead to specific side products.A molar ratio of 1:1 between aminoguanidine and the dicarboxylic acid is a good starting point. The concentration of reactants can also influence the reaction rate and the formation of byproducts.

Data adapted from studies on the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid.[2]

Q3: I'm observing the formation of an unexpected precipitate or multiple spots on my TLC. What are the likely side reactions?

Several side reactions can occur, leading to a complex reaction mixture and a lower yield of the desired product.

  • Bis-Triazole Formation: If a dicarboxylic acid like malonic acid is used, a potential side product is the formation of a bis(5-amino-1,2,4-triazol-3-yl)methane. This occurs when both carboxylic acid groups react with aminoguanidine.

  • Acylation of the Amino Group or Triazole Ring: The amino group on the triazole ring or the ring nitrogens themselves are nucleophilic and can be acylated, leading to N-acylated side products.[3]

  • Polymerization: Under harsh conditions (e.g., high temperatures for extended periods), condensation polymerization can occur, especially with dicarboxylic acids and diamines (aminoguanidine has amine-like functionality).[4][5]

  • Self-Condensation of Aminoguanidine: Aminoguanidine can undergo self-condensation, leading to various byproducts.

  • Decarboxylation: The carboxylic acid group on the triazole ring may be susceptible to decarboxylation at high temperatures, leading to the formation of 3-amino-1,2,4-triazole. In fact, heating 5(3)-amino-1,2,4-triazolecarboxylic acid-3(5) is a known method for preparing 3-amino-1,2,4-triazole.[6]

Side_Reactions cluster_side_products Potential Side Products AG Aminoguanidine Desired_Product 3-Amino-1,2,4-triazole- 5-carboxylic acid hydrate AG->Desired_Product Bis_Triazole Bis-Triazole AG->Bis_Triazole Polymer Polymer AG->Polymer Harsh Conditions AG_Self_Condensation Aminoguanidine Self-Condensation Products AG->AG_Self_Condensation Self-reaction DCA Dicarboxylic Acid DCA->Desired_Product DCA->Bis_Triazole DCA->Polymer Harsh Conditions Acylated_Product Acylated Byproducts Desired_Product->Acylated_Product Excess DCA or activated acid Decarboxylated_Product Decarboxylated Triazole Desired_Product->Decarboxylated_Product High Temperature

Caption: Potential reaction pathways leading to the desired product and common side products.

Q4: My product is difficult to purify. What are some effective purification strategies?

The purification of this compound can be challenging due to its physical properties.

  • Crystallization: This is the most common method for purification. The choice of solvent is critical. Given that the molecule has both a carboxylic acid and an amino group, it can exist as a zwitterion, which may limit its solubility in many organic solvents.[3] Experiment with polar solvents like water, ethanol, or mixtures thereof. The hydrate form of the product indicates that water is a suitable solvent for crystallization.[7]

  • Washing: If the product precipitates from the reaction mixture, washing with a solvent in which the impurities are soluble but the product is not can be effective.

  • Chromatography: While possible, column chromatography may be complicated by the low solubility of the product in common organic eluents. If you opt for chromatography, consider using a polar stationary phase and a polar mobile phase.

Experimental Protocol: Recrystallization of this compound

  • Dissolution: Transfer the crude product to a flask. Add a minimal amount of hot deionized water to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water, followed by a rinse with a water-miscible organic solvent like ethanol or acetone to aid in drying.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to avoid decomposition.

Q5: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used to confirm the structure and assess the purity of your synthesized this compound.

  • Melting Point: The literature melting point for the hydrate is around 182°C.[7] A sharp melting point close to this value is an indicator of high purity.

  • NMR Spectroscopy (¹H and ¹³C): This will provide information about the chemical structure. Due to its zwitterionic nature and low solubility in common deuterated organic solvents, you may need to use DMSO-d₆ or D₂O with a suitable pH adjustment.

  • FT-IR Spectroscopy: This can confirm the presence of key functional groups, such as the amino group, carboxylic acid, and the triazole ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

References

  • MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.
  • National Center for Biotechnology Information. (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.
  • ResearchGate. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.
  • Organic Syntheses. (n.d.). 3-amino-1h-1,2,4-triazole.
  • RSC Publishing. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • Oakwood Chemical. (n.d.). 3-Amino-1,2,4-triazole-5-carboxylic acid.
  • ResearchGate. (2010). (PDF) Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane.
  • PubMed. (2018). Formaldehyde-aminoguanidine condensation and aminoguanidine self-condensation products: syntheses, crystal structures and characterization.
  • ACS Publications. (2024). Synthesis of Fused Bicyclic[1][6][8]-Triazoles from Amino Acids.
  • ResearchGate. (2015). The structures of aminoguanidine and the carboxylic acids.
  • Oakwood Chemical. (n.d.). 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate.
  • Google Patents. (n.d.). US4628103A - Process for the preparation of 3-amino-1,2,4-triazole.
  • ACS Publications. (n.d.). The Chemistry of Aminoguanidine and Related Substances.
  • Alkali Scientific. (n.d.). This compound, 1 X 25 g (282073-25G).
  • ChemistryStudent. (n.d.). Condensation Polymerisation (A-Level).
  • Chemistry LibreTexts. (2023). 10.5: Condensation Polymers.

Sources

Improving the solubility of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (ATCA hydrate). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common, yet often frustrating, challenge of its limited solubility. The unique amphoteric nature of this heterocycle, possessing both a basic amino group and an acidic carboxylic acid, makes its solubility highly dependent on the chosen solvent system and reaction conditions. This guide provides a series of troubleshooting steps and in-depth explanations to help you achieve the desired concentration for your synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of ATCA hydrate?

A1: this compound is a white to off-white crystalline solid.[1] Its solubility is generally low in many common organic solvents at room temperature. It is described as very soluble in water and soluble in aqueous bases and DMSO (particularly with heating).[1][2] Its structure, featuring both hydrogen bond donors (amino and carboxylic acid groups) and acceptors (triazole nitrogens), leads to strong intermolecular forces in the solid state, contributing to its low solubility in non-polar solvents.

Q2: Why is my ATCA hydrate not dissolving in my reaction solvent?

A2: This is the most common issue. The root cause often lies in one of the following:

  • Solvent Polarity Mismatch: ATCA hydrate is a polar molecule. It will have poor solubility in non-polar solvents like hexanes, toluene, or dichloromethane.

  • Insufficient Temperature: For some solvents, such as DMSO, solubility is significantly enhanced with heating.[2]

  • Incorrect pH: As an amphoteric compound, its solubility in aqueous media is lowest at its isoelectric point and increases in acidic or basic conditions.

  • Solid-State Properties: High crystal lattice energy can make it difficult for solvent molecules to break apart the solid structure.

Q3: Can I use the anhydrous form to improve solubility?

A3: While the hydrate form is common, using the anhydrous form (CAS 3641-13-2) might offer marginal improvements in certain aprotic solvents by removing potential competitive hydrogen bonding with water. However, the primary driver of solubility will still be the intrinsic properties of the ATCA molecule itself. The hydrate water molecule adds to the overall polarity, which can be a factor in highly non-polar systems.

Troubleshooting Guide: Enhancing Solubility for Reactions

This section provides actionable strategies to overcome solubility challenges. The choice of method will depend on the specific requirements of your reaction, such as temperature tolerance and compatibility of reagents with the chosen solvent system.

Issue 1: Poor Solubility in Aprotic Organic Solvents (e.g., THF, Acetonitrile, Ethyl Acetate)

Your reaction requires an aprotic organic medium, but the ATCA hydrate shows minimal solubility.

Root Cause Analysis: The strong hydrogen bonding network within the ATCA hydrate crystal lattice is difficult for moderately polar aprotic solvents to disrupt. These solvents lack the ability to effectively solvate both the acidic and basic functional groups.

Solutions:

1. Co-Solvent Systems:

  • Principle: The addition of a small amount of a highly polar, water-miscible co-solvent can dramatically improve solubility.[3][4] This works by creating a "solvent blend" that better matches the polarity of the solute and disrupts the crystal lattice.

  • Protocol:

    • Attempt to dissolve the ATCA hydrate in your primary reaction solvent (e.g., 10 volumes of acetonitrile).

    • Incrementally add a polar aprotic co-solvent like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) dropwise while stirring.

    • Apply gentle heating (40-60 °C) if necessary and compatible with your reaction.

    • Caution: Ensure the co-solvent does not interfere with your reaction chemistry.

2. Temperature Elevation:

  • Principle: The dissolution of ATCA is an endothermic process, meaning solubility increases with temperature. This provides the system with the energy needed to overcome the crystal lattice energy.

  • Protocol:

    • Suspend the ATCA hydrate in your chosen solvent.

    • Gradually heat the mixture with efficient stirring. Monitor the dissolution visually. A study on the related compound 3-amino-1,2,4-triazole showed a significant increase in solubility in solvents like methanol, ethanol, and NMP with increasing temperature.[5]

    • Once dissolved, you can either proceed with the reaction at the elevated temperature or carefully cool the solution to the desired reaction temperature, being mindful of potential precipitation.

Issue 2: Poor Solubility in Aqueous Systems for Bioconjugation or Salt Formation

You are attempting a reaction in water or a buffer, but the ATCA hydrate precipitates or fails to dissolve sufficiently.

Root Cause Analysis: The solubility of amphoteric molecules like ATCA is highly pH-dependent. At its isoelectric point, the molecule exists as a zwitterion with a net neutral charge, leading to minimal aqueous solubility.

Solutions:

1. pH Adjustment:

  • Principle: Modifying the pH of the aqueous medium is a highly effective technique for ionizable compounds.[3]

    • Acidic Conditions (pH < pKa of carboxyl group): Adding a non-interfering acid (e.g., HCl, TFA) will protonate the amino group, forming a cationic salt which is generally more water-soluble.

    • Basic Conditions (pH > pKa of triazole N-H/amino group): Adding a base (e.g., NaOH, K₂CO₃, Et₃N) will deprotonate the carboxylic acid, forming an anionic carboxylate salt, which is also typically more water-soluble.[2][4]

  • Protocol:

    • Suspend the ATCA hydrate in deionized water or your chosen buffer.

    • Slowly add a dilute acid or base solution dropwise while monitoring the pH with a calibrated meter.

    • Continue addition until the solid dissolves completely.

    • Critical Consideration: Ensure the final pH is compatible with your downstream reaction partners and does not cause degradation of your starting materials or products.

Solubility Data in Organic Solvents

The solubility of the related compound, 3-amino-1,2,4-triazole, provides a useful proxy for understanding the behavior of the carboxylic acid derivative. The general trend shows that highly polar, protic, or aprotic hydrogen-bond accepting solvents are most effective.

SolventRelative Solubility Trend
N-methyl-2-pyrrolidone (NMP)High
MethanolModerate to High
EthanolModerate
n-PropanolModerate
IsopropanolLow to Moderate
AcetoneLow to Moderate
1,4-DioxaneLow
2-ButanoneLow
Ethyl acetateVery Low
AcetonitrileVery Low
(Data adapted from a study on 3-amino-1,2,4-triazole, which is expected to show a similar trend)[5]

Experimental Workflows & Visualizations

Workflow for Solvent System Selection

This decision tree can guide your choice of a suitable solvent system for achieving complete dissolution.

Caption: Decision workflow for troubleshooting ATCA hydrate solubility.

Effect of pH on ATCA Solubility

The amphoteric nature of ATCA means its charge state and, consequently, its aqueous solubility, are dictated by the pH of the solution.

Sources

Stability issues of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (ATCC-H₂O). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound. As Senior Application Scientists, we have compiled this information based on available literature and established principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal long-term stability, the solid compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is 2-8°C. It is crucial to keep the container tightly sealed to protect the compound from moisture, as it is known to be hygroscopic.[1] For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize the risk of long-term oxidative degradation.

Q2: How should I prepare and store solutions of ATCC-H₂O?

Due to the potential for hydrolysis and degradation in solution, it is strongly recommended to prepare solutions fresh for each experiment. ATCC-H₂O is slightly soluble in water but dissolves in aqueous alkalis.[1]

If short-term storage of a stock solution is unavoidable:

  • Use high-purity, degassed solvents.

  • Filter-sterilize the solution through a 0.22 µm filter into a sterile, amber vial.

  • Prepare small-volume aliquots to avoid repeated freeze-thaw cycles.

  • Flash-freeze the aliquots in liquid nitrogen or a dry ice/acetone bath.

  • Store frozen at ≤ -20°C. Based on data for the related compound 3-amino-1,2,4-triazole, such solutions may be stable for up to 3 months, but this should be verified for your specific application.

Q3: Is this compound sensitive to light?

Q4: What materials or chemicals are incompatible with ATCC-H₂O?

Avoid contact with strong oxidizing agents, strong acids, copper, and iron salts.[2] The amino and triazole functionalities can be susceptible to oxidation, and transition metals like copper and iron can catalyze these degradation reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Inconsistent experimental results or loss of compound activity over time.

Question: I'm using a stock solution of ATCC-H₂O that I prepared a few weeks ago and my results are not reproducible. What could be the cause?

Answer: The most likely cause is the degradation of the compound in your stock solution. Aqueous solutions of compounds with amino and carboxylic acid functionalities can be susceptible to several degradation pathways, especially with prolonged storage, improper temperature, or exposure to oxygen and light.

Causality Explained:

  • Oxidative Degradation: The triazole ring and amino group can be susceptible to oxidation. This can be initiated by dissolved oxygen in the solvent, and potentially accelerated by trace metal contaminants or light exposure. Studies on similar triazole structures have shown that radical-mediated oxidation is a primary degradation pathway.[5]

  • Hydrolysis: While the triazole ring is generally stable, under certain pH conditions, other functional groups could be susceptible to hydrolysis over time. For many amino acid-like compounds, stability is pH-dependent, with minimum hydrolysis often occurring in the acidic range and increasing in neutral to basic conditions.[6]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing an aqueous solution can lead to pH shifts in the unfrozen water phase, which can accelerate degradation. It can also increase the dissolved gas concentration, promoting oxidation.

Troubleshooting Workflow:

start Inconsistent Results Observed check_solution Is the solution freshly prepared? start->check_solution fresh_prep Prepare a fresh solution using high-purity, degassed solvent. check_solution->fresh_prep No old_solution Stored Solution Suspected check_solution->old_solution Yes re_run Re-run experiment with fresh solution. fresh_prep->re_run compare Do results improve? re_run->compare solved Problem Solved. Adopt fresh preparation as standard. compare->solved Yes unsolved Problem Persists. compare->unsolved No check_storage How was it stored? (Temp, Light, Aliquots) old_solution->check_storage improper_storage Improper Storage: - Repeated freeze-thaw - Light exposure - Stored at 4°C check_storage->improper_storage proper_storage Properly Stored But Still Failing check_storage->proper_storage Stored Correctly protocol_review Review and implement proper solution storage protocol (See FAQ Q2). improper_storage->protocol_review protocol_review->fresh_prep forced_degradation Perform a basic forced degradation study (See Protocol 1). proper_storage->forced_degradation unsolved->forced_degradation center ATCC-H₂O Stability temp Temperature center->temp light Light (UV/Visible) center->light ph pH center->ph atmosphere Atmosphere center->atmosphere matrix Chemical Matrix center->matrix temp_desc High Temp: - Loss of hydrate water - Potential decarboxylation - Accelerated degradation temp->temp_desc light_desc Leads to photodegradation of the triazole ring system light->light_desc ph_desc Affects ionization state (zwitterion) and susceptibility to hydrolysis ph->ph_desc atmosphere_desc Oxygen promotes oxidative degradation atmosphere->atmosphere_desc matrix_desc Incompatible with: - Strong Oxidizers - Strong Acids - Metal Ions (Fe, Cu) matrix->matrix_desc

Sources

How to prevent decomposition of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (ATCA hydrate). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this valuable heterocyclic building block during chemical reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in your research.

Introduction: The Challenge of ATCA Hydrate Stability

3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA) is a versatile heterocyclic compound featuring a triazole backbone with both an amino and a carboxylic acid functional group.[1] Its hydrated form is often used in the synthesis of more complex molecules, including metal-organic frameworks (MOFs) and various pharmaceutical intermediates.[2] However, the primary challenge in working with ATCA hydrate is its susceptibility to decomposition, principally through decarboxylation, which can lead to the formation of 3-amino-1,2,4-triazole and a subsequent loss of yield and purity of the desired product.

The melting point of ATCA hydrate is noted to be around 182°C, with decomposition. This thermal instability is a critical consideration in many synthetic applications. An unexpected decarboxylation has been observed in reactions under ionothermal conditions, which typically involve high temperatures. This guide will provide you with the knowledge and protocols to mitigate this decomposition and ensure the success of your reactions.

Troubleshooting Guide & FAQs

Issue 1: My reaction with ATCA hydrate is giving low yields and I suspect decomposition. How can I confirm this?

Answer: The most common decomposition pathway for ATCA hydrate is decarboxylation, leading to the formation of 3-amino-1,2,4-triazole. To confirm if this is occurring in your reaction, you can use the following analytical techniques to monitor your reaction mixture over time:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying the disappearance of your starting material (ATCA hydrate) and the appearance of the decarboxylated product (3-amino-1,2,4-triazole). A reverse-phase C18 column with a mobile phase of acetonitrile and water, buffered with a small amount of acid like phosphoric or formic acid, can be effective for separating these two compounds.[3] You will observe a new peak corresponding to the more non-polar 3-amino-1,2,4-triazole, which will increase in intensity as the reaction progresses if decomposition is occurring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can also be used to detect decomposition. In the ¹H NMR spectrum, the disappearance of the carboxylic acid proton signal and the appearance of a new aromatic proton signal for 3-amino-1,2,4-triazole would be indicative of decarboxylation. Similarly, in the ¹³C NMR spectrum, the loss of the carboxyl carbon signal would be a clear indicator. You can find reference spectra for both ATCA and its decarboxylated product in chemical databases to aid in your analysis.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used to detect the mass of the decarboxylated product (C₂H₄N₄, molecular weight ~84.08 g/mol ) in your reaction mixture, confirming its presence even at low levels.

Issue 2: I am running my reaction at an elevated temperature. What is the critical temperature to avoid for ATCA hydrate?

Answer: While the official melting point with decomposition is around 182°C, the decarboxylation of ATCA hydrate can begin at significantly lower temperatures, especially in the presence of certain catalysts or solvents.

Key Temperature Considerations:

  • General Guideline: As a general rule, it is advisable to keep reaction temperatures below 80°C whenever possible to minimize the risk of decarboxylation.

  • Acid Catalysis: In the presence of an organic acid catalyst and aprotic polar solvents like N,N-dimethylformamide (DMF), decarboxylation can occur at temperatures as low as 85-150°C.

  • Solvothermal/Hydrothermal Reactions (e.g., MOF synthesis): These reactions often require high temperatures. If you are observing decomposition, it is a direct consequence of the reaction conditions. In such cases, exploring alternative synthetic routes that operate at lower temperatures is recommended. Recent research has focused on the aqueous synthesis of carboxylic acid-based MOFs at room temperature, which could be a viable alternative.[6]

Thermal Decomposition Profile of Related Energetic Complexes: In a study on energetic complexes derived from ATCA, thermogravimetric analysis (TGA) showed that decomposition of the metal-ATCA complexes began between 120°C and 140°C.[7] This further underscores the thermal lability of the ATCA ligand itself.

Temperature RangeRisk of DecarboxylationRecommendations
< 80°CLowIdeal for most reactions involving ATCA hydrate.
80°C - 120°CModerateUse with caution. Monitor reaction closely for decomposition.
> 120°CHighSignificant risk of decarboxylation, especially with prolonged heating.
Issue 3: Does the choice of solvent affect the stability of ATCA hydrate?

Answer: Yes, the solvent system plays a crucial role in the stability of ATCA hydrate.

  • Solvents that Promote Decomposition: Aprotic polar solvents, particularly amide-based solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and N-methylpyrrolidinone (NMP), have been shown to facilitate decarboxylation, especially at elevated temperatures.[8]

  • Recommended Solvents for Enhanced Stability: For reactions where ATCA hydrate needs to remain intact, consider using:

    • Protic Solvents: Water, ethanol, and methanol can help to stabilize the zwitterionic form of the molecule. However, be mindful of the pH of the solution.

    • Aprotic Solvents with Lower Polarity: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are generally better choices than DMF or DMA if a non-protic solvent is required, especially at lower temperatures.

The choice of solvent can significantly influence the rate of decarboxylation. It is theorized that solvents with higher basicity can facilitate the removal of the carboxylic proton, which may be a step in the decarboxylation mechanism.[9]

Issue 4: I am performing an amide coupling reaction with ATCA hydrate using EDC/HOBt. What precautions should I take?

Answer: Amide coupling is a common reaction for carboxylic acids, but the conditions can sometimes promote side reactions, including decarboxylation if not carefully controlled.

Best Practices for Amide Coupling with ATCA Hydrate:

  • Maintain Low Temperatures: Perform the reaction at 0°C to room temperature. Avoid heating the reaction mixture.

  • Choice of Coupling Reagents: While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a standard choice, be aware that the reaction generates a urea byproduct. For easier purification, consider using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which often leads to cleaner reactions and can be more efficient, potentially allowing for shorter reaction times.[10]

  • Order of Addition: It is generally recommended to pre-activate the carboxylic acid (ATCA hydrate) with the coupling reagent and HOBt before adding the amine. This can help to minimize side reactions.

  • Base Selection: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction.

  • Solvent Choice: Anhydrous aprotic solvents like DMF or DCM are typically used for amide coupling.[11] If using DMF, be especially vigilant about keeping the temperature low to prevent decarboxylation.

Example Protocol for Amide Coupling:

  • Dissolve ATCA hydrate (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC·HCl (1.1 eq) and stir for 30 minutes at 0°C.

  • Add the desired amine (1.2 eq) followed by DIPEA (2.0 eq).

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup to remove the urea byproduct and excess reagents.

Issue 5: Can I use a protecting group strategy to prevent decarboxylation during a high-temperature reaction?

Answer: Yes, protecting the carboxylic acid functionality is an excellent strategy to prevent decarboxylation, especially if your synthetic route requires harsh conditions that would otherwise degrade ATCA hydrate.

Protecting the Carboxylic Acid as an Ester:

The most common and effective way to protect the carboxylic acid is to convert it into an ester. A methyl or ethyl ester is often a good choice as it is relatively easy to introduce and can be hydrolyzed back to the carboxylic acid under basic conditions after the thermally sensitive step is complete.

Esterification Protocol (Fischer Esterification):

  • Suspend ATCA hydrate in a large excess of the desired alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or gaseous HCl).

  • Heat the mixture to reflux until the reaction is complete (monitor by TLC or LC-MS).

  • Neutralize the reaction mixture and extract the ester product.

  • Purify the ester by column chromatography or recrystallization.

Important Considerations for the Protecting Group Strategy:

  • Protecting the Amino Group: The amino group on the triazole ring can also be reactive.[12] If your reaction conditions are harsh, you may also need to protect the amino group, for example, with a Boc (tert-butoxycarbonyl) group, which is stable under many conditions and can be removed with acid.

  • Orthogonality: If you protect both the carboxylic acid and the amino group, ensure that the protecting groups are "orthogonal," meaning you can remove one without affecting the other. For example, a methyl ester (removed with base) and a Boc group (removed with acid) are an orthogonal protecting group pair.

Deprotection: After your high-temperature reaction is complete, the ester can be hydrolyzed back to the carboxylic acid, typically by treatment with a base like lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like THF or methanol.

Experimental Workflow Diagrams

Decomposition_Pathway ATCA 3-Amino-1,2,4-triazole- 5-carboxylic acid hydrate Decomposition_Conditions Heat (>80°C) Acid Catalyst Amide Solvents (DMF) ATCA->Decomposition_Conditions Decarboxylated_Product 3-Amino-1,2,4-triazole (Decomposition Product) Decomposition_Conditions->Decarboxylated_Product CO2 CO₂ Decomposition_Conditions->CO2

Troubleshooting_Logic Start Low Yield or Suspected Decomposition Confirm_Decomposition Confirm Decomposition (HPLC, NMR, LC-MS) Start->Confirm_Decomposition Assess_Temp Is Reaction Temp > 80°C? Confirm_Decomposition->Assess_Temp Assess_Solvent Using Amide Solvent (DMF, DMA)? Assess_Temp->Assess_Solvent No Solution_Temp Reduce Temperature to < 80°C Assess_Temp->Solution_Temp Yes Assess_Coupling Amide Coupling Reaction? Assess_Solvent->Assess_Coupling No Solution_Solvent Change Solvent to DCM, THF, or MeCN Assess_Solvent->Solution_Solvent Yes Solution_Coupling Use Low Temp Protocol (0°C to RT) Assess_Coupling->Solution_Coupling Yes Solution_Protect Use Protecting Group Strategy (Esterification) Assess_Coupling->Solution_Protect No/ High Temp Needed

References

  • ChemRxiv.Room-Temperature Decarboxylative Amination of (Hetero)
  • ACS Publications.
  • SciSpace.
  • ResearchGate.Triazoles and the direct decarboxylative triazolation. (A)
  • SciSpace.
  • OSTI.GOV.
  • NIH.Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.[Link]
  • SIELC.Separation of 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino- on Newcrom R1 HPLC column.[Link]
  • ResearchGate.
  • ResearchGate.Solvent effect on the reaction of decarboxylation of malonic acid.
  • SciSpace.
  • MDPI.
  • NIH.Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.[Link]
  • NIH.Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles.[Link]
  • PubChem.
  • ResearchGate.Determination of 3-amino-5-mercapto-1,2,4-triazole in serum.[Link]
  • Common Organic Chemistry.Amine to Amide (EDC + HOBt).[Link]
  • NIH.Determination of 3-amino-5-mercapto-1,2,4-triazole in serum.[Link]
  • ResearchGate.Synthetic approaches toward 3-amino-1,2,4-triazoles.[Link]
  • CDC.Determination of 3-amino-5-mercapto-1,2,4-triazole in serum.[Link]
  • Organic Chemistry Portal.Carboxyl Protecting Groups Stability.[Link]
  • Oakwood Chemical.3-Amino-1,2,4-triazole-5-carboxylic acid.[Link]
  • ACS Publications.Thermodynamics and Catalytic Properties of Two Novel Energetic Complexes Based on 3-Amino-1,2,4-triazole-5-carboxylic Acid.[Link]
  • Luxembourg Bio Technologies.Amide bond formation: beyond the myth of coupling reagents.[Link]
  • Aapptec.Coupling Reagents.[Link]
  • Journal of Chemical and Pharmaceutical Research.
  • ResearchGate.Molecular Co-Crystals of Carboxylic Acids. 23. The 1:1 Adducts of 3-Amino-1H-1,2,4-triazole with 5-Nitrosalicylic Acid and 3,5-Dinitrosalicylic Acid.[Link]
  • NIH.Thermodynamics and Catalytic Properties of Two Novel Energetic Complexes Based on 3-Amino-1,2,4-triazole-5-carboxylic Acid.[Link]
  • NIH.Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi.[Link]
  • SciSpace.Amino Acid-Protecting Groups.[Link]
  • MDPI.
  • ResearchGate.Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids.[Link]
  • ACS Publications.1,2,4-Triazolyl-Carboxylate-Based MOFs Incorporating Triangular Cu(II)-Hydroxo Clusters: Topological Metamorphosis and Magnetism.[Link]
  • RSC Publishing.
  • Semantic Scholar.
  • NIH.The synthesis and highly effective antibacterial properties of Cu-3, 5-dimethy l-1, 2, 4-triazole metal organic frameworks.[Link]
  • ResearchGate.1,2,4-Triazolyl-Carboxylate-Based MOFs Incorporating Triangular Cu(II)-Hydroxo Clusters: Topological Metamorphosis and Magnetism.[Link]

Sources

Optimizing crystallization of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate for X-ray analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (ATCA hydrate). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality single crystals of ATCA hydrate suitable for X-ray analysis. Drawing from extensive field experience, this resource provides in-depth troubleshooting and frequently asked questions to streamline your experimental workflow and enhance your success rate.

Understanding the Molecule: Key Characteristics

3-Amino-1,2,4-triazole-5-carboxylic acid is a versatile heterocyclic compound.[1] Its structure, featuring both an amino group and a carboxylic acid group, makes it a valuable building block in organic synthesis and materials science.[1] It is often encountered as a hydrate, meaning water molecules are incorporated into its crystal lattice.[1] This zwitterionic nature, with both acidic and basic functionalities, significantly influences its solubility and crystallization behavior.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for crystallizing ATCA hydrate?

A1: Based on its chemical properties, water or ethanol are typical starting solvents.[3] The molecule is soluble in aqueous bases and, with heating, in DMSO.[4] The ideal solvent is one in which the compound is moderately soluble; very high solubility often leads to the formation of small crystals, while very low solubility can hinder crystallization altogether.[5]

Q2: How critical is the purity of my ATCA sample for crystallization?

A2: Purity is paramount. Impurities can act as nucleation sites, leading to the formation of many small crystals instead of a few large, high-quality ones.[5][6] They can also interfere with the crystal growth process, resulting in disordered or poorly formed crystals.[7] It is highly recommended to purify the crude product, for instance by recrystallization, before attempting to grow single crystals for X-ray analysis.[8]

Q3: My crystals are too small for X-ray diffraction. What should I do?

A3: Small crystals are a common issue and often result from rapid crystallization.[9] To encourage the growth of larger crystals, you need to slow down the crystallization process. This can be achieved by:

  • Slowing the rate of cooling: If using a cooling crystallization method, allow the solution to cool to room temperature slowly before transferring it to a colder environment.

  • Slowing the rate of evaporation: If using an evaporation method, loosely cover the crystallization vessel to reduce the rate of solvent evaporation.[5]

  • Reducing the number of nucleation sites: Ensure your glassware is scrupulously clean and filter the solution before setting it up for crystallization to remove any dust or particulate matter.[5]

Q4: I'm getting a powder or an oil instead of crystals. What's going wrong?

A4: The formation of a powder or oil indicates that the supersaturation of the solution is too high, leading to rapid precipitation rather than ordered crystal growth. To address this:

  • Use a more solubilizing solvent or a solvent mixture: This will reduce the initial level of supersaturation.

  • Decrease the concentration of your solution: Start with a less concentrated solution to approach the point of supersaturation more slowly.

  • Consider a different crystallization technique: Vapor diffusion or liquid-liquid diffusion can provide a slower and more controlled approach to supersaturation.[6]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the crystallization of ATCA hydrate.

Problem 1: No Crystals Form

If no crystals form after a reasonable amount of time, the solution is likely undersaturated.

Workflow for Inducing Crystallization

start No Crystals Formed step1 Is the solution clear? start->step1 step2 Slowly evaporate solvent to increase concentration. step1->step2 Yes step3 Scratch the inside of the vessel with a glass rod. step2->step3 step4 Introduce a seed crystal. step3->step4 step5 Cool the solution further. step4->step5 step6 Consider a different solvent or solvent system. step5->step6 end Crystals Formed step6->end

Caption: Decision workflow for inducing crystallization.

Causality Explained:

  • Evaporation: This is the most common method for increasing the concentration of the solute to reach supersaturation.[6]

  • Scratching: Creating a rough surface on the glass can provide nucleation sites for crystal growth to begin.

  • Seeding: Introducing a pre-existing crystal provides a template for further growth, bypassing the initial nucleation step.[10]

  • Cooling: The solubility of most solids decreases with temperature, so cooling a saturated solution can induce crystallization.[11]

  • Solvent Change: If all else fails, the initial solvent choice may be inappropriate. A solvent in which the compound is less soluble, or an anti-solvent in a diffusion setup, may be necessary.

Problem 2: Poor Crystal Quality (e.g., twins, aggregates, disordered)

Poor crystal quality can be as detrimental as having no crystals at all for X-ray analysis.

Troubleshooting Poor Crystal Quality

IssuePotential CauseRecommended SolutionScientific Rationale
Twinning Rapid crystal growth; impuritiesSlow down the crystallization rate (slower cooling/evaporation). Re-purify the starting material.Slower growth allows molecules to pack in a more ordered, single-lattice fashion. Impurities can disrupt the crystal lattice.[7]
Agglomerates High nucleation density; rapid crystallizationDecrease the concentration of the solution. Ensure clean, smooth glassware. Slow down the crystallization rate.A lower concentration reduces the likelihood of multiple crystals forming and clumping together.[9] Smooth surfaces minimize nucleation sites.[5]
Needles or Plates Anisotropic crystal growthTry a different solvent or a solvent mixture. Adjust the pH of the solution.The solvent can influence which crystal faces grow faster, thus affecting the crystal's morphology. pH can alter the charge distribution on the molecule, impacting intermolecular interactions.[7][12]
Disordered Crystals Impurities; solvent inclusionRe-purify the starting material. Try a more volatile solvent.Impurities can be incorporated into the crystal lattice, causing disorder. A volatile solvent is less likely to be trapped within the growing crystal.
Problem 3: The Impact of pH

Given that ATCA is a zwitterionic molecule with both a carboxylic acid and an amino group, pH is a critical parameter that can be leveraged to optimize crystallization.[2]

The Role of pH in ATCA Crystallization

cluster_low_ph Low pH (< pI) cluster_pI At Isoelectric Point (pI) cluster_high_ph High pH (> pI) low_ph Net Positive Charge (Protonated Amine) pI Net Neutral Charge (Zwitterion) low_ph->pI Increase pH high_ph Net Negative Charge (Deprotonated Carboxylic Acid) pI->high_ph Increase pH solubility Solubility Minimum pI->solubility

Caption: Influence of pH on the charge state and solubility of ATCA.

  • At Low pH: The amino group is protonated, giving the molecule a net positive charge.[2] This can increase its solubility in polar solvents.

  • At High pH: The carboxylic acid group is deprotonated, resulting in a net negative charge.[2] This also tends to increase solubility.

  • At the Isoelectric Point (pI): The molecule exists as a zwitterion with both a positive and negative charge, resulting in a net neutral charge. Solubility is typically at its minimum at or near the pI, which is often the ideal condition for crystallization.[13]

Experimental Protocol: pH-Controlled Crystallization

  • Determine the pI (if unknown): This can be estimated or determined experimentally.

  • Prepare a Saturated Solution: Dissolve the ATCA in a suitable solvent (e.g., water) at a pH where it is soluble (either acidic or basic).

  • Adjust the pH: Slowly and carefully, add a dilute acid or base to bring the pH of the solution closer to the pI. This will decrease the solubility and induce crystallization.

  • Slow Crystallization: Allow the solution to stand undisturbed as crystals form.

Key Experimental Protocols

Protocol 1: Slow Evaporation

  • Dissolve the purified ATCA in a minimal amount of a suitable hot solvent (e.g., water, ethanol) to form a nearly saturated solution.

  • Filter the hot solution through a pre-warmed funnel with filter paper into a clean crystallization dish or beaker. This removes any insoluble impurities.[6]

  • Cover the vessel with a watch glass or perforated parafilm to allow for slow solvent evaporation.[5]

  • Place the vessel in a location free from vibrations and temperature fluctuations.[5]

  • Allow the solution to stand for several days to weeks.

Protocol 2: Vapor Diffusion (Hanging Drop or Sitting Drop)

This is a highly successful method for growing high-quality crystals.[6]

  • Prepare the Reservoir Solution: Fill the well of a crystallization plate with a solvent in which your compound is less soluble (the "anti-solvent").

  • Prepare the Drop: On a siliconized glass cover slip (for hanging drop) or on the pedestal (for sitting drop), mix a small volume of your concentrated ATCA solution with an equal volume of the reservoir solution.

  • Seal the Well: Invert the cover slip over the well (hanging drop) or place the plate cover on (sitting drop) and seal with grease to create an airtight system.

  • Mechanism: The solvent in the drop will slowly evaporate and equilibrate with the reservoir, gradually increasing the concentration of your compound in the drop and leading to controlled crystallization.

Protocol 3: Slow Cooling

  • Prepare a saturated solution of ATCA in a suitable solvent at an elevated temperature.[10]

  • Ensure all the solid has dissolved. If not, filter out any insoluble impurities.[6]

  • Allow the solution to cool slowly to room temperature.

  • For further cooling, place the vessel in a refrigerator or freezer, ensuring the solvent won't freeze.[6]

Final Checklist for Success

  • Purity: Is your starting material at least 98% pure?[14]

  • Cleanliness: Is all your glassware meticulously clean?

  • Solvent Choice: Have you selected a solvent where your compound has moderate solubility?[5]

  • Patience: Are you allowing sufficient time for the crystals to grow undisturbed?[5]

  • Systematic Approach: Are you changing only one variable at a time during optimization?[15]

By following the guidance in this technical support center, you will be well-equipped to overcome the common challenges in crystallizing this compound and obtain crystals of a quality suitable for definitive X-ray structural analysis.

References

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals.
  • University of Florida, The Center for Xray Crystallography. Crystal Growing Tips.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
  • De Yoreo, J. J., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society, 140(31), 9854–9862.
  • Westin, J. Recrystallization - Organic Chemistry.
  • Cameron, S. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2536-2567.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization and Crystallization.
  • McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 11), 1445–1467.
  • Lee, K., et al. (2004). Purification of carboxylic acids by complexation with selective solvents. U.S. Patent No. 7,307,188.
  • H.E.L Group. Key Considerations for Crystallization Studies.
  • Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?
  • La Factoría de Cristalización. Small molecules crystallisation.
  • Alkali Scientific. This compound, 1 X 25 g.
  • Chieng, N., et al. (2015). Glycine Crystallization during Spray Drying: The pH Effect on Salt and Polymorphic Forms. Crystal Growth & Design, 15(9), 4272–4279.
  • University of Sydney, School of Chemistry. RECRYSTALLISATION.
  • Ramajothi, K., & Muthu, S. (2012). Effect of pH on the growth and characterization of Glycine Sodium Chloride (GSC) single crystal. Rasayan Journal of Chemistry, 5(2), 224-228.
  • Es-Haghi, S. S., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 21(8), 4598–4607.
  • Protein Data Bank. Validation and Quality Assessment of X-ray Protein Structures.
  • Creative Biostructure. Common Problems in Protein X-ray Crystallography and How to Solve Them.
  • Chemistry Stack Exchange. (2017). Effect of pH on positive and negative charges of a zwitterion.
  • Sun, Y.-L., et al. (2021). Synthesis and crystal structure of poly[(3-amino-1,2,4-triazole)(μ3-1H-benzimidazole-5,6-dicarboxylato)cobalt(II)]. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 74–77.
  • PSD '18 -- Lecture 11 Error sources in Crystallography. (2018).
  • Monteiro, S. A., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1083.
  • Sardela, M. (2020). Top 10 mistakes in X ray analysis. MRL.
  • BioXFEL. (2015). Practical Considerations for Crystallographic Data Analysis.
  • Gultyai, V., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1298.
  • PubChem. This compound.
  • Smith, G., et al. (2003). Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate. Journal of Chemical Crystallography, 33(1), 49-54.
  • Organic Syntheses. 3-amino-1h-1,2,4-triazole.
  • Carl ROTH. This compound, 100 g.
  • Covalent Metrology. (2021). How to Troubleshoot XRR Analysis: 4 Common Problems and How to Fix Them.
  • Oakwood Chemical. 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate.

Sources

Avoiding common pitfalls in the synthesis of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA) derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable heterocyclic building blocks. ATCA and its analogues are crucial intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] However, their synthesis is often fraught with challenges that can impact yield, purity, and scalability.

This document provides in-depth, field-proven insights to navigate these complexities. We will move beyond simple procedural lists to explore the causality behind common pitfalls, offering robust troubleshooting strategies and validated protocols to enhance the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 5-substituted 3-amino-1,2,4-triazoles?

A: The most prevalent and generally reliable method is the direct condensation of a carboxylic acid with an aminoguanidine salt (such as bicarbonate or hydrochloride), followed by a cyclization step.[4] This reaction can be performed under conventional heating, but microwave-assisted synthesis has become increasingly popular as it often significantly reduces reaction times and improves yields.[4][5] The crucial step in this process is the acid-catalyzed formation of a guanyl hydrazide intermediate, which then cyclizes to form the triazole ring.[5]

Q2: My reaction suffers from very low yield. What are the primary factors I should investigate?

A: Low yields are a frequent challenge in 1,2,4-triazole synthesis.[6] The issue can typically be traced back to one or more of the following factors:

  • Purity of Starting Materials: Impurities, especially residual water in reagents or solvents, can interfere with the reaction. Always use pure, dry materials.[6]

  • Reaction Temperature: While heat is required for cyclization, excessively high temperatures (>250°C in some traditional methods) can cause decomposition of your starting materials, intermediates, or the final product.[6][7] Temperature optimization is critical.[7]

  • Incomplete Reaction: The reaction may not be proceeding to completion. It is essential to monitor progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Work-up and Purification Losses: The target compound may have some solubility in the aqueous phase, leading to significant product loss during extractions.[6][8] Minimizing aqueous washes or performing back-extractions can mitigate this.

Q3: I'm observing significant decarboxylation of my target molecule. How can I prevent this?

A: Azole carboxylic acids are known to be susceptible to decarboxylation, especially at elevated temperatures.[9] This is the microscopic reverse of the desired C-H carboxylation.[9] To minimize this side reaction:

  • Control Reaction Temperature: Avoid unnecessarily high temperatures or prolonged heating. If using microwave synthesis, carefully control the temperature profile.

  • Use of Silyl Triflates: In some advanced methods, silyl triflates can be used. They react with the carboxylic acid to form a more stable silyl ester intermediate, which protects it from decarboxylation before subsequent functionalization.[9]

  • pH Control: While not always the primary factor, the pH of the reaction medium can influence the stability of the carboxylate group.

Q4: My final product is difficult to purify. What strategies can I employ?

A: Purification challenges often arise from the presence of closely related side products or unreacted starting materials.

  • Recrystallization: This is the preferred method for purifying solid products. Experiment with different solvent systems (e.g., ethanol, water, or mixtures) to find conditions that provide good crystal formation.[4][10]

  • Chromatography Optimization: If column chromatography is necessary, you may face co-elution of your product with impurities.[8] Systematically screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to improve separation. In some cases, switching to a different stationary phase may be required.[8]

  • Acid-Base Extraction: The amphoteric nature of ATCA derivatives (containing both an amino group and a carboxylic acid) can be exploited. You can often selectively extract your product into an aqueous basic or acidic solution, wash away neutral organic impurities, and then precipitate the product by adjusting the pH back to its isoelectric point.

Troubleshooting Guide: Common Experimental Pitfalls

This section directly addresses specific issues you may encounter in the lab, providing the cause and a validated solution.

Problem Encountered Probable Cause(s) Recommended Solution(s)
No Product Formation or Stalled Reaction 1. Inactive Catalyst: If using an acid catalyst for Fischer esterification or cyclization, it may be deactivated by water.[8] 2. Fundamental Reaction Failure: The chosen synthetic route may not be suitable for the specific substrates.[7]1. Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored catalysts. 2. Re-evaluate the synthetic strategy. Confirm the purity and identity of starting materials using NMR or other analytical techniques.[7]
Multiple Spots on TLC (Significant Side Products) 1. N-Acylation: The exocyclic amino group or the triazole ring nitrogens are nucleophilic and can react with the carboxylic acid (especially if activated) to form amide byproducts.[8] 2. Polymerization: Harsh conditions (high heat, prolonged reaction time) can lead to decomposition and polymerization.[8]1. Use protecting groups for the amino function if it is not essential for the cyclization. Alternatively, optimize stoichiometry and reaction conditions (e.g., lower temperature, shorter time) to favor the desired reaction pathway. 2. Reduce the reaction temperature and monitor the reaction closely to stop it as soon as the starting material is consumed.
Product Precipitates as an Oil or Fails to Crystallize 1. Residual Impurities: Small amounts of impurities can inhibit crystal lattice formation. 2. Product Characteristics: The inherent properties of the molecule may favor an amorphous or oily state.1. Re-purify the material using column chromatography to remove impurities.[8] 2. Attempt crystallization from a variety of different solvent systems. Techniques like slow evaporation, vapor diffusion, or adding an anti-solvent can be effective. If all else fails, purification by other means (e.g., preparative HPLC) may be necessary.
Inconsistent Yields Between Batches 1. Atmospheric Moisture: Some reaction steps may be sensitive to air or moisture.[6] 2. Variable Reagent Quality: The purity of starting materials, particularly aminoguanidine salts, can vary between suppliers or lots.1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if using sensitive reagents or catalysts.[6] 2. Qualify each new batch of starting material before use. Consider recrystallizing or re-purifying critical reagents if their quality is suspect.
Visualized Workflow & Logic Diagrams
General Synthesis Pathway

The diagram below illustrates a common synthetic route for 5-substituted 3-amino-1,2,4-triazoles.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up & Purification A Carboxylic Acid (R-COOH) C Guanyl Hydrazide Intermediate A->C Acid Catalyst Heat (Δ) B Aminoguanidine Salt (e.g., Bicarbonate) B->C D 3-Amino-5-R-1,2,4-triazole C->D Heat (Δ) - H₂O E Crude Product D->E Quench / Extraction F Pure Product E->F Recrystallization or Chromatography

Caption: General workflow for triazole synthesis.

Troubleshooting Logic for Low Yield

This decision tree helps diagnose and solve issues related to poor reaction yields.

G Start Low Yield Observed Check_TLC Analyze reaction mixture by TLC/LC-MS Start->Check_TLC SM_Present Starting Material Remains? Check_TLC->SM_Present Clean reaction Side_Products Multiple Side Products? Check_TLC->Side_Products Complex mixture Incomplete_Rxn Incomplete Reaction SM_Present->Incomplete_Rxn Yes Workup_Loss Loss During Work-up SM_Present->Workup_Loss No Decomposition Decomposition Side_Products->Decomposition Yes Side_Products->Workup_Loss No Purify_Reagents Solution: Increase Temp/Time Check Reagent Purity Incomplete_Rxn->Purify_Reagents Optimize_Cond Solution: Lower Temp Reduce Reaction Time Decomposition->Optimize_Cond Optimize_Workup Solution: Minimize Washes Back-extract Aqueous Layer Workup_Loss->Optimize_Workup End Yield Improved Purify_Reagents->End Optimize_Cond->End Optimize_Workup->End

Caption: Troubleshooting workflow for low yield issues.

Validated Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3-Amino-5-phenyl-1,2,4-triazole

This protocol is adapted from established microwave-assisted methods for synthesizing 5-substituted 3-amino-1,2,4-triazoles.[4][5]

Materials:

  • Benzoic acid

  • Aminoguanidine bicarbonate

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • 10 mL sealed microwave reaction vial

Procedure:

  • Reaction Setup: In a 10 mL sealed microwave reaction vial, combine benzoic acid (1.0 mmol), aminoguanidine bicarbonate (1.1 mmol), and a catalytic amount of concentrated HCl (2-3 drops).[4]

  • Solvent Addition: Add a minimal amount of a suitable high-boiling solvent like ethanol or n-butanol to create a slurry.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to a set temperature (e.g., 150-180°C) for a specified time (e.g., 20-40 minutes).[4] The optimal time and temperature should be determined by monitoring the reaction.

  • Reaction Monitoring: After the initial irradiation period, cool the vial, carefully open it, and take a small sample for TLC or LC-MS analysis to check for the consumption of starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates from the reaction mixture. If not, add cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove residual impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture to afford the pure 3-amino-5-phenyl-1,2,4-triazole.[4]

Protocol 2: Hydrolysis of a Nitrile Precursor to a Carboxylic Acid

For syntheses starting from a nitrile, a hydrolysis step is required. Both acid and base-catalyzed methods are viable.[11][12]

A. Acid-Catalyzed Hydrolysis:

  • Setup: The nitrile is heated under reflux with a dilute aqueous acid, such as 6M HCl.[12][13]

  • Mechanism: The reaction proceeds through protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water.[13][14] This forms an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[11][14]

  • Work-up: After cooling, the carboxylic acid can often be isolated by filtration if it precipitates, or by extraction into an organic solvent.

B. Base-Catalyzed Hydrolysis:

  • Setup: The nitrile is heated under reflux with an aqueous base, such as 4M NaOH solution.[12]

  • Mechanism: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile.[11] This process forms the salt of the carboxylic acid (a carboxylate) and ammonia gas.[12]

  • Work-up: After the reaction is complete and cooled, the solution must be acidified with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the free carboxylic acid.[12] The product is then collected by filtration.

References
  • BenchChem Technical Support Team. (2025). troubleshooting side reactions in 1,2,4-triazole synthesis. BenchChem.
  • Chemical Communications (RSC Publishing). (n.d.). Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles.
  • BenchChem Technical Support Team. (2025).
  • MDPI. (2025). Recent Advances in 1,2,4-Triazole Ring Construction via Cycloaddition Reactions.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
  • Taylor & Francis Online. (2011).
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • BenchChem. (2025).
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • JACS Au. (n.d.).
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • PubMed Central (PMC). (2023).
  • Figshare. (2023).
  • Alkali Scientific. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 3-Amino-1,2,4-triazole-5-carboxylic acid | CAS 304655-78-5.
  • Tolyltriazole-Benzotriazole.com. (n.d.). 3-Amino-1,2,4-Triazole-5-Carboxylic Acid.
  • BenchChem. (n.d.). Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols for Researchers.
  • MDPI. (2024).
  • YouTube. (2021). Unbelievable Challenges in Triazole Synthesis!.
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). 3-amino-1h-1,2,4-triazole.
  • J&K Scientific. (n.d.). 3-Amino-1,2,4-triazole-5-carboxylic acid.
  • Oakwood Chemical. (n.d.). 3-Amino-1,2,4-triazole-5-carboxylic acid.
  • ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds.
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Amino-1,2,4-triazole-5-carboxylic acid 98 304655-78-5.
  • National Institutes of Health. (2023).
  • PubMed. (2004). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum.
  • Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • PubMed Central (NIH). (2025).
  • ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5NtZp3QeNpXc5KTU7tDwK3WCMapgqmA5N5w7CkaKVbeUuJ6GJe7gM9yrhsuLVFAhwik9mfgc0SA9BU8M1ZCEgi0RrW0PZLzmSByyQiq25tarnhEa0H9frI4aj0_V5O8wt6VnHsaKtCc9YrzYuxFxvL_xUBHSBWucUym46BYa_YnCL-N0pvCvGgxj8i5AzGV8J9uwvHF43W7ceDiHbCfDTpPDhrSB9sHgKbNxvbmgom-ADJukNi97RDOV6v6pl6w0kz9kV9WiZxBaCCPh12H-O98zxNH79wuXOJTHYpRrp6qgHRQaS6DM3cSLY39hifQ6T7vRpZuV0hncxlsCpz4O-3ig-r0spNOTuVGEkQpwU1YFWG3Il9SiycaMpzw1T3ogUWPglG-l5SCxaisuUJEc-5L5rBWFNvel87zlCQlbRO0LgPGo=]([Link]

Sources

Technical Support Center: The Impact of pH on the Reactivity of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (ATCA). This versatile heterocyclic compound is a critical building block in pharmaceutical development, agricultural chemistry, and material science.[1][2] Its unique structure, featuring both an acidic carboxylic acid group and a basic amino group on a triazole ring, makes its reactivity highly dependent on the pH of the experimental environment.[2][3]

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with ATCA. Here, we will troubleshoot common issues, provide best practices, and explain the underlying chemical principles to help you achieve consistent and successful results in your experiments.

Part 1: Frequently Asked Questions (FAQs) - Fundamental Properties

This section addresses the most common initial questions regarding the pH-dependent nature of ATCA.

Q1: What are the key functional groups on ATCA, and how does pH affect their protonation state?

A: 3-Amino-1,2,4-triazole-5-carboxylic acid is an amphoteric molecule, meaning it has both acidic and basic functional groups.

  • Carboxylic Acid Group (-COOH): This group is acidic. At low pH (acidic conditions), it will be fully protonated (-COOH). As the pH increases past its pKa (typically estimated around pH 2-3 for a carboxylic acid of this type), it will deprotonate to form a negatively charged carboxylate ion (-COO⁻).

  • Amino Group (-NH₂): This group is basic. At low pH, it will be protonated to form a positively charged ammonium ion (-NH₃⁺). As the pH increases past the pKa of its conjugate acid (typically estimated around pH 4-5), it will deprotonate to its neutral, nucleophilic form (-NH₂).

  • 1,2,4-Triazole Ring: The triazole ring itself contains nitrogen atoms that can be protonated or deprotonated at extreme pH values, but the primary drivers of reactivity in most synthetic applications are the carboxyl and amino groups. Some sources report a predicted pKa of ~11.7, which likely corresponds to a proton on one of the ring nitrogens.[3][4][5]

This interplay means that the net charge of the molecule—and therefore its solubility and reactivity—is directly controlled by the pH of the solution.

ATCA Speciation Cationic Cationic Form (-NH3+, -COOH) Predominant at pH < 2 Zwitterionic Zwitterionic Form (-NH3+, -COO-) Predominant at pH ~2-4 Cationic->Zwitterionic +OH- / -H+ Anionic Anionic Form (-NH2, -COO-) Predominant at pH > 5 Zwitterionic->Anionic +OH- / -H+

Caption: pH-dependent speciation of ATCA.

Q2: How does the aqueous solubility of ATCA change with pH, and why?

A: The solubility of ATCA in water is highly pH-dependent, a direct consequence of its changing protonation state.

  • In strongly acidic solutions (pH < 2): The molecule is primarily in its cationic form. As a salt, it generally exhibits moderate to high solubility.

  • In the weakly acidic to neutral range (pH ~3-6): The molecule exists predominantly as a zwitterion or a neutral species. In this state, the opposing charges can lead to strong intermolecular interactions and lower aqueous solubility. Many users report precipitation or insolubility in this pH range.

  • In basic solutions (pH > 7): The carboxylic acid group is deprotonated to a carboxylate, forming a salt (e.g., sodium carboxylate). This anionic form is typically very soluble in water.[3][4][5]

Data Summary: pH-Dependent Solubility

pH Range Predominant Species Expected Aqueous Solubility Rationale
< 2 (Strongly Acidic) Cationic (-NH₃⁺, -COOH) Moderate to High Forms a soluble salt.
~3 - 6 (Weakly Acidic/Neutral) Zwitterionic (-NH₃⁺, -COO⁻) Low Net neutral charge can decrease hydration and lead to precipitation.

| > 7 (Basic) | Anionic (-NH₂, -COO⁻) | High | Forms a highly soluble carboxylate salt.[4][5] |

Q3: I'm observing an unexpected side product with a lower molecular weight, especially when heating my reaction. What is happening?

A: This is a classic sign of decarboxylation , the loss of the carboxylic acid group as carbon dioxide (CO₂). While ATCA is generally stable, this reaction can be promoted by heat and certain pH conditions.[3] In some reported syntheses involving ATCA, unexpected decarboxylation has led to the formation of 3-amino-1,2,4-triazole.[6][7]

  • Causality: The triazole ring can stabilize the intermediate formed during the loss of CO₂. This process can be accelerated in either strongly acidic or strongly basic conditions, or simply by prolonged heating.

  • Prevention: To minimize this side reaction, use the mildest possible reaction temperatures and avoid prolonged exposure to extreme pH values. If heating is necessary, carefully monitor the reaction for gas evolution (CO₂).

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides solutions to specific problems encountered during synthesis.

Issue: My amide coupling reaction using ATCA as the amine or carboxylic acid component has a very low yield.

Explanation: The success of an amide coupling reaction hinges on having a nucleophilic amine and an activated carboxylic acid. The pH of your reaction medium directly controls the availability of both.

  • If using ATCA as the amine component: The amino group (-NH₂) must be in its neutral, deprotonated form to be nucleophilic. This requires a pH above its conjugate acid's pKa (~pH 4-5). If the pH is too low (e.g., pH < 4), the amino group will be protonated (-NH₃⁺), rendering it non-nucleophilic and halting the reaction.

  • If using ATCA as the carboxylic acid component: Standard activating agents (like EDC, HOBt) work best in a slightly acidic to neutral pH range (typically pH 4.5-6.5). If the pH is too high (basic), the activating agent may be hydrolyzed and inactivated. If the pH is too low, the amine you are coupling it with may be protonated and non-nucleophilic.

Caption: Troubleshooting workflow for low-yield coupling reactions.

Issue: My ATCA reagent precipitates from the reaction mixture upon addition of another component.

Explanation: This is almost always caused by an unintended shift in the solution's pH to a range where ATCA is poorly soluble (the zwitterionic state, pH ~3-6).

  • Common Scenario 1: You have ATCA dissolved in a basic solution (as the soluble carboxylate). You then add an acidic reagent or a salt of a weak base (e.g., an amine hydrochloride). This addition lowers the pH of the bulk solution, causing the ATCA to crash out as the less soluble zwitterion.

  • Common Scenario 2: Your reaction generates an acidic byproduct. As the reaction proceeds, the pH drops, and the ATCA precipitates, potentially halting the reaction.

Solution: Use a buffer. Performing the reaction in a buffered solution (e.g., MES, phosphate buffer) at the desired pH will resist these shifts and keep all components in the solution phase. If a buffer is incompatible with your reaction, use a pH-stat or perform a slow, controlled addition of reagents while monitoring the pH.

Part 3: Experimental Protocols & Best Practices
Protocol 1: Preparation of a Buffered Stock Solution of ATCA

This protocol ensures your ATCA is fully dissolved and at an optimal pH for subsequent reactions where it will be used as a nucleophile.

Objective: To prepare a 100 mM stock solution of ATCA in a non-reactive buffer at pH 7.4.

Materials:

  • This compound (MW: 146.11 g/mol for monohydrate)[8]

  • Phosphate-Buffered Saline (PBS), 1x, pH 7.4

  • 1 M NaOH solution

  • Calibrated pH meter

Procedure:

  • Weigh ATCA: Weigh out 146.1 mg of ATCA hydrate for a final volume of 10 mL (or scale as needed).

  • Initial Suspension: Add the solid ATCA to a beaker or flask containing ~8 mL of 1x PBS. The solid will likely not dissolve completely.[3]

  • pH Adjustment: While stirring, slowly add 1 M NaOH dropwise. Monitor the pH using the calibrated meter. The solid will begin to dissolve as the pH rises and the carboxylate salt is formed.[4]

  • Final Dissolution: Continue adding NaOH until all the solid has dissolved and the pH is stable at 7.4.

  • Volume Adjustment: Transfer the solution to a 10 mL volumetric flask and add 1x PBS to bring the final volume to 10.0 mL.

  • Storage: Store the solution at 2-8°C. For long-term storage, filter-sterilize and store at -20°C.

Expert Note: The key is the slow addition of base. This prevents overshooting the target pH and ensures the molecule remains stable. This stock solution is now ready for use in reactions like amide couplings where a nucleophilic amino group is required.

Protocol 2: pH-Controlled EDC/NHS Amide Coupling

Objective: To couple ATCA (as the carboxylic acid) to a primary amine using EDC/NHS chemistry while maintaining an optimal pH.

Materials:

  • ATCA

  • Target primary amine (as a free base or hydrochloride salt)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M

  • Deionized water

  • 1 M HCl and 1 M NaOH for pH adjustment

Procedure:

  • Prepare MES Buffer: Adjust the pH of the 0.1 M MES buffer to 6.0 using 1 M NaOH.

  • Dissolve ATCA: Dissolve ATCA in the pH 6.0 MES buffer. You may need to add a small amount of base to achieve full dissolution, then readjust the pH back to 6.0 with dilute HCl.

  • Activate Carboxylic Acid: To the stirred ATCA solution, add NHS (1.2 equivalents) followed by EDC (1.2 equivalents). Let the activation reaction proceed for 15-30 minutes at room temperature. The pH should remain stable in the MES buffer.

  • Add Amine: Add the primary amine (1.0 equivalent) to the reaction mixture.

  • Monitor and Maintain pH: Monitor the reaction pH. If the amine was added as a hydrochloride salt, the pH may drop. If necessary, add a small amount of a non-nucleophilic base like diisopropylethylamine (DIPEA) to maintain the pH in the 6.0-7.0 range.

  • Reaction Completion: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by a suitable method (e.g., LC-MS, TLC).

  • Workup: Proceed with standard aqueous workup and purification.

Trustworthiness Check: The use of a MES buffer is a self-validating system for this protocol. It is specifically chosen because its buffering range (pKa ~6.1) is ideal for EDC/NHS chemistry, ensuring the activating agents remain stable while the incoming nucleophile (amine) is sufficiently deprotonated to react.

References
  • This compound | C3H6N4O3 | CID 16211818 - PubChem. PubChem. [Link]
  • Crystal structure of 5-amino-4H-1,2,4-triazol-1-ium pyrazine-2-carboxylate: an unexpected salt arising from the decarboxylation of both precursors - NIH.
  • Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate - ResearchGate.
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids - MDPI. MDPI. [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (ATCA). This resource provides in-depth, field-proven insights into catalyst selection for common transformations involving this versatile molecule. Our goal is to equip you with the expertise to navigate experimental challenges and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in catalyst selection for reactions with this compound (ATCA)?

A1: The main challenge lies in the multifunctional nature of the ATCA molecule. It possesses three key reactive sites: a carboxylic acid, an amino group, and the triazole ring itself. These groups can compete for reaction with catalysts and reagents, leading to issues with selectivity. For example, the nitrogen atoms in the triazole ring and the exocyclic amino group can act as ligands, potentially coordinating to and deactivating metal catalysts intended for other transformations, such as cross-coupling reactions. This chelating effect can significantly hinder catalytic activity. Therefore, catalyst selection must prioritize chemoselectivity to target the desired functional group while minimizing side reactions and catalyst inhibition.

Q2: Can I use standard peptide coupling reagents for amide bond formation with ATCA's carboxylic acid group?

A2: Yes, standard peptide coupling reagents are generally effective for activating the carboxylic acid group of ATCA for amide bond formation. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often used in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA), are suitable choices. These reagents work by forming an activated ester in situ, which is then readily attacked by the desired amine. The key is to control the stoichiometry and reaction conditions to prevent unwanted side reactions, such as the self-condensation of ATCA.

Q3: What are the recommended catalysts for the esterification of the carboxylic acid group in ATCA?

A3: For the esterification of ATCA, classic acid catalysis is a straightforward approach. Using a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) in the presence of the desired alcohol (e.g., methanol or ethanol) under reflux conditions is a standard method. This is a classic Fischer esterification reaction. However, due to the presence of the basic amino group and triazole ring, a significant amount of the acid catalyst may be required to achieve a sufficiently acidic environment for the reaction to proceed efficiently.

Q4: Are there specific catalysts for cross-coupling reactions on the triazole ring of ATCA?

A4: While the triazole ring is generally stable, C-H activation or cross-coupling reactions on the triazole ring of ATCA are challenging due to potential catalyst inhibition by the nitrogen atoms. However, specialized palladium or copper catalytic systems, often employing carefully designed ligands, can facilitate such transformations. For related triazole systems, phosphine ligands like Xantphos or Johnphos have shown success in mitigating catalyst deactivation and promoting efficient cross-coupling. The specific choice of catalyst and ligand will depend heavily on the coupling partner and the desired reaction (e.g., Suzuki, Buchwald-Hartwig).

Troubleshooting Guide

Issue 1: Low yield or no reaction during amide coupling.

  • Possible Cause 1: Catalyst/Reagent Deactivation. The free amino group on ATCA can react with the activated carboxylic acid intermediate, leading to oligomerization.

    • Troubleshooting Step: Consider protecting the amino group with a suitable protecting group (e.g., Boc, Cbz) before performing the amide coupling. This will prevent self-reaction and improve the yield of the desired product.

  • Possible Cause 2: Incomplete Activation of the Carboxylic Acid. The chosen coupling reagent may not be sufficiently reactive, or the base used may not be optimal.

    • Troubleshooting Step: Switch to a more potent coupling reagent like COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). Ensure the base used is non-nucleophilic and added in the correct stoichiometric amount to prevent side reactions.

Issue 2: Catalyst poisoning/deactivation observed in a palladium-catalyzed cross-coupling reaction.

  • Possible Cause: Ligand Chelation. The amino group and the adjacent nitrogen of the triazole ring can act as a bidentate ligand, strongly binding to the palladium center and inhibiting its catalytic activity.

    • Troubleshooting Step 1: Ligand Selection. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or tBuXPhos). These ligands can create a sterically hindered environment around the metal center, discouraging chelation by the ATCA substrate.

    • Troubleshooting Step 2: Substrate Modification. As with amide coupling, protecting the exocyclic amino group can be an effective strategy to prevent it from interfering with the catalyst.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling of ATCA
  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Palladium-Catalyzed Suzuki Coupling (Hypothetical Example)

Note: This is a generalized starting point and requires optimization.

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the N-protected ATCA derivative (e.g., N-Boc-ATCA-Br, assuming a brominated precursor) (1.0 eq), the desired boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of dioxane and water (4:1).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purify the product via column chromatography.

Visualizations

Catalyst Selection Workflow for ATCA

cluster_start cluster_functional_group cluster_reactions cluster_catalysts cluster_troubleshooting Start Start: ATCA Substrate Carboxylic_Acid Carboxylic Acid Start->Carboxylic_Acid Target which group? Amino_Group Amino Group Start->Amino_Group Target which group? Triazole_Ring Triazole Ring Start->Triazole_Ring Target which group? Amide_Coupling Amide Coupling Carboxylic_Acid->Amide_Coupling Esterification Esterification Carboxylic_Acid->Esterification N_Alkylation N-Alkylation / Arylation Amino_Group->N_Alkylation Cross_Coupling Cross-Coupling (e.g., Suzuki) Triazole_Ring->Cross_Coupling Coupling_Reagents Peptide Coupling Reagents (HATU, HBTU) Amide_Coupling->Coupling_Reagents Acid_Catalysts Acid Catalysts (H2SO4, PTSA) Esterification->Acid_Catalysts Bases Bases / Alkyl Halides N_Alkylation->Bases Pd_Catalysts Pd / Ligand Systems (e.g., Pd(PPh3)4 + Ligand) Cross_Coupling->Pd_Catalysts Protecting_Groups Consider Protecting Groups (e.g., Boc for -NH2) Coupling_Reagents->Protecting_Groups Low yield? Pd_Catalysts->Protecting_Groups No reaction? Catalyst_Poisoning Catalyst Poisoning (Chelation by N-atoms) Pd_Catalysts->Catalyst_Poisoning No reaction?

Caption: Decision workflow for selecting a catalyst based on the target transformation of ATCA.

Troubleshooting Logic for Catalyst Deactivation

Start Experiment Fails (Low Yield / No Reaction) Hypothesis Hypothesis: Catalyst Deactivation? Start->Hypothesis Cause Likely Cause: Chelation by Amino and/or Triazole Nitrogens Hypothesis->Cause Yes Solution1 Strategy 1: Substrate Modification Cause->Solution1 Solution2 Strategy 2: Catalyst System Modification Cause->Solution2 Action1 Protect the -NH2 group (e.g., with Boc anhydride) Solution1->Action1 Action2 Use Bulky, Electron-Rich Ligands (e.g., Buchwald-type ligands) Solution2->Action2 Outcome Re-run Experiment & Analyze Results Action1->Outcome Action2->Outcome

Caption: A logical flow for troubleshooting catalyst deactivation in reactions involving ATCA.

References

  • Title: The coordination chemistry of 3-amino-1,2,4-triazole and its deriv
  • Title: Synthesis and crystal structure of a series of lanthanide complexes with 3-amino-1,2,4-triazole-5-carboxylic acid. Source: SpringerLink. [Link]

Technical Support Center: Monitoring Reactions with 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (ATCA hydrate). This document provides in-depth troubleshooting advice and frequently asked questions to help you effectively monitor the progress of your chemical reactions involving this versatile building block. Our focus is on providing practical, field-tested insights grounded in robust scientific principles to ensure the integrity and success of your experiments.

Introduction: The Challenge of Monitoring ATCA Hydrate Reactions

This compound is a valuable heterocyclic compound used in the synthesis of a wide range of molecules, including metal-organic frameworks and potential pharmaceutical agents.[1][2][3] Its structure, featuring both a nucleophilic amino group and a carboxylic acid, allows for diverse reactivity but also presents unique challenges for reaction monitoring.[4][5] Issues such as high polarity, potential for multiple reaction pathways, and complex spectral characteristics require carefully selected analytical methods. This guide is designed to navigate these challenges, providing clear, actionable protocols and troubleshooting solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during experimental work.

Q1: What are the most effective methods to monitor the consumption of ATCA hydrate in a reaction? A: The optimal method depends on your specific reaction conditions and available equipment. For rapid, qualitative assessment, Thin-Layer Chromatography (TLC) is indispensable. For precise, quantitative analysis of reaction kinetics and purity, High-Performance Liquid Chromatography (HPLC) is the gold standard.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the disappearance of starting material signals and the emergence of product signals, providing both quantitative and structural information.[4]

Q2: I'm struggling with the solubility of ATCA hydrate in my organic solvent system. How does this impact reaction monitoring? A: Poor solubility can lead to a heterogeneous reaction mixture, making it difficult to obtain a representative sample for analysis. This can result in misleading data, suggesting a reaction has stalled when it is merely limited by the dissolution rate of the starting material.

  • Expertise: We recommend ensuring your sampling method is consistent. For example, agitate the mixture vigorously before drawing a sample. If possible, consider using a co-solvent (like DMSO or DMF in small amounts) to improve solubility. When preparing samples for HPLC or NMR, ensure they are fully dissolved and filtered to prevent clogging and baseline noise.

Q3: My analysis (TLC/HPLC) shows multiple new spots/peaks that do not correspond to my expected product. What could be the cause? A: ATCA possesses multiple nucleophilic nitrogen atoms within its triazole ring, in addition to the exocyclic amino group.[4] This creates the potential for side reactions, leading to the formation of regioisomers or other unintended byproducts. The reaction conditions (temperature, catalyst, pH) can significantly influence which reaction pathway is favored.[9] We recommend using a combination of HPLC and Mass Spectrometry (LC-MS) to identify the mass of these impurities, which can provide crucial clues to their structure.

Q4: How can I definitively confirm the structure of my final product? A: A single analytical technique is often insufficient. For authoritative structural confirmation, a combination of methods is required:

  • NMR Spectroscopy (¹H, ¹³C, and 2D-NMR): Provides detailed information about the chemical environment of atoms and their connectivity.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Confirms the presence or absence of key functional groups (e.g., the disappearance of the carboxylic acid O-H stretch and the appearance of an amide N-H stretch).[4][10]

Section 2: Troubleshooting Guide & In-Depth Analytical Protocols

This section provides detailed, step-by-step methodologies for the most critical analytical techniques, complete with troubleshooting advice and the scientific rationale behind our recommendations.

Thin-Layer Chromatography (TLC): The First Line of Analysis

Trustworthiness: TLC is a rapid, cost-effective method to qualitatively assess reaction completion by observing the disappearance of the starting material spot and the appearance of the product spot.

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., methanol or DMSO).

  • Spotting: Using a capillary tube, carefully spot the ATCA hydrate starting material (as a reference), a co-spot (starting material and reaction mixture), and the reaction mixture itself onto the baseline of the TLC plate.

  • Eluent System Selection (Rationale): ATCA hydrate is highly polar. A polar eluent system is required to achieve migration from the baseline. Start with a moderately polar system and adjust as needed. A common starting point is Dichloromethane:Methanol (9:1). If spots remain on the baseline, increase the polarity by increasing the proportion of methanol. Adding a small amount of acetic acid (e.g., 0.5-1%) can improve the spot shape of carboxylic acids.

  • Development: Place the plate in a sealed TLC chamber saturated with the eluent. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization:

    • First, view the plate under UV light (254 nm).

    • Next, use a chemical stain. A potassium permanganate (KMnO₄) stain is effective as the amino group on the triazole ring is readily oxidized, resulting in a yellow spot on a purple background.

Caption: General workflow for monitoring reaction progress using TLC.

IssueProbable Cause(s)Recommended Solution(s)
Spots are streaking Sample is too concentrated; Compound is highly acidic/basic interacting strongly with silica.Dilute the sample; Add a small amount of acid (acetic) or base (triethylamine) to the eluent system.
All spots remain on the baseline Eluent system is not polar enough.Increase the proportion of the polar solvent (e.g., methanol).
All spots run with the solvent front Eluent system is too polar.Decrease the proportion of the polar solvent or switch to a less polar system.
Spots are not visible under UV Compound lacks a sufficient UV chromophore.Rely on chemical staining (e.g., KMnO₄, ninhydrin for the amino group).
High-Performance Liquid Chromatography (HPLC): Quantitative Progress Tracking

Expertise: HPLC provides high-resolution separation, allowing for the accurate quantification of starting materials, products, and byproducts. A reverse-phase (RP-HPLC) method is typically suitable for polar molecules like ATCA.[8]

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase (Rationale): Due to the polarity of ATCA, a mobile phase with a high aqueous component is necessary. An acidic modifier is crucial to protonate the carboxylic acid, ensuring good peak shape and consistent retention.

    • Solvent A: 0.1% Phosphoric Acid or Formic Acid in Water.[8] (Use formic acid for MS compatibility).

    • Solvent B: Acetonitrile (MeCN) or Methanol.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute with the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Parameters (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (or Diode Array Detector to check for peak purity).

    • Gradient:

      • 0-1 min: 5% B

      • 1-10 min: Ramp from 5% to 95% B

      • 10-12 min: Hold at 95% B

      • 12-13 min: Return to 5% B

      • 13-16 min: Re-equilibrate at 5% B

Caption: Step-by-step workflow for quantitative HPLC analysis.

IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing Strong interaction with residual silanols on the column; Column overload.Ensure mobile phase is sufficiently acidic (pH 2.5-3.0); Reduce injection concentration.
Broad Peaks Poor mass transfer; Extra-column volume.Decrease flow rate; Check for leaks and use appropriate tubing.
No Peak Detected Compound has a poor UV chromophore at the selected wavelength; Compound is not eluting.Use a Diode Array Detector (DAD) to scan all wavelengths or switch to a more universal detector (e.g., ELSD, CAD); Run a steep gradient up to 100% organic solvent.
Drifting Baseline Column not equilibrated; Mobile phase composition changing.Ensure adequate equilibration time between runs; Freshly prepare mobile phases and ensure they are well-mixed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Insights

Authoritative Grounding: NMR is unparalleled for providing structural information. By taking a spectrum of your reaction mixture, you can directly observe the conversion of ATCA to your product.

  • Sample Preparation: Withdraw an aliquot from the reaction. Immediately remove the solvent in vacuo.

  • Dissolution: Dissolve the residue in a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it will show exchangeable protons (NH, OH), whereas D₂O will exchange with them.

  • Internal Standard (Optional but Recommended): For quantitative analysis (qNMR), add a known amount of an internal standard that has a clean, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Compare the integration of a characteristic ATCA signal with a characteristic product signal to determine the reaction conversion.

The following table illustrates hypothetical chemical shifts for ATCA versus a simple amide product formed by reacting the carboxylic acid. Actual shifts will vary.

CompoundKey ProtonsExpected ¹H Chemical Shift (ppm) in DMSO-d₆Rationale
ATCA Hydrate -NH₂ (amino)~6.0-7.0 (broad)Exocyclic amino group protons.
-NH (triazole)>11.0 (very broad)Acidic proton on the triazole ring.
-COOH>12.0 (very broad)Carboxylic acid proton, highly deshielded.
Amide Product -NH₂ (amino)~6.0-7.0 (broad)Unreacted amino group protons.
-NH (triazole)>11.0 (broad)Proton on the triazole ring.
-CONH- (amide)~7.5-8.5New amide proton signal appears.

Expert Tip: The disappearance of the very broad -COOH signal is a strong indicator of reaction completion when the carboxylic acid is the reacting functional group.

References

  • Depree, G. J., & Siegel, P. D. (2004). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum.
  • Makarov, V., et al. (2024).
  • National Center for Biotechnology Information.
  • ResearchGate. Determination of 3-amino-5-mercapto-1,2,4-triazole in serum.
  • Oakwood Chemical.
  • Carl ROTH.
  • Alkali Scientific.
  • National Institutes of Health. Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. PMC. [Link]
  • SpectraBase. 3-amino-1H-1,2,4-triazole-5-carboxylic acid Spectrum. SpectraBase. [Link]
  • ResearchGate. Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate.
  • ResearchGate. Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids.
  • Carl ROTH.
  • Dolzhenko, A. V., et al. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]
  • SIELC Technologies. Separation of 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino- on Newcrom R1 HPLC column. SIELC. [Link]

Sources

How to handle impurities in commercial 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (ATCA)

Document ID: ATCA-TSG-01-2026

Abstract: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and handling impurities in commercial-grade this compound (ATCA). This document outlines common impurities, provides step-by-step analytical and purification protocols, and offers a troubleshooting framework to address challenges encountered during experimental work. The methodologies described herein are designed to ensure the integrity of your research and the quality of your downstream applications, from the synthesis of metal-organic frameworks to pharmaceutical intermediates.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the quality and handling of commercial ATCA.

Q1: What are the most probable impurities in my commercial ATCA sample?

The impurity profile of commercial ATCA is largely dependent on its synthetic route. Common methods involve the cyclization of aminoguanidine derivatives or the carboxylation of 3-amino-1,2,4-triazole.[4] Consequently, potential impurities include:

  • Unreacted Starting Materials: Residual aminoguanidine formate, hydrazine hydrate, cyanamide, or formic acid.[5][6]

  • Synthesis Byproducts: Dicyandiamide and other related triazole isomers formed during the cyclization process.[6]

  • Degradation Products: Although generally stable, improper storage (e.g., high heat or humidity) can lead to degradation.

Q2: My downstream reaction is failing or giving low yields. Could ATCA impurities be the cause?

Absolutely. Reactive impurities, even at low levels, can interfere with your reaction. For instance, residual hydrazine is a strong nucleophile and reducing agent that can consume reagents or catalyze unwanted side reactions. Similarly, other triazole isomers may compete in the reaction, leading to a complex product mixture and reduced yield of the desired compound.

Q3: What is a quick method to assess the purity of my ATCA before use?

A melting point determination is a rapid, preliminary check. Pure ATCA hydrate typically melts with decomposition in the range of 178–183°C.[4] A broad or depressed melting range often indicates the presence of impurities. For a more definitive but still relatively quick assessment, High-Performance Liquid Chromatography (HPLC) is the recommended technique.

Q4: What solvent system is recommended for the recrystallization of ATCA?

Water and ethanol are the most commonly cited and effective solvents for the recrystallization of ATCA and its parent compound, 3-amino-1,2,4-triazole.[4][5] The choice between them, or the use of a co-solvent system, will depend on the specific impurities you are trying to remove. Water is often effective for removing less polar organic impurities, while ethanol can be useful for separating out inorganic salts.

Q5: How critical is the hydration state of ATCA for my experiments?

The compound is often supplied as a hydrate.[7] For applications requiring precise molar quantities, it is crucial to know the exact hydration state (e.g., hemihydrate, monohydrate) as this affects the molecular weight.[8][9] If your synthesis is sensitive to water, using the anhydrous form or drying the hydrate under vacuum may be necessary. However, be aware that heating can cause decarboxylation.

Part 2: Troubleshooting Guide for Impurity-Related Issues

This guide provides a structured approach to diagnosing and resolving common problems arising from impure ATCA.

Scenario 1: Unexpected Peaks Observed in Analytical Characterization (HPLC, LC-MS)
  • Observation: Your HPLC or LC-MS analysis of a reaction mixture shows multiple unexpected peaks, complicating product identification and purification.

  • Causality Analysis: Before assuming these are reaction byproducts, it is essential to analyze the starting ATCA. The "extra" peaks may originate from impurities present in the commercial material that are carried through the reaction.

  • Troubleshooting Workflow:

troubleshooting_workflow start Problem: Unexpected Peaks in Reaction Analysis step1 Analyze Starting ATCA (Commercial Batch) using Protocol 1 start->step1 decision1 Are Impurity Peaks Present in Starting ATCA? step1->decision1 solution1 Purify ATCA using Recrystallization (Protocol 2) decision1->solution1  Yes solution2 Impurity is a true reaction byproduct. Optimize reaction conditions. decision1->solution2  No path1 YES path2 NO end_node Proceed with Reaction using Purified ATCA solution1->end_node

Caption: Troubleshooting workflow for identifying the source of unexpected analytical peaks.

Scenario 2: Inconsistent or Non-Reproducible Results in Biological Assays
  • Observation: You are using ATCA as a precursor for a biologically active compound, but different batches result in widely varying assay results (e.g., IC50 values, cellular response).

  • Causality Analysis: Biological systems can be exquisitely sensitive to trace impurities. An impurity with its own biological activity, even at levels below 1%, can significantly skew assay results, leading to false positives or negatives. This is a critical concern in drug development, where regulatory bodies have stringent requirements for impurity profiling.[10][11]

  • Recommended Actions:

    • Stringent Purity Analysis: Do not rely solely on the supplier's Certificate of Analysis (CoA). Perform your own comprehensive analysis using a validated HPLC method (see Protocol 1) and Mass Spectrometry (MS) to identify and quantify all detectable impurities.[12]

    • Batch Qualification: Before use in any biological screen, qualify each new batch of ATCA. Establish a purity specification (e.g., >99.5%) and reject any batches that do not meet this standard.

    • Purify All Batches: As a standard practice for sensitive applications, recrystallize the commercial ATCA (Protocol 2) to ensure a consistent, high-purity starting material for all experiments.

Part 3: Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general-purpose HPLC method for assessing the purity of ATCA. This method should be validated for your specific instrumentation and requirements.[13]

  • Instrumentation & Columns:

    • HPLC system with UV detector

    • Stationary Phase: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Reagents & Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Sample Diluent: Water/Acetonitrile (50:50 v/v)

  • Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm or 237 nm[13]
Column Temperature 25 °C
Injection Volume 10 µL
Run Time 20 minutes
Gradient Program 5% B to 95% B over 15 min, hold for 2 min, return to 5% B
  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve a reference standard of ATCA in the sample diluent to a final concentration of approximately 0.5 mg/mL.

    • Sample Preparation: Prepare the commercial ATCA sample in the same manner as the standard.

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Data Interpretation: Determine the purity of the sample by calculating the area percentage of the main ATCA peak relative to the total area of all peaks. Identify any impurity peaks by comparing their retention times to those of known potential impurities, if standards are available.

Protocol 2: Purification of ATCA by Recrystallization

This protocol describes a standard procedure for purifying commercial ATCA.

  • Materials:

    • Commercial ATCA

    • Deionized Water or 95% Ethanol

    • Erhlenmeyer flasks

    • Hot plate with stirring

    • Büchner funnel and filter paper

    • Vacuum flask

  • Workflow Diagram:

purification_workflow start Start: Commercial ATCA step1 1. Dissolve in minimum amount of boiling solvent (Water or EtOH) start->step1 step2 2. Hot filtration to remove insoluble impurities step1->step2 step3 3. Allow filtrate to cool slowly to room temperature, then ice bath step2->step3 step4 4. Collect crystals by vacuum filtration step3->step4 step5 5. Wash crystals with cold solvent step4->step5 step6 6. Dry under vacuum at low heat (e.g., 40°C) step5->step6 end_node End: High-Purity ATCA step6->end_node

Caption: General workflow for the purification of ATCA via recrystallization.

  • Step-by-Step Procedure:

    • Place the impure ATCA in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent (water or ethanol) portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[5]

    • If any solid impurities remain, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

    • Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Confirm the purity of the recrystallized material using the HPLC method in Protocol 1 and by melting point determination.

References

  • Impurity profile analysis of drug products containing acetylsalicylic acid: A chemometric approach.
  • 3-amino-1h-1,2,4-triazole. Organic Syntheses Procedure. [Link]
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbon
  • This compound | C3H6N4O3 | CID 16211818. PubChem. [Link]
  • This compound, 1 X 25 g (282073-25G). Alkali Scientific. [Link]
  • US4628103A - Process for the preparation of 3-amino-1,2,4-triazole.
  • 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydr
  • Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. PMC - PubMed Central. [Link]
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. [Link]
  • PURITY AND IMPURITY ANALYSIS. Agilent. [Link]
  • 1,2,4-Triazole-3(5)-thiol. Organic Syntheses Procedure. [Link]
  • Review Article Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. International Journal of Pharmaceutical Research and Allied Sciences. [Link]
  • 3-Amino-1,2,4-triazole-5-carboxylic acid hydr
  • 3-Amino-1,2,4-Triazole-5-Carboxylic Acid. shaanxi dayu chemical co., ltd. [Link]
  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharmtech. [Link]
  • 4-amino-4h-1,2,4-triazole. Organic Syntheses Procedure. [Link]
  • Factory Supply Wholesale 16691-43-3 3-Amino-5-mercapto-1,2,4-triazole with Efficient Delivery. Orchid Chemical Supplies Ltd. [Link]

Sources

Technical Support Center: Strategies to Improve the Selectivity of Reactions with 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (ATCA). The inherent reactivity of ATCA at multiple sites presents significant challenges in achieving selective chemical transformations. This document provides troubleshooting strategies and frequently asked questions to address these selectivity issues head-on.

The Challenge of ATCA's Reactivity

3-Amino-1,2,4-triazole-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] However, its utility is often complicated by the presence of multiple nucleophilic centers: the exocyclic amino group, the nitrogen atoms of the triazole ring, and the carboxylic acid group. This can lead to a variety of side reactions and a lack of selectivity. This guide offers practical solutions to control these reactions and achieve your desired products.

Troubleshooting Guide: Mastering Selectivity

This section addresses common problems encountered during reactions with ATCA and provides detailed, actionable solutions.

Issue 1: Lack of Selectivity in N-Acylation and N-Alkylation

Question: My reaction is yielding a mixture of products acylated or alkylated at both the exocyclic amino group and the triazole ring. How can I selectively target the exocyclic amino group?

Underlying Cause: The nitrogen atoms within the triazole ring are nucleophilic and can compete with the exocyclic amino group for electrophiles, leading to a mixture of products.[2] Reaction conditions, particularly the choice of base and solvent, play a crucial role in determining the site of reactivity.

Strategies for Selective N-3 Functionalization:

  • pH Control: Maintaining a neutral to slightly acidic pH can help to protonate the ring nitrogens, thereby reducing their nucleophilicity and favoring reaction at the more basic exocyclic amino group.

  • Steric Hindrance: Using bulky acylating or alkylating agents can sterically hinder reactions at the more sterically crowded ring nitrogens, thus favoring the more accessible exocyclic amino group.

  • Protecting Group Strategy: A reliable method for ensuring selectivity is the use of protecting groups to temporarily block the reactivity of the triazole ring.[3]

    • 1-Methoxy-1-methylethyl Group: This group has been shown to be effective in protecting the triazole ring and can be readily removed under mild acidic conditions.[3]

    • Tetrahydropyranyl (THP) Group: The THP group is another acid-labile protecting group that can be used to protect the triazole ring.[3]

Experimental Protocol: Selective N-3 Acylation using a Protecting Group

  • Protection of the Triazole Ring:

    • Dissolve ATCA in a suitable solvent such as DMF.

    • Add a base (e.g., triethylamine) and the chosen protecting group precursor (e.g., 2-methoxypropene for the 1-methoxy-1-methylethyl group).

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

    • Isolate and purify the N-protected ATCA.

  • Acylation of the Exocyclic Amino Group:

    • Dissolve the N-protected ATCA in an appropriate solvent (e.g., DCM).

    • Add a base (e.g., pyridine or DIPEA).

    • Cool the mixture to 0°C and slowly add the desired acylating agent (e.g., an acid chloride or anhydride).

    • Allow the reaction to proceed to completion.

    • Work up the reaction and purify the acylated product.

  • Deprotection:

    • Dissolve the protected, acylated product in a suitable solvent.

    • Add a mild acid (e.g., dilute HCl or TFA) to remove the protecting group.

    • Isolate the final, selectively N-3 acylated product.

Workflow for Selective N-3 Acylation

Caption: A generalized workflow for the selective N-3 acylation of ATCA.

Issue 2: Competing Amide Formation During Esterification

Question: When attempting to esterify the carboxylic acid of ATCA, I'm observing significant formation of amide byproducts. How can I selectively form the ester?

Underlying Cause: The exocyclic amino group is a strong nucleophile and can react with the activated carboxylic acid intermediate, leading to self-condensation or reaction with another ATCA molecule.

Strategies for Selective C-5 Esterification:

  • Protecting the Amino Group: The most direct approach is to protect the exocyclic amino group before esterification.

    • tert-Butoxycarbonyl (Boc) Group: The Boc group is a widely used, acid-labile protecting group for amines.[4][5]

    • 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is another common amine protecting group, which is stable to acidic conditions but readily removed by bases like piperidine.[4][5]

  • Fischer Esterification: Under acidic conditions with an excess of the desired alcohol, the amino group will be protonated and thus deactivated towards nucleophilic attack, allowing for selective esterification of the carboxylic acid.

Experimental Protocol: Selective Esterification via Fischer Esterification

  • Suspend ATCA in the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrogen chloride).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate).

  • Remove the excess alcohol under reduced pressure.

  • Extract the ester product with a suitable organic solvent and purify as needed.

Decision Tree for Selective Functionalization

G start Desired Reaction? esterification Esterification start->esterification amidation Amidation start->amidation fischer Fischer Esterification esterification->fischer protect_amino Protect Amino Group (e.g., Boc) amidation->protect_amino activate_acid Activate Carboxylic Acid protect_amino->activate_acid couple_amine Couple with Amine activate_acid->couple_amine deprotect Deprotect Amino Group couple_amine->deprotect product_amide Desired Amide deprotect->product_amide product_ester Desired Ester fischer->product_ester

Caption: Decision tree for the selective functionalization of ATCA's carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for reactions with ATCA?

ATCA has limited solubility in many common organic solvents. Polar aprotic solvents like DMF and DMSO are often used. For some reactions, using a co-solvent system or converting ATCA to a salt can improve solubility.

Q2: How can I effectively monitor the progress of my reactions involving ATCA?

  • Thin-Layer Chromatography (TLC): A quick and convenient method. A polar mobile phase, such as a mixture of dichloromethane and methanol, is often effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides accurate monitoring of the consumption of starting materials and the formation of products, along with mass verification.

Q3: What are the recommended storage conditions for ATCA?

ATCA should be stored in a cool, dry place in a tightly sealed container.[6] It is stable under normal temperatures and pressures but is incompatible with strong oxidizing agents.[6]

Q4: Are there any specific safety precautions I should take when handling ATCA?

Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It is recommended to handle ATCA in a well-ventilated area or a chemical fume hood. ATCA can cause skin, eye, and respiratory irritation.[6][7]

Quantitative Data Summary

Table 1: Comparison of Protecting Groups for Amines

Protecting GroupAbbreviationStabilityCleavage Conditions
tert-ButoxycarbonylBocBase, HydrogenolysisStrong Acid (e.g., TFA)[4][5]
9-FluorenylmethyloxycarbonylFmocAcid, HydrogenolysisBase (e.g., Piperidine)[4][5]

References

  • Carl ROTH. (n.d.). This compound, 500 g.
  • Alkali Scientific. (n.d.). This compound, 1 X 25 g (282073-25G).
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.*
  • PubChem. (n.d.). This compound.
  • Yadav, G., & Singh, P. (2021). Strategies for synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole. Molecular Diversity, 26(1), 717–739.*
  • Li, P., et al. (2022). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. Molecular Diversity, 28(1), 11–18.*
  • Krasavin, M., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1284.*
  • Chernyshev, V. M., et al. (2006). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. Russian Journal of Applied Chemistry, 79(5), 783–786.*
  • Izumi, K., et al. (2007). Development of HIV-Integrase Inhibitor S-1360: Selection of the Protecting Group on the 1,2,4-Triazole Ring. Organic Process Research & Development, 11(6), 1059–1061.*
  • Yadav, G., & Singh, P. (2021). Strategies for synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.*
  • Dolzhenko, A. V., et al. (2020). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 10(49), 29285–29294.*
  • Tolyltriazole | Benzotriazole. (n.d.). 3-Amino-1,2,4-Triazole-5-Carboxylic Acid.
  • Oakwood Chemical. (n.d.). 3-Amino-1,2,4-triazole-5-carboxylic acid.
  • Chernyshev, V. M., et al. (2006). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. Semantic Scholar.
  • Gurbanov, A. V., et al. (2018). Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate.

Sources

Validation & Comparative

A Strategic Guide to Triazole Synthesis: 3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA) as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The triazole nucleus is a cornerstone of modern medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.[1][2] This guide provides an in-depth comparison of synthetic strategies for accessing functionalized 1,2,4-triazoles, with a particular focus on the strategic advantages of employing 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (ATCA) as a pre-functionalized, bifunctional building block. We will explore the causality behind choosing a synthetic route, supported by experimental data and detailed protocols.

The Synthetic Dichotomy: De Novo Construction vs. Pre-functionalized Scaffolds

The synthesis of substituted 1,2,4-triazoles generally follows two divergent strategic paths: the de novo construction of the triazole ring from acyclic precursors, or the post-synthetic functionalization of a pre-formed triazole core. The choice between these strategies is a critical decision in the design of a synthetic route, dictated by factors such as the desired substitution pattern, functional group tolerance, scalability, and overall efficiency.

Strategy 1: De Novo Synthesis of the 1,2,4-Triazole Ring

De novo synthesis offers flexibility in accessing a wide array of substitution patterns. Common methods involve the cyclocondensation of compounds containing the necessary N-C-N and N-N fragments. A prevalent approach is the reaction of aminoguanidines with carboxylic acids or their derivatives.[3]

Causality Behind the Choice : This strategy is often employed when the desired substituents are readily available as carboxylic acids and when the reaction conditions for cyclization are compatible with other functional groups in the molecule. It allows for the direct installation of a C5-substituent.

Strategy 2: The Bifunctional Building Block Approach with ATCA

3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA) is a bifunctional building block that offers a strategic alternative to de novo synthesis. Its pre-installed amino and carboxylic acid groups at the C3 and C5 positions, respectively, provide two orthogonal points for diversification. This approach can significantly streamline the synthesis of complex molecules by eliminating the need for post-synthesis functionalization of the triazole core, which can be challenging and may require harsh conditions.[4]

Causality Behind the Choice : ATCA is the precursor of choice when the target molecule requires both amino and carboxyl functionalities (or derivatives thereof) on the 1,2,4-triazole ring. This strategy is particularly advantageous in the synthesis of complex molecules like nucleoside analogues, where protecting group strategies and regioselectivity are paramount. The use of a pre-functionalized scaffold can lead to shorter synthetic routes and higher overall yields.

Comparative Case Study: The Synthesis of Ribavirin Precursors

The broad-spectrum antiviral drug Ribavirin is a prime example of a complex pharmaceutical containing a 1,2,4-triazole-3-carboxamide moiety. The synthesis of this key heterocyclic component provides an excellent platform for comparing different synthetic strategies.

Route A: De Novo Synthesis of a C5-Substituted 3-Amino-1,2,4-Triazole

A common de novo approach to 3-amino-1,2,4-triazoles involves the microwave-assisted condensation of aminoguanidine bicarbonate with a carboxylic acid.[3] This method allows for the direct installation of various substituents at the C5 position.

Experimental Protocol: Microwave-Assisted Synthesis of 3-Amino-5-phenyl-1,2,4-triazole [3]

  • Reaction Setup: In a 10 mL sealed microwave reaction vial, combine aminoguanidine bicarbonate (136 mg, 1.0 mmol) and benzoic acid (146 mg, 1.2 mmol).

  • Solvent and Catalyst: Add isopropanol (2.0 mL) and a 37% solution of hydrochloric acid (0.15 mL, 1.5 mmol).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 180°C and maintain this temperature for 30 minutes.

  • Work-up and Purification: After cooling, the reaction mixture will typically be a solid. The product can be purified by recrystallization from ethanol to afford 3-amino-5-phenyl-1,2,4-triazole.

Data Presentation: Yields of De Novo Synthesis of 3-Amino-5-substituted-1,2,4-triazoles [3]

Carboxylic AcidReaction Time (min)Temperature (°C)Yield (%)
Propionic Acid3018083
Isobutyric Acid3018076
Pivalic Acid3018072
Benzoic Acid3018085
Route B: Synthesis from ATCA via the Chipen-Grinshtein Method

A key precursor to Ribavirin, 1,2,4-triazole-3-carboxamide, can be synthesized from ATCA. This transformation involves the decarboxylation of the C5 carboxylic acid and the retention of the C3 amino group, which is then converted to the desired carboxamide. While the direct conversion is complex, a notable transformation is the decarboxylation of ATCA to yield 3-amino-1,2,4-triazole.[5][6] The Chipen-Grinshtein method is a classical approach for the synthesis of 1,2,4-triazole-3-carboxamide from 5-amino-1,2,4-triazole-3-carboxylic acid.

Conceptual Workflow: From ATCA to a Ribavirin Precursor

ATCA 3-Amino-1,2,4-triazole- 5-carboxylic acid (ATCA) Decarboxylation Decarboxylation ATCA->Decarboxylation Heat AminoTriazole 3-Amino-1,2,4-triazole Decarboxylation->AminoTriazole Diazotization Diazotization AminoTriazole->Diazotization NaNO2, H+ Sandmeyer Sandmeyer-type Reaction (e.g., with CuCN) Diazotization->Sandmeyer Nitrile 1,2,4-Triazole-3-carbonitrile Sandmeyer->Nitrile Hydrolysis Hydrolysis Nitrile->Hydrolysis H2O, H+ or OH- Carboxamide 1,2,4-Triazole-3-carboxamide (Ribavirin Precursor) Hydrolysis->Carboxamide

Caption: Conceptual pathway from ATCA to a key Ribavirin precursor.

Strategic Advantages of ATCA as a Bifunctional Building Block

The utility of ATCA extends beyond its role as a precursor in decarboxylative pathways. Its true strength lies in its bifunctionality, allowing for sequential or orthogonal derivatization of the amino and carboxylic acid groups.

cluster_ATCA ATCA as a Bifunctional Core cluster_derivatives Derivative Pathways ATCA 3-Amino-1,2,4-triazole- 5-carboxylic acid (ATCA) Amide Amide Formation (e.g., coupling with amines) ATCA->Amide Carboxyl Group Reactivity Ester Esterification (e.g., with alcohols) ATCA->Ester Carboxyl Group Reactivity Acylation N-Acylation (e.g., with acid chlorides) ATCA->Acylation Amino Group Reactivity Alkylation N-Alkylation (e.g., with alkyl halides) ATCA->Alkylation Amino Group Reactivity Amide->Acylation Amide->Alkylation Ester->Acylation Ester->Alkylation

Caption: Orthogonal reactivity of ATCA's functional groups.

  • Reduced Step Count: By starting with a scaffold that already contains key functional groups, the overall number of synthetic steps can be significantly reduced compared to a de novo synthesis followed by multiple functionalization steps.

  • Regiocontrol: The positions of the amino and carboxyl groups are fixed, eliminating the possibility of forming regioisomers that can be a significant issue in the de novo synthesis of unsymmetrically substituted triazoles.

  • Milder Reaction Conditions: Post-synthetic C-H functionalization of a triazole ring often requires harsh conditions or specialized catalysts. Using ATCA allows for the introduction of diversity through well-established and often milder reactions like amide coupling or esterification.

  • Access to Diverse Libraries: The orthogonal reactivity of the amino and carboxyl groups makes ATCA an ideal scaffold for the construction of combinatorial libraries of drug candidates.

Comparison of Synthetic Strategies

FeatureDe Novo Synthesis (e.g., Aminoguanidine + Carboxylic Acid)Bifunctional Building Block (ATCA)
Flexibility High flexibility in introducing C5 substituents.Limited to C3-amino, C5-carboxyl substitution pattern, but high flexibility in derivatizing these groups.
Regiocontrol Can be an issue with unsymmetrical precursors, potentially leading to mixtures of isomers.Excellent regiocontrol as functional groups are pre-installed.
Step Economy Can be longer if additional functional groups need to be introduced after ring formation.Often leads to shorter, more convergent synthetic routes.
Reaction Conditions Cyclization can require high temperatures (e.g., microwave heating).Derivatization often proceeds under standard, mild conditions (e.g., amide coupling).
Ideal Application Synthesis of triazoles with a specific C5 substituent and an unsubstituted C3 position.Synthesis of complex molecules requiring functionalization at both C3 and C5 positions, such as in drug discovery libraries.

Conclusion

The choice between de novo synthesis and the use of a pre-functionalized building block like this compound is a strategic decision that profoundly impacts the efficiency and outcome of a synthetic campaign. While de novo methods offer broad flexibility for C5 substitution, ATCA provides a powerful, convergent approach for the synthesis of complex, highly functionalized 1,2,4-triazoles. Its inherent bifunctionality ensures regiocontrol, reduces the number of synthetic steps, and often allows for milder reaction conditions. For researchers and drug development professionals, understanding the strategic advantages of ATCA can unlock more efficient and robust pathways to novel therapeutics and functional materials.

References

  • Current time inform
  • Hg(OAc)2/1,2,3-triazole-mediated efficient synthesis of Tazobactam | Request PDF
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Tazobactam - New Drug Approvals
  • An improved synthesis of Tazobactam and its related impurities - Scholars Research Library
  • Recent Developments Towards the Synthesis of Triazole Deriv
  • A New Approach to the Synthesis of Tazobactam Using an Organosilver Compound
  • Synthesis of 1,2,3-Triazole Derivatives of 4,4'-Dihydroxybenzophenone and Evaluation of Their Elastase Inhibitory Activity - SciELO
  • (PDF)
  • 3-amino-1h-1,2,4-triazole - Organic Syntheses Procedure
  • Crystal structure of 5-amino-4H-1,2,4-triazol-1-ium pyrazine-2-carboxylate: an unexpected salt arising from the decarboxyl
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism
  • Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles - PubMed
  • A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities
  • 3-Amino-1,2,4-triazole-5-carboxylic acid 98 304655-78-5 - Sigma-Aldrich
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbon
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH
  • Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applic
  • Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole deriv
  • Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate - ResearchG
  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids | JACS Au - ACS Public
  • Recent Advances in the Synthesis of 1,2,3‐Triazoles and Their Derivatives: Methodological Insights | Semantic Scholar
  • Synthesis of some novel 1,2,4-triazole deriv
  • The reaction mechanism of xanthine oxidase: evidence for two-electron chemistry rather than sequential one-electron steps - PubMed
  • How to actively learn chemical reaction yields in real-time using stopping criteria

Sources

A Comparative Analysis of the Biological Activity of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal and agricultural chemistry, forming the scaffold of numerous compounds with a vast array of biological activities.[1][2][3] These five-membered heterocyclic rings, containing three nitrogen atoms, are recognized for their metabolic stability and ability to serve as bioisosteres for amide bonds. This has led to their integration into a multitude of therapeutic agents, including antifungal, antiviral, and anticancer drugs.[2][3]

This guide focuses on 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (ATZc) , a molecule of significant interest due to its unique substitution pattern featuring both an amino and a carboxylic acid group. These functional groups impart distinct chemical properties that can influence its interactions with biological targets. To better understand the biological potential of ATZc, this document provides a detailed comparative analysis with two key compounds:

  • Amitrole (3-Amino-1,2,4-triazole): A structurally analogous compound that lacks the C5-carboxylic acid group. This comparison will allow for a direct assessment of the carboxyl group's influence on biological activity. Amitrole is a well-known herbicide and a known inhibitor of certain enzymes.

  • Ribavirin: A broad-spectrum antiviral drug that contains a 1,2,4-triazole-3-carboxamide moiety linked to a ribofuranose ring. While structurally more complex, Ribavirin serves as a functional benchmark for the potential antiviral applications of triazole derivatives.

This guide will delve into a comparative analysis of their known biological activities, with a particular focus on enzyme inhibition and potential antimicrobial and antiviral properties. Detailed experimental protocols and a discussion of structure-activity relationships will provide researchers, scientists, and drug development professionals with a comprehensive understanding of ATZc's biological profile in the context of its chemical relatives.

Comparative Biological Activity

Enzyme Inhibition: A Focus on Catalase

A notable biological activity of aminotriazole derivatives is their ability to inhibit catalase, a crucial antioxidant enzyme responsible for the decomposition of hydrogen peroxide. The accumulation of hydrogen peroxide can lead to significant oxidative stress and cellular damage.

This compound (ATZc) has been shown to be a potent inhibitor of human blood erythrocyte catalase. Studies have demonstrated that its inhibitory activity is pH-dependent, with the strongest inhibition observed at pH 7.5.[4] In contrast, Amitrole has also been identified as a catalase inhibitor, although with significantly lower potency. The inhibitory effect of Amitrole on chicken liver catalase was reported with an IC50 value in the millimolar range.[4]

CompoundEnzyme SourceIC50 ValueReference
This compound (ATZc) Human Blood Erythrocyte23.21 µM (at pH 7.5)[4]
Amitrole (3-Amino-1,2,4-triazole) Chicken Liver3 mM (at pH 7.0)[4]

The significant difference in potency, with ATZc being over 100-fold more active than Amitrole, strongly suggests that the 5-carboxylic acid group plays a critical role in the interaction with and inhibition of catalase . This functional group may be involved in key binding interactions within the enzyme's active site that are not possible for the unsubstituted Amitrole.

Antimicrobial and Antiviral Potential

The 1,2,4-triazole scaffold is a well-established pharmacophore in the development of antimicrobial and antiviral agents.[1][2][3] While specific quantitative antimicrobial or antiviral data for this compound (ATZc) is not extensively available in the public domain, we can infer its potential by examining the activities of structurally related compounds.

Numerous studies have demonstrated that derivatives of 3-amino-1,2,4-triazole exhibit a broad spectrum of antibacterial and antifungal activities.[1][2][3] The nature and position of substituents on the triazole ring play a crucial role in determining the potency and spectrum of this activity. For instance, the introduction of various aryl and heterocyclic moieties has been shown to yield compounds with significant antimicrobial efficacy.[2][3]

Amitrole , while primarily known as an herbicide, has been shown to inhibit the growth of Escherichia coli and Salmonella typhimurium at high concentrations in minimal medium.[5]

Ribavirin stands as a testament to the antiviral potential of the 1,2,4-triazole core. It is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses.[6][7] Its mechanism of action is multifaceted, involving the inhibition of inosine monophosphate dehydrogenase (IMPDH), leading to GTP pool depletion, and acting as an RNA mutagen.[7]

Below is a summary of the antiviral activity of Ribavirin against a selection of viruses:

VirusCell LineEC50/IC50 ValueReference
Respiratory Syncytial Virus (RSV)Various1.38 - 5.3 µg/mL[1]
Influenza A VirusVarious8.6 - 67 µg/mL[1]
Vesicular Stomatitis Virus (VSV)Vero2250 µM[2]
Sendai Virus (SeV)Vero1550 µM[2]
Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)Vero3.69 - 8.72 µg/mL[3]
Hepatitis E Virus (HEV)Huh73 µM[8]

The established antiviral activity of Ribavirin, which contains a 1,2,4-triazole carboxamide structure, suggests that ATZc, with its 1,2,4-triazole carboxylic acid structure, may also possess antiviral properties, although this requires experimental validation.

Experimental Protocols

Catalase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory effect of test compounds on catalase activity. The assay is based on monitoring the decomposition of hydrogen peroxide (H₂O₂) by catalase, which is observed as a decrease in absorbance at 240 nm.

Materials:

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Hydrogen peroxide (H₂O₂) solution (30 mM in phosphate buffer, freshly prepared)

  • Catalase solution (e.g., from bovine liver, prepared in phosphate buffer)

  • Test compound stock solutions (e.g., in DMSO or buffer)

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Preparation of Reaction Mixture: In a quartz cuvette, add 1 mL of 50 mM potassium phosphate buffer (pH 7.0).

  • Addition of Inhibitor: Add a specific volume of the test compound stock solution to achieve the desired final concentration. An equivalent volume of the solvent (e.g., DMSO) should be added to the control cuvette.

  • Addition of Enzyme: Add a specific volume of the catalase solution to the cuvette and mix gently by inversion. Incubate for a defined period (e.g., 5 minutes) at room temperature to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction: To start the reaction, add 1 mL of 30 mM H₂O₂ solution to the cuvette, bringing the total volume to 3 mL. Mix quickly by inversion.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 240 nm for 2-3 minutes.

  • Calculation of Activity: The rate of H₂O₂ decomposition is proportional to the decrease in absorbance over time. The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100

  • Determination of IC50: To determine the half-maximal inhibitory concentration (IC50), perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer add_buffer Add Buffer to Cuvette prep_buffer->add_buffer prep_h2o2 Prepare H2O2 Solution start_reaction Add H2O2 to Initiate prep_h2o2->start_reaction prep_enzyme Prepare Catalase Solution add_enzyme Add Catalase & Incubate prep_enzyme->add_enzyme prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor/Solvent prep_inhibitor->add_inhibitor add_buffer->add_inhibitor add_inhibitor->add_enzyme add_enzyme->start_reaction measure_abs Measure Absorbance at 240 nm start_reaction->measure_abs calc_rate Calculate Reaction Rate measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 Plot Dose-Response Curve & Determine IC50 calc_inhibition->plot_ic50

Caption: Workflow for Catalase Inhibition Assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Bacterial or fungal inoculum, adjusted to a standard concentration (e.g., 0.5 McFarland standard)

  • Test compound stock solution

  • Positive control (standard antibiotic/antifungal)

  • Negative control (medium only)

  • Incubator

Procedure:

  • Preparation of Microtiter Plate: Add 100 µL of sterile broth to each well of a 96-well plate.

  • Serial Dilution of Test Compound: Add 100 µL of the test compound stock solution to the first well of a row. Mix well and transfer 100 µL to the second well. Repeat this serial two-fold dilution across the row. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, except for the negative control wells.

  • Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth only) on each plate.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

G cluster_setup Plate Setup cluster_dilution Serial Dilution cluster_inoculation_incubation Inoculation & Incubation cluster_reading Result Interpretation add_broth Add Broth to all Wells add_compound Add Compound to First Well add_broth->add_compound serial_dilute Perform 2-fold Serial Dilutions add_compound->serial_dilute add_inoculum Add Microbial Inoculum serial_dilute->add_inoculum incubate Incubate Plate add_inoculum->incubate read_mic Visually Determine MIC incubate->read_mic

Caption: Broth Microdilution for MIC Determination.

Structure-Activity Relationship (SAR) Discussion

The biological activity of 3-amino-1,2,4-triazole derivatives is profoundly influenced by the nature and position of substituents on the triazole ring.[9] A comparative analysis of ATZc and Amitrole provides a clear illustration of this principle.

SAR cluster_ATZc ATZc cluster_Amitrole Amitrole ATZc_img ATZc_img Amitrole_img Amitrole_img ATZc_img->Amitrole_img - COOH group + H atom ATZc_label High Catalase Inhibition Amitrole_label Low Catalase Inhibition

Sources

A Comparative Guide to the Synthesis and Spectral Validation of 3-Amino-1,2,4-triazole-5-carboxylic acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA) and its hydrated form are pivotal building blocks in medicinal and synthetic chemistry.[1] The triazole moiety is a key pharmacophore in numerous biologically active molecules, recognized for its role in enhancing properties such as solubility, bioavailability, and chemical stability.[2] ATCA, in particular, has been utilized in the synthesis of novel three-dimensional metal-organic frameworks.[3][4][5] This guide provides an in-depth analysis of a common synthetic route to 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate, offers a comparative perspective on an alternative method, and details the critical spectral analyses required for rigorous validation of the final product.

Synthesis of this compound: A Proven Protocol

The synthesis of 3-amino-1,2,4-triazole derivatives often involves the cyclization of an aminoguanidine derivative.[6] A widely adopted and effective method is the direct condensation of a carboxylic acid with an aminoguanidine salt, which offers a straightforward and often environmentally friendly pathway to the desired triazole.[7][8]

Experimental Protocol: Direct Condensation Method

This protocol outlines the synthesis of a 5-substituted 3-amino-1,2,4-triazole, which is analogous to the synthesis of the title compound.

Materials:

  • Aminoguanidine bicarbonate

  • Appropriate carboxylic acid (for the title compound, this would be a precursor that leads to the carboxylic acid functionality at the 5-position)

  • Acid catalyst (e.g., HCl)

  • Solvent (e.g., water or an organic solvent)

  • Microwave reactor (optional, but can significantly reduce reaction times)[7][9]

Step-by-Step Procedure:

  • Reactant Stoichiometry: In a suitable reaction vessel, combine the carboxylic acid and aminoguanidine bicarbonate in an appropriate molar ratio. The specific ratio can influence the reaction yield and should be optimized.[7]

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid, to the mixture. The acid facilitates the condensation reaction.

  • Heating: The reaction mixture is then heated. Conventional heating methods can be employed, but microwave irradiation has been shown to be highly effective in reducing reaction times and improving yields for the synthesis of similar triazole derivatives.[7][9]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product remains in solution, standard extraction and purification techniques, such as recrystallization or column chromatography, are employed to isolate the pure compound.

  • Drying: The isolated solid is dried under vacuum to remove any residual solvent, yielding the final product.

Causality Behind Experimental Choices

The choice of aminoguanidine bicarbonate as a starting material is advantageous due to its stability and commercial availability. The use of an acid catalyst is crucial to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the aminoguanidine. Microwave-assisted synthesis is increasingly preferred as it provides rapid and uniform heating, often leading to cleaner reactions and higher yields in shorter timeframes compared to conventional heating methods.[7]

Comparative Synthesis Method: Multi-step Approach from Thiourea

An alternative and also efficient methodology for preparing 3-amino-1,2,4-triazoles involves a multi-step convergent synthesis where a key intermediate, a substituted hydrazinecarboximidamide derivative, is formed.[6]

Brief Overview of the Alternative Method:

This approach can be initiated from thiourea, which is converted to a sulfonic acid intermediate. This intermediate is then reacted with a hydrazine derivative, followed by cyclization with a formic acid equivalent to yield the 3-amino-1,2,4-triazole ring.[6]

FeatureDirect Condensation MethodMulti-step from Thiourea
Starting Materials Carboxylic acid, Aminoguanidine saltThiourea, Hydrazine derivative, Formic acid equivalent
Number of Steps Typically one-potMultiple steps
Reaction Conditions Can be performed under microwave irradiation for rapid synthesis.[7]Generally requires multiple reaction and isolation steps.[6]
Scalability Generally straightforward to scale up.Can be more complex to scale due to multiple steps.
Versatility The substituent at the 5-position is determined by the starting carboxylic acid.Allows for variation at the N-1 and 3-amino positions through different hydrazine and amine inputs.[6]

Spectral Validation of this compound

Rigorous characterization of the synthesized product is essential to confirm its identity and purity. The following spectral techniques are indispensable for this validation.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show signals corresponding to the amino group protons, the N-H proton of the triazole ring, and the protons of the water molecule of hydration. The broadness of the NH and OH signals can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The ¹³C NMR spectrum of 3-Amino-1,2,4-triazole-5-carboxylic acid would be expected to show distinct signals for the carboxylic acid carbon and the two carbons of the triazole ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch (hydrate)Broad, ~3400-3200Indicates the presence of water of hydration.
N-H stretch (amino & triazole)~3300-3100Sharp to broad peaks corresponding to the amino and triazole N-H bonds.
C=O stretch (carboxylic acid)~1725-1700Strong absorption characteristic of the carbonyl group.
N-H bend (amino)~1650-1580Bending vibration of the amino group.
C=N stretch (triazole ring)~1600-1475Stretching vibrations of the carbon-nitrogen double bonds in the triazole ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight. For 3-Amino-1,2,4-triazole-5-carboxylic acid (anhydrous), the expected molecular weight is approximately 128.09 g/mol .[3][5][10] The mass spectrum will show a molecular ion peak corresponding to this mass.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the synthesis and validation workflow.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Carboxylic Acid + Aminoguanidine Bicarbonate Reaction Acid-Catalyzed Condensation (Microwave or Conventional Heating) Reactants->Reaction Workup Work-up & Isolation Reaction->Workup Product Crude Product Workup->Product Purification Recrystallization or Column Chromatography Product->Purification PureProduct Pure 3-Amino-1,2,4-triazole- 5-carboxylic acid Hydrate Purification->PureProduct

Caption: Synthesis and Purification Workflow for this compound.

ValidationWorkflow cluster_analysis Spectral Analysis PureProduct Pure Synthesized Product NMR ¹H and ¹³C NMR PureProduct->NMR IR IR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS Validation Structure & Purity Confirmed NMR->Validation IR->Validation MS->Validation

Caption: Spectral Validation Workflow.

Conclusion

The direct condensation of a carboxylic acid with aminoguanidine bicarbonate represents a robust and efficient method for the synthesis of this compound. While alternative multi-step syntheses offer greater versatility for substitution patterns, the direct approach is often favored for its simplicity and scalability. Rigorous validation of the synthesized product through a combination of NMR, IR, and Mass Spectrometry is paramount to ensure the structural integrity and purity required for downstream applications in research and drug development. This comprehensive approach, from informed synthetic strategy to meticulous spectral analysis, underpins the principles of scientific integrity and provides a reliable foundation for further investigation.

References

  • PubChem. This compound.
  • Tarasov, A., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1276. [Link]
  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(3), 1337-1347. [Link]
  • Alkali Scientific.
  • Bar-Haim, G., et al. (2009). An efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. Tetrahedron Letters, 50(26), 3392-3394. [Link]
  • ResearchGate. Synthetic approaches toward 3-amino-1,2,4-triazoles. [Link]
  • SpectraBase. 3-amino-1H-1,2,4-triazole-5-carboxylic acid - Optional[UV-VIS] - Spectrum. [Link]
  • SpectraBase. 3-amino-1H-1,2,4-triazole-5-carboxylic acid. [Link]
  • Oakwood Chemical.
  • Shaanxi Dayu Chemical Co., Ltd. 3-Amino-1,2,4-Triazole-5-Carboxylic Acid. [Link]
  • Reddy, P. P., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065. [Link]
  • The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]
  • Google Patents.
  • ResearchGate.
  • Oakwood Chemical. 3-Amino-1,2,4-triazole-5-carboxylic acid. [Link]
  • ResearchGate. Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. [Link]
  • MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

Sources

A Comparative Guide to Metal-Organic Frameworks Synthesized with 3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of Metal-Organic Frameworks (MOFs) synthesized using 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (ATCA) as a primary building block. It is intended for researchers, scientists, and professionals in drug development seeking to understand the influence of different metal ions on the structure and functional properties of these promising porous materials.

Introduction: The Versatility of the ATCA Ligand

This compound (ATCA) is a versatile organic ligand for the construction of MOFs.[1][2] Its unique molecular architecture, featuring a triazole ring with two adjacent nitrogen atoms, an amino group, and a carboxylic acid moiety, allows for multiple coordination modes with metal ions. This versatility enables the formation of diverse network topologies, from discrete mononuclear complexes to one-, two-, and three-dimensional frameworks.[3] The presence of both nitrogen-rich triazole and a carboxylate group provides a platform for creating MOFs with interesting properties for catalysis, gas adsorption, and luminescence.[1][4]

Influence of the Metal Ion on Structure and Synthesis

The choice of the metal ion is a critical parameter that dictates the final structure, stability, and properties of the resulting ATCA-based MOF. While direct comparative studies on a series of ATCA-MOFs with different metals are limited, we can infer trends from research on individual ATCA-based MOFs and related triazole-carboxylate systems. The most commonly explored metal ions for triazole-based MOFs include zinc(II), copper(II), and cobalt(II).

Zinc(II)-ATCA MOFs

Zinc(II) ions are frequently employed in the synthesis of triazole-based MOFs due to their flexible coordination geometry. A notable example is a three-dimensional MOF with the formula [ZnF(AmTAZ)]·solvents, synthesized using 3-amino-1,2,4-triazole-5-carboxylic acid (AmTAZAc). The synthesis is typically carried out under solvothermal conditions. Another study reports the synthesis of a luminescent Zn-MOF using 3-amino-1,2,4-triazole-5-carboxylic acid hemihydrate, highlighting the potential for photophysical applications.[1] Research on other amino-triazole ligands with zinc has also shown the formation of robust frameworks with potential for selective CO2 capture.[5]

Copper(II)-ATCA MOFs

Copper(II) ions are known to form paddlewheel secondary building units (SBUs) in MOFs with carboxylate ligands. While specific studies focusing solely on Cu(II) and ATCA are not abundant in the direct search results, research on similar bis(carboxyphenyl)-1,2,4-triazole ligands demonstrates the formation of isoreticular MOFs with Cu(II), Co(II), and Zn(II).[6] These studies suggest that Cu(II)-based triazole-carboxylate MOFs can exhibit interesting catalytic and adsorption properties. For instance, a Cu(II)-MOF with a triazole-containing ligand has been shown to be an effective catalyst for CO2 conversion.[7]

Cobalt(II)-ATCA MOFs

Cobalt(II) ions, with their diverse coordination geometries and interesting magnetic properties, are also attractive candidates for the synthesis of ATCA-based MOFs. Hydrothermal reactions of cobalt(II) salts with 3-amino-1H-1,2,4-triazole have yielded coordination polymers with 2D and 3D architectures.[8] Another study details the synthesis of a cobalt(II) coordination polymer using 3-amino-1,2,4-triazole and a dicarboxylic acid co-ligand, resulting in a one-dimensional chain structure.[9] These findings suggest that Co(II)-ATCA MOFs could possess unique magnetic and catalytic functionalities.

Comparative Performance Analysis

A direct, side-by-side comparison of the performance of Zn-, Cu-, and Co-ATCA MOFs is challenging due to the lack of a single comprehensive study. However, by collating data from various sources on ATCA and related triazole-ligand MOFs, we can draw some general comparisons across key application areas.

Catalytic Activity

The catalytic performance of MOFs is highly dependent on the nature of the metal center, which often acts as the active site.

  • Copper-based MOFs with triazole ligands have demonstrated significant promise in catalysis. For example, a Cu(II)-MOF incorporating a triazole-containing octacarboxylate ligand was found to be a highly effective and size-selective catalyst for the cycloaddition of CO2 with small epoxides.[7] Another study on a bis(carboxyphenyl)-1,2,4-triazole based copper MOF showed its suitability as a catalyst for the oxidation of cyclohexene.[6]

  • Zinc-based MOFs functionalized with amino and triazole groups have also shown high catalytic activity for CO2 fixation reactions.[10] The presence of both Lewis acidic Zn2+ sites and basic amino groups can act synergistically to promote catalysis.

  • Cobalt-based MOFs are also being explored for their catalytic potential, although specific examples with ATCA are less documented in the provided search results. The open coordination sites and redox activity of cobalt ions make them promising candidates for various catalytic transformations.

Table 1: Comparative Catalytic Performance of Triazole-Based MOFs

Metal IonMOF SystemReactionPerformance MetricReference
Cu(II) Cu-octacarboxylate-triazoleCO2 cycloaddition with epoxidesHigh efficiency and size-selectivity[7]
Cu(II) Cu-bis(carboxyphenyl)-triazoleCyclohexene oxidationHigh conversion and good selectivity[6]
Zn(II) Zn-amino-triazoleCO2 to epoxide cycloadditionTurnover number up to 10,000[10]
Gas Adsorption and Separation

The porosity and surface chemistry of MOFs are key determinants of their gas adsorption and separation capabilities. The amino and triazole groups in ATCA can provide favorable interaction sites for specific gas molecules like CO2.

  • Zinc-based MOFs with amino-triazole functionalities have been shown to exhibit selective CO2 adsorption with a high heat of adsorption, indicating strong interactions between the framework and CO2 molecules.[5]

  • A comparative study on Zn, Co, and Cu-based MOFs with a bis(carboxyphenyl)-1,2,4-triazole ligand revealed that the choice of metal ion significantly impacts the network flexibility and, consequently, the CO2 and N2 adsorption properties.[6]

  • A thesis on triazolyl-carboxylate based MOFs reported the synthesis of several Ni- and Co-MOFs with good water stability and higher adsorption capacities for C2H6, C3H8, C2H2, and C2H4 compared to CH4.[4]

Table 2: Comparative Gas Adsorption Properties of Triazole-Based MOFs

Metal IonMOF SystemGas AdsorbedKey FindingReference
Zn(II) Zn-diamino-triazoleCO2Selective adsorption, Qst = 39.5 kJ mol⁻¹[5]
Zn, Co, Cu M-bis(carboxyphenyl)-triazoleCO2, N2Metal ion influences network flexibility and adsorption[6]
Ni, Co Ni/Co-triazolyl-benzoateLight hydrocarbonsHigher uptake for C2-C3 hydrocarbons vs. CH4[4]
Luminescent Properties

The incorporation of organic linkers with chromophoric moieties and suitable metal ions can lead to luminescent MOFs with applications in sensing and optoelectronics.

  • Zinc-based MOFs with ATCA have been reported to exhibit luminescent properties. A review on luminescent MOFs based on the 1,2,4-triazole scaffold highlights the synthesis of a Zn-MOF with 3-amino-1,2,4-triazole-5-carboxylic acid that shows promise for such applications.[1]

  • The luminescent behavior is often ligand-based, but the metal ion can influence the emission intensity and lifetime through effects such as metal-to-ligand charge transfer.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible synthesis of high-quality MOFs. Below are representative synthesis procedures for ATCA-based and related triazole MOFs.

Synthesis of a Zinc-ATCA MOF
  • Reference: Based on the synthesis of [ZnF(AmTAZ)]·solvents.

  • Reactants: 3-Amino-1,2,4-triazole-5-carboxylic acid (AmTAZAc), a zinc salt (e.g., Zn(NO3)2·6H2O), and a fluoride source.

  • Solvent: A mixture of organic solvents and water (e.g., DMF/Ethanol/H2O).

  • Procedure:

    • Dissolve the ATCA ligand and the zinc salt in the solvent mixture in a Teflon-lined autoclave.

    • Add the fluoride source to the solution.

    • Seal the autoclave and heat it at a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 24-72 hours).

    • Allow the autoclave to cool down slowly to room temperature.

    • Collect the resulting crystals by filtration, wash them with the solvent, and dry them under vacuum.

Synthesis of a Cobalt-Triazole Coordination Polymer
  • Reference: Based on the synthesis of a Co(II) polymer with 3-amino-1,2,4-triazole.[9]

  • Reactants: 3-amino-1,2,4-triazole, a cobalt salt (e.g., Co(NO3)2·6H2O), and a co-ligand (e.g., 1H-benzimidazole-5,6-dicarboxylic acid).

  • Solvent: A mixture of DMA and water.

  • Procedure:

    • Combine the reactants in a vial with the solvent mixture.

    • Heat the mixture in an oven at a specific temperature (e.g., 100 °C) for a few days.

    • Obtain the crystalline product.

Logical Relationships and Workflows

The synthesis and characterization of these MOFs follow a logical workflow, from the selection of building blocks to the evaluation of their performance.

MOF_Synthesis_and_Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing Ligand ATCA Ligand Synthesis Solvothermal/Hydrothermal Synthesis Ligand->Synthesis Metal Metal Salt (Zn, Cu, Co) Metal->Synthesis Solvent Solvent System Solvent->Synthesis Structure Structural Analysis (PXRD, SC-XRD) Synthesis->Structure yields Properties Property Measurement (TGA, BET, Spectroscopy) Structure->Properties Catalysis Catalytic Performance Properties->Catalysis Adsorption Gas Adsorption Properties->Adsorption Luminescence Luminescent Properties Properties->Luminescence

Caption: Workflow for the synthesis, characterization, and application testing of ATCA-based MOFs.

The selection of the metal ion directly influences the coordination environment and the resulting crystal structure.

Metal_Influence Metal Metal Ion (Zn, Cu, Co) Coordination Coordination Geometry (e.g., Tetrahedral, Octahedral) Metal->Coordination SBU Secondary Building Unit (e.g., Paddlewheel) Metal->SBU Topology Framework Topology (e.g., 2D Layer, 3D Network) Coordination->Topology SBU->Topology Properties Functional Properties (Catalysis, Adsorption, Luminescence) Topology->Properties

Caption: Influence of the metal ion on the structural and functional properties of MOFs.

Conclusion

The use of this compound as a ligand offers a promising avenue for the development of functional metal-organic frameworks. The choice of the metal ion—be it zinc, copper, or cobalt—plays a pivotal role in determining the structural characteristics and, consequently, the performance of the resulting MOF in applications such as catalysis, gas separation, and luminescence. While a comprehensive, direct comparative study is an area for future research, the existing literature on ATCA and related triazole-based MOFs provides valuable insights. Zinc-based systems show particular promise for luminescent applications and CO2 capture, while copper-based analogues demonstrate strong potential in catalysis. Cobalt-based MOFs, with their intriguing magnetic properties, warrant further investigation. This guide serves as a foundational resource for researchers to navigate the selection of metal ions for the rational design of ATCA-based MOFs tailored for specific applications.

References

  • Kubiesa, K., & Kudelko, A. (2025). Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. Applied Sciences, 15(22), 11943. [Link]
  • Mondal, S., et al. (2020). Construction of a bifunctional Zn(ii)–organic framework containing a basic amine functionality for selective capture and room temperature fixation of CO2. Inorganic Chemistry Frontiers, 7(1), 156-165. [Link]
  • Zhai, Z.-W., et al. (2019). Amino functionalized Zn/Cd-metal–organic frameworks for selective CO2 adsorption and Knoevenagel condensation reactions. Dalton Transactions, 48(12), 3876-3883. [Link]
  • Kubiesa, K., & Kudelko, A. (2025). Synthesis of a zinc-based MOF (4) employing 3-amino-1,2,4-triazole (4a).
  • Li, B., et al. (2016). A Triazole-Containing Metal–Organic Framework as a Highly Effective and Substrate Size-Dependent Catalyst for CO2 Conversion. Journal of the American Chemical Society, 138(7), 2291-2296. [Link]
  • Pires, R. F., et al. (2015). Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid: From Discrete Mononuclear Complexes to Layered Materials.
  • Chen, S., et al. (2014). New Zn-Aminotriazolate-Dicarboxylate Frameworks: Synthesis, Structures, and Adsorption Properties.
  • Zhang, X. X. (2024).
  • Zheng, F.-K., et al. (2007). Synthesis and Structural Determination of Four Novel Metal−Organic Frameworks in a Zn−3-Amino-1,2,4-Triazole System.
  • Kumar, A., et al. (2020). 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers: Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. Crystal Growth & Design, 20(11), 7196-7206. [Link]
  • Stein, A., et al. (2018). Bis(carboxyphenyl)-1,2,4-triazole Based Metal–Organic Frameworks: Impact of Metal Ion Substitution on Adsorption Performance.
  • Li, J., et al. (2021). Synthesis and crystal structure of poly[(3-amino-1,2,4-triazole)(μ3-1H-benzimidazole-5,6-dicarboxylato)cobalt(II)].
  • Li, Y., et al. (2021). Amino and triazole-containing metal–organic frameworks for highly efficient CO2 fixation.
  • Ghorai, S., et al. (2015). Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. Inorganics, 3(3), 351-370. [Link]
  • Asiri, M., et al. (2023). Synthesis of Cu/Co-hybrid MOF as a multifunctional porous compound in catalytic applications, synthesis of new nanofibers, and antimicrobial and cytotoxicity agents. Frontiers in Chemistry, 11, 1269857. [Link]
  • Gao, E.-Q., et al. (2007). Synthesis and structural determination of three metal-organic frameworks in a Co-3-amino-1,2,4-triazole system.
  • Tapiador, J., et al. (2022). A novel Zn-based-MOF for efficient CO2 adsorption and conversion under mild conditions.
  • Kubiesa, K., & Kudelko, A. (2025). Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold.
  • Di Sante, M., et al. (2020).
  • Wang, Y., et al. (2023). The synthesis and highly effective antibacterial properties of Cu-3, 5-dimethy l-1, 2, 4-triazole metal organic frameworks. Frontiers in Microbiology, 14, 1269857. [Link]
  • da Silva Pinto, M., et al. (2024). Synthesis, Structure, Spectra, and Applications of Metal-Organic Frameworks: Basolite C-300. Applied Sciences, 14(1), 389. [Link]
  • Zhang, J., et al. (2022). Synthesis of Cu II and Cd II Metal–Organic Frameworks Based on 4,5-Bis(1-hydroxytetrazol-5-yl)-1,2,3-triazole and Their Effects as the Catalyst in Ammonium Perchlorate Thermal Decomposition.
  • Li, J., et al. (2022). Amino-modified Mg-MOF-74: Synthesis, characterization and CO 2 adsorption performance. Journal of Environmental Chemical Engineering, 10(1), 106978. [Link]
  • Al-Bonayan, A. M., et al. (2022). Synthesis and Characterization of Zn–Organic Frameworks Containing Chitosan as a Low-Cost Inhibitor for Sulfuric-Acid-Induced Steel Corrosion: Practical and Computational Exploration.
  • Lee, W. R., et al. (2021). Carbon Dioxide Capture Chemistry of Amino Acid Functionalized Metal-Organic Frameworks in Humid Flue Gas. ChemRxiv. [Link]
  • Shahrak, M. N., et al. (2017). Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC. Particuology, 30, 152-159. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Specificity in Triazole-Based Drug Development

3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA) and its derivatives represent a versatile scaffold in medicinal and agricultural chemistry.[1][2] This heterocyclic core is a key building block for a wide range of compounds with diverse biological activities, including antifungal, anticancer, and antiviral properties.[3][4][5] The therapeutic or agrochemical efficacy of these compounds is intrinsically linked to their specific interaction with biological targets. However, minor structural modifications to the ATCA core can significantly alter binding affinity and specificity, leading to potential cross-reactivity with unintended targets. Such off-target interactions can result in undesirable side effects or reduced efficacy. Therefore, rigorous cross-reactivity assessment is a cornerstone of the development and validation of any new ATCA-based chemical entity.

This guide provides a comprehensive overview of the principles and methodologies for conducting cross-reactivity studies of ATCA derivatives. We will delve into two powerful techniques: the widely used Enzyme-Linked Immunosorbent Assay (ELISA) and the real-time, label-free Surface Plasmon Resonance (SPR). This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Understanding the Molecular Basis of Cross-Reactivity

Cross-reactivity occurs when a binding agent, such as an antibody or a receptor, binds to structurally similar molecules, or haptens, other than the one it was specifically designed to recognize.[6] In the context of ATCA derivatives, an antibody developed against a specific derivative might also bind to other analogs that share common structural features. The degree of cross-reactivity is a measure of the binding affinity of the antibody for these related compounds compared to its affinity for the primary target. Understanding the molecular basis of these interactions is crucial for interpreting experimental data and guiding the design of more specific molecules.

Methodology I: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a robust and cost-effective method for quantifying the concentration of a small molecule (hapten) in a sample and for determining the cross-reactivity of related compounds.[7][8] The principle lies in the competition between the free hapten in the sample and a hapten-protein conjugate immobilized on the ELISA plate for a limited number of specific antibody binding sites.

Experimental Workflow: A Hypothetical Case Study

To illustrate the application of competitive ELISA in a cross-reactivity study, we will consider a hypothetical scenario. Let's assume we have developed a polyclonal antibody against 3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA) and we want to assess its cross-reactivity with a series of synthesized derivatives.

Hypothetical ATCA Derivatives:

Compound IDStructureModification
ATCA 3-Amino-1,2,4-triazole-5-carboxylic acidParent Compound
ATCA-Me 3-Amino-1,2,4-triazole-5-carboxylic acid methyl esterEsterification of the carboxylic acid
ATCA-Amide 3-Amino-1,2,4-triazole-5-carboxamideAmidation of the carboxylic acid
N-Ac-ATCA 3-Acetamido-1,2,4-triazole-5-carboxylic acidAcetylation of the amino group
AT-C 3-Amino-1,2,4-triazoleDecarboxylated analog
Visualizing the Competitive ELISA Workflow

ELISA_Workflow cluster_steps Competitive ELISA Protocol A 1. Coating: ATCA-BSA conjugate is immobilized on the plate B 2. Blocking: Unbound sites are blocked (e.g., with BSA) A->B C 3. Competition: Add anti-ATCA antibody + free competitor (ATCA or derivative) B->C D 4. Incubation & Washing: Antibody binds to either immobilized or free hapten C->D E 5. Detection: Add enzyme-linked secondary antibody D->E F 6. Substrate Addition: Color development is inversely proportional to free hapten concentration E->F G 7. Read Absorbance: Quantify the signal F->G

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Detailed Protocol for Competitive ELISA

Materials:

  • 96-well microtiter plates

  • Coating antigen: ATCA conjugated to a carrier protein like Bovine Serum Albumin (ATCA-BSA)

  • Primary antibody: Rabbit anti-ATCA polyclonal antibody

  • Secondary antibody: Goat anti-rabbit IgG conjugated to Horseradish Peroxidase (HRP)

  • Blocking buffer: 5% non-fat dry milk in Phosphate Buffered Saline (PBS)

  • Wash buffer: PBS with 0.05% Tween-20 (PBST)

  • Substrate solution: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop solution: 2M H₂SO₄

  • ATCA standard and its derivatives

Procedure:

  • Coating: Dilute the ATCA-BSA conjugate to 1-10 µg/mL in PBS. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of PBST.

  • Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition:

    • Prepare serial dilutions of the ATCA standard and each derivative in PBS.

    • In a separate plate or tubes, mix 50 µL of each standard/derivative dilution with 50 µL of the diluted primary anti-ATCA antibody. Incubate for 30 minutes at room temperature.

    • Transfer 100 µL of this mixture to the coated and blocked ELISA plate. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with PBST.

  • Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data is used to generate a standard curve by plotting the absorbance against the logarithm of the concentration for the parent compound (ATCA). The concentration that causes 50% inhibition of the maximum signal (IC50) is determined. The cross-reactivity (CR) of each derivative is then calculated using the following formula:

CR (%) = (IC50 of ATCA / IC50 of Derivative) x 100

Hypothetical Cross-Reactivity Data:

Compound IDIC50 (ng/mL)Cross-Reactivity (%)Interpretation
ATCA 10100High affinity (reference)
ATCA-Me 5020Reduced affinity due to modification of the key carboxylic acid group
ATCA-Amide 3528.6Reduced affinity, but less than the methyl ester, suggesting the amide can still form some interactions
N-Ac-ATCA 1506.7Significantly reduced affinity, indicating the amino group is a critical binding epitope
AT-C >1000<1Negligible affinity, highlighting the essential role of the carboxylic acid group for antibody recognition

This hypothetical data illustrates how modifications to the functional groups of ATCA can significantly impact antibody binding, providing valuable insights into the structure-activity relationship.

Methodology II: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that allows for the real-time monitoring of molecular interactions.[9][10] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This provides detailed kinetic information (association and dissociation rates) in addition to affinity data, offering a more nuanced understanding of cross-reactivity.[11]

Experimental Workflow for SPR-based Cross-Reactivity Analysis

In a typical SPR experiment for small molecule cross-reactivity, the target protein (e.g., the anti-ATCA antibody) is immobilized on the sensor chip, and the ATCA derivatives are injected as analytes.

Visualizing the SPR Workflow

SPR_Workflow cluster_steps SPR Cross-Reactivity Protocol A 1. Immobilization: Covalently couple anti-ATCA antibody to the sensor chip B 2. Analyte Injection (Association): Inject ATCA or derivative at various concentrations A->B C 3. Dissociation: Flow buffer over the surface to monitor dissociation B->C D 4. Regeneration: Remove bound analyte to prepare for the next cycle C->D E 5. Data Analysis: Fit sensorgrams to kinetic models to determine ka, kd, and KD D->E

Sources

A Senior Application Scientist's Guide to Confirming the Structure of 3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate Derivatives Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of ATCA Derivatives

3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA) and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1][2] The strategic placement of an amino group, a carboxylic acid, and a triazole ring system provides a rich landscape for diverse chemical modifications and intermolecular interactions.[1] These interactions, particularly hydrogen bonding, are pivotal in determining the solid-state structure, which in turn influences critical properties such as solubility, stability, and bioavailability in pharmaceutical applications.[2] When these molecules crystallize with water, they form hydrates, adding another layer of complexity and structural diversity through the integration of water molecules into the crystal lattice.

This guide provides an in-depth, practical comparison of how single-crystal X-ray crystallography is employed to unambiguously determine the three-dimensional structure of ATCA hydrate derivatives. We will explore the causality behind experimental choices, from crystal growth to data analysis, and present comparative data for representative ATCA derivatives to illustrate the power of this technique in confirming molecular structure and understanding supramolecular assembly.

The Unambiguous Power of X-ray Crystallography

In the realm of structural elucidation, X-ray crystallography stands as the gold standard. It provides atomic-level resolution of crystalline structures, offering precise data on bond lengths, bond angles, and molecular geometries.[3] For ATCA derivatives, where tautomerism and complex hydrogen-bonding networks are common, X-ray crystallography is indispensable for definitively confirming the correct isomer and mapping the intricate web of intermolecular interactions.

The fundamental principle of X-ray crystallography involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic structure is determined.

Comparative Analysis of ATCA Derivative Crystal Structures

Let's compare the crystal structures of three such derivatives:

  • Derivative 1: 5-amino-3-carbomethoxy-1-methyl-1H-[4][5][6]-triazole

  • Derivative 2: 1-acetyl-5-amino-3-carbomethoxy-1H-[4][5][6]-triazole

  • Derivative 3: 5-acetylamino-3-carbomethoxy-1-methyl-1H-[4][5][6]triazole

Crystallographic Parameter Derivative 1 Derivative 2 Derivative 3
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/c
a (Å) 8.031(2)8.766(2)9.079(2)
b (Å) 10.366(2)8.879(2)11.231(2)
c (Å) 9.011(2)11.082(2)9.206(2)
β (°) 100.08(3)109.19(3)113.88(3)
Volume (ų) 737.9(3)815.1(3)857.9(3)

Data synthesized from the findings in Molecular and crystal structure of 5-amino-1H-[4][5][6]triazole-3-carboxylic acid derivatives.[3]

The analysis of these structures reveals that substitution significantly impacts the conformation of the triazole ring, particularly the N2–N1–C5 fragment.[3] Furthermore, all three structures exhibit extensive networks of N–H···N/O and C–H···O/N hydrogen bonds, as well as π–π stacking interactions between the triazole rings.[3] This highlights the importance of a detailed crystallographic analysis to understand the subtle interplay of forces that govern the solid-state architecture of these molecules. The presence of water molecules in a hydrate derivative would add further complexity and opportunities for hydrogen bonding, influencing the overall crystal packing.

Experimental Workflow: From Powder to Structure

The process of determining the crystal structure of an ATCA hydrate derivative can be logically broken down into several key stages. The causality behind the choices at each stage is crucial for a successful outcome.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Synthesize ATCA Derivative purification Purify by Recrystallization synthesis->purification crystallization Slow Evaporation / Vapor Diffusion purification->crystallization mounting Mount Crystal crystallization->mounting data_collection Collect Diffraction Data mounting->data_collection indexing Index Reflections & Determine Unit Cell data_collection->indexing integration Integrate Intensities indexing->integration solution Solve Phase Problem integration->solution refinement Refine Structural Model solution->refinement validation Validate Final Structure refinement->validation

Caption: Experimental workflow for X-ray crystallography.

Step-by-Step Experimental Protocol

1. Synthesis and Purification of the ATCA Derivative

  • Rationale: The starting material must be of high purity to increase the likelihood of obtaining high-quality single crystals. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Protocol:

    • Synthesize the desired ATCA derivative using an appropriate synthetic route.[3]

    • Purify the crude product by recrystallization from a suitable solvent or solvent mixture. The choice of solvent is critical and may require screening.

    • Confirm the purity of the bulk material using techniques such as NMR, HPLC, and mass spectrometry.

2. Single Crystal Growth

  • Rationale: The goal is to grow a single, well-ordered crystal of sufficient size (typically 0.1-0.3 mm in each dimension) for diffraction. Slow crystal growth is paramount to achieving a high degree of internal order.

  • Protocol (Slow Evaporation):

    • Dissolve the purified ATCA derivative in a suitable solvent or solvent system to near saturation. For hydrate derivatives, a solvent system containing water is often necessary.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

3. Data Collection

  • Rationale: This stage involves carefully mounting the crystal and collecting the diffraction data using a diffractometer. The choice of parameters will depend on the crystal's properties.

  • Protocol:

    • Select a suitable single crystal under a microscope and mount it on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

    • Perform an initial set of diffraction images to screen for crystal quality and determine the unit cell parameters.

    • Based on the initial screening, devise a data collection strategy to ensure a complete and redundant dataset is collected. This involves setting the appropriate exposure time, detector distance, and crystal rotation range.

4. Structure Solution and Refinement

  • Rationale: The collected diffraction data is processed to generate an initial structural model, which is then refined to best fit the experimental data.

  • Protocol:

    • Indexing and Integration: The positions of the diffraction spots are used to determine the unit cell dimensions and crystal system. The intensities of the spots are then integrated.

    • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

    • Model Building: An initial atomic model is built into the electron density map.

    • Refinement: The atomic positions and thermal parameters are iteratively refined to improve the agreement between the observed diffraction data and the data calculated from the model. This is monitored by the R-factor, which should converge to a low value.[3]

    • Validation: The final structural model is validated for geometric correctness and overall quality.

Interpreting the Crystallographic Data: A Deeper Look

The final output of a crystallographic experiment is a set of atomic coordinates and other parameters that define the crystal structure. From this, we can extract a wealth of information:

  • Molecular Confirmation: The connectivity of the atoms confirms the synthesized molecular structure, including the specific tautomeric form present in the solid state.

  • Bond Lengths and Angles: These provide insights into the electronic structure of the molecule. For example, delocalization in the triazole ring can be observed through the bond lengths.

  • Intermolecular Interactions: The precise geometry of hydrogen bonds, π–π stacking, and other non-covalent interactions can be determined. In hydrate derivatives, the role of water molecules in bridging different parts of the ATCA derivative or forming clusters can be visualized.

molecular_interactions ATCA_1 ATCA Derivative N-H...O (Carboxylate) N-H...N (Triazole) π-π Stacking ATCA_2 ATCA Derivative N-H...O (Carboxylate) N-H...N (Triazole) π-π Stacking ATCA_1:f1->ATCA_2:f0 H-Bond ATCA_1:f2->ATCA_2:f0 H-Bond ATCA_1:f3->ATCA_2:f3 Stacking Water Water Molecule (Hydrate) Water->ATCA_1:f0 H-Bond Water->ATCA_2:f0 H-Bond

Caption: Intermolecular interactions in ATCA hydrates.

Conclusion

X-ray crystallography is an unparalleled technique for the definitive structural confirmation of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate derivatives. It moves beyond simple confirmation of elemental composition and connectivity to provide a detailed, three-dimensional picture of the molecule and its interactions within the crystal lattice. This information is crucial for understanding the physicochemical properties of these compounds and for the rational design of new derivatives with tailored properties for pharmaceutical and material science applications. The insights gained from a high-quality crystal structure are foundational for any research and development program involving these versatile molecules.

References

  • Lynch, D. E., et al. "Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate.
  • Smith, G., et al. "Molecular Co-Crystals of Carboxylic Acids. 23. The 1:1 Adducts of 3-Amino-1H-1,2,4-triazole with 5-Nitrosalicylic Acid and 3,5-Dinitrosalicylic Acid.
  • Barakat, A., et al. "Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor." MDPI, 2023, [Link].
  • Banecka-Majkut, Z., et al. "Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon." PubMed, 2023, [Link].
  • National Center for Biotechnology Information.
  • Cambridge Crystallographic Data Centre.
  • Kumar, R., et al. "A Comprehensive review on 1, 2, 4 Triazole." International Journal of Research in Pharmaceutical Sciences, 2021, [Link].
  • Al-Sanea, M. M., et al. "First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives." National Institutes of Health, 2022, [Link].
  • Crystallography Open Database. "Information card for entry 4513603.
  • Gzella, A., et al. "Molecular and crystal structure of 5-amino-1H-[4][5][6]triazole-3-carboxylic acid derivatives." Journal of Molecular Structure, 2003, [Link].
  • Werner, J. E., and Swift, J. A. "Data mining the Cambridge Structural Database for hydrate–anhydrate pairs with SMILES strings." CrystEngComm, 2020, [Link].
  • Manakov, A. Y., and Aladko, E. Y. "Structural Chemistry of Clathrate Hydrates and Related Compounds.
  • Thomas, E., et al. "Crystal structures of the hydrates CaI2 x 6.5H2O and CaI2 x 4H2O." INIS, 1984, [Link].

Sources

Differentiating Isomers of 3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. 3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA), a versatile heterocyclic building block, presents a common yet critical challenge: isomerism.[1] The presence of multiple nitrogen atoms in the triazole ring, coupled with amino and carboxylic acid functional groups, gives rise to potential tautomeric and positional isomers, each with distinct physicochemical properties that can significantly impact biological activity, reaction kinetics, and material characteristics.[2][3]

This guide provides an in-depth comparison of analytical techniques to differentiate the isomers of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate. We will delve into the principles of spectroscopic and chromatographic methods, supported by experimental insights and protocols, to equip researchers with the necessary tools for unambiguous isomer identification.

The Challenge of Isomerism in ATCA

Isomers of ATCA can manifest in several forms, primarily as tautomers and positional isomers.

  • Tautomerism: Prototropic tautomerism is an intrinsic property of the 1,2,4-triazole ring, where a hydrogen atom can migrate between the nitrogen atoms.[2][4][5] This results in an equilibrium of different tautomeric forms, which can influence the molecule's reactivity and interactions.

  • Positional Isomerism: The amino and carboxylic acid groups can be attached to different carbon atoms on the triazole ring, leading to distinct positional isomers, such as 3-Amino-1,2,4-triazole-5-carboxylic acid and 5-Amino-1,2,4-triazole-3-carboxylic acid.[6]

The differentiation of these subtle structural variations is crucial for ensuring the synthesis of the correct isomer and for understanding its subsequent behavior in various applications.

Spectroscopic Techniques for Isomer Differentiation

Spectroscopic methods provide a powerful, non-destructive means of probing molecular structure and are often the first line of investigation for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR can provide critical information to distinguish between isomers of ATCA.

¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the protons in the molecule are highly sensitive to their electronic environment.

  • Tautomer Identification: The position of the N-H proton signal in the ¹H NMR spectrum can be indicative of the dominant tautomeric form in a given solvent. Broadening of the N-H and amino (-NH₂) proton signals can also suggest a dynamic equilibrium between tautomers.[2]

  • Positional Isomer Differentiation: The chemical shift of the remaining C-H proton on the triazole ring (if present) and the protons of the amino group will differ between positional isomers due to variations in the electronic effects of the neighboring functional groups.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the triazole ring are particularly informative for distinguishing isomers.

  • Distinguishing Ring Carbons: The carbon atoms attached to the amino and carboxylic acid groups will have distinct chemical shifts. In 3-Amino-1,2,4-triazole-5-carboxylic acid, the C3 and C5 carbons will have different electronic environments and thus different ¹³C NMR signals.[7][8] Tautomerism can lead to averaged signals or the appearance of multiple signals if the exchange is slow on the NMR timescale.[2]

Illustrative ¹³C NMR Data for Aminotriazole Derivatives:

Carbon PositionExpected Chemical Shift Range (ppm)Rationale
C-NH₂150 - 165The amino group has a significant shielding effect.
C-COOH160 - 175The carboxylic acid group is deshielding.
Other Ring CarbonsVariesDependent on the specific substitution pattern and tautomeric form.

Experimental Protocol: NMR Analysis of ATCA Isomers

  • Sample Preparation: Dissolve 5-10 mg of the ATCA sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent can influence the tautomeric equilibrium.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the integration and multiplicity of the signals, particularly any broad peaks corresponding to exchangeable protons (N-H, -NH₂, -COOH).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide sharp singlets for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups, although not directly applicable to the fully substituted triazole ring of ATCA.

  • Data Analysis: Compare the obtained chemical shifts with literature values for known aminotriazole derivatives and with quantum chemical predictions for the different possible isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. The vibrational frequencies of bonds are altered by the molecular structure, allowing for the differentiation of isomers.

  • Carboxylic Acid Group: Carboxylic acids exhibit a characteristic broad O-H stretching vibration between 2500 and 3300 cm⁻¹ and a strong C=O stretching vibration between 1710 and 1760 cm⁻¹.[9][10] The exact position of the C=O stretch can be influenced by hydrogen bonding and conjugation, which will differ between isomers.

  • Amino Group: The N-H stretching vibrations of the amino group typically appear in the region of 3100-3500 cm⁻¹.

  • Triazole Ring Vibrations: The C=N and C-N stretching vibrations of the triazole ring, often found in the 1400-1650 cm⁻¹ region, will produce a unique fingerprint for each isomer.

Comparative FTIR Data for Functional Groups:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
Carboxylic Acid (Dimer)O-H Stretch2500 - 3300 (broad)Characteristic broad absorption due to strong hydrogen bonding.[11]
Carboxylic AcidC=O Stretch1710 - 1760Position can shift with conjugation and hydrogen bonding.[9][10]
Amino GroupN-H Stretch3100 - 3500Often appears as two bands for a primary amine.
Triazole RingC=N, C-N Stretches1400 - 1650Provides a "fingerprint" region for isomer identification.

Experimental Protocol: FTIR Analysis of ATCA Isomers

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid ATCA sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

  • Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the carboxylic acid, amino, and triazole ring functional groups. Compare the fingerprint regions of different samples to identify isomeric differences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which can be used to confirm the molecular weight and deduce structural information.

  • Molecular Ion Peak: All isomers of ATCA will have the same molecular weight and thus the same molecular ion peak (M+H)⁺ in soft ionization techniques like Electrospray Ionization (ESI).

  • Fragmentation Patterns: The fragmentation patterns of isomers upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) can be distinct.[12] The stability of the resulting fragment ions will depend on the original positions of the functional groups. For example, the loss of CO₂ or NH₃ may be more or less favorable depending on the isomer.

Hypothetical Fragmentation Pathways:

parent [M+H]⁺ frag1 [M+H - H₂O]⁺ parent->frag1 Loss of Water frag2 [M+H - CO₂]⁺ parent->frag2 Loss of CO₂ frag3 [M+H - NH₃]⁺ parent->frag3 Loss of NH₃

Caption: Potential fragmentation pathways for ATCA isomers in MS/MS.

Experimental Protocol: Mass Spectrometry Analysis of ATCA Isomers

  • Sample Preparation: Dissolve a small amount of the ATCA sample in a suitable solvent (e.g., methanol/water) for infusion or injection into the mass spectrometer.

  • MS Acquisition: Obtain a full scan mass spectrum using ESI to confirm the molecular weight.

  • MS/MS Acquisition: Select the molecular ion peak and subject it to CID to generate a fragmentation spectrum.

  • Data Analysis: Compare the fragmentation patterns of different samples. The relative intensities of the fragment ions can be a key differentiator between isomers.[12]

Chromatographic Techniques for Isomer Separation

When dealing with a mixture of isomers, chromatographic techniques are essential for their physical separation and subsequent identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for separating components of a mixture. For ATCA isomers, reverse-phase HPLC is a suitable starting point.

  • Positional Isomer Separation: Positional isomers of ATCA will likely have different polarities and thus different retention times on a reverse-phase column (e.g., C18).[13] The isomer with greater polarity will typically elute earlier.

  • Method Development: The mobile phase composition (e.g., acetonitrile/water or methanol/water with a pH modifier like formic or phosphoric acid) can be optimized to achieve baseline separation of the isomers.[14][15]

Workflow for HPLC Method Development:

start Dissolve ATCA Isomer Mixture select_column Select Reverse-Phase Column (e.g., C18) start->select_column initial_mobile_phase Initial Mobile Phase (e.g., 50:50 ACN:H₂O with 0.1% Formic Acid) select_column->initial_mobile_phase run_hplc Run Isocratic or Gradient Elution initial_mobile_phase->run_hplc analyze_chromatogram Analyze Chromatogram run_hplc->analyze_chromatogram optimize Optimize Mobile Phase Composition and Gradient analyze_chromatogram->optimize If separation is poor separated Baseline Separation Achieved analyze_chromatogram->separated If separation is good optimize->run_hplc

Caption: A typical workflow for developing an HPLC method to separate ATCA isomers.

Experimental Protocol: HPLC Separation of ATCA Isomers

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to screen for the optimal elution conditions.

  • Detection: UV detection at a wavelength where the triazole ring absorbs (e.g., around 210-230 nm).

  • Analysis: Inject a standard of the known isomer to confirm its retention time. Inject the unknown mixture to identify the presence of other isomers.

Conclusion

The differentiation of isomers of this compound is a critical analytical task that can be effectively addressed through a combination of spectroscopic and chromatographic techniques. NMR spectroscopy provides the most detailed structural information for unambiguous identification, while IR spectroscopy offers a rapid method for functional group analysis and fingerprinting. Mass spectrometry is invaluable for confirming molecular weight and providing structural clues through fragmentation analysis. When dealing with mixtures, HPLC is the method of choice for separation and quantification. By employing a systematic approach that leverages the strengths of each of these techniques, researchers can confidently identify and characterize the specific isomers of ATCA, ensuring the quality and reliability of their work in drug discovery and materials science.

References

  • Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
  • PubChem. (n.d.). This compound.
  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(54), 30847-30858.
  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(54), 30847-30858.
  • ResearchGate. (n.d.). The tautomers of 1,2,3-triazole and 1,2,4-triazole.
  • MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1234.
  • Chirality. (2008).
  • ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(6), 1869-1881.
  • ResearchGate. (n.d.). Mass fragmentation pattern of the aminotriazine.
  • SIELC Technologies. (n.d.). Separation of 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino- on Newcrom R1 HPLC column.
  • Tolyltriazole | Benzotriazole. (n.d.). 3-Amino-1,2,4-Triazole-5-Carboxylic Acid.
  • ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3), 1-10.
  • PubMed. (2025). Triazole-amine metal-organic framework chiral stationary phases: A novel chiral separation approach for amino acids in capillary electrochromatography. Analytica Chimica Acta, 1368, 344340.
  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).
  • PubChem. (n.d.). 5-Carboxy-3-amino-1,2,4-triazole.
  • Istiqomah, I., et al. (2017). SPECTRAL CHARACTERIZATION OF CARBOXYLIC ACIDS, AMINO ACIDS AND AMMONIUM SALT AS THE CARRIERS OF 3.2 µm BAND OF COMET 67P/CHURYUMOV-GERASIMENKO. 48th Lunar and Planetary Science Conference.
  • ResearchGate. (n.d.). Mass fragmentation pattern of the iminotriazine.
  • Polish Pharmaceutical Society. (2002). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica-Drug Research, 59(1), 3-9.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect.
  • National Institutes of Health. (2010). Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. Molecules, 15(4), 2569-2580.
  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • International Journal of Research in Pharmacy and Chemistry. (2014). A VALIDATED RAPID RP-UHPLC METHOD FOR DETERMINATION OF ASSAY AND RELATED SUBSTANCES IN TTBB. International Journal of Research in Pharmacy and Chemistry, 4(4), 857-865.
  • Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5(103), 84869-84874.
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

Sources

Literature review comparing synthesis routes for 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate

Authored by: A Senior Application Scientist

Introduction

3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA), often encountered as its hydrate, is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science.[1] Its structural motif is integral to a range of biologically active molecules, and it has found applications in the synthesis of novel three-dimensional metal-organic frameworks (MOFs).[2][3][4] The synthesis of ATCA is therefore of significant interest to researchers in drug discovery and materials development. This guide provides a comparative analysis of the primary synthetic routes to ATCA, with a focus on reaction mechanisms, experimental protocols, and a critical evaluation of the advantages and disadvantages of each method.

Overview of Synthetic Strategies

The synthesis of 3-amino-1,2,4-triazoles, including ATCA, predominantly revolves around the cyclization of a guanylhydrazone or a similar intermediate. The most common and direct approach involves the condensation of aminoguanidine with a dicarbonyl compound or a carboxylic acid derivative. This guide will explore the following key synthetic pathways:

  • Direct Condensation of Aminoguanidine with a Carboxylic Acid Derivative: This is the most widely reported and versatile method, with variations in the choice of carboxylic acid derivative and reaction conditions.

  • Cyclization of Preformed Guanylhydrazones: A more classical approach that involves the isolation of the intermediate hydrazone before cyclization.

Route 1: Direct Condensation of Aminoguanidine with a Carboxylic Acid Derivative

This approach is favored for its operational simplicity and generally good yields. The reaction proceeds via the formation of a guanylhydrazone intermediate, which then undergoes intramolecular cyclization to form the triazole ring.

Reaction Scheme
Mechanism

The reaction is believed to proceed through the initial nucleophilic attack of the terminal nitrogen of aminoguanidine on one of the carbonyl carbons of the dicarbonyl compound. This is followed by dehydration to form a guanylhydrazone. Subsequent intramolecular cyclization, involving the attack of the amino group of the guanidine moiety on the second carbonyl group, followed by another dehydration step, leads to the formation of the stable 1,2,4-triazole ring.

Sub-Route 1.1: Microwave-Assisted Synthesis from Aminoguanidine Bicarbonate and a Dicarboxylic Acid

This modern variation offers significant advantages in terms of reaction time and energy efficiency, positioning it as a "green" synthetic method.[5]

  • Reaction Setup: In a 10 mL sealed microwave reaction vial, combine aminoguanidine bicarbonate (1.0 mmol, 136.1 mg) and a suitable dicarboxylic acid or its ester derivative (1.2 mmol).

  • Acid Catalysis: Add a 37% solution of hydrochloric acid (1.5 mmol, 0.15 mL). For solid carboxylic acids, isopropanol (2.0 mL) can be used as a solvent.

  • Microwave Irradiation: Heat the sealed vial in a microwave reactor to a temperature of 120-150 °C for 15-30 minutes.

  • Work-up and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting residue is then purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to afford the desired this compound.

  • Rapid Reaction Times: Microwave irradiation significantly reduces reaction times from hours to minutes.

  • Improved Yields: Often leads to higher yields compared to conventional heating methods.

  • Greener Synthesis: Reduced energy consumption and potential for solvent-free reactions.[5]

  • Specialized Equipment: Requires access to a microwave reactor.

  • Scale-up Challenges: Scaling up microwave reactions can be non-trivial.

Sub-Route 1.2: Synthesis from Carboxylic Acid Chlorides and Aminoguanidine

The use of a more reactive carboxylic acid derivative, such as an acid chloride, can facilitate the initial acylation of aminoguanidine.

start Aminoguanidine Hydrochloride intermediate N-Acyl Aminoguanidine start->intermediate Acylation reagent1 Dicarboxylic Acid Dichloride reagent1->intermediate cyclization Heating (Ring Closure) intermediate->cyclization product 3-Amino-1,2,4-triazole- 5-carboxylic acid cyclization->product

Caption: Workflow for the synthesis of ATCA from a carboxylic acid chloride.

  • High Reactivity: The high reactivity of acid chlorides can drive the reaction to completion.

  • Milder Conditions for Acylation: The initial acylation step can often be performed at lower temperatures.

  • Moisture Sensitivity: Acid chlorides are sensitive to moisture and require anhydrous reaction conditions.

  • Handling of Corrosive Reagents: Acid chlorides are corrosive and require careful handling.

  • Potential for Side Reactions: The high reactivity can sometimes lead to the formation of byproducts.

Route 2: Cyclization of a Preformed Guanylhydrazone

This method provides a more controlled approach to the synthesis, as the intermediate guanylhydrazone is isolated and purified before the final cyclization step.

Reaction Scheme
Experimental Protocol[7]
  • Reaction Setup: A solution of ethyl 2-(2-carbamimidoylhydrazinyl)-2-oxoacetic acid (2 g, approximately 10.6 mmol) in water (100 ml) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Heating: The solution is stirred and heated to 100°C for 12 hours.

  • Isolation: The resulting mixture is concentrated under vacuum to give a residue.

  • Purification: The residue is precipitated from water (10 ml) to afford 5-amino-1H-1,2,4-triazole-3-carboxylic acid as a white solid. The reported yield for this specific procedure is 63%.[6]

start Dissolve Ethyl 2-(2-carbamimidoylhydrazinyl)- 2-oxoacetic acid in Water heat Heat at 100°C for 12 hours start->heat concentrate Concentrate under Vacuum heat->concentrate precipitate Precipitate from Water concentrate->precipitate product Isolate 3-Amino-1,2,4-triazole- 5-carboxylic acid precipitate->product

Caption: Step-by-step workflow for the cyclization of a preformed guanylhydrazone.

  • Control over Reaction: Stepwise synthesis allows for the isolation and purification of the intermediate, potentially leading to a purer final product.

  • Well-Defined Starting Material: The reaction starts from a well-characterized intermediate.

  • Longer Reaction Times: This method typically involves longer reaction times compared to microwave-assisted synthesis.

  • Additional Synthetic Step: Requires the prior synthesis of the guanylhydrazone starting material, adding an extra step to the overall process.

Comparative Analysis of Synthesis Routes

FeatureRoute 1.1: Microwave-AssistedRoute 1.2: Acid ChlorideRoute 2: Preformed Guanylhydrazone
Starting Materials Aminoguanidine salt, Dicarboxylic acid/esterAminoguanidine salt, Dicarboxylic acid dichlorideEthyl 2-(2-carbamimidoylhydrazinyl)-2-oxoacetate
Reaction Time 15-30 minutesSeveral hours12 hours
Typical Yields Good to ExcellentGoodModerate (63% reported)[6]
Reaction Conditions High temperature (microwave)Moderate temperatureHigh temperature (conventional heating)
Safety & Handling Sealed vessel under pressureCorrosive and moisture-sensitive reagentsGenerally safer reagents
"Green" Aspects High energy efficiency, low solvent useUse of hazardous reagentsUse of water as a solvent
Scalability Potentially challengingReadily scalableReadily scalable

Conclusion and Recommendations

The choice of synthetic route for this compound depends on the specific requirements of the researcher, including available equipment, desired scale, and purity requirements.

  • For rapid synthesis and high yields on a laboratory scale, the microwave-assisted condensation of aminoguanidine bicarbonate with a dicarboxylic acid derivative (Route 1.1) is the recommended method, provided a microwave reactor is available. Its "green" credentials are also a significant advantage.[5]

  • For larger-scale synthesis where robustness and cost are primary concerns, the cyclization of a preformed guanylhydrazone (Route 2) or the acid chloride method (Route 1.2) may be more suitable. The guanylhydrazone route offers the advantage of using water as a solvent and avoiding highly corrosive reagents.

  • The acid chloride method (Route 1.2) is a viable option when the corresponding dicarboxylic acid is readily available as its dichloride and when anhydrous conditions can be easily maintained.

Ultimately, the direct condensation methods (Route 1) offer greater convergence and atom economy, making them attractive for modern synthetic applications. Further optimization of reaction conditions for any of these routes can likely lead to improved yields and purity of the final product.

References

  • Gao, C. H., Zhang, Y., Li, W., & Jia, C. G. (2012). A Practical Synthetic Method for 7-ATCA. Advanced Materials Research, 479-481, 982-985. [Link]
  • Tolyltriazole | Benzotriazole. (n.d.). 3-Amino-1,2,4-Triazole-5-Carboxylic Acid.
  • MDPI. (2024, March 14). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.
  • Dolzhenko, A. V., et al. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry.
  • Alkali Scientific. (n.d.). This compound, 1 X 25 g (282073-25G).
  • Bionema. (n.d.). Grostimula™ATCA.
  • ResearchGate. (n.d.). Synthetic approaches toward 3-amino-1,2,4-triazoles.
  • PubMed Central. (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.
  • Beri, D. (2020, October 16). ATCase // Aspartate Trans Carbamoylase // Allosteric Enzyme. YouTube.
  • PubMed Central. (n.d.). Chemoenzymatic Cascade Synthesis of Metal-Chelating α-Amino Acids.
  • PubMed Central. (n.d.). On the Origin of ATP Synthesis in Cancer.
  • Oakwood Chemical. (n.d.). 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate.

Sources

A Comparative Analysis of the Coordination Chemistry of 3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the rational design of coordination complexes is paramount for creating novel functional materials. The choice of the organic ligand is a critical determinant of the final architecture and properties of a metal-organic framework (MOF). This guide provides an in-depth comparative analysis of the coordination chemistry of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (H₂atrc·H₂O), a versatile building block, and contrasts its behavior with the well-studied imidazole-4-carboxylic acid.

Introduction to this compound (H₂atrc·H₂O)

This compound is a heterocyclic compound featuring a five-membered triazole ring with three nitrogen atoms, an amino group, and a carboxylic acid group.[1] This combination of functional groups makes it a highly versatile ligand for the construction of coordination polymers and MOFs.[1][2] The presence of multiple donor sites—the triazole nitrogen atoms and the carboxylate oxygen atoms—allows for a rich and varied coordination chemistry, leading to the formation of polynuclear compounds and multidimensional frameworks.[2] Its molecular formula is C₃H₆N₄O₃, and its structure incorporates a water molecule within its crystalline form.[1][3]

The triazole moiety, a hybrid of pyrazole and imidazole, is a well-established building block in the design of materials with interesting structural, optical, and magnetic properties.[2] The addition of the amino and carboxylic acid functional groups to the triazole ring in H₂atrc enhances its coordination capabilities and potential for forming extended hydrogen-bonded networks.

Coordination Chemistry of H₂atrc with Transition Metal Ions

The coordination behavior of H₂atrc has been investigated with various transition metals, revealing a diversity of structural motifs ranging from discrete mononuclear complexes to one- and two-dimensional coordination polymers.[2][4] The specific dimensionality and coordination environment are influenced by factors such as the metal-to-ligand ratio, the solvent system, and the reaction conditions (e.g., solution, diffusion, or hydrothermal methods).[2][4]

Synthesis of Metal-H₂atrc Complexes: A General Protocol

The synthesis of metal complexes with H₂atrc can be achieved through several methods, with solution-based synthesis being a common approach.

Experimental Protocol: Synthesis of a Generic M(Hatrc)₂(H₂O)ₓ Complex

  • Reactant Preparation: Dissolve this compound (H₂atrc·H₂O) in a suitable solvent, such as a mixture of water and a polar organic solvent like methanol or ethanol.

  • Metal Salt Addition: In a separate vessel, dissolve the desired metal salt (e.g., ZnCl₂, Mn(NO₃)₂, FeSO₄) in water.

  • Reaction Mixture: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied to influence the final product.

  • pH Adjustment (Optional): The pH of the reaction mixture can be adjusted using a dilute base (e.g., NaOH or an organic base) to facilitate the deprotonation of the carboxylic acid group.

  • Crystallization: Allow the resulting solution to stand at room temperature for slow evaporation. Alternatively, for less soluble complexes, crystallization can be induced by diffusion methods or under hydrothermal conditions in a sealed vessel.

  • Isolation and Characterization: Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry in air. Characterize the product using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, FT-IR spectroscopy, and thermogravimetric analysis.

G cluster_synthesis Synthesis Workflow Ligand_Prep Dissolve H₂atrc·H₂O in Solvent Reaction Mix Ligand and Metal Solutions Ligand_Prep->Reaction Metal_Prep Dissolve Metal Salt in Water Metal_Prep->Reaction Crystallization Slow Evaporation / Diffusion / Hydrothermal Reaction->Crystallization Isolation Filter, Wash, and Dry Crystals Crystallization->Isolation Characterization X-ray Diffraction, IR, TGA Isolation->Characterization

Caption: A generalized workflow for the synthesis and characterization of metal-H₂atrc complexes.

Structural Diversity of H₂atrc Complexes

The coordination of H₂atrc with various metal ions leads to a range of structural dimensionalities, as illustrated by the following examples:

  • 0D (Discrete Complexes): Mononuclear complexes such as [Zn(Hatrc)₂(H₂O)] and [Mn(Hatrc)₂(H₂O)₂] have been synthesized.[2][4] In these structures, the metal center is coordinated by the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group from the deprotonated ligand (Hatrc⁻). These discrete units are further extended into 3D supramolecular architectures through extensive hydrogen bonding.[2][4]

  • 1D (Coordination Polymers): A one-dimensional chain structure, [Cd(Hatrc)₂(H₂O)]n, has been reported where the cadmium centers are bridged by the Hatrc⁻ ligands.[2][4]

  • 2D (Layered Materials): A two-dimensional layered material, [Mn(atrc)(H₂O)]n, has been synthesized under hydrothermal conditions, where the fully deprotonated atrc²⁻ ligand bridges the manganese centers.[2][4]

The versatility in coordination modes of the H₂atrc ligand is a key factor in the formation of these diverse structures. The triazole ring can coordinate through its N1, N2, or N4 atoms, while the carboxylate group can act as a monodentate, bidentate, or bridging ligand.

G cluster_coordination Coordination Modes of H₂atrc M Metal Ion Triazole_N Triazole Nitrogen M->Triazole_N Coordination Carboxylate_O Carboxylate Oxygen M->Carboxylate_O Coordination Amino_N Amino Nitrogen M->Amino_N Potential Coordination

Caption: Potential coordination sites of the 3-Amino-1,2,4-triazole-5-carboxylate ligand with a metal ion.

A Comparative Analysis: H₂atrc vs. Imidazole-4-carboxylic Acid

To better understand the unique coordination chemistry of H₂atrc, a comparison with a structurally related ligand, imidazole-4-carboxylic acid, is insightful. Imidazole-4-carboxylic acid also possesses a five-membered heterocyclic ring with nitrogen donor atoms and a carboxylic acid group, making it a relevant point of comparison.

Feature3-Amino-1,2,4-triazole-5-carboxylic Acid (H₂atrc)Imidazole-4-carboxylic Acid
Heterocyclic Core 1,2,4-TriazoleImidazole
Number of N atoms 32
Additional Functional Group Amino (-NH₂)None
Potential Donor Atoms 3 N (triazole), 2 O (carboxylate), 1 N (amino)2 N (imidazole), 2 O (carboxylate)
Structural Comparisons of Metal Complexes

The coordination geometries and bond lengths in metal complexes are influenced by the nature of the ligand. A comparison of crystallographic data for complexes with H₂atrc and imidazole-4-carboxylic acid reveals key differences.

Metal IonLigandCoordination GeometryRepresentative Bond Lengths (Å)Reference
Zn(II) Hatrc⁻Distorted Tetragonal PyramidalZn-N: 1.961-1.986, Zn-O: 1.971-2.167
Zn(II) Imidazole-4-carboxylateTetrahedral or OctahedralZn-N: ~2.00, Zn-O: ~1.95[2]
Mn(II) Hatrc⁻OctahedralMn-N: ~2.2-2.3, Mn-O: ~2.1-2.2[2]
Mn(II) Imidazole-4-carboxylateOctahedralMn-N: ~2.2, Mn-O: ~2.15[4]
Cd(II) Hatrc⁻Distorted OctahedralCd-N: ~2.3, Cd-O: ~2.3-2.5[2]
Cd(II) Imidazole-4-carboxylateOctahedralCd-N: ~2.3, Cd-O: ~2.3[2]

The presence of the additional nitrogen atom in the triazole ring and the amino group in H₂atrc provides more potential coordination sites and can lead to more complex and varied coordination geometries compared to imidazole-4-carboxylic acid. The amino group, in particular, can participate in extensive hydrogen bonding, further influencing the supramolecular architecture.[2][4]

Thermal Stability

Thermogravimetric analysis (TGA) is a crucial technique for assessing the thermal stability of coordination complexes. The decomposition of these complexes typically begins with the loss of solvent molecules, followed by the decomposition of the organic ligand at higher temperatures.

ComplexLigandOnset of Ligand Decomposition (°C)Reference
[Mn(atzc)₂(H₂O)₂]·2H₂OH₂atrc~240
[Zn(atzc)₂(H₂O)]H₂atrc~251
Co(II)-Imidazole-4-carboxylateImidazole-4-carboxylate~300-400[2]
Ni(II)-Imidazole-4-carboxylateImidazole-4-carboxylate~350-450[2]

Generally, the thermal stability of the metal-organic framework is influenced by the strength of the metal-ligand coordination bonds and the overall crystal packing. While specific decomposition temperatures vary with the metal and the overall structure, both classes of ligands can form robust frameworks.

Conclusion

This compound is a highly promising ligand for the construction of coordination polymers and metal-organic frameworks with diverse structures and potential applications. Its multiple donor sites and capacity for extensive hydrogen bonding, augmented by the amino substituent, provide a level of versatility that can be strategically exploited in crystal engineering.

The comparative analysis with imidazole-4-carboxylic acid highlights the nuanced effects of ligand design on the resulting coordination chemistry. While both ligands are effective in forming stable metal complexes, the triazole-based ligand offers a richer variety of potential coordination modes and hydrogen bonding interactions. This understanding is critical for the rational design of new materials with tailored properties for applications in catalysis, gas storage, and drug delivery. Future research in this area will undoubtedly uncover even more fascinating structures and functionalities derived from this versatile building block.

References

  • Soares-Santos, P. C. R., et al. (2015). Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid: From Discrete Mononuclear Complexes to Layered Materials. Molecules, 20(7), 12341-12356. [Link]
  • ResearchGate. (2015).
  • Alkali Scientific. (2026).
  • Yang, Y., et al. (2022). Thermodynamics and Catalytic Properties of Two Novel Energetic Complexes Based on 3-Amino-1,2,4-triazole-5-carboxylic Acid. ACS Omega, 7(2), 2385-2391. [Link]
  • Graham, C. L., et al. (1993). Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate. Australian Journal of Chemistry, 46(11), 1745-1751.
  • PubChem.
  • Semantic Scholar. (2022). Thermodynamics and Catalytic Properties of Two Novel Energetic Complexes Based on 3‑Amino-1,2,4-triazole-5‑carboxylic Acid. [Link]

Sources

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate

This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a triazole backbone substituted with both an amino and a carboxylic acid group, makes it a valuable building block for the synthesis of a wide array of more complex molecules, including novel pharmaceutical agents and metal-organic frameworks (MOFs).[1][2][3][4][5][6][7][8][9][10][11][12][13] The development of cost-effective, efficient, and scalable synthesis methods for this compound is therefore a critical endeavor for researchers in both academic and industrial settings.

This comprehensive guide provides an in-depth evaluation of two primary synthetic routes to this compound, offering a comparative analysis of their cost-effectiveness, yield, purity, and safety considerations. The methodologies presented are grounded in established chemical principles and supported by experimental data, providing a robust framework for selecting the optimal synthesis strategy based on specific laboratory or production requirements.

Methodology 1: Synthesis via Condensation of Aminoguanidine Bicarbonate with Oxalic Acid

This method represents a direct and atom-economical approach to the target molecule, proceeding through the condensation and subsequent cyclization of aminoguanidine with a dicarboxylic acid. The use of oxalic acid as the C2 source for the triazole ring is an intuitive and frequently cited strategy for the synthesis of 5-carboxy-substituted triazoles.

Causality of Experimental Choices

The choice of aminoguanidine bicarbonate as the starting material is predicated on its stability, commercial availability, and favorable reactivity. The bicarbonate salt is a convenient and safe form of aminoguanidine for handling and storage. Oxalic acid is selected as the carboxylate source due to its simple structure and the presence of two carboxylic acid groups, one of which participates in the cyclization while the other remains as the desired substituent. The use of a basic catalyst, such as sodium hydroxide, is crucial to deprotonate the aminoguanidine and facilitate its nucleophilic attack on the carbonyl carbon of oxalic acid, thereby driving the condensation reaction forward. The subsequent heating promotes the intramolecular cyclization and dehydration to form the stable triazole ring. Ethanol is chosen as the recrystallization solvent due to its ability to dissolve the product at elevated temperatures and allow for the precipitation of pure crystals upon cooling, effectively removing unreacted starting materials and byproducts. Activated carbon is employed for decolorization, adsorbing colored impurities that may be present.

Experimental Protocol

Materials:

  • Aminoguanidine bicarbonate (≥98.5%)

  • Oxalic acid dihydrate (ACS reagent grade)

  • Sodium hydroxide pellets (ACS reagent grade)

  • 95% Ethanol (laboratory grade)

  • Activated carbon (decolorizing)

  • Deionized water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 13.6 g (0.1 mol) of aminoguanidine bicarbonate in 100 mL of deionized water.

  • Addition of Oxalic Acid: To the stirring solution, slowly add 15.1 g (0.12 mol, 1.2 equivalents) of oxalic acid dihydrate. Effervescence will be observed due to the release of carbon dioxide.

  • Basification and Reflux: Carefully add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 20 mL of deionized water to the reaction mixture. The pH of the solution should be basic. Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4. A precipitate will form.

  • Isolation of Crude Product: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration, wash with cold deionized water, and air dry.

  • Purification by Recrystallization: Transfer the crude product to a 500 mL Erlenmeyer flask. Add 200 mL of 95% ethanol and heat the mixture to boiling to dissolve the solid. If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Crystallization and Final Product Collection: Hot filter the solution through a fluted filter paper to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold 95% ethanol, and dry in a vacuum oven at 50°C to a constant weight.

Workflow Diagram

Synthesis_Method_1 cluster_reaction Reaction cluster_workup Work-up & Purification A Aminoguanidine Bicarbonate + Oxalic Acid Dihydrate in Water B Add NaOH Solution A->B C Reflux (4-6h) B->C D Cool & Acidify (HCl) C->D Reaction Mixture E Isolate Crude Product (Filtration) D->E F Recrystallize from Ethanol (with Activated Carbon) E->F G Isolate Pure Product (Filtration & Drying) F->G H H G->H Final Product: This compound

Caption: Workflow for the synthesis of this compound via the oxalic acid route.

Methodology 2: Modified Synthesis from Aminoguanidine Bicarbonate and Formic Acid with Subsequent Carboxylation

This two-step approach first synthesizes the parent 3-amino-1,2,4-triazole, a well-established and high-yielding reaction, followed by a carboxylation step. This method offers the advantage of starting with a highly reliable and well-documented initial reaction. The procedure for the synthesis of 3-amino-1,2,4-triazole is adapted from the robust protocol available in Organic Syntheses.[2][14]

Causality of Experimental Choices

The initial synthesis of 3-amino-1,2,4-triazole from aminoguanidine bicarbonate and formic acid is a classic and efficient method.[2][14] Formic acid serves as the source of the single carbon atom required to complete the triazole ring. The reaction is typically carried out at an elevated temperature to drive the cyclization and dehydration. The subsequent carboxylation step, while adding a step to the overall process, allows for the introduction of the carboxylic acid group onto the pre-formed triazole ring. A Kolbe-Schmitt type reaction, involving the reaction of the sodium salt of 3-amino-1,2,4-triazole with carbon dioxide under pressure, is a plausible, though potentially challenging, method for this transformation. A more practical laboratory-scale approach would involve metallation of the triazole followed by quenching with carbon dioxide (as dry ice).

Experimental Protocol

Part A: Synthesis of 3-Amino-1,2,4-triazole

Materials:

  • Aminoguanidine bicarbonate (≥98.5%)

  • Formic acid (99%)

  • 95% Ethanol (laboratory grade)

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask fitted with a thermometer, add 136 g (1.0 mol) of finely powdered aminoguanidine bicarbonate.

  • Addition of Formic Acid: Cautiously add 48 g (40 mL, 1.05 mol) of 98-100% formic acid. The mixture will foam as carbon dioxide is evolved.

  • Heating: Gently heat the mixture, with occasional swirling, until the gas evolution ceases and a clear solution is formed. Maintain the temperature at 120°C for 5 hours.[2][14]

  • Isolation of 3-Amino-1,2,4-triazole: After cooling, add 500 mL of 95% ethanol and heat to dissolve the product. Filter the hot solution to remove any insoluble impurities. Evaporate the ethanol to dryness on a steam bath and then dry the resulting solid in an oven at 100°C. The expected yield of 3-amino-1,2,4-triazole is 80-81.6 g (95-97%).[2][14]

Part B: Carboxylation of 3-Amino-1,2,4-triazole (Illustrative Protocol)

Materials:

  • 3-Amino-1,2,4-triazole (from Part A)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid

Procedure:

  • Preparation of the Triazole Anion: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend 8.4 g (0.1 mol) of 3-amino-1,2,4-triazole in 150 mL of anhydrous THF. Cool the suspension in an ice bath.

  • Addition of Sodium Hydride: Carefully add 4.4 g (0.11 mol) of a 60% sodium hydride dispersion in mineral oil in small portions. Allow the reaction to stir at room temperature until hydrogen evolution ceases.

  • Carboxylation: Cool the resulting suspension to -78°C (dry ice/acetone bath). Cautiously add an excess of crushed dry ice to the reaction mixture.

  • Quenching and Work-up: Allow the mixture to warm to room temperature. Carefully quench the reaction by the slow addition of water. Acidify the aqueous layer with hydrochloric acid to a pH of 3-4 to precipitate the carboxylic acid.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from 95% ethanol as described in Methodology 1.

Workflow Diagram

Synthesis_Method_2 cluster_part_a Part A: Synthesis of 3-Amino-1,2,4-triazole cluster_part_b Part B: Carboxylation A1 Aminoguanidine Bicarbonate + Formic Acid B1 Heat (120°C, 5h) A1->B1 C1 Isolate 3-Amino-1,2,4-triazole B1->C1 A2 3-Amino-1,2,4-triazole + NaH in THF C1->A2 Intermediate B2 React with Dry Ice (CO2) A2->B2 C2 Acidify & Isolate Crude Product B2->C2 D2 Recrystallize from Ethanol C2->D2 E2 E2 D2->E2 Final Product: This compound

Caption: Workflow for the two-step synthesis of this compound via the formic acid route.

Comparative Cost-Effectiveness Analysis

The following table provides an estimated cost analysis for the synthesis of 100 g of this compound by each method. Prices for reagents are based on currently available catalog prices for laboratory-grade chemicals and may vary depending on the supplier and purchase volume.

Parameter Method 1: Oxalic Acid Route Method 2: Formic Acid Route (Two-Step) Notes
Starting Materials Aminoguanidine bicarbonate, Oxalic acid dihydrateAminoguanidine bicarbonate, Formic acid, Sodium hydride, Dry ice
Reagents & Solvents Sodium hydroxide, Hydrochloric acid, 95% Ethanol, Activated carbonAnhydrous THF, Hydrochloric acid, 95% Ethanol
Estimated Reagent Cost per 100g Product ~$50 - $80~$70 - $110Based on typical laboratory-scale pricing. Bulk purchasing would significantly reduce costs.
Yield (Estimated) 60-70%50-60% (overall)Yield for Method 2 is an estimation for the two-step process.
Simplicity One-pot reactionTwo distinct stepsMethod 1 is procedurally simpler.
Safety Considerations Oxalic acid is toxic and corrosive.[15][16][17][18][19]Formic acid is corrosive.[1][3][20][21][22] Sodium hydride is highly flammable and reactive.Both methods require careful handling of hazardous materials.
Scalability GoodModerateThe carboxylation step in Method 2 may be challenging to scale up.

Discussion and Recommendations

Based on the analysis, Methodology 1 (Oxalic Acid Route) emerges as the more cost-effective and straightforward approach for the laboratory-scale synthesis of this compound. Its one-pot nature reduces handling and potential for material loss between steps. While the estimated yield is comparable to or slightly better than the two-step formic acid route, the primary advantage lies in its procedural simplicity and lower estimated reagent cost.

Methodology 2 (Formic Acid Route) , while potentially having a lower overall yield and higher cost due to the additional carboxylation step and the use of more expensive reagents like sodium hydride and anhydrous THF, offers a modular approach. The initial synthesis of 3-amino-1,2,4-triazole is a very high-yielding and reliable reaction.[2][14] This could be advantageous if 3-amino-1,2,4-triazole is also needed as a starting material for other syntheses in the laboratory.

For industrial-scale production, the scalability of the oxalic acid route would likely be more favorable. The use of highly reactive and hazardous reagents like sodium hydride in the formic acid route presents significant challenges for large-scale synthesis.

Purity and Analytical Considerations:

The purity of the final product from either method should be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination. For rigorous applications, such as in drug development, achieving high purity is paramount. The recrystallization step outlined in both protocols is crucial for removing impurities.

Safety and Handling of Key Reagents

Aminoguanidine Bicarbonate:

  • Hazards: May cause skin sensitization.[23][24] Handle with gloves and eye protection. Avoid inhalation of dust.[4][23][25]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[24][25]

Oxalic Acid:

  • Hazards: Highly toxic and corrosive.[15] Causes severe burns to skin and eyes.[17][18][19] Harmful if swallowed or inhaled.[17]

  • Handling: Always wear acid-resistant gloves, safety goggles, and a lab coat.[15][16][17] Work in a well-ventilated fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place, separate from combustible materials and strong bases.[16][17]

Formic Acid:

  • Hazards: Corrosive, causing severe skin burns and eye damage.[1][3][20][21][22] Flammable liquid and vapor.[3][21]

  • Handling: Use in a fume hood with appropriate personal protective equipment, including gloves, goggles, and a face shield.[1][3][20][21]

  • Storage: Keep in a tightly closed container in a cool, well-ventilated area away from heat and ignition sources.[21]

Conclusion

The synthesis of this compound can be achieved through multiple synthetic pathways. For laboratory-scale synthesis where cost-effectiveness and simplicity are key drivers, the one-pot condensation of aminoguanidine bicarbonate with oxalic acid is the recommended method. While the two-step approach starting with formic acid is a viable alternative, it is likely to be more expensive and procedurally more complex. The choice of synthesis method should always be made after a thorough evaluation of the specific project requirements, available resources, and a comprehensive risk assessment of the chemical processes involved.

References

  • What Safety Precautions Should Be Taken When Handling Oxalic Acid? Protect Yourself From Category 1 Toxins - HonestBee. (2026, January 7).
  • 3-Amino-1,2,4-triazole-5-carboxylic acid hydr
  • 7 Precautions I Should Take While Handling Oxalic Acid - Camachem. (2022, November 3).
  • AMINOGUANIDINE BICARBONATE -
  • 3-amino-1h-1,2,4-triazole - Organic Syntheses Procedure.
  • OXALIC ACID SAFETY SHEET - Ontario Beekeepers’ Associ
  • Aminoguanidine bicarbon
  • Formic acid - Safety D
  • 3-Amino-1,2,4-triazole-5-carboxylic acid | CAS 304655-78-5 | SCBT.
  • Material Safety Data Sheet - Aminoguanidine Bicarbon
  • SAFETY D
  • Safety D
  • AMINOGUANIDINE BICARBON
  • Formic acid - Cloudfront.net.
  • ICSC 0529 - OXALIC ACID - Inchem.org.
  • Formic acid - SAFETY D
  • 3-Amino-1,2,4-triazole-5-carboxylic acid 98 304655-78-5 - Sigma-Aldrich.
  • This compound, 1 X 25 g (282073-25G) - Alkali Scientific.
  • This compound, 1 X 25 g (282073-25G) - Alkali Scientific.
  • 3-Amino-1,2,4-triazole-5-carboxylic acid | CAS 304655-78-5 | SCBT.
  • 3-Amino-1,2,4-Triazole-5-Carboxylic Acid - shaanxi dayu chemical co., ltd.
  • This compound, 1 X 25 g (282073-25G) - Alkali Scientific.
  • 3-Amino-1,2,4-triazole-5-carboxylic acid | CAS 304655-78-5 | SCBT.
  • 3-amino-1h-1,2,4-triazole - Organic Syntheses Procedure.
  • 3-Amino-1,2,4-triazole-5-carboxylic acid 98 304655-78-5 - Sigma-Aldrich.
  • 3-Amino-1,2,4-triazole-5-carboxylic acid | CAS 304655-78-5 | SCBT.

Sources

A Comparative Guide to Validating the Antimicrobial Efficacy of 3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is paramount. Among these, the 1,2,4-triazole nucleus has emerged as a privileged structure in medicinal chemistry, forming the core of numerous antifungal and antibacterial agents. This guide provides a comprehensive framework for validating the antimicrobial efficacy of a promising subclass: derivatives of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the rationale behind experimental choices, ensuring a robust and self-validating approach to efficacy testing. We will delve into the synthesis of these derivatives, detail the critical methodologies for antimicrobial susceptibility testing, and present a comparative analysis of their performance against established alternatives, supported by experimental data from related compounds.

The Scientific Imperative for Novel Antimicrobial Agents

The relentless evolution of drug-resistant pathogens necessitates a continuous pipeline of new antimicrobial compounds. Triazole derivatives have a well-established history of clinical success, primarily as antifungal agents that inhibit ergosterol biosynthesis. The strategic incorporation of an amino group at the 3-position and a carboxylic acid moiety at the 5-position of the triazole ring offers a versatile platform for creating a diverse library of derivatives with potentially enhanced or novel antimicrobial activities. The amino group serves as a key site for derivatization, such as the formation of Schiff bases, while the carboxylic acid group can be modified to esters or amides, or it can participate in the formation of metal complexes, all of which can modulate the compound's biological activity.[1][2]

Synthesis of 3-Amino-1,2,4-triazole-5-carboxylic Acid Derivatives: A Strategic Overview

The synthesis of 5-substituted 3-amino-1,2,4-triazoles can be achieved through the direct condensation of carboxylic acids with aminoguanidine bicarbonate.[3] This method provides a straightforward and green approach to obtaining the core triazole structure.

Synthesis_Overview Carboxylic Acid Carboxylic Acid Condensation Condensation Carboxylic Acid->Condensation Aminoguanidine Bicarbonate Aminoguanidine Bicarbonate Aminoguanidine Bicarbonate->Condensation 3-Amino-1,2,4-triazole-5-carboxylic acid 3-Amino-1,2,4-triazole-5-carboxylic acid Condensation->3-Amino-1,2,4-triazole-5-carboxylic acid Derivatization Derivatization 3-Amino-1,2,4-triazole-5-carboxylic acid->Derivatization Schiff Bases Schiff Bases Derivatization->Schiff Bases Metal Complexes Metal Complexes Derivatization->Metal Complexes

Caption: General synthesis and derivatization pathway.

From this core structure, a variety of derivatives can be synthesized. For instance, Schiff bases can be prepared by reacting the 3-amino group with various substituted benzaldehydes.[4] Additionally, the triazole ring and the carboxylic acid group can act as ligands to form coordination complexes with various metal ions.[2]

Validating Antimicrobial Efficacy: A Multi-Faceted Approach

A thorough evaluation of antimicrobial efficacy requires a battery of standardized tests to determine the spectrum of activity and the potency of the novel compounds. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines for these assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Stock Solutions: Dissolve the synthesized triazole derivatives and standard control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions of the test compounds and control drugs directly in the microtiter plates to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Incubation: Inoculate the wells with the prepared microbial suspension. Include a growth control (medium with inoculum, no drug) and a sterility control (medium only). Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solutions (Compounds & Controls) Dilutions Perform Serial Dilutions Stock->Dilutions Plates Prepare Microtiter Plates with Broth Plates->Dilutions Inoculate Inoculate Plates Dilutions->Inoculate Inoculum Prepare Standardized Inoculum Inoculum->Inoculate Incubate Incubate Plates Inoculate->Incubate Read Read MIC Results Incubate->Read Antifungal_Mechanism Triazole Derivative Triazole Derivative Inhibition Inhibition Triazole Derivative->Inhibition Lanosterol 14α-demethylase Lanosterol 14α-demethylase Lanosterol 14α-demethylase->Inhibition Ergosterol Biosynthesis Ergosterol Biosynthesis Inhibition->Ergosterol Biosynthesis Blocks Disruption Disruption Ergosterol Biosynthesis->Disruption Fungal Cell Membrane Fungal Cell Membrane Ergosterol Biosynthesis->Fungal Cell Membrane Essential for Disruption->Fungal Cell Membrane Leads to Fungal Cell Death Fungal Cell Death Fungal Cell Membrane->Fungal Cell Death Integrity loss causes

Caption: Mechanism of action of triazole antifungal agents.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds for the discovery of new antimicrobial agents. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries. The validation of their antimicrobial efficacy, through standardized protocols such as MIC and MBC/MFC determination, is a critical step in their development.

While direct experimental data for derivatives of the specific title compound is not yet widely available in the public domain, the promising results from closely related 3-amino-1,2,4-triazole derivatives strongly support the continued investigation of this chemical space. Future research should focus on synthesizing a broad range of derivatives and conducting comprehensive antimicrobial susceptibility testing against a panel of clinically relevant and drug-resistant pathogens. Structure-activity relationship (SAR) studies will be crucial in identifying the key chemical features that contribute to potent antimicrobial activity, paving the way for the development of the next generation of triazole-based therapeutics.

References

  • Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents. EMAN RESEARCH PUBLISHING. [Link]
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbon
  • Synthesis, Characterizations, crystal structure, and Vitro Antifungal Activity of 4-amino-3-methyl-1H-1,2,4-triazole-5-thione and their metal complexes. Sciforum. [Link]
  • 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH. [Link]
  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC - PubMed Central. [Link]
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. INDIAN JOURNAL OF HETEROCYCLIC CHEMISTRY. [Link]
  • Synthetic approaches toward 3-amino-1,2,4-triazoles.
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
  • Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. NIH. [Link]
  • Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. Preprints.org. [Link]
  • Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Iraqi Journal Of Science. [Link]
  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Deriv
  • Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. PMC - NIH. [Link]
  • Antibacterial activity study of 1,2,4-triazole derivatives.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. [Link]
  • Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid: From Discrete Mononuclear Complexes to Layered M
  • Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents.
  • Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents.
  • Synthesis and evaluation of 4-amino-5-phenyl-4 H --[3][4][7]triazole-3-thiol derivatives as antimicrobial agents.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. MDPI. [Link]

Sources

A Researcher's Guide to the Characterization and Comparison of Putative Polymorphs of 3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the solid-state chemistry of a molecule is paramount. 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate is a versatile heterocyclic compound with applications in the synthesis of novel chemical entities, including metal-organic frameworks.[1][2] The potential for this molecule to exist in different crystalline forms, or polymorphs, necessitates a thorough investigation, as polymorphism can significantly impact a compound's physicochemical properties, such as solubility, stability, and bioavailability.[3]

While specific polymorphs of this compound are not extensively documented in publicly available literature, this guide provides a comprehensive framework for their systematic screening, characterization, and comparison. The methodologies outlined herein are designed to be a self-validating system, ensuring the generation of robust and reliable data for advancing research and development.

The Significance of Polymorphism in Triazole Derivatives

1,2,4-triazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[4] The phenomenon of polymorphism, where a compound can crystallize into multiple distinct solid-state arrangements, is of critical importance in the pharmaceutical industry. Different polymorphs of the same active pharmaceutical ingredient (API) can display varying physical and chemical properties, which in turn can affect the drug's efficacy and stability.[3] Therefore, a comprehensive polymorphic screen is a crucial step in the development of any new chemical entity.

Experimental Workflow for Polymorph Screening and Characterization

A systematic approach to polymorph screening is essential for identifying and characterizing all accessible crystalline forms of this compound. The following workflow outlines a logical progression from crystallization experiments to in-depth solid-state analysis.

G cluster_0 Polymorph Generation cluster_1 Primary Characterization cluster_2 In-depth Analysis & Comparison cluster_3 Data Synthesis start Start with 3-Amino-1,2,4-triazole- 5-carboxylic acid hydrate crystallization Systematic Crystallization Studies (Varying Solvents, Temperatures, etc.) start->crystallization solid_forms Generation of Multiple Solid Forms (Putative Polymorphs) crystallization->solid_forms xrd X-Ray Powder Diffraction (XRPD) (Phase Identification) solid_forms->xrd thermal Thermal Analysis (DSC, TGA) xrd->thermal spectroscopy Spectroscopy (FTIR, Raman) thermal->spectroscopy scxrd Single Crystal X-Ray Diffraction (SCXRD) (If suitable crystals are obtained) spectroscopy->scxrd stability Stability Studies (Humidity, Temperature, Light) scxrd->stability solubility Solubility & Dissolution Studies stability->solubility comparison Comprehensive Comparison of Physicochemical Properties solubility->comparison

Caption: Experimental workflow for polymorph screening and characterization.

Methodologies for Characterization and Comparison

Crystallization Studies for Polymorph Generation

The initial and most critical step is to perform a comprehensive crystallization screen to generate potential polymorphs. The choice of solvents and crystallization conditions is key to exploring the energy landscape of the solid forms.

Protocol:

  • Solvent Selection: Choose a diverse range of solvents with varying polarities (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, acetone, toluene, heptane).

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a selected solvent at room temperature to create a saturated or near-saturated solution. Allow the solvent to evaporate slowly and undisturbed.

    • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and then cool it down slowly to induce crystallization. The cooling rate can be varied.

    • Anti-Solvent Addition: Dissolve the compound in a solvent in which it is highly soluble. Slowly add an anti-solvent (in which the compound is poorly soluble) to induce precipitation.

    • Slurry Equilibration: Stir a suspension of the compound in a chosen solvent for an extended period (days to weeks) at a constant temperature. This allows for the conversion of less stable forms to the most stable form under those conditions.

  • Isolation and Drying: Carefully isolate the resulting crystals by filtration and dry them under appropriate conditions (e.g., vacuum oven at a controlled temperature).

X-Ray Powder Diffraction (XRPD) for Phase Identification

XRPD is the primary technique for identifying and distinguishing between different crystalline phases. Each polymorph will produce a unique diffraction pattern.

Protocol:

  • Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder.

  • Data Acquisition: Mount the powder on a sample holder and collect the diffraction data over a suitable 2θ range (e.g., 2° to 40°) using a copper X-ray source.

  • Data Analysis: Compare the resulting diffractograms. Different peak positions and relative intensities indicate the presence of different polymorphs.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the solid forms, such as melting points, phase transitions, and dehydration events.

Protocol:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan.

  • DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The resulting thermogram will show endothermic or exothermic events corresponding to melting, desolvation, or solid-solid phase transitions. The melting point of this compound is reported to be around 182 °C.[1][2]

  • TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The TGA curve will show weight loss as a function of temperature, which is indicative of desolvation or decomposition. For a hydrate, a weight loss corresponding to the loss of water molecules would be expected before decomposition.

Spectroscopic Analysis: FTIR and Raman

Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the local molecular environment and can be used to differentiate polymorphs based on differences in their hydrogen bonding and crystal packing.

Protocol:

  • Sample Preparation: For FTIR, a small amount of the sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet. For Raman, the sample can be analyzed directly in a glass vial or on a microscope slide.

  • Data Acquisition: Collect the spectra over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Compare the spectra of the different solid forms. Shifts in the positions and changes in the shapes of vibrational bands, particularly those associated with N-H, O-H, and C=O stretching, can indicate different polymorphic forms.

Data Presentation for Comparative Analysis

To facilitate a clear comparison of the putative polymorphs, the experimental data should be summarized in a structured format.

Table 1: Comparative Physicochemical Properties of Putative Polymorphs of this compound

PropertyPolymorph APolymorph BPolymorph C
Crystal System (from SCXRD)(from SCXRD)(from SCXRD)
Space Group (from SCXRD)(from SCXRD)(from SCXRD)
XRPD Characteristic Peaks (2θ) e.g., 8.5°, 12.3°, 25.1°e.g., 9.1°, 15.6°, 22.4°e.g., 7.8°, 18.2°, 28.9°
Melting Point (DSC) e.g., 182 °Ce.g., 175 °Ce.g., 190 °C (decomposes)
TGA Weight Loss (Water) e.g., ~12.3% (monohydrate)e.g., ~6.6% (hemihydrate)e.g., 0% (anhydrous)
FTIR Key Bands (cm⁻¹) e.g., 3400, 3350, 1710e.g., 3415, 3360, 1705e.g., 3380, 3320, 1725
Raman Key Bands (cm⁻¹) e.g., 1650, 1420, 1010e.g., 1645, 1425, 1005e.g., 1660, 1410, 1015
Aqueous Solubility (mg/mL) (Experimentally determined)(Experimentally determined)(Experimentally determined)
Thermodynamic Stability (Determined from slurry experiments)(Determined from slurry experiments)(Determined from slurry experiments)

Visualizing Intermolecular Interactions

The differences between polymorphs arise from variations in their crystal packing and intermolecular interactions, primarily hydrogen bonding in the case of this compound.

G cluster_0 Hypothetical Polymorph A (e.g., Dimer Motif) cluster_1 Hypothetical Polymorph B (e.g., Catemer Motif) mol1 N-H C=O N-H mol2 N-H C=O N-H mol1:C1->mol2:N1 H-Bond mol2:C1->mol1:N1 H-Bond mol3 N-H C=O N-H mol4 N-H C=O N-H mol3:C1->mol4:N1 H-Bond mol5 N-H C=O N-H mol4:C1->mol5:N1 H-Bond

Caption: Hypothetical hydrogen bonding motifs in different polymorphs.

Conclusion

A thorough investigation of the polymorphic landscape of this compound is a scientifically rigorous and necessary endeavor for its potential applications. By employing a systematic workflow encompassing diverse crystallization techniques and a suite of analytical methods, researchers can identify, characterize, and compare different solid-state forms. The resulting data on their physicochemical properties and stability will be invaluable for selecting the optimal form for further development, ensuring product quality, and maximizing therapeutic potential. This guide provides the foundational methodologies for undertaking such a critical study.

References

  • PubChem. This compound.
  • Gao, F., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules.
  • Su, C. Y., et al. (2021). Synthesis and crystal structure of poly[(3-amino-1,2,4-triazole)(μ3-1H-benzimidazole-5,6-dicarboxylato)cobalt(II)]. Acta Crystallographica Section E: Crystallographic Communications.
  • Anonymous. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Preprints.org.
  • Oakwood Chemical. 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate.
  • SpectraBase. 3-amino-1H-1,2,4-triazole-5-carboxylic acid.
  • Carl ROTH. This compound.
  • Patel, M. B., et al. (2013). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research.
  • Kulyk, I. A., et al. (2021). Structures of a Phosphoryl Derivative of 4-Allyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: An Illustrative Example of Conformational Polymorphism. Crystals.
  • Kulyk, I. A., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules.
  • Kulyk, I. A., et al. (2021). Structures of a Phosphoryl Derivative of 4-Allyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: An Illustrative Example of Conformational Polymorphism. MDPI.
  • Stephenson, G. A. (2001). Characterization of the Solid-State: Quantitative Issues. Advanced Drug Delivery Reviews.

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined herein are grounded in authoritative safety data and best practices for hazardous waste management.

Part 1: Hazard Assessment & Pre-Disposal Safety

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is a chemical that demands careful management due to its specific hazard profile.

GHS Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding a substance's potential dangers. The classifications for this compound necessitate specific handling precautions to avoid irritation and exposure.

Hazard ClassHazard StatementGHS Pictogram
Skin Irritation (Category 2)H315: Causes skin irritation.[1][2]

Eye Irritation (Category 2)H319: Causes serious eye irritation.[1][2]

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation.[1][2]

The signal word for this compound is "Warning".[1][3]

Required Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling this compound, particularly during waste consolidation and disposal procedures. The causality behind each requirement is to create a barrier against the specific exposure routes identified in the GHS classification.

PPE CategorySpecification & Rationale
Eye/Face Protection Wear safety glasses with side-shields or, preferably, chemical goggles.[4][5] This is crucial to prevent contact with airborne dust particles that can cause serious eye irritation.
Skin Protection Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[4][5] This prevents direct skin contact, which can lead to irritation as per the H315 classification.
Respiratory Protection For operations that may generate dust (e.g., weighing, spill cleanup), use a NIOSH/MSHA-approved respirator.[5][6] This is a direct countermeasure to the risk of respiratory tract irritation (H335).
General Hygiene Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][6] This removes any residual contamination.

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste and disposed of via an approved waste disposal plant.[4][7][8] Under no circumstances should this chemical be discharged into the sewer system or mixed with general trash.[6]

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal External Disposal A Waste Generation (e.g., residual solid, contaminated wipes) B Is the waste container properly labeled and compatible? A->B C Select & Label a Hazardous Waste Container B->C  No   D Place Waste in Closed Container B->D  Yes   C->D E Store in Satellite Accumulation Area (SAA) D->E F Is container 3/4 full? E->F F->E  No   G Arrange Waste Pickup with EHS F->G  Yes   H Licensed Hazardous Waste Transporter G->H I Approved Waste Disposal Facility (e.g., Incineration) H->I

Caption: Workflow for the safe disposal of this compound.

Waste Identification and Segregation
  • Designate as Hazardous Waste : All materials contaminated with this compound, including the pure compound, reaction residues, and contaminated items (e.g., weigh boats, gloves, wipes), must be treated as hazardous chemical waste.

  • Maintain Segregation : Do not mix this waste with other waste streams unless you have confirmed chemical compatibility. Incompatible mixtures can lead to dangerous reactions. Store it as a solid combustible material.[3]

Waste Accumulation and Storage
  • Container Selection : Use a sturdy, leak-proof container with a tightly sealing lid.[9] The container material must be compatible with the chemical (e.g., high-density polyethylene).

  • Labeling : The moment you designate a container for this waste, it must be labeled. Affix a completed hazardous waste label that includes the chemical name ("this compound"), the associated hazards (Irritant), and the date of accumulation.[9]

  • Storage Location : Keep the sealed waste container in a designated Satellite Accumulation Area (SAA).[9] This area should be at or near the point of generation, away from heat or ignition sources, and clearly marked.

Preparing for Final Disposal
  • Container Fullness : Do not overfill the waste container. A safe limit is 75-90% full to allow for expansion and prevent spills during transport.

  • Request Pickup : Once the container is full or has been stored for the maximum allowable time per your institution's policy (e.g., 150 days), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or their contracted hazardous waste disposal company.[9]

Decontamination of Empty Containers
  • Definition of "Empty" : An "empty" container may still contain hazardous residue. To render it non-hazardous, it must be thoroughly decontaminated.[9]

  • Triple Rinsing :

    • Rinse the container three times with a suitable solvent (e.g., water, if the compound is soluble and it is compatible with your waste stream).

    • Crucially, collect all three rinsates as hazardous waste. [9] Add the rinsate to your designated aqueous or solvent hazardous waste container.

    • After the third rinse and air drying, obliterate or remove the original chemical label.[9] The container can now be disposed of as non-hazardous waste or recycled, according to your facility's procedures.

Part 3: Emergency Procedures for Spills and Exposures

Accidents can happen, and a clear, pre-defined response plan is essential.

Spill Cleanup Protocol
  • Minor Spills :

    • Ensure proper PPE is worn (gloves, goggles, respirator).

    • Avoid breathing in the dust.[6][10]

    • Use a dry cleanup method. Gently sweep or vacuum the solid material.[6][10] If using a vacuum, it must be equipped with a HEPA filter.[10]

    • To prevent dust from becoming airborne, you may dampen the material with water before sweeping.[10]

    • Place all spilled material and cleanup supplies into a sealed, labeled hazardous waste container.[6][10]

  • Major Spills :

    • Evacuate personnel from the immediate area and move upwind.[6][10]

    • Alert your facility's emergency responders or EHS department immediately.[10]

    • Prevent the spilled material from entering drains or waterways.[6]

First Aid Measures
  • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[4][6][7]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][6][7] If irritation persists, consult a physician.[4][7]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][6][7] Remove contact lenses if present and easy to do so.[4][7] Seek immediate medical attention.

  • Ingestion : Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

References

  • This compound, 250 g - Carl ROTH. Carl ROTH. [Link]
  • This compound - PubChem.
  • 3-Amino-1,2,4-triazole-5-carboxylic acid hydr
  • Amitrole - PubChem.
  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University. [Link]
  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]
  • Uniconazole; Pesticide Tolerances. Federal Register. [Link]
  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals.
  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P - Quick Start Guide. U.S. Environmental Protection Agency. [Link]
  • Difenoconazole. Draft Human Health Risk Assessment for the Registration Review.

Sources

A Researcher's Guide to the Safe Handling of 3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate, a heterocyclic compound with significant potential, demands a meticulous approach to laboratory safety. This guide provides an in-depth, procedural framework for its handling, grounded in established safety protocols and practical, field-tested insights. Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.

Hazard Assessment: Understanding the Risks

Before any handling, a thorough understanding of the compound's hazard profile is critical. This compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2) : Can cause significant eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3]

While specific long-term toxicity data for the hydrate form is limited, the parent compound, 3-Amino-1,2,4-triazole, is suspected of damaging the unborn child and may cause organ damage through prolonged or repeated exposure.[4] Therefore, a conservative and cautious approach to handling is paramount.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it is dictated by the specific procedure being performed. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Safety glasses with side shields or goggles.[5]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6]Lab coat or overalls.[6]NIOSH-approved N95 dust mask or higher.[6][7]
Solution Preparation Chemical splash goggles.Chemical-resistant gloves.Lab coat or chemical-resistant apron.[6]Recommended if not performed in a fume hood.
Reaction Setup and Monitoring Chemical splash goggles or face shield.Chemical-resistant gloves.Lab coat.Not generally required if in a closed system or fume hood.
Work-up and Purification Chemical splash goggles or face shield.Chemical-resistant gloves.Lab coat or chemical-resistant apron.Recommended if volatile solvents are used outside a fume hood.
Spill Cleanup Chemical splash goggles and face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant suit or overalls.Supplied-air respirator may be necessary for large spills.[7]

Causality Behind PPE Choices:

  • Eye Protection : The risk of fine powder becoming airborne during weighing necessitates the use of safety glasses with side shields at a minimum.[5] When handling solutions, the potential for splashes requires the enhanced protection of chemical splash goggles.

  • Hand Protection : Chemical-resistant gloves are essential to prevent skin irritation.[1] Nitrile gloves offer good initial protection for handling the solid and solutions. For prolonged handling or in the presence of solvents, more robust gloves like neoprene should be considered.

  • Body Protection : A standard lab coat is sufficient for most small-scale operations. However, when there is a greater risk of splashes, such as during solution preparation or purification, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection : The primary respiratory hazard is the inhalation of the fine powder, which can cause respiratory tract irritation.[2] An N95 dust mask is effective at filtering these particulates. If the material is being handled in a way that generates significant dust or aerosols, or for individuals with pre-existing respiratory conditions, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.

Operational Procedures: A Step-by-Step Guide

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Weighing
  • Designated Area : All handling of the solid compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.[5]

  • Decontamination : Before use, ensure the weighing area and all equipment (spatulas, weigh boats, etc.) are clean and free of contaminants.

  • Donning PPE : Put on the appropriate PPE as outlined in the table above for "Weighing and Aliquoting."

  • Careful Handling : Handle the container of this compound carefully to avoid generating dust. Use a spatula to transfer the desired amount to a weigh boat.

  • Immediate Cleanup : Clean any minor spills immediately using a damp paper towel (for small amounts of powder) and dispose of it as hazardous waste.

  • Secure Container : Tightly close the container after use and store it in a cool, dry, and well-ventilated place.[5]

Solution Preparation
  • Fume Hood : All solution preparations should be performed in a certified chemical fume hood.

  • Vessel Selection : Choose an appropriate glass vessel for the solvent and quantity being used.

  • Solvent Addition : Slowly add the solvent to the weighed compound. Be mindful of any potential for exothermic reactions, although none are specifically noted for this compound.

  • Mixing : Use a magnetic stirrer or gentle manual agitation to dissolve the solid. Avoid vigorous shaking that could create aerosols.

Spill and Emergency Procedures

Preparedness is key to effectively managing any accidental release of the material.

Minor Spills (Solid)
  • Evacuate : If necessary, evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • PPE : Don the appropriate PPE for spill cleanup.

  • Containment : Gently cover the spill with a damp paper towel to avoid raising dust.

  • Cleanup : Carefully scoop the material into a labeled hazardous waste container.

  • Decontaminate : Clean the spill area with soap and water.

First Aid
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste : Collect all solid waste, including contaminated weigh boats, paper towels, and gloves, in a clearly labeled, sealed hazardous waste container.[6]

  • Liquid Waste : Collect all solutions in a designated, labeled hazardous waste container compatible with the solvents used.

  • Contaminated Sharps : Any contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Disposal Vendor : All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[8]

Workflow Diagrams

The following diagrams illustrate the key decision-making processes for handling this compound safely.

PPE_Selection_Workflow start Start: Handling 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate task Identify Task start->task weighing Weighing/ Aliquoting (Solid) task->weighing solution Solution Preparation task->solution reaction Reaction/ Work-up task->reaction spill Spill Cleanup task->spill ppe_weighing PPE: - Safety glasses - Nitrile gloves - Lab coat - N95 respirator weighing->ppe_weighing ppe_solution PPE: - Splash goggles - Nitrile gloves - Lab coat/apron solution->ppe_solution ppe_reaction PPE: - Splash goggles - Nitrile gloves - Lab coat reaction->ppe_reaction ppe_spill PPE: - Goggles & face shield - Heavy-duty gloves - Chemical suit - Respirator spill->ppe_spill Disposal_Workflow start Waste Generation waste_type Determine Waste Type start->waste_type solid Solid Waste (gloves, weigh boats, contaminated labware) waste_type->solid liquid Liquid Waste (solutions, solvent rinses) waste_type->liquid sharps Contaminated Sharps waste_type->sharps container_solid Seal in labeled hazardous solid waste container solid->container_solid container_liquid Collect in labeled hazardous liquid waste container liquid->container_liquid container_sharps Place in designated sharps container sharps->container_sharps disposal Dispose through licensed hazardous waste vendor container_solid->disposal container_liquid->disposal container_sharps->disposal

Caption: Waste Disposal Workflow for this compound.

References

  • 3-Amino-1,2,4-Triazole CAS No 61-82-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. URL
  • 3-AMINO-1,2,4-TRIAZOLE-5-CARBOXYLIC ACID HEMIHYDR
  • 3-Amino-1,2,4-triazole - Santa Cruz Biotechnology. URL
  • This compound | C3H6N4O3 | CID 16211818 - PubChem. URL
  • 3-Amino-1,2,4-triazole-5-carboxylic acid hydr
  • 3-Amino-1,2,4-triazole-5-carboxylic acid hydr
  • 3-Amino-1H-1,2,4-triazole CAS 61-82-5 | 814495 - Merck. URL
  • SAFETY DATA SHEET - Santa Cruz Biotechnology. URL
  • safety d
  • 2 - SAFETY D
  • 3-Amino-1,2,4-triazole-5-carboxylic acid 98 304655-78-5 - Sigma-Aldrich. URL
  • 3-Amino-1,2,4-triazole | 61-82-5 | Tokyo Chemical Industry Co., Ltd.(APAC). URL
  • 3-amino-1h-1,2,4-triazole - Organic Syntheses Procedure. URL

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1,2,4-triazole-5-carboxylic acid hydrate
Reactant of Route 2
3-Amino-1,2,4-triazole-5-carboxylic acid hydrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。